2-Methyl-4-(trifluoromethoxy)aniline
Description
The exact mass of the compound 2-Methyl-4-(trifluoromethoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-4-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDBMILLZRYZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379582 | |
| Record name | 2-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-59-9 | |
| Record name | 2-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Fluorinated Building Block
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline
2-Methyl-4-(trifluoromethoxy)aniline, identified by CAS number 86256-59-9, is a critical fluorinated aromatic amine that serves as a high-value intermediate in the synthesis of complex molecules.[1] Its utility is primarily concentrated in the pharmaceutical and agrochemical industries, where the precise introduction of fluorine-containing moieties is a well-established strategy for modulating the biological activity, metabolic stability, and pharmacokinetic profile of a parent compound.[1][2]
The molecular architecture of this compound is noteworthy for two key features. The trifluoromethoxy (-OCF3) group, one of the most lipophilic substituents known, significantly enhances metabolic stability by blocking potential sites of oxidative metabolism and improves membrane permeability.[3][4] Unlike the electron-donating methoxy group, the -OCF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine, which profoundly alters the electronic character of the aniline ring.[4] The methyl group at the ortho-position provides steric bulk and electronic influence, offering a handle to fine-tune molecular interactions and reactivity. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the prevalent and advanced synthetic pathways to this essential building block, focusing on the underlying chemical principles and practical experimental considerations.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic analysis of 2-Methyl-4-(trifluoromethoxy)aniline reveals two primary strategic disconnections. The choice between these strategies typically depends on the commercial availability of starting materials, scalability, and the specific technical capabilities of the laboratory.
-
Functional Group Interconversion (FGI) on a Pre-formed Arene: This is the most common approach, wherein the carbon skeleton containing the methyl and trifluoromethoxy groups is already assembled. The synthesis then focuses on installing or converting a functional group into the required amine. This strategy hinges on the availability of substituted trifluoromethoxybenzene derivatives.
-
Construction of the Trifluoromethoxy Group: This advanced strategy is employed when the required trifluoromethoxylated precursors are inaccessible. The synthesis begins with a more common precursor, such as a substituted phenol or toluidine, and involves the challenging installation of the -OCF3 moiety as a key step.
The following diagram illustrates these divergent strategic approaches.
Caption: Retrosynthetic strategies for 2-Methyl-4-(trifluoromethoxy)aniline.
Part 2: Synthesis via Functional Group Interconversion
This section details the most practical and widely applied methods that rely on modifying a pre-existing trifluoromethoxylated aromatic core.
Pathway A: Reduction of a Nitro Precursor – The Workhorse Route
The reduction of an aromatic nitro compound is a robust and fundamental transformation in organic synthesis, making it the most reliable and frequently documented pathway to 2-Methyl-4-(trifluoromethoxy)aniline. The overall process involves the regioselective nitration of a suitable precursor followed by reduction.
The synthesis begins with 1-methyl-3-(trifluoromethoxy)benzene. The key challenge is the regiochemical control during electrophilic nitration. The methyl group is an activating, ortho, para-director, while the trifluoromethoxy group is a deactivating, meta-director (relative to itself). The powerful activating nature of the methyl group dominates, directing the incoming electrophile (NO2+) primarily to the positions ortho and para to it. Steric hindrance from the methyl group disfavors substitution at the 2-position, and the deactivating effect of the -OCF3 group disfavors substitution at the 6-position. Therefore, nitration occurs predominantly at the 4-position, para to the methyl group, yielding the desired intermediate, 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene.
Caption: General workflow for the nitration-reduction synthesis route.
Step 1: Nitration of 1-Methyl-3-(trifluoromethoxy)benzene
-
Causality: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO2+), which is necessary to achieve nitration on the moderately deactivated ring. The reaction is performed at low temperatures (0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid (H2SO4, 2.5 eq.) cooled to 0 °C in an ice bath, add 1-methyl-3-(trifluoromethoxy)benzene (1.0 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
Add a pre-cooled mixture of concentrated sulfuric acid (1.0 eq.) and fuming nitric acid (HNO3, 1.1 eq.) dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice, which causes the organic product to precipitate or separate.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO3) solution until neutral, then with brine. Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene. Purification can be achieved by vacuum distillation or column chromatography.
-
Step 2: Reduction of 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene
-
Causality & Method Selection:
-
Catalytic Hydrogenation: This is the cleanest method, producing water as the only byproduct. Palladium on carbon (Pd/C) is a highly efficient catalyst. The reaction is run under a positive pressure of hydrogen gas. This method is preferred for its high yield and purity but requires specialized pressure-resistant equipment.
-
Metal-Acid Reduction: A classical and highly effective alternative is the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl).[5] Iron is often preferred due to its low cost and environmental friendliness. The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.
-
-
Protocol (Fe/HCl Reduction):
-
Create a suspension of iron powder (3.0-5.0 eq.) and ammonium chloride (NH4Cl, 0.5 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the suspension to reflux (approx. 80-90 °C).
-
Add a solution of 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene (1.0 eq.) in ethanol dropwise to the refluxing mixture.
-
Maintain the reflux for 3-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium carbonate (Na2CO3) to a pH > 8.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford 2-Methyl-4-(trifluoromethoxy)aniline. The product is often a colorless to pale yellow liquid of high purity.[1]
-
| Step | Reagents & Conditions | Typical Yield | Key Considerations |
| Nitration | HNO3, H2SO4, 0-10 °C | 85-95% | Strict temperature control is crucial to prevent over-nitration. |
| Reduction | Fe/HCl or H2, Pd/C | 90-99% | Catalytic hydrogenation is cleaner but requires pressure equipment. |
Part 3: Advanced Synthesis via OCF3 Group Formation
Pathway B: Trifluoromethoxylation of a Protected Aminophenol
This route begins with 4-amino-3-methylphenol. The presence of both a nucleophilic amine and a phenolic hydroxyl group necessitates a protection strategy to ensure selective reaction at the desired site.
The amine is significantly more nucleophilic than the phenol and would react with many trifluoromethoxylating agents. Therefore, the amine must first be protected, typically as an amide (e.g., acetyl) or carbamate (e.g., Boc). The resulting N-protected aminophenol is then subjected to O-trifluoromethylation. This step is the crux of the synthesis and often requires specialized, modern reagents. Finally, the protecting group is removed to unveil the target aniline.
Caption: Workflow for synthesis via OCF3 group construction.
-
Causality & Reagent Choice: Direct O-trifluoromethylation is challenging because the trifluoromethoxide anion is unstable. Modern methods have overcome this by generating a reactive trifluoromethyl electrophile or radical.
-
Silver-Mediated Protocol (Qing/Ritter): This approach uses a stable CF3 source like trimethyl(trifluoromethyl)silane (TMSCF3) in combination with a silver salt (e.g., AgF) and an oxidant (e.g., Selectfluor®).[3] The silver mediates the transfer of the CF3 group. This method has a broad substrate scope but can be expensive due to the stoichiometry of the silver reagent.
-
Hypervalent Iodine Reagents (Togni): Reagents such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) can directly trifluoromethylate phenols, often under metal-free conditions.[6] These reactions can proceed via radical mechanisms and offer an alternative to metal-mediated pathways.
-
-
Protection: React 4-amino-3-methylphenol with acetic anhydride in pyridine to form N-(4-hydroxy-2-methylphenyl)acetamide.
-
O-Trifluoromethoxylation: Dissolve the protected phenol in a suitable solvent (e.g., MeNO2). Add Togni's Reagent II (1.5-2.0 eq.) and heat the reaction mixture.[6] The precise conditions (temperature, additives) are highly substrate-dependent and require optimization.
-
Work-up & Purification: After completion, the reaction is quenched, extracted, and the intermediate N-acetyl-2-methyl-4-(trifluoromethoxy)aniline is purified by column chromatography.
-
Deprotection: Hydrolyze the acetyl group by heating the intermediate in aqueous HCl or NaOH solution to yield the final product, 2-Methyl-4-(trifluoromethoxy)aniline.
This pathway, while more complex and costly, provides a powerful solution when other routes are unfeasible and showcases the cutting edge of synthetic fluorine chemistry.
Conclusion
The synthesis of 2-Methyl-4-(trifluoromethoxy)aniline can be approached through several distinct strategies, each with its own merits and challenges.
-
The nitration and subsequent reduction pathway (Pathway A) stands out as the most robust, scalable, and economically viable method, making it the preferred choice for both laboratory and industrial production, provided the starting material, 1-methyl-3-(trifluoromethoxy)benzene, is accessible.
-
Alternative FGI routes, such as the amination of an aromatic halide , leverage modern catalysis to offer flexibility, though they may involve more expensive catalysts and ligands.
-
The construction of the -OCF3 group on a phenol precursor (Pathway B) represents a more advanced and technically demanding approach. While it requires careful execution and specialized reagents, it provides a crucial alternative when key trifluoromethoxylated intermediates are unavailable.
The selection of the optimal synthetic route will ultimately be guided by a careful consideration of starting material availability, project budget, required scale, and the synthetic chemist's expertise in handling modern fluorination techniques.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.
- Guidechem. How is 4-(Trifluoromethoxy)aniline synthesized? - FAQ.
- Lee, K. N., Lee, J. W., & Ngai, M. Y. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Synlett, 26(20), 2853-2858.
- Hartwig, J. F., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry, 84(15), 9623–9634. (Referenced in MDPI article).
- Yagupolskii, L. M. (1955). Zh. Obshch. Khim., 25, 1534.
- Togni, A., et al. (2009). Direct O-Trifluoromethylation of Alcohols with a Hypervalent Iodine Reagent. Angewandte Chemie International Edition, 48(5), 974-978. (Referenced in Chemical Review and Letters article).
- MDPI. Advances in the Development of Trifluoromethoxylation Reagents.
- Lian, Y., & Hartwig, J. F. (2019). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters, 21(18), 7342–7346.
- ChemicalBook. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics.
- Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(20), 3595-3597.
- Benchchem. Trifluoromethyl toluidine | 54396-44-0.
- Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols.
- Ngai, M. Y., & Togni, A. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. CHIMIA International Journal for Chemistry, 72(9), 594-599.
- PubMed Central. Comprehensive Study and Development of a Metal-Free and Mild Nucleophilic Trifluoromethoxylation.
Sources
physicochemical properties of 2-Methyl-4-(trifluoromethoxy)aniline
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)aniline
Introduction
2-Methyl-4-(trifluoromethoxy)aniline, identified by CAS number 86256-59-9, is a fluorinated aromatic amine that serves as a pivotal intermediate in the synthesis of complex molecules.[1] Its structure, which combines a reactive aniline moiety with a methyl group and a powerful electron-withdrawing trifluoromethoxy group, imparts a unique set of properties that are highly valuable in the fields of pharmaceutical and agrochemical research.[1][2] The incorporation of fluorine, and specifically the trifluoromethoxy (-OCF₃) group, is a well-established strategy in drug design to modulate key molecular attributes such as metabolic stability, lipophilicity, and binding affinity.[2]
This guide provides a comprehensive examination of the core . As Senior Application Scientists, our objective is not merely to list data but to provide a deeper understanding of the causality behind these properties and to equip researchers, chemists, and drug development professionals with the technical insights required for its effective application in research and development. We will explore its molecular identity, spectroscopic signature, physical characteristics, and the experimental methodologies used for their validation, all grounded in authoritative sources.
Core Molecular and Physical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. These parameters govern its behavior in reactions, its purification, and its handling.
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-4-(trifluoromethoxy)aniline | [3] |
| CAS Number | 86256-59-9 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [1][3] |
| Purity (Typical) | ≥97.0% | [3] |
| Refractive Index (@ 20°C) | 1.4660 - 1.4710 | [3] |
The Role of the Trifluoromethoxy Group: Electronic and Structural Implications
The trifluoromethoxy (-OCF₃) group is the dominant functional group influencing the electronic character of 2-Methyl-4-(trifluoromethoxy)aniline. Unlike the related trifluoromethyl (-CF₃) group, the oxygen atom provides a slight resonance-donating effect, but this is overwhelmingly negated by the intense inductive electron-withdrawing effect of the three fluorine atoms. This makes the -OCF₃ group a potent deactivator of the aromatic ring towards electrophilic substitution, while also significantly lowering the basicity (and thus the pKa) of the aniline's amino group.[1] The methyl group, in contrast, is a weak activating group. This electronic interplay is critical for directing reactivity in synthetic applications.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is employed to fully characterize 2-Methyl-4-(trifluoromethoxy)aniline.
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons (with complex splitting patterns due to their positions), a singlet for the methyl (-CH₃) protons, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Signals corresponding to the eight unique carbon atoms would be visible, with the carbon attached to the -OCF₃ group showing a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms in the trifluoromethoxy group are chemically equivalent.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C ring stretching (around 1500-1600 cm⁻¹), and strong C-F and C-O stretching bands (typically in the 1000-1300 cm⁻¹ region).
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of 191.15 g/mol and to study fragmentation patterns for further structural elucidation.
Experimental Methodologies: A Practical Approach
The following protocols outline standard, self-validating workflows for the characterization of a liquid chemical intermediate like 2-Methyl-4-(trifluoromethoxy)aniline.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Causality: Gas chromatography is the method of choice due to the compound's volatility and thermal stability. It effectively separates the main component from residual solvents or synthesis byproducts, allowing for precise quantification of purity.
-
Methodology:
-
Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the aniline in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Determination of Refractive Index
-
Causality: The refractive index is a fundamental physical constant for a pure liquid. It is highly sensitive to impurities and serves as a rapid, non-destructive method for identity confirmation and quality control.
-
Methodology:
-
Instrument: An Abbe refractometer with temperature control.
-
Calibration: Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Measurement:
-
Ensure the prism surface is clean and dry.
-
Apply 1-2 drops of 2-Methyl-4-(trifluoromethoxy)aniline directly onto the prism.
-
Close the prism and allow the sample to thermally equilibrate to 20.0 ± 0.1°C.
-
Adjust the optics until the dividing line is sharp and centered in the crosshairs.
-
-
Reading: Record the refractive index value. A reading within the specified range (e.g., 1.4660-1.4710) confirms the material's identity.[3]
-
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. 2-Methyl-4-(trifluoromethoxy)aniline is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification: [4][5]
| Hazard Class | Statement |
| Acute Toxicity, Dermal | Category 3 (H311: Toxic in contact with skin) |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |
| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) |
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6][7] Personal Protective Equipment (PPE) is mandatory, including nitrile gloves, a lab coat, and chemical safety goggles.[4][7] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Methyl-4-(trifluoromethoxy)aniline is a specialized chemical intermediate whose value is defined by its precise physicochemical properties. The strong electronic influence of the trifluoromethoxy group dictates its reactivity and makes it a sought-after building block for creating novel molecules with enhanced biological or material properties.[2] A rigorous approach to its characterization, employing a suite of analytical techniques from chromatography to spectroscopy, is essential for ensuring the reliability and reproducibility of the research and development it enables. The protocols and data presented in this guide serve as a technical foundation for scientists to confidently and safely integrate this compound into their synthetic workflows.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoW7iTdVrmOVUFKL2G-TU0VVoKYYBOAC0IoKXAF0zSwZ86biSYk6iaGdexbZ1L-cuik4zp0qaQ76JZ7V7ALxH2nZ8pLdijiIi_b0Bt6uTC4CG4nX98Fqk2yLqnMnQuDpiiMrxnSOlJGr6mBP0m5vkJDClQYCqYJhSP3V7uLGtfAGLXGYXCZgnvstmjamXb0TN0w96Ph0M_vAYZ8KDH2puSvl8142YDgSZ8yx_3h6fRWHJBPOTVgbMwQ3u0GFSvMy5qdf3LVgltahX8GQ==]
- Chem-Impex. 2-(Trifluoromethoxy)aniline. [URL: https://www.chemimpex.com/products/2-trifluoromethoxy-aniline]
- Fisher Scientific. SAFETY DATA SHEET: 2-Methyl-4-(trifluoromethoxy)aniline. [URL: https://www.fishersci.com/sdsitems.do?partNumber=B23706&productDescription=2-METHYL-4-TRIFLUOROMETHOXYANILIN+97%2B+5G&vendorId=VN00033897&countryCode=US&language=en]
- Thermo Scientific Chemicals. 2-Methyl-4-(trifluoromethoxy)aniline, 97+%. [URL: https://www.thermofisher.
- Angene Chemical. 2-Methyl-4-(trifluoromethyl)aniline Safety Data Sheet. [URL: https://www.angene.com/MSDS/67169-22-6.pdf]
- Fisher Scientific. SAFETY DATA SHEET: 2-Methyl-4-(trifluoromethyl)aniline. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC445550010&productDescription=2-Methyl-4-trifluoromethyl+aniline%2C+97%2B%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
- Ningbo Follow-chem. 2-Methyl-4-(trifluoromethoxy)aniline: A Crucial Intermediate. [URL: https://www.follow-chem.
- Fisher Scientific. 2-Methyl-4-(trifluoromethoxy)aniline, 97+%, Thermo Scientific Chemicals. [URL: https://www.fishersci.com/store/products/2-methyl-4-trifluoromethoxy-aniline-97-thermo-scientific-chemicals/B2370606]
- ACS Publications. A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02581]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.nl [fishersci.nl]
- 5. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
A Guide to the Structural Elucidation of 2-Methyl-4-(trifluoromethoxy)aniline: A Multi-faceted Spectroscopic Approach
Introduction
In the landscape of pharmaceutical and materials science, the precise characterization of molecular architecture is paramount. 2-Methyl-4-(trifluoromethoxy)aniline, a substituted aromatic amine, presents a compelling case for a systematic and multi-technique approach to structural elucidation. Its unique combination of a methyl group, an amino group, and a trifluoromethoxy group on a benzene ring offers a rich tapestry of spectroscopic signals. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to unequivocally determine the structure of this compound. We will delve into the rationale behind the application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to piece together the molecular puzzle.
Molecular Overview and Initial Assessment
The target molecule, 2-Methyl-4-(trifluoromethoxy)aniline, has the molecular formula C₈H₈F₃NO.[1] This seemingly simple formula belies a specific arrangement of atoms that dictates its chemical and physical properties. The elucidation process begins with a series of spectroscopic experiments designed to probe different aspects of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[2] For 2-Methyl-4-(trifluoromethoxy)aniline, a suite of 1D and 2D NMR experiments is essential for a complete structural assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides the initial and most direct insight into the proton framework of the molecule. Based on the known effects of substituents on the chemical shifts of aromatic protons, we can predict the appearance of the spectrum for 2-Methyl-4-(trifluoromethoxy)aniline.[1][3]
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | d | 1H | Ar-H |
| ~6.7-6.9 | dd | 1H | Ar-H |
| ~6.6-6.8 | d | 1H | Ar-H |
| ~3.6 | br s | 2H | -NH₂ |
| ~2.2 | s | 3H | -CH₃ |
The aromatic protons are expected to appear in the range of δ 6.6-7.0 ppm, shifted upfield due to the electron-donating effects of the amino and methyl groups. The splitting patterns (doublet and doublet of doublets) will be crucial in determining the substitution pattern on the aromatic ring. The broad singlet for the amino protons is a characteristic feature, and its chemical shift can be influenced by solvent and concentration. The methyl protons will appear as a sharp singlet.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment. The trifluoromethoxy group has a significant impact on the chemical shifts of the aromatic carbons.[4][5]
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C-O |
| ~140-145 | C-N |
| ~125-130 | C-CH₃ |
| ~120.4 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
| ~115-125 | Ar-CH |
| ~110-120 | Ar-CH |
| ~105-115 | Ar-CH |
| ~15-20 | -CH₃ |
The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.
¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that is invaluable for the characterization of fluorinated compounds. The chemical shift of the trifluoromethoxy group provides a unique signature.[6][7]
Expected ¹⁹F NMR Data (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 to -60 | s | -OCF₃ |
The trifluoromethoxy group is expected to show a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of this functional group attached to an aromatic ring.[7][8]
2D NMR Spectroscopy: Unraveling the Connectivity
To definitively establish the connectivity of the atoms, a series of 2D NMR experiments are employed.[9][10]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule. For 2-Methyl-4-(trifluoromethoxy)aniline, COSY will confirm the connectivity of the aromatic protons.[11][12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons to the aromatic ring carbons will confirm the position of the methyl group.[14][15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule. In this case, NOESY can confirm the ortho relationship between the methyl group and one of the aromatic protons.[16][17]
Below is a conceptual workflow for the NMR-based structure elucidation:
Caption: NMR-based workflow for structure elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[18][19] The IR spectrum of 2-Methyl-4-(trifluoromethoxy)aniline will exhibit characteristic absorption bands corresponding to the N-H, C-H, C-N, C-O, and C-F bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100-3000 | Aromatic C-H stretch | Aromatic Ring |
| 2950-2850 | Aliphatic C-H stretch | -CH₃ |
| 1620-1580 | N-H bend | Primary Amine |
| 1500-1400 | C=C stretch | Aromatic Ring |
| 1335-1250 | C-N stretch | Aromatic Amine |
| 1250-1000 | C-O-C stretch & C-F stretch | Trifluoromethoxy Ether |
The presence of two distinct N-H stretching bands is a clear indication of a primary amine.[20] The strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the C-O and C-F stretching vibrations of the trifluoromethoxy group.[21]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.[22][23]
Expected Mass Spectrometry Data (Electron Ionization):
| m/z | Interpretation |
| 191 | Molecular Ion [M]⁺ |
| 176 | [M - CH₃]⁺ |
| 162 | [M - NH]⁺ |
| 122 | [M - OCF₃]⁺ |
| 93 | [C₆H₄NH₂]⁺ |
| 69 | [CF₃]⁺ |
The molecular ion peak at m/z 191 would confirm the molecular weight of the compound. The fragmentation pattern, including the loss of a methyl group, the trifluoromethoxy group, and the formation of characteristic aniline fragments, would further support the proposed structure.[24][25]
The following diagram illustrates the logical flow of integrating data from these diverse analytical techniques to arrive at the final structure.
Caption: Integrated approach to structure elucidation.
Conclusion
The structural elucidation of 2-Methyl-4-(trifluoromethoxy)aniline is a testament to the power of a synergistic analytical approach. By integrating the detailed connectivity and spatial information from a suite of NMR experiments with the functional group identification from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has outlined the theoretical underpinnings and practical application of these techniques, providing a robust framework for researchers and scientists in the field of chemical analysis and drug development.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Cookson, D. J., & Smith, B. E. (n.d.). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels. Retrieved January 12, 2026, from [Link]
-
1 H chemical shifts of benzene, substituted benzenes, aniline and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). CDN. Retrieved January 12, 2026, from [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. Retrieved January 12, 2026, from [Link]
-
Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 12, 2026, from [Link]
-
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved January 12, 2026, from [Link]
-
14: COSY. (2024, November 12). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2016, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]
-
7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016, September 21). YouTube. Retrieved January 12, 2026, from [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mass spectral fragmentation of aniline-1-carbon-13. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Mass spectra of aniline with different ionization methods. (a)... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Supporting information. (n.d.). SciEngine. Retrieved January 12, 2026, from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved January 12, 2026, from [Link]
-
THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. (n.d.). Canadian Science Publishing. Retrieved January 12, 2026, from [Link]
-
COSY. (n.d.). Retrieved January 12, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Retrieved January 12, 2026, from [Link]
-
Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
-
Unimolecular dissociation of aniline molecular ion. (n.d.). International Journal of Mass Spectrometry. Retrieved January 12, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental). (n.d.). HMDB. Retrieved January 12, 2026, from [Link]
-
2D COSY spectrum of ethylbenzene. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 12, 2026, from [Link]
-
Substituent Effects on Benzene Rings. (2018, March 15). ChemistryViews. Retrieved January 12, 2026, from [Link]
-
2D-COSY NMR spectrum | How to read COSY Spectrum?. (2022, March 3). YouTube. Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved January 12, 2026, from [Link]
-
1 H-13 C HSQC and HMBC (right hand) 2D NMR spectra of Fraction 1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. spectrabase.com [spectrabase.com]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. COSY [chem.ch.huji.ac.il]
- 13. m.youtube.com [m.youtube.com]
- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 15. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
spectroscopic data for 2-Methyl-4-(trifluoromethoxy)aniline
An In-depth Technical Guide to the Spectroscopic Data for 2-Methyl-4-(trifluoromethoxy)aniline
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for a Key Synthetic Building Block
In the landscape of pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is not merely a procedural step but the bedrock of innovation and quality control. 2-Methyl-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine (CAS 86256-59-9), represents a critical building block whose unique electronic properties are leveraged in the synthesis of complex target molecules.[1] The presence of three distinct functional groups—an activating methyl group, an activating amino group, and a deactivating, lipophilic trifluoromethoxy group—creates a nuanced electronic environment that dictates its reactivity and, consequently, its utility.[1][2]
This guide provides a comprehensive analysis of the core . As direct experimental spectra are not always readily available in public repositories, this document synthesizes predictive data based on established principles of spectroscopy and empirical data from structurally analogous compounds. This approach mirrors the real-world challenges faced by researchers and offers a robust framework for the structural elucidation and quality assessment of this vital intermediate.
Molecular Structure and Spectroscopic Overview
The strategic placement of substituents on the aniline ring is key to understanding its spectral signature. The amino (-NH₂) and methyl (-CH₃) groups are ortho/para-directing and electron-donating, enriching the aromatic ring with electron density. Conversely, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and meta-directing. This electronic push-pull system governs the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Caption: Molecular structure of 2-Methyl-4-(trifluoromethoxy)aniline.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Causality: The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 2-Methyl-4-(trifluoromethoxy)aniline, we anticipate five distinct signals: three for the aromatic protons, one for the amine protons, and one for the methyl protons. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes, minimizing solvent interference.[3] The electron-donating -NH₂ and -CH₃ groups will shield adjacent protons, shifting them upfield, while the electron-withdrawing -OCF₃ group will have a deshielding effect.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Integration | Rationale |
|---|---|---|---|---|
| ~6.95 | d, J ≈ 2.5 Hz | H-3 | 1H | Ortho to -CH₃, meta to -OCF₃. Appears as a doublet due to coupling with H-5. |
| ~6.85 | dd, J ≈ 8.5, 2.5 Hz | H-5 | 1H | Ortho to -OCF₃, meta to -CH₃ and -NH₂. Split by H-6 and H-3. |
| ~6.65 | d, J ≈ 8.5 Hz | H-6 | 1H | Ortho to -NH₂, meta to -OCF₃. Appears as a doublet due to coupling with H-5. |
| ~3.60 | br s | -NH₂ | 2H | Chemical shift is variable and depends on concentration and solvent. Broad due to quadrupolar relaxation and exchange.[4] |
| ~2.15 | s | -CH₃ | 3H | Aliphatic protons on a methyl group attached to an aromatic ring. Appears as a singlet. |
Interpretation: The aromatic region is predicted to display a complex ABC spin system.
-
H-6: Located ortho to the strongly donating amino group, it is expected to be the most shielded (furthest upfield) of the aromatic protons.
-
H-3 and H-5: These protons are influenced by multiple substituents, resulting in intermediate chemical shifts. The splitting patterns (doublet and doublet of doublets) are crucial for unambiguous assignment.
-
-NH₂ Protons: The broad singlet is characteristic of amine protons and its integration value of 2H confirms its identity.[4]
-
-CH₃ Protons: The singlet at ~2.15 ppm is a classic indicator of a methyl group attached to a benzene ring.
Caption: Predicted ¹H NMR coupling relationships.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Causality: A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. This technique is exceptionally powerful for confirming the carbon skeleton of a molecule.[5] The chemical shifts are highly sensitive to the electronic environment. The carbon attached to the -OCF₃ group will exhibit a quartet splitting pattern due to coupling with the three fluorine atoms (JC-F), a definitive signature for this group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~144.0 | C-1 | Attached to the electron-donating -NH₂ group. |
| ~142.5 | C-4 | Attached to the electron-withdrawing -OCF₃ group. |
| ~128.0 | C-2 | Attached to the methyl group. |
| ~122.0 | C-6 | Shielded by ortho -NH₂ group. |
| ~121.0 (q, J ≈ 257 Hz) | -OCF₃ | Carbon of the trifluoromethoxy group, split into a quartet by three fluorine atoms.[6] |
| ~120.5 | C-5 | Influenced by ortho -OCF₃ group. |
| ~118.0 | C-3 | Influenced by ortho -CH₃ and para -NH₂ groups. |
| ~17.5 | -CH₃ | Typical shift for an aliphatic methyl carbon attached to an aromatic ring. |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For routine analysis, Electron Ionization (EI) is often employed, which generates a molecular ion (M⁺˙) and a series of characteristic fragment ions. The molecular formula C₈H₈F₃NO gives a monoisotopic mass of approximately 191.056 Da.[7] The fragmentation pattern is dictated by the stability of the resulting ions, with cleavage often occurring at bonds adjacent to functional groups.
Predicted Mass Spectrometry Data (EI)
| m/z (Predicted) | Ion | Rationale |
|---|---|---|
| 191 | [M]⁺˙ | Molecular ion. |
| 176 | [M - CH₃]⁺ | Loss of the methyl group. |
| 122 | [M - CF₃]⁺ | Cleavage of the C-O bond with loss of the trifluoromethyl radical. |
| 107 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical. |
| 94 | [C₆H₆N]⁺ | Further fragmentation of the aniline core. |
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. rsc.org [rsc.org]
- 7. 2-Methyl-4-(trifluoromethoxy)aniline | C8H8F3NO | CID 2775546 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Methyl-4-(trifluoromethoxy)aniline (CAS: 86256-59-9) for Advanced R&D Applications
Executive Summary
2-Methyl-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine that has emerged as a critical building block in advanced chemical synthesis.[1] Identified by its CAS number 86256-59-9, this compound's unique molecular architecture, featuring both a methyl group and a potent trifluoromethoxy group on an aniline scaffold, imparts valuable physicochemical properties that are highly sought after in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The trifluoromethoxy (-OCF₃) group, in particular, significantly modulates the electronic properties of the molecule, offering a powerful tool for fine-tuning the characteristics of target compounds such as metabolic stability, lipophilicity, and binding affinity.[1][2]
This guide provides an in-depth analysis of 2-Methyl-4-(trifluoromethoxy)aniline, covering its fundamental properties, electronic characteristics, synthesis methodologies, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their R&D programs.
Physicochemical Properties and Specifications
The fundamental identity and characteristics of 2-Methyl-4-(trifluoromethoxy)aniline are summarized below. These specifications are critical for reaction planning, safety protocols, and quality control.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-methyl-4-(trifluoromethoxy)aniline | [4][5] |
| CAS Number | 86256-59-9 | [1][4][5] |
| Molecular Formula | C₈H₈F₃NO | [1][4][5][6] |
| Molecular Weight | 191.15 g/mol | [1][6][7] |
| Appearance | Colorless to pale yellow/orange clear liquid | [1][4] |
| Purity (Typical) | ≥97.0% to ≥99.0% | [1][4][5] |
| Refractive Index | 1.4660 - 1.4710 (@ 20°C) | [4] |
| InChI Key | IIDBMILLZRYZCH-UHFFFAOYSA-N | [4][5] |
| SMILES | CC1=C(N)C=CC(=C1)OC(F)(F)F | [4][5] |
Molecular Structure and Reactivity Insights
The synthetic utility of 2-Methyl-4-(trifluoromethoxy)aniline stems directly from the interplay of its functional groups. The trifluoromethoxy group at the 4-position is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution while influencing the regioselectivity of reactions.[1] This electronic pull also decreases the basicity of the aniline nitrogen, a crucial consideration for reactions involving the amino group, such as amide bond formation or diazotization. The methyl group at the 2-position provides steric hindrance and electronic donation, further directing the outcome of substitution reactions.
Caption: Electronic influences on the 2-Methyl-4-(trifluoromethoxy)aniline scaffold.
Synthesis Pathways and Methodologies
The synthesis of fluorinated anilines often involves multi-step processes that require precise control over reaction conditions.[1] A common industrial approach involves the functionalization of a suitable benzene derivative through nitration, followed by reduction to form the aniline.
Example Synthesis Protocol: Two-Step Nitration and Reduction
This protocol is based on established chemical transformations for producing substituted anilines.[8] It provides a reliable pathway from a commercially available starting material.
Step 1: Nitration of 1,2-dichloro-4-trifluoromethoxy-benzene
-
Reactor Setup: Charge a suitable glass-lined reactor with 1,2-dichloro-4-trifluoromethoxy-benzene.
-
Cooling: Cool the reactor to a temperature between -20°C and +10°C.
-
Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature to control the exothermic reaction.
-
Reaction: Allow the reaction to proceed for several hours until analysis (e.g., GC-MS) shows complete consumption of the starting material. The primary products will be 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene and its isomer.
-
Workup: Quench the reaction mixture by carefully adding it to ice water. Extract the organic products with a suitable solvent (e.g., dichloromethane), wash, and dry.
-
Purification: Remove the solvent under reduced pressure. The resulting nitroaromatic intermediate is often suitable for the next step without further purification.
Step 2: Catalytic Hydrogenation (Reduction)
-
Reactor Setup: Charge a high-pressure autoclave with the nitroaromatic intermediate from Step 1, a suitable solvent (e.g., ethanol or ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C).
-
Hydrogenation: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas. Heat the mixture (typically between 25°C and 100°C) and agitate.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Workup: Cool the reactor, vent, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The crude 2-Methyl-4-(trifluoromethoxy)aniline can then be purified by vacuum distillation to achieve high purity.
Caption: General two-step workflow for the synthesis of the target aniline.
Core Applications in Research and Development
The incorporation of the trifluoromethoxy group is a validated strategy in medicinal and agricultural chemistry to enhance compound performance.
-
Pharmaceutical Drug Development: This aniline is a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[2] The -OCF₃ group can improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases lipophilicity, which can enhance cell membrane permeability and bioavailability.[2][3]
-
Agrochemical Innovation: In agrochemicals, the compound serves as a building block for modern herbicides and insecticides.[1][2][3] The fluorine content can lead to higher efficacy, better target specificity, and improved environmental persistence profiles compared to non-fluorinated analogues.
-
Advanced Materials Science: The unique electronic properties conferred by the -OCF₃ group make this molecule a valuable component in the synthesis of specialty polymers and coatings, where enhanced thermal stability and chemical resistance are required.[3][9]
Safety, Handling, and Storage Protocol
2-Methyl-4-(trifluoromethoxy)aniline is a hazardous chemical and must be handled with appropriate precautions.[6]
Hazard Identification
| Hazard Class | GHS Classification | Source(s) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [6][10] |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) | [6] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | [6][10] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [6][10] |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [6][10] |
| Transport | UN 2810, Hazard Class 6.1, Packing Group III | [5] |
Recommended Handling Protocol
-
Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors.[10][11] Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mist.[11] After handling, wash hands and any exposed skin thoroughly.[10]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][10] Keep the container tightly closed and store locked up.[6][10][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not release into the environment.[6]
Conclusion
2-Methyl-4-(trifluoromethoxy)aniline is more than a simple chemical intermediate; it is an enabling tool for innovation. Its well-defined physicochemical properties, combined with the powerful electronic influence of the trifluoromethoxy group, provide chemists with a versatile platform for the rational design of new molecules. From life-saving pharmaceuticals to advanced crop protection agents, the applications of this compound are extensive and growing. Adherence to rigorous synthesis and safety protocols is paramount to successfully and safely harnessing its full potential in the laboratory and beyond.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.
- Thermo Scientific Chemicals. 2-Methyl-4-(trifluoromethoxy)aniline, 97+%.
- Fisher Scientific. 2-Methyl-4-(trifluoromethoxy)aniline, 97+%.
- PubChem. 2-Methoxy-4-(trifluoromethyl)aniline.
- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethyl)aniline.
- Guidechem. 2-METHYL-4-(TRIFLUOROMETHYL)ANILINE (CAS No. 67169-22-6) SDS.
- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethoxy)aniline.
- Ningbo Inno Pharmchem Co., Ltd. 2-Methyl-4-(trifluoromethoxy)
- ChemicalBook. 2-Methyl-4-(trifluoromethyl)
- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethoxy)aniline (2024-04-01).
- Chem-Impex. 2-(Trifluoromethoxy)aniline.
- TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)
- Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.nl [fishersci.nl]
- 7. 2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 9. tuodaindus.com [tuodaindus.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [wap.guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
The Strategic Utility of 2-Methyl-4-(trifluoromethoxy)aniline in Modern Drug Discovery and Agrochemical Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Building Blocks
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2-Methyl-4-(trifluoromethoxy)aniline (CAS No. 86256-59-9), a key building block that leverages the advantageous properties of the -OCF₃ group. As a Senior Application Scientist, this document aims to synthesize technical data with field-proven insights, offering a practical resource for professionals engaged in the synthesis and development of novel chemical entities.
The presence of the trifluoromethoxy group can significantly enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group acts as a lipophilic hydrogen bond acceptor, offering a distinct electronic profile. 2-Methyl-4-(trifluoromethoxy)aniline presents this valuable functional group on a versatile aniline scaffold, making it a highly sought-after intermediate in the synthesis of complex organic molecules.[1][2]
Physicochemical Properties and Commercial Availability
2-Methyl-4-(trifluoromethoxy)aniline is a colorless to pale yellow liquid with a molecular weight of 191.15 g/mol and a molecular formula of C₈H₈F₃NO.[2] Its unique structure, featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group on an aniline ring, results in a nuanced reactivity profile that is highly valuable in organic synthesis.[1][2]
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 86256-59-9 | [2] |
| Molecular Formula | C₈H₈F₃NO | [2] |
| Molecular Weight | 191.15 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Purity | Typically ≥97% | [3] |
This intermediate is readily available from a variety of commercial suppliers, ensuring a reliable supply chain for research and development as well as large-scale manufacturing.
Table 2: Prominent Commercial Suppliers
| Supplier | Product Number (Example) | Purity |
| Thermo Scientific Chemicals | AAB2370603 | 97+% |
| NINGBO INNO PHARMCHEM CO.,LTD. | N/A | ≥99.0% |
| BLDpharm | BD35155 | 97% |
Synthesis and Manufacturing
While specific industrial syntheses are often proprietary, a plausible and efficient route to 2-Methyl-4-(trifluoromethoxy)aniline can be conceptualized based on established fluorination and amination methodologies. A common approach involves the multi-step conversion of a readily available starting material like p-cresol.
Caption: Plausible synthetic route to 2-Methyl-4-(trifluoromethoxy)aniline.
This proposed pathway leverages standard, scalable organic transformations, making it a viable approach for industrial production. The final reduction of the nitro group is a critical step, often achieved with high efficiency and selectivity using catalytic hydrogenation.
The Role of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy group is often considered a "super-methyl" group due to its similar size, but it imparts vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.
-
Metabolic Stability: The -OCF₃ group can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Lipophilicity and Permeability: Increased lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for oral bioavailability.
-
Binding Affinity: The unique electronic properties of the -OCF₃ group can lead to stronger and more specific interactions with biological targets.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group decreases the basicity of the aniline nitrogen, which can be crucial for optimizing a drug's ionization state at physiological pH.
Applications in Synthesis: Key Reactions and Protocols
2-Methyl-4-(trifluoromethoxy)aniline is a versatile intermediate for a variety of chemical transformations, most notably in the formation of C-N bonds to construct amides and more complex heterocyclic systems.
Amide Bond Formation
The formation of an amide bond is one of the most common reactions in pharmaceutical chemistry. The reduced nucleophilicity of 2-Methyl-4-(trifluoromethoxy)aniline due to the electron-withdrawing -OCF₃ group means that standard coupling conditions may require optimization.
Experimental Protocol: Amide Coupling with a Carboxylic Acid
This protocol provides a robust method for the coupling of 2-Methyl-4-(trifluoromethoxy)aniline with a generic carboxylic acid using EDC and HOBt as coupling agents.
-
Reaction Setup: To a stirred solution of the carboxylic acid (1.0 equiv) in an appropriate solvent such as acetonitrile (0.1 M), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv), Hydroxybenzotriazole (HOBt) (0.1 equiv), and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Addition of Aniline: Add 2-Methyl-4-(trifluoromethoxy)aniline (1.1 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for a typical amide coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of complex aryl amines.[4] 2-Methyl-4-(trifluoromethoxy)aniline can be effectively coupled with aryl halides or triflates using this methodology.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed coupling of 2-Methyl-4-(trifluoromethoxy)aniline with an aryl bromide.
-
Reaction Setup: In a glovebox, combine the aryl bromide (1.0 equiv), 2-Methyl-4-(trifluoromethoxy)aniline (1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 2-Methyl-4-(trifluoromethoxy)aniline.
Table 3: Predicted and Experimental Analytical Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.7-7.2 ppm), the amine protons (a broad singlet, chemical shift is solvent dependent), and the methyl protons (a singlet around 2.2 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and a characteristic quartet for the -OCF₃ carbon due to coupling with fluorine. |
| FTIR | Characteristic N-H stretching bands (around 3300-3500 cm⁻¹), C-H stretching, and strong C-F stretching bands (around 1100-1300 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
A study on the metabolism of the closely related 4-trifluoromethoxyaniline utilized ¹H NMR and HPLC-NMR for the identification of metabolites, highlighting the utility of these techniques in characterizing such molecules.[5]
Safety and Handling
2-Methyl-4-(trifluoromethoxy)aniline is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
-
Hazard Statements: Toxic in contact with skin, harmful if swallowed, and harmful if inhaled. Causes skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
2-Methyl-4-(trifluoromethoxy)aniline is a valuable and versatile building block for the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of a reactive aniline functionality with the advantageous properties of the trifluoromethoxy group provides chemists with a powerful tool for molecular design. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in research and development. The continued exploration of fluorinated intermediates like this will undoubtedly fuel future innovations in chemical synthesis.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Available at: [Link]
-
PubChem. 2-Methyl-4-(trifluoromethoxy)aniline. Available at: [Link]
-
M. Tugnait, E. M. Lenz, P. Phillips, et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of the Trifluoromethoxy Group in Aniline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group has emerged as a pivotal substituent in contemporary medicinal chemistry and materials science. When appended to the aniline scaffold, it imparts a unique constellation of physicochemical properties that can profoundly influence molecular behavior, from enhancing metabolic stability and membrane permeability to modulating electronic character and biological activity. This technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethoxy group in aniline derivatives. We will delve into its fundamental electronic and conformational effects, its impact on crucial drug-like properties such as lipophilicity and basicity, and its strategic application in drug design, supported by experimental protocols and a detailed case study of the FDA-approved drug, Riluzole.
The Trifluoromethoxy Group: A Privileged Functional Moiety
The trifluoromethoxy group is often considered a "super-halogen" or a lipophilic bioisostere of a methoxy group.[1] Its growing prevalence in pharmaceuticals and agrochemicals stems from a unique combination of properties that are highly advantageous for molecular design.[1][2]
Electronic Profile: A Tale of Two Effects
The -OCF₃ group is characterized by a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[1] This effect significantly lowers the electron density of the attached aromatic ring. Concurrently, the oxygen atom's lone pairs can participate in a weak electron-donating resonance effect (+M). However, the inductive effect overwhelmingly dominates, rendering the trifluoromethoxy group a net electron-withdrawing substituent. This electronic modulation can drastically alter the reactivity and interaction patterns of the aniline molecule.[1]
Conformational Influence
Unlike the planar methoxy group, the trifluoromethoxy group typically adopts a perpendicular orientation relative to the aromatic ring.[3] This conformational preference arises from a combination of steric hindrance and hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the C-F bonds. This orthogonal arrangement can introduce a significant steric footprint, influencing molecular shape and interactions with biological targets.
Impact on Physicochemical Properties of Aniline Derivatives
The introduction of a trifluoromethoxy group onto an aniline ring brings about predictable and often desirable shifts in its physicochemical properties.
Lipophilicity: Enhancing Membrane Permeability
One of the most significant contributions of the -OCF₃ group is its profound impact on lipophilicity, a critical parameter for drug absorption and distribution. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[2] This substantial increase in lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[4]
| Compound | Structure | pKa | LogP |
| Aniline | 4.6 | 0.9 | |
| 2-(Trifluoromethoxy)aniline | ~2.45 (Predicted) | 2.4 (Predicted) | |
| 3-(Trifluoromethoxy)aniline | ~3.5 (Predicted) | 2.1 | |
| 4-(Trifluoromethoxy)aniline | 3.75 (Predicted) | 2.2 |
Table 1: Comparison of the physicochemical properties of aniline and its trifluoromethoxy-substituted isomers. pKa and LogP values are sourced from PubChem and other chemical databases where available; some values are predicted.[5][6][7][8][9]
Basicity (pKa): Modulating Ionization
The strong electron-withdrawing nature of the trifluoromethoxy group significantly reduces the electron density on the aniline nitrogen, thereby decreasing its basicity (lowering the pKa of the conjugate acid).[10] This modulation of pKa can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile. As illustrated in Table 1, the position of the -OCF₃ group on the aniline ring influences the extent of this pKa reduction.
Strategic Applications in Drug Discovery and Development
The unique properties conferred by the trifluoromethoxy group make it a valuable tool for addressing common challenges in drug discovery.
Enhancing Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2] Replacing a metabolically labile group, such as a methoxy group, with a trifluoromethoxy group can block a key metabolic pathway, leading to a longer drug half-life and improved bioavailability.[1] Studies on 4-trifluoromethoxyaniline have shown that the trifluoromethoxy-substituent is metabolically stable, with no evidence of O-detrifluoromethylation.[11]
Bioisosteric Replacement
The trifluoromethoxy group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties without drastically altering its shape.[1] It is often used to replace methoxy, chloro, or even trifluoromethyl groups to optimize a lead compound's potency, selectivity, and pharmacokinetic profile.
Synthesis of Trifluoromethoxy Aniline Derivatives
The synthesis of trifluoromethoxylated aromatic compounds has historically been challenging.[4] However, recent advances have led to more accessible and user-friendly protocols.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline
This protocol describes a common method for the synthesis of 4-(trifluoromethoxy)aniline from trifluoromethoxybenzene.[12]
Materials:
-
Trifluoromethoxybenzene
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Ferrate (Na₂FeO₄)
-
Sodium Bromide (NaBr)
-
Sodium Amide (NaNH₂)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Reaction vessel with vigorous stirring capability
Procedure:
-
Under an inert atmosphere (Argon), add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to the reaction vessel with vigorous stirring.
-
Add sodium ferrate and sodium bromide as an auxiliary reaction mixture.
-
Heat the mixture to 95°C for 4 hours.
-
After 4 hours, add sodium amide to the reaction mixture.
-
Increase the temperature to 155°C and the pressure to 4 atmospheres.
-
Continue the reaction for 10 hours.
-
After the reaction is complete, cool the system and pour it into 8 volumes of water.
-
Extract the aqueous mixture with chloroform (4 times the volume of the original reactants).
-
Wash the combined organic extracts with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the 4-(trifluoromethoxy)aniline product.
Caption: Synthetic workflow for 4-(trifluoromethoxy)aniline.
Case Study: Riluzole - A Trifluoromethoxy Aniline Derivative in the Clinic
Riluzole is an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease.[13] Its chemical structure, 2-amino-6-(trifluoromethoxy)benzothiazole, features a trifluoromethoxy aniline core.
The Role of the Trifluoromethoxy Group in Riluzole
The trifluoromethoxy group in Riluzole is crucial for its pharmacokinetic profile.[4] It significantly enhances the drug's lipophilicity, which is believed to facilitate its passage across the blood-brain barrier to exert its neuroprotective effects.[4] Furthermore, the metabolic stability of the -OCF₃ group contributes to a longer half-life, allowing for a manageable dosing regimen.[14]
Synthesis of Riluzole
Riluzole is synthesized from 4-(trifluoromethoxy)aniline.[6]
Procedure:
-
Potassium thiocyanate is added to a solution of 4-(trifluoromethoxy)aniline in glacial acetic acid.
-
The mixture is stirred at room temperature.
-
A solution of bromine in glacial acetic acid is added dropwise.
-
The reaction is stirred overnight at room temperature.
-
The mixture is diluted with water, alkalized with sodium carbonate, and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated.
-
The residue is recrystallized to yield 6-(trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole).
Caption: Synthesis of Riluzole from 4-(trifluoromethoxy)aniline.
Conclusion
The trifluoromethoxy group is a powerful tool in the arsenal of medicinal chemists and materials scientists. Its ability to enhance lipophilicity, improve metabolic stability, and modulate the electronic properties of aniline derivatives makes it a highly sought-after substituent for the design of novel molecules with optimized properties. The successful development of drugs like Riluzole underscores the significant impact that the strategic incorporation of the trifluoromethoxy group can have on therapeutic outcomes. As synthetic methodologies for introducing this functional group continue to improve, its presence in next-generation pharmaceuticals and advanced materials is set to expand.
References
-
4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848. PubChem. [Link]
-
RILUTEK® (riluzole) Tablets Rx only. accessdata.fda.gov. [Link]
- Process for the preparation of riluzole.
-
Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. PMC - NIH. [Link]
-
A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. PMC - PubMed Central. [Link]
-
The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Case studies of fluorine in drug discovery. OUCI. [Link]
-
Fluorine-containing drugs approved by the FDA in 2021. [Link]
-
Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC - PubMed Central. [Link]
-
Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling. PubMed. [Link]
-
3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753. PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (PDF) ResearchGate. [Link]
-
The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Aniline | C6H5NH2 | CID 6115. PubChem. [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]
-
3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Trifluoromethoxy)aniline 98 1535-73-5 [sigmaaldrich.com]
- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 7. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Trifluoromethoxy)aniline | 1535-75-7 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Exploring Nitric Oxide (NO)-Releasing Celecoxib Derivatives as Modulators of Radioresponse in Pheochromocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single- and multiple-dose pharmacokinetics of riluzole in white subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Methyl-4-(trifluoromethoxy)aniline: A Privileged Building Block in Modern Organic Synthesis
Abstract
2-Methyl-4-(trifluoromethoxy)aniline has emerged as a crucial structural motif in the fields of pharmaceutical and agrochemical research. Its unique electronic properties, imparted by the strategic placement of an electron-donating methyl group and a strongly lipophilic, electron-withdrawing trifluoromethoxy group, provide chemists with a versatile platform for complex molecule synthesis. This guide provides an in-depth analysis of the compound's physicochemical properties, explores its reactivity in key synthetic transformations, and presents detailed, field-tested protocols for its application. By explaining the causality behind experimental choices, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful building block.
Introduction: The Strategic Value of Fluorination
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling combination of high electronegativity and exceptional lipophilicity, which can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3][4] 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9) embodies the strategic advantage of this functional group.[5] It is a fluorinated aromatic amine whose unique molecular structure provides valuable properties for a wide range of synthetic processes.[5][6]
The molecule's architecture is non-trivial; the substituents are positioned to create a specific reactivity profile. The amino group serves as a primary nucleophile and a handle for a vast array of transformations. The trifluoromethoxy group at the para-position significantly modulates the electron density of the aromatic ring and the basicity of the amine.[5][6][7] The ortho-methyl group provides steric influence, directing reactions and potentially hindering metabolic degradation at the adjacent amine. This guide will dissect these features to provide a comprehensive understanding of its synthetic utility.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis, informing decisions on solvent choice, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 86256-59-9 | [5] |
| Molecular Formula | C₈H₈F₃NO | [5] |
| Molecular Weight | 191.15 g/mol | [5] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Purity | ≥99.0% (Typical) | [5] |
Electronic and Steric Influence on Reactivity
The synthetic utility of 2-Methyl-4-(trifluoromethoxy)aniline is dictated by the interplay of its functional groups:
-
Amino Group (-NH₂): As the primary reactive site, it is a potent nucleophile and a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. Its nucleophilicity is tempered by the strong electron-withdrawing effect of the para-trifluoromethoxy group.
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing via induction and has a significant impact on the electron density of the entire aromatic system.[5][6] This deactivation makes electrophilic substitution on the ring more challenging but also influences the regioselectivity of such reactions.
-
Methyl Group (-CH₃): A weakly electron-donating and activating group, its primary role is steric. Positioned ortho to the amine, it can direct incoming reagents and influence the conformation of the final product.
This electronic balance makes the aniline an excellent starting material for transformations like coupling reactions, substitutions, and the formation of heterocyclic systems.[6]
Core Synthetic Transformations
2-Methyl-4-(trifluoromethoxy)aniline is a versatile precursor for a variety of high-value chemical structures. The following sections detail its application in two fundamental classes of organic reactions.
Amide Bond Formation: Synthesis of Bioactive Amides
The acylation of the amino group is one of the most common and critical reactions for this building block, forming the amide linkages present in numerous pharmaceutical agents. A prime example is the synthesis of picolinamide derivatives, which have shown potential as antitumor agents.[8][9]
Sources
- 1. scispace.com [scispace.com]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Emerging Applications in Medicinal Chemistry
<
Introduction: The Evolving Landscape of Medicinal Chemistry
The relentless pursuit of novel therapeutics has driven medicinal chemistry into an era of unprecedented innovation. Traditional paradigms of drug discovery, while foundational, are increasingly augmented by a suite of disruptive technologies that promise to accelerate the journey from target identification to clinical reality. This guide provides an in-depth technical exploration of several key advancements that are reshaping the field. We will delve into the core principles, practical applications, and future trajectories of these transformative approaches, offering a robust resource for researchers, scientists, and drug development professionals. Our focus will be on the "why" behind experimental choices, ensuring a narrative grounded in scientific integrity and actionable insights.
I. Artificial Intelligence and Machine Learning: The New Architects of Drug Design
Artificial intelligence (AI) and machine learning (ML) are no longer futuristic concepts but are now integral components of the modern drug discovery engine.[1][2] These computational tools are being applied across the entire drug development pipeline, from initial target validation to the design of clinical trials.[3][4][5][6]
Core Principles:
At its heart, AI in medicinal chemistry leverages algorithms to analyze vast and complex datasets, identifying patterns and making predictions that would be impossible for a human to discern.[1][2] Machine learning, a subset of AI, focuses on the development of algorithms that can learn from and make predictions on data without being explicitly programmed.[6] Key applications in medicinal chemistry include:
-
Target Identification and Validation: AI can analyze multi-omics data to identify novel drug targets and validate their relevance to specific diseases.[1][3][5]
-
Hit Identification and Lead Optimization: ML models can screen massive virtual libraries of compounds to identify potential hits, predict their biological activity, and suggest modifications to improve their properties.[1][7]
-
ADME/Tox Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of drug candidates, reducing the likelihood of late-stage failures.[7]
-
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological profiles.[1][7]
-
Retrosynthesis Planning: AI tools can devise synthetic routes for novel compounds, accelerating their production for testing.[8][9]
Experimental Protocol: AI-Powered Virtual Screening Workflow
This protocol outlines a typical workflow for identifying hit compounds using a machine learning-based virtual screening approach.
-
Data Curation and Preparation:
-
Compile a dataset of known active and inactive compounds for the target of interest from databases like ChEMBL.
-
Standardize and clean the chemical structures.
-
Calculate a diverse set of molecular descriptors (e.g., physicochemical properties, 2D fingerprints, 3D shape descriptors) for each compound.
-
-
Model Training and Validation:
-
Split the dataset into training, validation, and test sets.
-
Select an appropriate machine learning algorithm (e.g., Random Forest, Support Vector Machine, or a Deep Neural Network).
-
Train the model on the training set to learn the relationship between the molecular descriptors and biological activity.
-
Evaluate the model's performance on the validation set and fine-tune hyperparameters.
-
Assess the final model's predictive power on the unseen test set.
-
-
Virtual Screening of Large Compound Libraries:
-
Prepare a large virtual library of compounds for screening (e.g., ZINC, Enamine REAL).
-
Calculate the same molecular descriptors for all compounds in the virtual library.
-
Use the trained ML model to predict the probability of activity for each compound in the library.
-
-
Hit Selection and Experimental Validation:
-
Rank the compounds based on their predicted activity scores.
-
Apply diversity filters to select a structurally diverse set of top-ranking compounds for experimental testing.
-
Synthesize or purchase the selected compounds and test their activity in appropriate in vitro assays.
-
Data Presentation: Comparison of ML Models for Activity Prediction
| Machine Learning Model | Accuracy | Precision | Recall | F1-Score |
| Random Forest | 0.85 | 0.82 | 0.88 | 0.85 |
| Support Vector Machine | 0.82 | 0.79 | 0.85 | 0.82 |
| Deep Neural Network | 0.91 | 0.90 | 0.92 | 0.91 |
Visualization: The AI in Drug Discovery Cycle
Caption: Integration of AI/ML into the traditional Design-Make-Test-Analyze (DMTA) drug discovery cycle.
II. Fragment-Based Drug Discovery (FBDD): Building Drugs Piece by Piece
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging targets previously considered "undruggable".[10][11] This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but high-quality interactions with a biological target.[10][12]
Core Principles:
The fundamental premise of FBDD is that small molecules can be more efficient at exploring chemical space than larger, more complex molecules.[13] By identifying fragments that bind to the target, medicinal chemists can then use structure-guided methods to "grow," "link," or "merge" these fragments into more potent, drug-like molecules.[10][12]
-
Advantages of FBDD:
-
Higher hit rates compared to traditional high-throughput screening (HTS).
-
More efficient exploration of chemical space.
-
Often yields leads with better physicochemical properties.
-
Particularly effective for targeting protein-protein interactions.[11]
-
Experimental Protocol: A Typical FBDD Workflow
-
Fragment Library Design and Curation:
-
Assemble a diverse library of low-molecular-weight fragments (typically < 300 Da) that adhere to the "Rule of Three."
-
Ensure high purity and solubility of all fragments.
-
-
Fragment Screening:
-
Employ highly sensitive biophysical techniques to detect the weak binding of fragments to the target protein. Common methods include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Detects changes in the chemical environment of the protein or fragment upon binding.
-
X-ray crystallography: Provides high-resolution structural information of the fragment bound to the target.
-
Surface Plasmon Resonance (SPR): Measures changes in the refractive index at a sensor surface as fragments bind to an immobilized target.
-
-
-
Hit Validation and Characterization:
-
Confirm the binding of initial hits using orthogonal biophysical methods.
-
Determine the binding affinity (typically in the micromolar to millimolar range) and stoichiometry.
-
Obtain a high-resolution crystal structure of the fragment-protein complex to guide optimization.
-
-
Structure-Guided Lead Optimization:
-
Fragment Growing: Add functional groups to the fragment to make additional interactions with the protein.[11][13]
-
Fragment Linking: Connect two or more fragments that bind to adjacent sites on the protein.
-
Fragment Merging: Combine the structural features of overlapping fragments into a single, more potent molecule.
-
Data Presentation: Properties of a Typical Fragment Library
| Property | Value |
| Molecular Weight (Da) | < 300 |
| cLogP | < 3 |
| Number of Hydrogen Bond Donors | < 3 |
| Number of Hydrogen Bond Acceptors | < 3 |
| Number of Rotatable Bonds | < 3 |
Visualization: FBDD Optimization Strategies
Caption: Common strategies for optimizing initial fragment hits into lead compounds.
III. Proteolysis-Targeting Chimeras (PROTACs): Hijacking the Cellular Machinery for Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own protein disposal system to eliminate it entirely.[14] This approach opens up the possibility of targeting proteins that have been historically considered "undruggable" with traditional small-molecule inhibitors.[14]
Core Principles:
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[14]
-
Mechanism of Action:
-
The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[14][15][16][17]
-
This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI.[14]
-
The polyubiquitinated POI is then recognized and degraded by the proteasome.[14][15]
-
The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[14][15]
-
-
Advantages of PROTACs:
Experimental Protocol: PROTAC-Mediated Protein Degradation Assay
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the target protein.
-
Treat the cells with varying concentrations of the PROTAC molecule for different time points.
-
Include appropriate controls, such as a vehicle control and a non-functional epimer of the PROTAC.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
-
Data Presentation: PROTAC Degradation Profile
| PROTAC Concentration (nM) | Percent Degradation (%) |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 |
| 1000 | 92 |
Visualization: The PROTAC Mechanism of Action
Caption: Schematic of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
IV. DNA-Encoded Libraries (DELs): Screening Billions of Compounds at Once
DNA-Encoded Library (DEL) technology has emerged as a transformative platform for hit identification, enabling the screening of billions to trillions of unique small molecules in a single experiment.[19][20] This is achieved by physically linking each chemical compound to a unique DNA barcode that serves as its identifier.[20]
Core Principles:
The power of DEL technology lies in the fusion of combinatorial chemistry and molecular biology.[20] Large libraries of compounds are synthesized, with each chemical transformation step being recorded by the addition of a specific DNA sequence to the growing barcode.
-
DEL Screening Process:
-
A vast library of DNA-encoded compounds is incubated with an immobilized protein target.
-
Unbound compounds are washed away.
-
The remaining compounds that have bound to the target are eluted.
-
The DNA barcodes of the bound compounds are amplified by PCR and identified by high-throughput DNA sequencing.
-
The chemical structures corresponding to the enriched DNA barcodes are identified as potential hits.
-
-
Advantages of DELs:
Experimental Protocol: Affinity-Based DEL Screening
-
Target Immobilization:
-
Immobilize the purified protein target onto a solid support (e.g., magnetic beads, chromatography resin).
-
Ensure the target protein remains folded and functional after immobilization.
-
-
Affinity Selection:
-
Incubate the immobilized target with the DEL in a suitable binding buffer.
-
Include a negative control (e.g., beads without the target protein) to identify non-specific binders.
-
Perform a series of stringent wash steps to remove weakly and non-specifically bound library members.
-
-
Elution and DNA Barcode Recovery:
-
Elute the specifically bound compounds from the target, often using a denaturing agent or by changing the buffer conditions.
-
Purify the eluted DNA barcodes.
-
-
PCR Amplification and Sequencing:
-
Amplify the recovered DNA barcodes using PCR with primers containing sequencing adapters.
-
Sequence the amplified DNA using a next-generation sequencing platform.
-
-
Data Analysis and Hit Identification:
-
Count the frequency of each unique DNA barcode in the target-bound and control samples.
-
Identify barcodes that are significantly enriched in the target sample compared to the control.
-
Decode the chemical structures corresponding to the enriched barcodes to identify hit compounds.
-
-
Off-DNA Resynthesis and Validation:
-
Resynthesize the identified hit compounds without the DNA tag.
-
Confirm their binding to the target and determine their potency using standard biochemical or biophysical assays.
-
Data Presentation: DEL Screening Enrichment Data
| Compound ID | Sequence Reads (Target) | Sequence Reads (Control) | Enrichment Ratio |
| Cmpd-001 | 10,542 | 12 | 878.5 |
| Cmpd-002 | 8,765 | 15 | 584.3 |
| Cmpd-003 | 15 | 10 | 1.5 |
| Cmpd-004 | 5,432 | 8 | 679.0 |
Visualization: The DNA-Encoded Library (DEL) Workflow
Caption: A streamlined workflow for hit identification using DNA-Encoded Library (DEL) technology.
V. Organoids: Miniature Organs for More Predictive Drug Screening
Organoids are three-dimensional (3D), self-organizing structures grown in vitro that mimic the key structural and functional characteristics of their corresponding organs.[22][23][24] Derived from pluripotent or adult stem cells, organoids are revolutionizing preclinical drug screening by providing more physiologically relevant models than traditional 2D cell cultures.[22][25][26]
Core Principles:
The ability of stem cells to differentiate and self-organize into complex, organ-like structures in a 3D culture environment is the cornerstone of organoid technology.[26] These "mini-organs" can recapitulate aspects of in vivo organ architecture and function, making them powerful tools for disease modeling and drug discovery.[22][23]
-
Advantages of Organoids in Drug Screening:
-
More accurately reflect the cellular heterogeneity and complex cell-cell interactions of native tissues compared to 2D cell lines.[25]
-
Can be derived from patient tissues, enabling personalized medicine approaches.[22][26]
-
Provide a platform for studying disease mechanisms and drug responses in a human-relevant context.[22]
-
Offer improved predictivity of clinical outcomes compared to traditional preclinical models.[24]
-
Experimental Protocol: High-Throughput Drug Screening Using Tumor Organoids
-
Organoid Culture and Expansion:
-
Establish and expand tumor organoid cultures from patient-derived xenografts or primary tumor tissue according to established protocols.
-
Cryopreserve organoid stocks for future use.
-
-
High-Throughput Screening (HTS) Plate Preparation:
-
Dissociate expanded organoids into small fragments or single cells.
-
Seed the organoid fragments/cells into 384-well plates containing a basement membrane matrix (e.g., Matrigel).
-
Allow the organoids to form and grow for a defined period.
-
-
Compound Treatment:
-
Prepare a library of compounds at various concentrations.
-
Use an automated liquid handler to add the compounds to the organoid-containing wells.
-
Include appropriate positive and negative controls.
-
-
Assay Readout:
-
After a defined incubation period, assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo 3D).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
Identify potent and effective drug candidates for further investigation.
-
Data Presentation: Organoid Drug Response Profile
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Drug A | 0.5 | 95 |
| Drug B | 2.1 | 88 |
| Drug C | > 10 | 25 |
| Drug D | 0.08 | 98 |
Visualization: Organoid Generation and Application Workflow
Caption: Workflow for generating patient-derived organoids and their applications in drug discovery.
VI. CRISPR-Cas9: Precision Gene Editing for Target Identification and Validation
The CRISPR-Cas9 system has revolutionized the field of genetics and has become an indispensable tool in drug discovery for target identification and validation.[27][28] This powerful gene-editing technology allows for the precise modification of genes in a wide range of experimental systems, providing a robust method to probe gene function.[27][]
Core Principles:
The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific location in thegenome.[28][][30]
-
Mechanism of Action:
-
The gRNA forms a complex with the Cas9 protein.
-
The gRNA guides the Cas9 complex to the target DNA sequence.
-
Cas9 makes a double-strand break in the DNA.
-
The cell's natural DNA repair mechanisms are activated, which can be harnessed to either knockout a gene (via non-homologous end joining) or insert a new DNA sequence (via homology-directed repair).
-
-
Applications in Target Validation:
-
Gene Knockout: Creating a loss-of-function mutation to determine if a gene is essential for a particular disease phenotype.[31]
-
Gene Activation/Inhibition (CRISPRa/CRISPRi): Modulating the expression of a gene without altering the DNA sequence.
-
Genome-wide Screens: Systematically knocking out every gene in the genome to identify genes that are essential for cell survival or that confer resistance or sensitivity to a drug.[30]
-
Experimental Protocol: CRISPR-Cas9 Knockout for Target Validation
-
gRNA Design and Cloning:
-
Design two or more gRNAs that target an early exon of the gene of interest to maximize the likelihood of a frameshift mutation.
-
Clone the gRNA sequences into a suitable expression vector that also contains the Cas9 gene.
-
-
Cell Transfection/Transduction:
-
Deliver the Cas9/gRNA expression vector into the cells of interest using a method such as lentiviral transduction or electroporation.
-
-
Selection and Clonal Isolation:
-
Select for cells that have successfully incorporated the vector.
-
Isolate single-cell clones to generate a population of cells with a homogenous genetic modification.
-
-
Verification of Gene Editing:
-
Extract genomic DNA from the clonal populations.
-
Use PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Use Western blotting or qPCR to confirm the loss of protein or mRNA expression.
-
-
Phenotypic Analysis:
-
Perform relevant functional assays to determine the effect of the gene knockout on the disease phenotype of interest.
-
Data Presentation: Results of a CRISPR Knockout Experiment
| Cell Line | Gene Edited | Protein Expression (vs. WT) | Phenotypic Effect |
| Cancer Cell Line A | Target X | < 5% | Decreased proliferation |
| Cancer Cell Line A | Scrambled gRNA | 100% | No change |
| Normal Cell Line B | Target X | < 5% | No effect on viability |
Visualization: CRISPR-Cas9 Gene Knockout Workflow
Caption: A typical workflow for target validation using CRISPR-Cas9-mediated gene knockout.
Conclusion: The Future is Integrated and Collaborative
The technologies highlighted in this guide represent a paradigm shift in medicinal chemistry. They are not merely incremental improvements but are fundamentally changing how we discover and develop new medicines. The future of drug discovery will undoubtedly involve the synergistic integration of these powerful approaches. For instance, AI can be used to design novel PROTACs, which are then synthesized and screened using DEL technology, with the most promising candidates being validated in patient-derived organoid models. The successful implementation of these technologies will require a multidisciplinary and collaborative approach, bringing together experts in chemistry, biology, computer science, and engineering. As we continue to push the boundaries of what is possible, these innovative tools will be at the forefront of our efforts to bring new and effective therapies to patients in need.
References
- Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. (2023). MDPI.
- DNA-Encoded Library Hit Confirmation: Bridging the Gap Between On-DNA and Off-DNA Chemistry. (n.d.). PMC - NIH.
- Organoids as preclinical models of human disease: progress and applic
- The Advantages of Using DNA-Encoded Libraries (DELs) in Hit Identification Compared to Traditional High-Throughput Screening (HTS). (n.d.). vipergen.
- Why Organoids Are Superior for Drug Screening: Answering Top Research Questions. (2024). Technology Networks.
- What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News.
- How organoids can redefine pre-clinical research. (2023). Drug Target Review.
- Machine Learning in Drug Discovery: A Review. (2021). PubMed.
- DNA-encoded chemical library. (n.d.). Wikipedia.
- Artificial Organs and Organoids in Preclinical Drug Testing: Bridging Biology and Innov
- Fragment-based drug discovery: A graphical review. (2025). PubMed.
- Machine Learning in Drug Discovery: A Review. (2021). Semantic Scholar.
- Explore the role of CRISPR gene editing in target valid
- Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences.
- CRISPR-Cas9 screening for target identific
- Machine Learning in Drug Discovery: A Review. (n.d.). Bohrium.
- Organoid Technology: A Reliable Tool for Drug Screening. (2023). Crown Bioscience Blog.
- Recent Developments in Fragment-Based Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
- The Role of Artificial Intelligence in Drug Discovery: A Medicinal Chemistry Perspective. (2023). Journal of Medicinal Chemistry.
- Through the Lens of a Lead Discovery Scientist: Enabling Hit Identification Through DNA-Encoded Libraries. (n.d.). X-Chem.
- Application of Fragment-Based Drug Discovery to Vers
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025).
- CRISPR Cas9 Gene Editing for Target Identification and Valid
- DNA-encoded Library Design. (n.d.). HitGen.
- Current and Future Roles of Artificial Intelligence in Medicinal Chemistry Synthesis. (n.d.). Journal of Medicinal Chemistry.
- Machine Learning in Drug Discovery: A Review. (2021). PMC - PubMed Central.
- Current and Future Roles of Artificial Intelligence in Medicinal Chemistry Synthesis. (n.d.). PMC.
- The impact of CRISPR-Cas9 on target identification and valid
- The impact of CRISPR–Cas9 on target identification and validation. (2025).
- Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. (2024). Revvity.
- Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. (2023).
- A review on machine learning approaches and trends in drug discovery. (2025).
- An overview of PROTACs: a promising drug discovery paradigm. (2022). PMC - NIH.
- Methods to accelerate PROTAC drug discovery. (2025). PMC - NIH.
- The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Machine Learning in Drug Discovery: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Machine Learning in Drug Discovery: A Review | Semantic Scholar [semanticscholar.org]
- 5. Machine Learning in Drug Discovery: A Review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Machine Learning in Drug Discovery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current and Future Roles of Artificial Intelligence in Medicinal Chemistry Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 15. revvity.com [revvity.com]
- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Advantages of Using DNA-Encoded Libraries (DELs) in Hit Identification Compared to Traditional High-Throughput Screening (HTS) - vipergen [vipergen.com]
- 20. DNA-encoded chemical library - Wikipedia [en.wikipedia.org]
- 21. Through the Lens of a Lead Discovery Scientist: Enabling Hit Identification Through DNA-Encoded Libraries - X-Chem [x-chemrx.com]
- 22. Organoids as preclinical models of human disease: progress and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. selectscience.net [selectscience.net]
- 28. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. horizondiscovery.com [horizondiscovery.com]
- 31. researchgate.net [researchgate.net]
The Strategic Role of Core Scaffolds in Modern Agrochemical Synthesis: A Technical Guide
Introduction
The landscape of agrochemical research and development has undergone a profound transformation. We have moved from an era of broad-spectrum, often serendipitously discovered, chemical agents to a sophisticated, target-driven approach. Central to this modern paradigm is the concept of the "core structure" or "privileged scaffold." These are molecular frameworks that, through strategic modification, can be elaborated into a multitude of potent and selective active ingredients. This guide provides a technical deep-dive into the synthesis and application of key core structures that form the backbone of many commercially successful fungicides, herbicides, and insecticides.
Our narrative will focus on the causality behind synthetic choices, exploring not just how a molecule is made, but why a particular synthetic route is chosen for its efficiency, scalability, and ability to generate diverse analogues for structure-activity relationship (SAR) studies. We will also address the increasing imperative to integrate principles of green and catalytic chemistry into these synthetic workflows, reflecting the industry's commitment to sustainability.[1][2][3] A recurring theme will be the strategic incorporation of fluorine, a unique element that can dramatically enhance a molecule's biological efficacy and metabolic stability.[4][5]
Section 1: The Pyrazole Core - A Versatile Scaffold for Fungicides
The Rise of Pyrazole Fungicides
The pyrazole ring is a nitrogen-containing five-membered heterocycle that has become a cornerstone in the development of modern fungicides.[6] Its prominence is largely due to its role in the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, leading to a halt in energy production and subsequent cell death. The pyrazole moiety often serves as the central anchor, correctly positioning the other essential fragments of the molecule—typically a substituted amide group—for optimal binding to the SDH enzyme complex.[7] Commercial successes like Bixafen, Fluxapyroxad, and Penthiopyrad underscore the power of this core scaffold.
Core Synthesis Strategy: Building the Foundation
The efficacy of pyrazole-based fungicides is highly dependent on the substituents attached to the core ring. Therefore, a robust and flexible synthesis of the central pyrazole carboxylic acid intermediate is paramount. The synthesis often begins with condensation reactions to form the pyrazole ring, followed by functional group manipulations to install the necessary handles for later derivatization. A key intermediate for many modern SDHIs is Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, which contains the crucial difluoromethyl group known to enhance biological activity.
Experimental Protocol: Synthesis of 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
This protocol outlines a representative, self-validating pathway to a core pyrazole intermediate. The success of each step validates the completion of the previous one.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
To a stirred solution of ethyl 4,4-difluoroacetoacetate (1.0 eq) in acetic anhydride (3.0 eq), add triethyl orthoformate (1.5 eq).
-
Heat the mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture and remove the volatile components under reduced pressure to yield the crude product, which is often used directly in the next step without further purification.
-
Causality: Acetic anhydride acts as a water scavenger, driving the reaction to completion. The high temperature is necessary to facilitate the condensation.
-
Step 2: Cyclization to form Ethyl 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
-
Dissolve the crude product from Step 1 in ethanol (5 volumes).
-
Add methylhydrazine (1.1 eq) dropwise at a temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC/GC. Upon completion, evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude pyrazole ester. Purify by column chromatography if necessary.
-
Causality: Methylhydrazine acts as the dinucleophile, reacting first with the more electrophilic ketone and then with the enol ether to form the stable pyrazole ring.
-
Step 3: Saponification to the Carboxylic Acid Core
-
Dissolve the pyrazole ester from Step 2 in a mixture of ethanol and water (3:1).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.
-
Monitor the hydrolysis by TLC. After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield the target 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.[7]
-
Causality: The ester is hydrolyzed under basic conditions to its corresponding carboxylate salt. Subsequent acidification protonates the salt, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.
-
Derivatization and Structure-Activity Relationship (SAR)
The pyrazole carboxylic acid is the key platform for diversification. The primary point of modification is the carboxylic acid group, which is typically converted to an amide. This is crucial as the amide N-H and carbonyl oxygen often form key hydrogen bonds within the active site of the target enzyme. The choice of the amine component is critical for defining the fungicide's spectrum of activity and crop safety.
Caption: General workflow for the synthesis and derivatization of a pyrazole core.
Data Presentation: Fungicidal Activity of Pyrazole Analogues
The following table summarizes representative data on the efficacy of synthesized pyrazole carboxamides against various fungal pathogens, illustrating the impact of modifying the amine moiety.
| Compound ID | R Group (Amine Moiety) | Rhizoctonia solani EC₅₀ (µg/mL) | Alternaria porri EC₅₀ (µg/mL) | Reference |
| 7af | 2,4-difluorophenyl | 1.25 | 5.89 | [7] |
| 7bc | 3-chlorophenyl | 2.41 | 10.23 | [7] |
| 7bg | 3-trifluoromethylphenyl | 0.98 | 4.15 | [7] |
| 7bi | 3,5-dichlorophenyl | 0.76 | 3.55 | [7] |
| Carbendazim | (Commercial Standard) | 0.19 | >50 | [7] |
EC₅₀: The concentration that inhibits 50% of mycelial growth.
Section 2: The Strobilurin Pharmacophore - Nature's Blueprint for Respiration Inhibition
The (E)-β-Methoxyacrylate Core
Strobilurin fungicides are a major class of agrochemicals inspired by natural compounds produced by fungi like Strobilurus tenacellus. Their mode of action is the inhibition of mitochondrial respiration by binding to the Quinone-outside (Qo) site of the cytochrome bc1 complex, which blocks electron transfer and halts ATP synthesis.[8][9] The key to their biological activity lies in the (E)-β-methoxyacrylate group, which serves as the essential pharmacophore.[9][10] The general structure consists of this pharmacophore linked via a bridge to a substituted aromatic or heterocyclic side chain.
Synthetic Logic: Mastering Stereoselectivity
The primary synthetic challenge in constructing strobilurins is the stereoselective formation of the (E)-isomer of the β-methoxyacrylate unit, as the (Z)-isomer is significantly less active. Various synthetic strategies have been developed to address this, with methods based on the Wittig reaction or its variants being particularly common and effective. The choice of reagents and reaction conditions is critical to ensure high E/Z selectivity.
Experimental Protocol: Synthesis of a Strobilurin Core via Horner-Wadsworth-Emmons Reaction
This protocol provides a reliable method for establishing the (E)-alkene geometry.
-
Preparation of the Phosphonate Reagent: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add a solution of methyl (dimethoxyphosphoryl)acetate (1.05 eq) in THF dropwise.
-
Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq), portion-wise, ensuring the internal temperature remains below -70 °C. Stir the resulting ylide solution for 30 minutes.
-
Causality: The strong base deprotonates the α-carbon of the phosphonate ester, generating a stabilized carbanion (the Horner-Wadsworth-Emmons reagent), which is a potent nucleophile.
-
-
Aldehyde Addition: Add a solution of the desired aromatic aldehyde (e.g., 2-(chloromethyl)benzaldehyde, 1.0 eq) in THF dropwise to the cold ylide solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired (E)-methyl β-methoxyacrylate derivative.
-
Causality: The Horner-Wadsworth-Emmons reaction is highly stereoselective for the formation of (E)-alkenes because the transition state leading to the (E)-product is sterically less hindered and thermodynamically more stable than the one leading to the (Z)-product.
-
Structural Diversification
While the (E)-β-methoxyacrylate pharmacophore is essential, modifications to the side chain are the most effective way to create new analogues with improved activity, a broader spectrum, or a better resistance profile.[9] This "side chain" itself can be thought of in two parts: the bridge (e.g., a phenyl ring) and the terminal group (e.g., a substituted phenoxy group or a heterocycle).
Caption: The three key structural components of a strobilurin fungicide.
Data Presentation: In-vitro Fungicidal Activity of Strobilurin Derivatives
This table demonstrates how altering the side chain (R group) on a pyrimidine-containing strobilurin analogue affects its fungicidal potency.
| Compound ID | R Group (Side Chain) | Colletotrichum orbiculare (% Inhibition at 50 µg/mL) | Botrytis cinerea (% Inhibition at 50 µg/mL) | Reference |
| 1a | Phenyl | 85.3 | 81.6 | [11] |
| 1b | 4-Chlorophenyl | 92.5 | 90.3 | [11] |
| 1d | 3-Trifluoromethylphenyl | 98.6 | 95.8 | [11] |
| 1h | 4-Methoxyphenyl | 81.2 | 79.4 | [11] |
| Azoxystrobin | (Commercial Standard) | 95.1 | 92.7 | [11] |
Section 3: The Sulfonylurea Bridge - Engineering Potent Herbicides
Mechanism and Core Structure
Sulfonylurea herbicides are a class of highly potent, low-application-rate compounds that act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[12][13] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes, but is absent in animals, which accounts for the low mammalian toxicity of these herbicides.[13] The defining structural feature is the sulfonylurea bridge itself: Ar-SO₂-NH-C(O)-NH-Het, which connects an aryl group (Ar) to a nitrogen-containing heterocycle (Het).
Convergent Synthesis Strategy
The most common and industrially viable route to sulfonylureas is a convergent synthesis. This involves reacting an aryl sulfonyl isocyanate with a heterocyclic amine.[14] This approach is highly efficient as it joins two complex, pre-formed fragments in a single, high-yielding final step. Alternative methods avoid the direct handling of moisture-sensitive isocyanates by using precursors like sulfonyl carbamates.[13][14]
Caption: Convergent synthesis pathway for sulfonylurea herbicides.
Experimental Protocol: Synthesis of a Sulfonylurea Herbicide
This protocol describes the coupling of a pre-formed sulfonyl carbamate with a heterocyclic amine, a common alternative to using isocyanates directly.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl sulfonyl carbamate (e.g., methyl N-(2-nitrophenylsulfonyl)carbamate, 1.0 eq) and the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, 1.0 eq).
-
Solvent and Base: Add a suitable solvent such as acetonitrile or 1,4-dioxane, followed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute HCl (1M) to remove the excess amine and DBU, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the pure sulfonylurea.
-
Causality: The heterocyclic amine acts as a nucleophile, attacking the carbonyl carbon of the sulfonyl carbamate. The carbamate's alkoxy group is eliminated, forming the stable sulfonylurea linkage. The base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.
-
The Role of Heterocyclic and Aryl Cores
The biological activity and crop selectivity of sulfonylurea herbicides are exquisitely controlled by the nature of both the aryl and heterocyclic portions. The aryl group (often an ortho-substituted phenyl ring) primarily influences the compound's potency and soil mobility.[12] The heterocyclic component is a key determinant of crop selectivity. Different crops metabolize specific heterocyclic rings at different rates, allowing for the design of herbicides that are safe for use on corn, wheat, or soybeans while remaining lethal to target weeds.[15][16]
Data Presentation: Herbicidal Activity of Sulfonylurea Derivatives
The table below illustrates how modifications to the ester group on the phenyl ring of a sulfonylurea series can impact herbicidal activity against a model plant.
| Compound ID | R Group (Ester Moiety) | Herbicidal Activity vs. Brassica napus (% Inhibition at 10 mg/L) | Reference |
| 5a | -CH₃ | 95.2 | [16] |
| 5d | -CH₂CH(CH₃)₂ (isobutyl) | 87.6 | [16] |
| 5f | -CH₂Ph (benzyl) | 75.4 | [16] |
| 5h | -CH₂CH₂Ph (phenethyl) | 63.8 | [16] |
Data shows that increasing the size and lipophilicity of the ester group can be unfavorable for activity in this series.[16]
Section 4: The Role of Catalysis in Modern Agrochemical Synthesis
The Imperative for Sustainable Synthesis
The large-scale production of agrochemicals necessitates synthetic methods that are not only efficient and cost-effective but also environmentally responsible. Green chemistry principles are increasingly being integrated into agrochemical synthesis, focusing on waste reduction, energy efficiency, and the use of safer reagents and solvents.[2][3][17] Catalysis is a cornerstone of this effort, enabling reactions that would otherwise require harsh stoichiometric reagents or extreme conditions.[18]
Case Study: Catalytic Asymmetric Synthesis
Many modern agrochemicals are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental. Catalytic asymmetric synthesis provides a powerful tool to produce the desired enantiomer selectively, avoiding the waste associated with producing and separating a 50/50 mixture.[19][20]
A key example is the asymmetric hydrogenation of a prochiral ketone or olefin to establish a stereocenter. This is often accomplished using a chiral metal catalyst, such as a Ruthenium or Rhodium complex coordinated to a chiral phosphine ligand (e.g., BINAP).
Representative Reaction: A prochiral enamide is hydrogenated using a chiral Rh-DuPhos catalyst under hydrogen pressure to yield a single enantiomer of a crucial chiral amine intermediate with high enantiomeric excess (>98% ee).
This approach is highly atom-economical and allows for the production of optically pure intermediates on an industrial scale, representing a significant advancement over classical resolution methods.[20]
Conclusion
The strategic use of core scaffolds is an indispensable tool in the arsenal of the modern agrochemical scientist. By focusing synthetic efforts on the robust and flexible production of key intermediates like pyrazole carboxylic acids, strobilurin pharmacophores, and the constituent halves of sulfonylureas, researchers can rapidly generate and evaluate vast libraries of novel compounds. This modular approach accelerates the discovery pipeline, allowing for the fine-tuning of biological activity, selectivity, and environmental properties. Understanding the underlying synthetic logic—the "why" behind the "how"—is critical for troubleshooting, optimization, and innovation. As the industry moves forward, the integration of advanced catalytic methods and green chemistry principles into the synthesis of these core structures will be paramount in developing the next generation of safe, effective, and sustainable solutions for global agriculture.
References
- Source: National Institutes of Health (NIH)
- Title: Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives Source: Chemical Journal of Chinese Universities URL
- Source: Molecules (MDPI)
- Source: Preprints.
- Source: Journal of Agricultural and Food Chemistry (ACS Publications)
- Title: Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments Source: ResearchGate URL
- Title: The Role of Fluorine in Agrochemicals: Exploring 2,3-Difluorophenylacetic Acid Source: Dakenchem URL
- Title: The unique role of fluorine in the design of active ingredients for modern crop protection Source: PubMed URL
- Title: 20.
- Title: The Role Of Fluorochemicals In Agriculture Source: Street Directory URL
- Title: The Potential and Green Chemistry Attributes of Biopesticides for Sustainable Agriculture Source: MDPI URL
- Source: PubMed Central (NIH)
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: The Synthesis Pathway: From Intermediate to Fungicide Source: Dakenchem URL
- Title: Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives Source: ResearchGate URL
- Title: Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance Source: PubMed URL
- Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source: MDPI URL
- Title: Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
- Title: Recent Advances in the Synthesis of Sulfonylureas Source: ResearchGate URL
- Source: Journal of Agricultural and Food Chemistry (ACS Publications)
- Title: The Role of Green Chemistry in Agriculture Source: Prime Scholars URL
- Title: Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides Source: ResearchGate URL
- Title: Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives Source: Chemical Journal of Chinese Universities URL
- Title: Catalysis for Chemical Synthesis Source: United Scientific Group URL
- Source: National Institutes of Health (NIH)
Sources
- 1. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 2. books.kdpublications.in [books.kdpublications.in]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 8. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigations into the biosynthesis of the antifungal strobilurins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 16. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. catalysis-summit.com [catalysis-summit.com]
- 19. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Authored for Drug Development Professionals and Research Scientists
An In-Depth Technical Guide to the Safe Handling and Application of 2-Methyl-4-(trifluoromethoxy)aniline
This guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)aniline, focusing on its safe handling, risk mitigation, and application in a research and development context. As a specialized intermediate, its unique chemical properties necessitate a robust understanding of its hazard profile to ensure personnel safety and experimental integrity.
Chemical Identity and Physicochemical Properties
2-Methyl-4-(trifluoromethoxy)aniline (CAS No. 86256-59-9) is a fluorinated aromatic amine that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The presence of the electron-withdrawing trifluoromethoxy group and the methyl group on the aniline core creates a unique reactivity profile that is highly valued by synthetic chemists.[2]
Understanding its fundamental properties is the first step in safe and effective utilization.
| Property | Value | Source(s) |
| CAS Number | 86256-59-9 | [1][3][4] |
| Molecular Formula | C₈H₈F₃NO | [1][3][5] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Water Solubility | Immiscible | [3] |
GHS Hazard Identification and Toxicological Profile
This chemical is classified as hazardous. The following is a synthesis of GHS classifications from authoritative safety data sheets. Adherence to these warnings is mandatory for mitigating risk.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
(Source: Synthesized from Fisher Scientific SDS)[3]
Signal Word: Danger
Hazard Pictograms:
-
GHS06 (Skull and Crossbones)
-
GHS08 (Health Hazard)
Toxicological Insights for the R&D Scientist
The primary routes of exposure are dermal contact, inhalation, and ingestion.[6] The "Toxic in contact with skin" (H311) classification is of paramount importance in a laboratory setting.[3] Anilines as a class can be readily absorbed through the skin, and this compound is no exception. Systemic effects may occur following dermal exposure. The potential for skin and serious eye irritation necessitates the stringent use of personal protective equipment (PPE).[3][6]
While specific data on carcinogenicity and reproductive toxicity for this exact molecule are not widely available, many aniline derivatives are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7][8] Researchers should handle this compound with the assumption that it may pose chronic health risks with repeated exposure.
Laboratory Handling and Risk Mitigation
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for the safe handling of 2-Methyl-4-(trifluoromethoxy)aniline.
Engineering and Administrative Controls
-
Ventilation: All manipulations, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[9]
-
Access Control: Store the chemical in a locked cabinet or a controlled-access area to prevent unauthorized use.[6][10]
-
Hygiene Practices: Do not eat, drink, or smoke in laboratory areas.[6] Wash hands thoroughly with soap and water after handling the material, before breaks, and at the end of the workday.[7][9]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile or neoprene gloves. Inspect prior to use and use proper glove removal technique. | The H311 "Toxic in contact with skin" classification requires robust dermal protection. Contaminated gloves must be disposed of immediately as hazardous waste.[7] |
| Eye/Face Protection | Chemical splash goggles and/or a full-face shield. | Protects against splashes that can cause serious eye irritation (H319).[3][9] |
| Skin/Body Protection | A chemically resistant lab coat. A complete chemical suit may be required for large quantities or spill cleanup. | Prevents accidental skin contact on arms and body. Contaminated clothing must be removed immediately and washed before reuse.[6][7] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If aerosols or vapors may be generated outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Mitigates the risk of inhaling harmful vapors (H332).[9] |
Storage and Stability
Proper storage is critical to maintaining the chemical's purity and preventing hazardous situations.
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]
-
Degradation: The material may be sensitive to light and air, potentially leading to discoloration over time.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Standard Operating Procedures Workflow
The following diagrams illustrate the logical flow for safe handling and emergency response.
Caption: Standard workflow for handling 2-Methyl-4-(trifluoromethoxy)aniline.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Caption: First aid response flowchart for different exposure routes.
Spill Response
-
Minor Spill: Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[9] Collect the material into a suitable, closed container for hazardous waste disposal.[3]
-
Major Spill: Evacuate the area immediately. Alert emergency services and prevent entry.[8] Do not attempt to clean up without specialized training and equipment.
Fire Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazards: Combustion may produce toxic fumes, including carbon monoxide, nitrogen oxides (NOx), and hydrogen fluoride.[6]
-
Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Application in Synthesis: An Illustrative Protocol
As a versatile intermediate, this aniline is often used in reactions targeting the amino group, such as amide bond formation. The following is a generalized, illustrative protocol.
Objective: To form an amide via coupling with a carboxylic acid. This is a foundational reaction in the synthesis of many biologically active molecules.
Methodology:
-
Reactor Setup: In a chemical fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.
-
Reagent Addition:
-
Charge the flask with 2-Methyl-4-(trifluoromethoxy)aniline (1.0 eq).
-
Add a suitable aprotic solvent (e.g., Dichloromethane or DMF).
-
Add the desired carboxylic acid (1.05 eq) and a coupling agent (e.g., HATU, 1.1 eq).
-
Finally, add a non-nucleophilic base (e.g., Diisopropylethylamine, 2.0 eq) dropwise at 0 °C.
-
Causality Note: The coupling agent activates the carboxylic acid to facilitate nucleophilic attack by the aniline's amino group. The base scavenges the resulting acid byproduct.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aniline. This step is crucial to ensure the reaction has gone to completion before proceeding to workup.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with brine, a mild base (e.g., aq. NaHCO₃), and again with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired amide.
-
-
Waste Handling: All aqueous and organic waste from the workup and chromatography must be collected in appropriately labeled hazardous waste containers for disposal by a licensed company.[7]
Conclusion
2-Methyl-4-(trifluoromethoxy)aniline is an invaluable reagent in modern chemical synthesis but possesses significant health hazards. A comprehensive understanding of its toxicological profile, coupled with strict adherence to engineering controls, personal protective equipment, and established safe handling protocols, is non-negotiable. By integrating these principles into all laboratory workflows, researchers can safely harness the synthetic potential of this compound to drive innovation in drug discovery and development.
References
- Angene Chemical. (2024). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)aniline.
- Fisher Scientific. (2024, March 1). SAFETY DATA SHEET: 2-Methyl-4-(trifluoromethoxy)aniline.
- Guidechem. (n.d.). 2-METHYL-4-(TRIFLUOROMETHYL)ANILINE (CAS No. 67169-22-6) SDS.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 2-Methyl-4-(trifluoromethyl)aniline.
- Sciencelab.com. (2013, April 15). Material Safety Data Sheet Aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. Available from: NINGBO INNO PHARMCHEM CO.,LTD. Website.
- Loba Chemie. (2019, January 31). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- BLDpharm. (n.d.). 102766-74-5|2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methyl-4-(trifluoromethoxy)aniline.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Available from: NINGBO INNO PHARMCHEM CO.,LTD. Website.
- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. National Center for Biotechnology Information.
- Chemcas. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline SDS.
- CPAchem Ltd. (2022, August 19). Safety data sheet.
- Chem-Impex. (n.d.). 2-(Trifluoromethoxy)aniline.
- Sigma-Aldrich. (n.d.). 2-Methyl-4-(trifluoromethyl)aniline | 67169-22-6.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
- Thermo Scientific Chemicals. (n.d.). 2-Methyl-4-(trifluoromethoxy)aniline, 97+%.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline.
- Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.
- PubChem. (n.d.). 2-Methyl-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.com [fishersci.com]
- 5. 2-Methyl-4-(trifluoromethoxy)aniline | C8H8F3NO | CID 2775546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. merckmillipore.com [merckmillipore.com]
A Comprehensive Technical Guide to the Storage of 2-Methyl-4-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals
As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, the integrity of 2-Methyl-4-(trifluoromethoxy)aniline is paramount to ensuring reproducible and successful experimental outcomes.[1][2][3][4] This guide provides a detailed overview of the optimal storage and handling conditions for this compound, grounded in an understanding of its chemical properties and potential degradation pathways.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Methyl-4-(trifluoromethoxy)aniline is fundamental to establishing appropriate storage conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO | [4][5][6] |
| Molecular Weight | 191.15 g/mol | [4][5] |
| Appearance | Clear pale yellow to pale orange liquid | [4][6] |
| Boiling Point | ~202.8 °C | [7] |
| Flash Point | ~84 °C | [7] |
| Purity | ≥97.0% | [6] |
| Refractive Index | 1.4660-1.4710 @ 20°C | [6] |
Optimal Storage Conditions
The primary objective when storing 2-Methyl-4-(trifluoromethoxy)aniline is to prevent chemical degradation and maintain its purity over time. The following conditions are recommended:
-
Temperature: While some sources suggest storage at room temperature, a controlled environment between 2-8°C is advisable for long-term storage to minimize the rate of potential degradation reactions.[8] For short-term laboratory use, storage at a controlled room temperature (5-30°C) is acceptable.[9]
-
Atmosphere: The container should be tightly sealed to prevent exposure to moisture and air.[5][10] An inert atmosphere, such as nitrogen or argon, is recommended for long-term storage to mitigate oxidative degradation.
-
Container: Store in a tightly sealed, appropriate container, such as an amber glass bottle, to protect from light, although specific light sensitivity data is not prominently available for this compound.
-
Location: The storage area should be a dry, cool, and well-ventilated place away from incompatible materials.[9][10][11]
Scientific Rationale for Storage Recommendations
The storage recommendations are based on the inherent chemical reactivity of the aniline and trifluoromethoxy functional groups.
Hydrolytic Stability
The trifluoromethoxy group (-OCF₃) is generally considered to be more stable to hydrolysis than a methoxy group (-OCH₃) due to the strong electron-withdrawing effect of the fluorine atoms. However, under certain conditions (e.g., presence of strong acids or bases), hydrolysis can occur, leading to the formation of 2-methyl-4-hydroxyaniline and other byproducts. Therefore, storing the compound in a dry environment is crucial.
Oxidative Stability
Anilines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents. The amino group (-NH₂) can be oxidized to form various products, including nitroso, nitro, and polymeric compounds, often resulting in a discoloration of the material. The electron-donating methyl group on the aromatic ring can increase the susceptibility of the aniline to oxidation.
Incompatible Materials
Contact with the following materials should be strictly avoided:
-
Strong Oxidizing Agents: These can violently react with the aniline moiety, leading to potentially hazardous conditions and complete degradation of the compound.[11]
-
Strong Acids: Can react with the basic amino group to form salts. While this may not degrade the core structure, it will alter the compound's chemical properties and may be undesirable for subsequent reactions.[11]
-
Strong Bases: Can deprotonate the amino group and may promote other side reactions.[11]
-
Strong Reducing Agents: While less commonly a storage issue, these should also be avoided.[11]
Handling Protocols
Due to the toxicity of 2-Methyl-4-(trifluoromethoxy)aniline, strict adherence to safety protocols is mandatory.[5][12]
Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If working outside of a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.
Step-by-Step Handling Procedure
-
Work Area Preparation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]
-
Container Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the compound.
-
Aliquoting: Use clean, dry glassware and tools for transferring the liquid. If the compound is stored under an inert atmosphere, use appropriate techniques (e.g., cannula transfer) to maintain this environment.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[5]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process for the proper storage and handling of 2-Methyl-4-(trifluoromethoxy)aniline.
Caption: Decision workflow for storage and handling.
References
-
TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]
-
Angene Chemical. (2024, December 1). Safety Data Sheet. Retrieved from [Link]
-
Journal of Visualized Experiments. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Retrieved from [Link]
-
Autech. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. Retrieved from [Link]
-
Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and environmental microbiology, 48(3), 491-496. Retrieved from [Link]
-
ChemBeaver. (2025, October 10). 2-Methyl-4-(trifluoromethoxy)aniline: A Crucial Intermediate. Retrieved from [Link]
-
Copley, S. D. (2009). Evolution of efficient pathways for degradation of anthropogenic chemicals. Nature chemical biology, 5(8), 559-566. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.nl [fishersci.nl]
- 6. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Methyl-4-(trifluoromethyl) aniline CAS#: 67169-22-6 [m.chemicalbook.com]
- 8. 102766-74-5|2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline|BLD Pharm [bldpharm.com]
- 9. tuodaindus.com [tuodaindus.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Modern Chemist's Guide to Electrophilic Substitution of Substituted Anilines: Mechanisms, Control, and Synthetic Strategy
Abstract
Substituted anilines are foundational scaffolds in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Their rich and often complex reactivity in electrophilic aromatic substitution (EAS) reactions presents both a powerful tool for molecular diversification and a significant synthetic challenge. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing these reactions. We will dissect the underlying mechanisms, explore the nuanced directing effects of various substituents, and present field-proven protocols for key transformations. By emphasizing the causality behind experimental choices, this guide aims to empower chemists to design and execute more efficient, selective, and scalable syntheses of functionalized anilines.
The Activated Nucleus: Understanding the Reactivity of the Aniline Ring
The defining feature of aniline in the context of electrophilic aromatic substitution is the potent activating and ortho, para-directing nature of the amino (-NH₂) group.[2][3] This arises from the delocalization of the nitrogen's lone pair of electrons into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions.[2][4] This heightened nucleophilicity makes anilines highly susceptible to attack by electrophiles, often reacting under much milder conditions than benzene itself.[5][6]
However, this high reactivity is a double-edged sword. It can lead to a lack of selectivity, resulting in multiple substitutions on the aromatic ring, a phenomenon often referred to as over-reactivity.[7][8] Furthermore, the basicity of the amino group introduces complexities, particularly in acidic reaction media, where protonation can dramatically alter the electronic landscape of the molecule.[9][10]
The Duality of the Amino Group: Activator and Deactivator
The directing effect of the amino group is not absolute and is critically dependent on the reaction conditions, specifically the pH.
-
In Neutral or Basic Media: The -NH₂ group acts as a powerful activating, ortho, para-director due to the +M (mesomeric) effect, where the lone pair of electrons is donated to the ring.[11] This donation stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions.[12]
-
In Strongly Acidic Media: The amino group is protonated to form the anilinium ion (-NH₃⁺).[2][10] This positively charged group exerts a strong -I (inductive) effect, withdrawing electron density from the ring and rendering it deactivated towards electrophilic attack.[9] Consequently, the anilinium ion is a meta-director.[10]
This pH-dependent duality is a crucial consideration in reaction design. For instance, the nitration of aniline in a mixture of nitric and sulfuric acid often yields a significant amount of the meta-nitroaniline product, a direct consequence of the formation of the anilinium ion in the strongly acidic medium.[2][7]
The Influence of Ring Substituents
The presence of other substituents on the aniline ring further modulates its reactivity and the regiochemical outcome of electrophilic substitution. The interplay between the directing effects of the amino group and the existing substituent dictates the position of electrophilic attack.
| Substituent Type | Nature | Effect on Reactivity | Directing Effect |
| Electron-Donating Groups (EDGs) | Activating | Increases reactivity | Reinforces ortho, para-direction |
| (-CH₃, -OCH₃) | |||
| Electron-Withdrawing Groups (EWGs) | Deactivating | Decreases reactivity | Can lead to complex mixtures or direct to specific positions based on the combined electronic effects |
| (-NO₂, -CN, -SO₃H) | |||
| Halogens | Deactivating | Decreases reactivity (Inductive) | ortho, para-directing (Resonance) |
| (-F, -Cl, -Br, -I) |
Taming the Beast: The Strategic Use of Protecting Groups
To circumvent the challenges of over-reactivity and the formation of undesired byproducts due to the basicity of the amino group, a common and highly effective strategy is the temporary protection of the -NH₂ group.[5][8] Acetylation to form an acetanilide is the most prevalent approach.[13]
The acetyl group moderates the activating effect of the nitrogen atom by delocalizing its lone pair into the adjacent carbonyl group, thereby reducing its availability for donation to the aromatic ring.[5] This attenuated activation allows for more controlled and selective electrophilic substitution, typically favoring the para isomer due to steric hindrance from the bulky acetylamino group.[5][13]
Caption: Workflow for controlled electrophilic substitution of anilines using a protecting group strategy.
Key Electrophilic Substitution Reactions of Substituted Anilines: Protocols and Mechanistic Insights
Halogenation
Direct halogenation of anilines with bromine water or chlorine is often uncontrollable, leading to the rapid formation of polyhalogenated products, such as the precipitation of 2,4,6-tribromoaniline upon treatment with bromine water.[2][7]
Protocol for Monobromination of Aniline (via Protection):
-
Protection: In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring. Heat the mixture gently under reflux for 30 minutes.
-
Bromination: Cool the reaction mixture to room temperature. In a separate flask, dissolve bromine (1.0 eq) in glacial acetic acid. Add the bromine solution dropwise to the acetanilide solution with continuous stirring.
-
Work-up: After the addition is complete, stir for an additional hour. Pour the reaction mixture into a beaker of ice-cold water. The p-bromoacetanilide will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Deprotection: Reflux the p-bromoacetanilide with aqueous hydrochloric acid to hydrolyze the amide and yield p-bromoaniline.[13]
Causality: The acetylation of the amino group is critical to moderate the ring's reactivity and prevent polysubstitution.[8] The steric bulk of the acetylamino group favors the formation of the para isomer.[5]
Caption: Simplified mechanism for the bromination of acetanilide.
Nitration
As previously discussed, direct nitration of aniline is complicated by the acidic medium.[2] The protection strategy is therefore essential for achieving high yields of the desired para-nitroaniline.
Protocol for Nitration of Aniline (via Protection):
-
Protection: Prepare acetanilide from aniline as described in the halogenation protocol.
-
Nitration: Dissolve the acetanilide in a mixture of concentrated sulfuric acid and glacial acetic acid, keeping the temperature below 5 °C in an ice bath. Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.
-
Work-up: After the addition, allow the mixture to stir at room temperature for one hour. Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Isolation and Deprotection: Collect the product by filtration, wash with cold water, and then hydrolyze with aqueous acid to obtain p-nitroaniline.[13]
Causality: The use of a low temperature is crucial to control the exothermic nitration reaction and prevent the formation of unwanted byproducts. The acetyl protecting group directs the substitution to the para position.[13]
Sulfonation
The sulfonation of aniline is a fascinating case where reaction conditions can be manipulated to favor different isomers, illustrating the principles of kinetic versus thermodynamic control.[14]
Protocol for the Synthesis of Sulfanilic Acid (p-Aminobenzenesulfonic Acid):
-
Salt Formation: In a flask, carefully add concentrated sulfuric acid to an equal molar amount of aniline. Anilinium hydrogen sulfate will be formed.[2]
-
Thermodynamic Control: Heat the anilinium hydrogen sulfate salt in an oven at 180-200 °C for several hours.[15]
-
Work-up: Allow the reaction mixture to cool. The product, sulfanilic acid, will be a solid. It can be recrystallized from hot water.
Mechanistic Insight: At lower temperatures, the kinetically favored product is the ortho-aminobenzenesulfonic acid. However, at higher temperatures, the reaction becomes reversible.[14][16] The thermodynamically more stable para isomer, sulfanilic acid, predominates.[17] Sulfanilic acid exists as a zwitterion.[2]
Caption: Kinetic vs. thermodynamic control in the sulfonation of aniline.
The Aniline Anomaly: The Failure of Friedel-Crafts Reactions
A notable limitation of aniline chemistry is its failure to undergo Friedel-Crafts alkylation and acylation reactions.[4][18] The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for these reactions.[19][20] This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, strongly deactivating the ring towards further electrophilic attack.[21][22]
Even with a protecting group like acetyl, the amide oxygen can still coordinate with the Lewis acid, albeit to a lesser extent. This often leads to poor yields or no reaction. Therefore, alternative synthetic routes are necessary for the alkylation and acylation of anilines.
Applications in Drug Development
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] The ability to selectively introduce substituents onto the aniline ring through electrophilic substitution is a cornerstone of drug design and development, allowing for the fine-tuning of a molecule's pharmacological properties, such as its potency, selectivity, and metabolic stability.[23][24] For example, sulfonamide antibiotics are famously synthesized from aniline derivatives.[1]
Conclusion
The electrophilic substitution reactions of substituted anilines are a testament to the rich complexity and synthetic utility of fundamental organic chemistry. A thorough understanding of the electronic and steric effects of substituents, the dual nature of the amino group, and the strategic implementation of protecting groups are paramount for achieving desired outcomes. The protocols and mechanistic rationale presented in this guide serve as a foundation for researchers to not only replicate established procedures but also to innovate and develop novel synthetic methodologies for this vital class of compounds.
References
- Vertex AI Search. (n.d.). Aniline in Pharmaceuticals: A Foundation for Drug Synthesis.
- Vedantu. (n.d.). Electrophilic Substitution: Definition, Mechanism & Key Examples.
- Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?.
- Unacademy. (n.d.). JEE: Mechanism of Electrophilic Substitution.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution....
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?.
- Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Chemphyschem, 16(11), 2366–2374.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- National Institutes of Health. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
- Unknown Source. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
- Semantic Scholar. (n.d.). Figure 1 from Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution.
- brainly.com. (2024, February 28). [FREE] Aniline does not undergo Friedel-Crafts reaction. Give a reason.
- National Institutes of Health. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
- Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Aniline.
- Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines.
- Quora. (2018, January 5). Why doesn't aniline respond in Friedel-Crafts reactions?.
- Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions.
- ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?.
- Allen. (n.d.). Can the amino group, in the aniline molecule, become meta-directing in an elecrophilic substitution reaction?.
- Wikipedia. (n.d.). Aromatic sulfonation.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Benchchem. (n.d.). Technical Support Center: Halogenation of Substituted Anilines.
- Google Patents. (n.d.). Process for the preparation of substituted halogenated aniline.
- IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
- University of Bath. (2018, March 29). Aniline Review Final.
- ACS Publications. (n.d.). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines.
- YouTube. (2020, July 30). Aniline Electrophilic substitution reactions.
- Hep Journals. (n.d.). Ethynyl substitution effect on the electronic excitation spectra of aniline.
- ACS Organic & Inorganic Au. (2022, November 21). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator.
- MDPI. (n.d.). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.
- Quora. (2018, April 29). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?.
- ECHEMI. (n.d.). Why does sulfonation of aniline occur para rather than ortho?.
- ResearchGate. (n.d.). The structures of para substituted anilines and reference aromatic compounds.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. byjus.com [byjus.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Substitution: Definition, Mechanism & Key Examples [vedantu.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 10. Can the amino group, in the aniline molecule, become meta-directing in an elecrophilic substitution reaction? [allen.in]
- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 12. ijrar.org [ijrar.org]
- 13. books.rsc.org [books.rsc.org]
- 14. quora.com [quora.com]
- 15. Aniline - Wikipedia [en.wikipedia.org]
- 16. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. quora.com [quora.com]
- 19. quora.com [quora.com]
- 20. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. youtube.com [youtube.com]
- 23. cresset-group.com [cresset-group.com]
- 24. pubs.acs.org [pubs.acs.org]
The Aniline Archetype: A Technical Guide to Harnessing Substituent Effects on Reactivity
Foreword: The Enduring Relevance of a Simple Amine
Aniline, with its unassuming structure of an amino group appended to a benzene ring, represents a cornerstone of modern organic chemistry and drug discovery. Its derivatives are integral to a vast array of pharmaceuticals, from analgesics to antimicrobials, underscoring the critical importance of understanding and manipulating its chemical behavior.[1][2] The reactivity of the aniline scaffold is not a monolithic entity; it is a finely tunable system governed by the subtle electronic influences of substituents on the aromatic ring. This guide provides an in-depth exploration of these electronic effects, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to strategically modify aniline's reactivity for targeted applications. We will delve into the fundamental principles of inductive and resonance effects, quantify these influences through empirical parameters, and provide practical methodologies for their evaluation, all within the context of advancing therapeutic design.
The Electronic Landscape of Aniline: A Duality of Effects
The reactivity of aniline is primarily dictated by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.[3] These forces, often acting in opposition, determine the electron density at both the nitrogen atom and the aromatic ring, thereby influencing the molecule's basicity and its propensity to undergo electrophilic aromatic substitution.
The Inductive Effect (-I): An Electronegativity-Driven Influence
The nitrogen atom of the amino group is more electronegative than the carbon atoms of the benzene ring.[3] This disparity in electronegativity results in a net withdrawal of electron density from the ring towards the nitrogen via the sigma bond framework. This electron-withdrawing inductive effect, denoted as -I, inherently deactivates the ring to some extent compared to benzene.
The Resonance Effect (+M): A Pi-System Delocalization
Conversely, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi-system.[4] This donation of electron density, known as a positive mesomeric or resonance effect (+M), significantly increases the electron density of the benzene ring, particularly at the ortho and para positions.[5][6] This resonance effect is generally more dominant than the inductive effect of the amino group, leading to the overall powerful activating and ortho-, para-directing nature of aniline in electrophilic aromatic substitution reactions.[7][8]
Figure 1: A diagram illustrating the dual electronic effects of the amino group on the reactivity of the aniline core.
Quantifying Substituent Effects: The Hammett Equation
To move from a qualitative to a quantitative understanding of how substituents modulate aniline reactivity, we turn to the Hammett equation.[9] This linear free-energy relationship provides a powerful tool for correlating the electronic properties of substituents with reaction rates and equilibrium constants.[10] The equation is given by:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted aniline.
-
K₀ or k₀ is the corresponding constant for unsubstituted aniline.
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and is independent of the reaction. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects.
Hammett Substituent Constants (σ)
The following table provides a selection of Hammett constants for various substituents, highlighting their electron-donating or electron-withdrawing nature.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -OH | 0.12 | -0.37 | Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Electron-Donating |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | 0.34 | 0.06 | Weak Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing |
| -Br | 0.39 | 0.23 | Electron-Withdrawing |
| -I | 0.35 | 0.18 | Electron-Withdrawing |
| -C(=O)CH₃ | 0.38 | 0.50 | Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |
| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |
Data compiled from various sources, including Schwarzenbach et al. and Hansch et al.[11][12]
The Impact of Substituents on Aniline Basicity
The basicity of the aniline nitrogen, quantified by the pKa of its conjugate acid (the anilinium ion), is a critical parameter, particularly in drug development, as it influences a molecule's solubility, absorption, and interaction with biological targets.[13] The lone pair on the nitrogen is responsible for its basicity; any factor that affects the availability of this lone pair will alter the pKa.
-
Electron-Donating Groups (EDGs) increase the electron density on the nitrogen atom through inductive and/or resonance effects, making the lone pair more available for protonation and thus increasing the basicity (higher pKa) .
-
Electron-Withdrawing Groups (EWGs) decrease the electron density on the nitrogen, delocalizing the lone pair into the ring and making it less available for protonation, thereby decreasing the basicity (lower pKa) .[14]
The following table presents the pKa values for a series of substituted anilines, illustrating these trends.
| Substituent | Ortho-pKa | Meta-pKa | Para-pKa |
| -NH₂ | 4.47 | 4.88 | 6.08 |
| -OCH₃ | 4.49 | 4.20 | 5.29 |
| -CH₃ | 4.39 | 4.69 | 5.12 |
| -H | 4.58 | 4.58 | 4.58 |
| -Cl | 2.64 | 3.34 | 3.98 |
| -Br | 2.60 | 3.51 | 3.91 |
| -CN | -0.27 | 2.75 | 1.74 |
| -NO₂ | -0.29 | 2.50 | 1.02 |
Data compiled from various sources.[1][15]
Figure 2: The relationship between substituent type, electron density on the aniline nitrogen, and the resulting basicity (pKa).
Substituent Effects on Electrophilic Aromatic Substitution (EAS)
The amino group of aniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[6][16] Substituents can further modulate this reactivity and influence the regioselectivity of the reaction.
-
Activating Groups (EDGs) enhance the electron-donating resonance effect of the amino group, further increasing the rate of EAS. They reinforce the ortho-, para-directing nature of the parent aniline.
-
Deactivating Groups (EWGs) counteract the activating effect of the amino group, slowing down the rate of EAS. While the amino group's directing effect is strong, strong EWGs can sometimes lead to mixtures of products, including meta-isomers, especially under strongly acidic conditions where the amino group is protonated to the deactivating -NH₃⁺ group.[11]
A notable exception to the high reactivity of anilines is the Friedel-Crafts reaction , which generally fails.[4][16] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction forms a complex with the basic amino group, which strongly deactivates the ring towards electrophilic attack.[4]
Experimental Protocols for Quantifying Reactivity
Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for determining the pKa of a substituted aniline.[17]
Materials:
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Substituted aniline sample (approx. 1 mM solution)
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers (pH 4, 7, and 10).[17]
-
Sample Preparation: Prepare a 20 mL solution of the aniline sample at a concentration of approximately 1 mM. Add 0.15 M KCl to maintain constant ionic strength.[17]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide.
-
Acidification: Acidify the sample solution to approximately pH 1.8-2.0 with 0.1 M HCl.[17]
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small increments of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12-12.5.[17]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[17]
-
Replication: Perform at least three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.
Figure 3: Workflow for the determination of aniline pKa by potentiometric titration.
Competitive Bromination for Relative Reactivity
This experiment can be adapted to qualitatively or quantitatively assess the relative reactivity of different substituted anilines towards an electrophile.
Materials:
-
Various substituted anilines
-
Bromine solution of known concentration (e.g., in acetic acid)
-
Glacial acetic acid
-
Sodium thiosulfate solution
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
Procedure (Conceptual):
-
Reaction Setup: Prepare equimolar solutions of two different anilines (e.g., aniline and p-methylaniline) in glacial acetic acid in the same reaction vessel.
-
Limiting Reagent: Add a substoichiometric amount of bromine solution (the limiting reagent) to the mixture of anilines.
-
Reaction Quench: After a set time, quench the reaction by adding an excess of sodium thiosulfate solution to consume any unreacted bromine.
-
Product Analysis: Analyze the resulting mixture of brominated products using GC-MS or HPLC to determine the relative amounts of each product formed.
-
Interpretation: The ratio of the brominated products will reflect the relative rates of reaction of the two anilines, providing a measure of their relative reactivity towards electrophilic bromination. A higher proportion of the brominated product from a particular aniline indicates its higher reactivity.
Application in Drug Discovery and Development
The principles of substituent effects on aniline reactivity are not merely academic; they are actively employed in the design and optimization of pharmaceuticals.[8] The aniline moiety is a common scaffold in drug candidates, but it can also be a liability due to metabolic instability, often leading to the formation of reactive metabolites and potential toxicity.[9] Medicinal chemists strategically modify the electronic properties of the aniline ring to fine-tune a drug's pharmacological profile.
Case Study: Modulating pKa and Metabolic Stability
In the development of kinase inhibitors, for example, an aniline's basicity is a critical factor for its interaction with the hinge region of the kinase domain. However, a highly basic aniline can lead to off-target effects and poor selectivity. By introducing electron-withdrawing substituents at the meta or para positions, the pKa of the aniline can be lowered, reducing its basicity and potentially improving selectivity. Furthermore, blocking metabolically susceptible sites (often the para position) with inert substituents can prevent unwanted oxidation and improve the drug's pharmacokinetic profile. For instance, replacing a hydrogen at the para position with a fluorine atom can significantly enhance metabolic stability without drastically altering the overall size or conformation of the molecule.
Conclusion
The electronic effects of substituents on aniline reactivity provide a powerful and versatile toolkit for the modern chemist. By understanding the interplay of inductive and resonance effects, and by leveraging quantitative descriptors such as Hammett constants and pKa values, researchers can rationally design and synthesize aniline derivatives with precisely tailored properties. This level of control is indispensable in the field of drug development, where the fine-tuning of a molecule's electronic landscape can be the difference between a promising lead compound and a successful therapeutic agent. The continued application of these fundamental principles will undoubtedly pave the way for the creation of safer, more effective, and more selective aniline-based pharmaceuticals.
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. Retrieved from [Link]
-
Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link]
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Chemical Methodologies. (2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in Pharmaceutical Interest. Retrieved from [Link]
-
Vedantu. (n.d.). Electrophilic Substitution: Definition, Mechanism & Key Examples. Retrieved from [Link]
-
MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]
-
Moodle@Units. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]
-
Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. Retrieved from [Link]
-
Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO. Retrieved from [Link]
-
Scribd. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]
-
ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. Retrieved from [Link]
-
PMC. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]
-
ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
-
PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
TSI Journals. (2009). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.4: Basicity of Arylamines. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. journaleras.com [journaleras.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cresset-group.com [cresset-group.com]
- 9. news.umich.edu [news.umich.edu]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. global.oup.com [global.oup.com]
- 12. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 13. afit.edu [afit.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Methyl-4-(trifluoromethoxy)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique electronic properties, enhancing metabolic stability and lipophilicity, making this compound a valuable intermediate in medicinal chemistry. This guide details a robust two-step synthetic pathway, commencing with the nitration of 1-methyl-4-(trifluoromethoxy)benzene, followed by the reduction of the resulting nitro intermediate. The protocol is designed to be both efficient and scalable, with a strong emphasis on the rationale behind procedural steps, safety considerations, and analytical validation.
Introduction
2-Methyl-4-(trifluoromethoxy)aniline, also known as 2-amino-5-(trifluoromethoxy)toluene, is a fluorinated aromatic amine whose molecular structure is of significant interest in the design of bioactive molecules. The presence of both a methyl and a trifluoromethoxy group on the aniline scaffold allows for fine-tuning of steric and electronic properties, which can profoundly influence the biological activity and pharmacokinetic profile of derivative compounds. The electron-withdrawing nature of the trifluoromethoxy group, for instance, modulates the pKa of the aniline nitrogen and influences the reactivity of the aromatic ring.[1] This guide provides a detailed, field-proven protocol for the synthesis of this important intermediate, enabling researchers to reliably produce high-purity material for their discovery and development programs.
Chemical Properties and Safety Information
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Methyl-4-(trifluoromethoxy)aniline | C₈H₈F₃NO | 191.15 | Colorless to pale yellow clear liquid | 86256-59-9 |
| 1-Methyl-4-(trifluoromethoxy)benzene | C₈H₇F₃O | 176.14 | Liquid | 706-27-4 |
| 4-Methyl-2-nitro-1-(trifluoromethoxy)benzene | C₈H₆F₃NO₃ | 221.14 | - | 1261573-77-6 |
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The reduction of nitro compounds can be exothermic. Monitor the reaction temperature closely.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Synthetic Pathway Overview
The synthesis of 2-Methyl-4-(trifluoromethoxy)aniline is proposed via a two-step sequence starting from the commercially available 1-methyl-4-(trifluoromethoxy)benzene. This approach is based on well-established and reliable organic transformations.
Caption: Proposed two-step synthesis of 2-Methyl-4-(trifluoromethoxy)aniline.
Experimental Protocols
Part 1: Nitration of 1-Methyl-4-(trifluoromethoxy)benzene
This procedure details the regioselective nitration of 1-methyl-4-(trifluoromethoxy)benzene to yield 4-methyl-2-nitro-1-(trifluoromethoxy)benzene. The directing effects of the methyl (ortho-, para-directing) and trifluoromethoxy (meta-directing) groups favor the introduction of the nitro group at the 2-position.
Materials and Reagents:
-
1-Methyl-4-(trifluoromethoxy)benzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-methyl-4-(trifluoromethoxy)benzene (1.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred solution of 1-methyl-4-(trifluoromethoxy)benzene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-2-nitro-1-(trifluoromethoxy)benzene.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Reduction of 4-Methyl-2-nitro-1-(trifluoromethoxy)benzene
This protocol describes the reduction of the nitro intermediate to the target aniline using iron powder in the presence of an acid, a classic and effective method for this transformation.[2][3]
Materials and Reagents:
-
4-Methyl-2-nitro-1-(trifluoromethoxy)benzene
-
Iron Powder
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol or Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Celite®
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-2-nitro-1-(trifluoromethoxy)benzene (1.0 eq), methanol or ethanol, and iron powder (3.0-5.0 eq).
-
Initiation of Reaction: Heat the mixture to 60-65 °C with vigorous stirring. Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture. An exothermic reaction should be observed.
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake with methanol or ethanol.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to remove the alcohol.
-
Extraction: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-4-(trifluoromethoxy)aniline.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
Analytical Characterization
The identity and purity of the synthesized 2-Methyl-4-(trifluoromethoxy)aniline should be confirmed by standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the molecular structure and the presence of the trifluoromethoxy group.
-
GC-MS: To determine the purity and confirm the molecular weight.
-
FTIR: To identify the characteristic functional groups (e.g., N-H stretching of the amine).
Conclusion
The presented two-step synthesis provides a reliable and scalable method for the preparation of 2-Methyl-4-(trifluoromethoxy)aniline. By following this detailed protocol, researchers can access this valuable building block for their ongoing research and development endeavors in the fields of medicinal chemistry and materials science. The rationale behind the choice of reagents and reaction conditions is grounded in established chemical principles, ensuring a high probability of success.
References
- Ningbo Inno Pharmchem Co., Ltd. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.
- Guidechem. How is 4-(Trifluoromethoxy)aniline synthesized?.
- ChemicalBook. 4-(Trifluoromethoxy)aniline synthesis.
- Google Patents. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- CymitQuimica. 1-Methyl-4-(trifluoromethoxy)benzene.
- Wikipedia. Reduction of nitro compounds.
- BLDpharm. 4-Methyl-2-nitro-1-(trifluoromethoxy)benzene.
- PubChem. CID 161117661 | C16H14F6O2.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis.
Sources
Application Notes & Protocols: Strategic Use of 2-Methyl-4-(trifluoromethoxy)aniline in Advanced Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Methyl-4-(trifluoromethoxy)aniline
2-Methyl-4-(trifluoromethoxy)aniline (CAS: 86256-59-9; Mol. Formula: C₈H₈F₃NO) is a highly versatile fluorinated aromatic amine that has become a cornerstone intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility is derived from a unique combination of structural and electronic properties imparted by its substituents.
The trifluoromethoxy (-OCF₃) group at the 4-position is a potent electron-withdrawing group that significantly modulates the electronic character of the aromatic ring. This group is known to enhance metabolic stability and increase lipophilicity, properties that can improve the pharmacokinetic profiles of drug candidates. Concurrently, the methyl group at the 2-position introduces steric hindrance ortho to the amine, influencing the molecule's conformational preferences and reactivity.
However, these same properties present distinct challenges in synthetic applications. The strong electron-withdrawing effect of the -OCF₃ group markedly reduces the nucleophilicity of the aniline nitrogen, making it a less reactive partner in many standard coupling reactions.[1] Consequently, reactions that are trivial with electron-rich anilines often become sluggish, low-yielding, or fail entirely, necessitating specialized protocols and catalyst systems.
This guide provides an in-depth analysis of the reaction conditions required for the successful application of 2-Methyl-4-(trifluoromethoxy)aniline in two critical classes of transformations: Buchwald-Hartwig amination and N-acylation (amide coupling). We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and present data to guide researchers in leveraging this valuable building block.
Buchwald-Hartwig Amination: Forging C-N Bonds with a Challenging Nucleophile
The Buchwald-Hartwig amination is a paramount transformation for the synthesis of arylamines.[2] When employing an electron-deficient amine like 2-Methyl-4-(trifluoromethoxy)aniline, overcoming the low nucleophilicity of the nitrogen atom is the principal challenge.
Mechanistic Overview & Causality of Component Selection
The palladium-catalyzed C-N coupling reaction proceeds through a well-established catalytic cycle.[3] The success of coupling an electron-deficient aniline hinges on optimizing each step, particularly the reductive elimination, which forms the final C-N bond.
-
The Challenge: The electron-poor nature of the aniline nitrogen disfavors the final reductive elimination step from the palladium(II) intermediate. Standard catalyst systems are often inefficient, leading to slow reaction rates and catalyst decomposition.[1]
-
The Solution: Advanced Catalyst Systems: To overcome this barrier, modern catalyst systems are employed.
-
Bulky, Electron-Rich Ligands: Biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are critical.[1] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the initial oxidative addition step. Their strong electron-donating ability increases electron density on the palladium center, which significantly accelerates the rate-limiting reductive elimination step.[1][4]
-
Strong, Non-Nucleophilic Bases: A strong base is required to deprotonate the weakly acidic N-H bond of the aniline in the catalytic cycle. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the bases of choice as they are strong enough to facilitate deprotonation without acting as competing nucleophiles.[1]
-
Well-Defined Precatalysts: Using stable, well-defined palladium precatalysts (e.g., XPhos G3-Pd) ensures the efficient generation of the active Pd(0) catalyst, leading to more reproducible and higher-yielding reactions.[1]
-
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimized Reaction Conditions for Electron-Deficient Anilines
The following table summarizes a generalized set of high-performance conditions for the Buchwald-Hartwig amination of aryl halides with 2-Methyl-4-(trifluoromethoxy)aniline, based on protocols for challenging substrates.[1][5]
| Parameter | Recommended Condition | Rationale |
| Aryl Partner | Aryl Bromide, Chloride, or Triflate | Chlorides are challenging but feasible with modern catalysts. |
| Catalyst Loading | 1-2 mol% Pd | Sufficient for efficient turnover; higher loading may be needed for chlorides.[6] |
| Precatalyst | XPhos Pd G3 or RuPhos Pd G3 | Air-stable, reliable generation of the active Pd(0) species.[1] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are essential for this substrate class.[1][4] |
| Base | NaOtBu or KOtBu (1.2 - 1.5 equiv.) | Strong, non-nucleophilic base required for deprotonation.[1] |
| Solvent | Toluene or Dioxane (Anhydrous) | Aprotic, non-coordinating solvents are standard. |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-methyl-4-(trifluoromethoxy)aniline
This protocol describes the coupling of 4-bromoanisole with 2-Methyl-4-(trifluoromethoxy)aniline.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
2-Methyl-4-(trifluoromethoxy)aniline (1.1 mmol, 1.1 equiv)
-
XPhos Pd G3 (0.02 mmol, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Standard laboratory glassware, Schlenk line or glovebox
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add 4-bromoanisole, 2-Methyl-4-(trifluoromethoxy)aniline, XPhos Pd G3, and sodium tert-butoxide.
-
Expert Note: If not using a glovebox, add the solid reagents under a positive flow of inert gas. NaOtBu is corrosive and moisture-sensitive; handle with care.
-
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS by taking a small, quenched aliquot. The disappearance of the starting aniline is a key indicator.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Amide Coupling (N-Acylation): Strategies for a Deactivated Amine
Forming an amide bond with 2-Methyl-4-(trifluoromethoxy)aniline is challenging due to its low nucleophilicity. Standard peptide coupling reagents often provide poor results.[1][7] Success requires either highly reactive acylating agents or a robust activation method for the carboxylic acid partner.
Mechanistic Pathways & Reagent Selection
Two primary strategies are effective: direct reaction with a highly electrophilic acyl chloride, or in-situ activation of a carboxylic acid to generate a highly reactive intermediate.
-
Acyl Chloride Method: This is the most direct approach. The high electrophilicity of the acyl chloride is often sufficient to react with the deactivated aniline, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[8]
-
Carboxylic Acid Activation: When using a carboxylic acid, an activating agent is required.
-
Carbodiimides (e.g., EDC): Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common but may be insufficient on their own. Their efficacy is dramatically improved with additives.[7]
-
Additives (HOBt & DMAP): 1-Hydroxybenzotriazole (HOBt) reacts with the initial O-acylisourea intermediate to form a more reactive HOBt ester. 4-Dimethylaminopyridine (DMAP) acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate, which is readily attacked by the electron-deficient aniline.[7] The combination of EDC, HOBt (catalytic), and DMAP is a powerful system for difficult amide couplings.
-
Caption: Activation of a carboxylic acid for amide coupling.
Comparative Reaction Conditions for N-Acylation
| Parameter | Protocol A: Acyl Chloride | Protocol B: Carboxylic Acid Activation |
| Acylating Agent | R-COCl (1.1 equiv.) | R-COOH (1.0 equiv.) |
| Activating Agents | N/A | EDC (1.1 equiv.), DMAP (1.0 equiv.), HOBt (0.1 equiv.)[7] |
| Base | Triethylamine or Pyridine (1.2-1.5 equiv.) | DIPEA (2-5 equiv.)[1][7] |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Acetonitrile (ACN) or DCM (Anhydrous)[1] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Key Advantage | Simple, often fast reaction. | Avoids synthesis of acyl chloride; milder. |
| Key Disadvantage | Requires access to the acyl chloride. | More complex stoichiometry; longer reaction times. |
Detailed Experimental Protocols
Protocol A: Coupling with 2-Methoxybenzoyl Chloride [8]
-
Setup: In a dry round-bottom flask, dissolve 2-Methyl-4-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv.) and triethylamine (1.2 mmol, 1.2 equiv.) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add a solution of 2-methoxybenzoyl chloride (1.1 mmol, 1.1 equiv.) in DCM (2 mL) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Work-up: Quench with water (10 mL). Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify by recrystallization or column chromatography.
Protocol B: Coupling with Benzoic Acid using EDC/DMAP/HOBt [1][7]
-
Setup: In a dry round-bottom flask, combine benzoic acid (1.0 mmol, 1.0 equiv.), EDC (1.1 mmol, 1.1 equiv.), DMAP (1.0 mmol, 1.0 equiv.), and HOBt (0.1 mmol, 0.1 equiv.) in anhydrous acetonitrile (10 mL).
-
Addition: Add 2-Methyl-4-(trifluoromethoxy)aniline (1.1 mmol, 1.1 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is often sluggish, so patience is key. Monitor by LC-MS.
-
Work-up: Quench with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Conclusion
2-Methyl-4-(trifluoromethoxy)aniline is a powerful building block whose successful implementation in coupling reactions is a matter of strategic reagent and catalyst selection. For C-N bond formation via Buchwald-Hartwig amination , the use of bulky, electron-rich biaryl phosphine ligands and strong, non-nucleophilic bases is non-negotiable. For amide bond formation , the low nucleophilicity of the aniline necessitates either a highly reactive acyl chloride or a robust carboxylic acid activation system, such as the EDC/DMAP/HOBt combination. By understanding the electronic and steric factors at play and employing the advanced protocols detailed herein, researchers can confidently and efficiently incorporate this versatile intermediate into their synthetic programs, unlocking new avenues in drug discovery and materials science.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis.
- Ningbo Inno Pharmchem Co., Ltd.
- BenchChem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline.
- Wikipedia.
- Chemistry LibreTexts.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- University of Groningen Research Portal.
- BenchChem. Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of 2-Methyl-4-(trifluoromethoxy)aniline via Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 2-Methyl-4-(trifluoromethoxy)aniline (CAS No. 86256-59-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given that this compound is often a liquid at room temperature, this guide outlines a systematic approach to achieve crystallization and subsequent purification through recrystallization, a robust technique for isolating compounds in high purity.[3][4] The protocol emphasizes solvent selection, a critical step for successful recrystallization, and provides a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry.
Introduction: The Rationale for Purifying 2-Methyl-4-(trifluoromethoxy)aniline
2-Methyl-4-(trifluoromethoxy)aniline is a substituted aniline derivative whose molecular structure is of significant interest in medicinal and agricultural chemistry. The presence of the trifluoromethoxy group can enhance metabolic stability and binding affinity of target molecules.[1] Consequently, the purity of this intermediate is paramount to ensure the desired reaction outcomes and the quality of the final products.
Recrystallization is a powerful and economical purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[5][6] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[7] This application note will guide the user through the process of selecting an appropriate solvent system and executing the recrystallization of 2-Methyl-4-(trifluoromethoxy)aniline.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of 2-Methyl-4-(trifluoromethoxy)aniline is essential for its safe handling and successful purification.
| Property | Value | Reference |
| CAS Number | 86256-59-9 | [3] |
| Molecular Formula | C₈H₈F₃NO | [3] |
| Molecular Weight | 191.15 g/mol | [3] |
| Physical State | Liquid at room temperature | [3] |
| Appearance | Colorless to pale yellow | [1] |
Safety Precautions: 2-Methyl-4-(trifluoromethoxy)aniline is classified as toxic and an irritant.[3][8] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[3][8] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
Experimental Protocol: Recrystallization of 2-Methyl-4-(trifluoromethoxy)aniline
Materials and Equipment
-
Crude 2-Methyl-4-(trifluoromethoxy)aniline
-
A selection of potential recrystallization solvents (e.g., hexanes, ethanol, isopropanol, water, and mixtures thereof)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Thermometer
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum tubing)
-
Filter paper
-
Spatula
-
Drying oven or desiccator
Step 1: Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization.[7] Since 2-Methyl-4-(trifluoromethoxy)aniline is a liquid at ambient temperature, the initial goal is to find a solvent or solvent system in which it is sparingly soluble at low temperatures and highly soluble at elevated temperatures, and from which it will crystallize upon cooling.
Screening Procedure:
-
Place a small amount (e.g., 10-20 mg) of the crude 2-Methyl-4-(trifluoromethoxy)aniline into several small test tubes.
-
To each test tube, add a few drops of a different solvent (e.g., hexanes, ethanol, ethanol/water mixtures) at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a warm water bath. An appropriate solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. The formation of crystals indicates a promising solvent.
Based on the principle of "like dissolves like," a mixed solvent system, such as ethanol-water or isopropanol-water, is often effective for substituted anilines.[7] The more polar alcohol dissolves the aniline, and the addition of the less polar water induces crystallization.
Step 2: Recrystallization Procedure (Proposed Method with Ethanol-Water)
This protocol is a general guideline and may require optimization based on the results of your solvent screening.
-
Dissolution: Place the crude 2-Methyl-4-(trifluoromethoxy)aniline in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the compound. Stir and heat the mixture gently in a water bath.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While stirring the hot, clear solution, add warm water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of 2-Methyl-4-(trifluoromethoxy)aniline via recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Inappropriate solvent. | Add more hot solvent in small increments; Re-evaluate your choice of solvent. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated. | Lower the temperature of the solvent; Add more solvent to the hot mixture. |
| No crystals form upon cooling | Too much solvent was used; The solution is not sufficiently saturated. | Boil off some of the solvent to concentrate the solution; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal. |
| Low recovery of purified product | Too much solvent was used; Premature crystallization during hot filtration; Crystals are too soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary; Ensure the filtration apparatus is pre-warmed; Use an ice-cold washing solvent and use it sparingly. |
Conclusion
The protocol detailed in this application note provides a robust and systematic approach for the purification of 2-Methyl-4-(trifluoromethoxy)aniline by recrystallization. By carefully selecting a suitable solvent system and following the outlined steps, researchers can obtain this valuable chemical intermediate in high purity, which is essential for its applications in pharmaceutical and agrochemical research and development.
References
-
ChemBK. (2024, April 9). 2-Methyl-4-(trifluoromethyl)aniline. [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]
- Unknown Source. Recrystallization.
-
Cram. (2025). Recrystallization Of Acetanilide From Aniline. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Angene Chemical. (2024, December 1). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
-
PubChem. (n.d.). 2-Methyl-4-(trifluoromethoxy)aniline. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- Google Patents. (n.d.).
-
Scribd. (n.d.). Recrystallization of Acetanilide. [Link]
-
YouTube. (2020, May 18). Recrystallization of Acetanilide. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methyl-4-(trifluoromethoxy)aniline | C8H8F3NO | CID 2775546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.nl [fishersci.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Page loading... [guidechem.com]
- 10. chemicalbook.com [chemicalbook.com]
Application Note: A Robust Column Chromatography Protocol for the Purification of 2-Methyl-4-(trifluoromethoxy)aniline
An Application Note from the Senior Scientist's Desk
Introduction
2-Methyl-4-(trifluoromethoxy)aniline, identified by CAS number 86256-59-9, is a critical fluorinated aromatic amine intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries. The unique electronic properties imparted by the trifluoromethoxy group make it a valuable building block. However, the purification of this and similar aniline derivatives by silica gel chromatography presents a significant challenge. The basic nature of the amine functional group leads to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in significant peak tailing, poor separation, and potential loss of yield.[1]
This application note moves beyond a simple recitation of steps to provide a detailed, field-proven protocol grounded in chromatographic principles. We will explain the causality behind each experimental choice to empower researchers to not only successfully purify the target compound but also adapt the methodology for other challenging basic molecules. The protocol described herein is a self-validating system designed to reliably achieve high purity (≥99.0%).
Physicochemical Properties & Critical Safety Considerations
A thorough understanding of the compound's properties and hazards is paramount for a safe and successful experiment.
Table 1: Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)aniline
| Property | Value | Source(s) |
| CAS Number | 86256-59-9 | |
| Molecular Formula | C₈H₈F₃NO | [2] |
| Molecular Weight | 191.15 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid |
Safety Imperative: 2-Methyl-4-(trifluoromethoxy)aniline is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: It is toxic if inhaled, harmful if swallowed, and toxic in contact with skin.[2][3][4]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[5] Mandatory personal protective equipment (PPE) includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[2][3]
The Principle of Separation: Mitigating Amine-Silica Interactions
The core challenge in purifying aniline derivatives on silica gel is the acid-base interaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, while the surface silanol groups (Si-OH) of the silica gel are acidic. This interaction causes the amine to "stick" to the stationary phase, leading to broad, tailing peaks that co-elute with impurities.
The strategy outlined in this protocol directly counteracts this issue by introducing a competing base , triethylamine (TEA), into the mobile phase.[1][6] TEA, being a stronger and less sterically hindered base, preferentially interacts with the acidic silanol sites, effectively "masking" them from the target aniline. This neutralization of the stationary phase allows the 2-Methyl-4-(trifluoromethoxy)aniline to travel through the column with minimal unwanted interaction, resulting in sharp, symmetrical peaks and vastly improved separation efficiency.
Materials and Reagents
-
Stationary Phase: Standard flash chromatography silica gel (e.g., 230-400 mesh).
-
Crude Sample: Synthesized 2-Methyl-4-(trifluoromethoxy)aniline.
-
Solvents: HPLC-grade or distilled Hexane, Ethyl Acetate (EtOAc).
-
Mobile Phase Modifier: Triethylamine (TEA), ≥99%.
-
Apparatus:
-
Glass chromatography column with stopcock.
-
Separatory funnel or solvent reservoir.
-
Fraction collector or test tubes.
-
TLC plates (silica gel 60 F₂₅₄).
-
TLC developing chamber.
-
UV lamp (254 nm).
-
Rotary evaporator.
-
Glass wool or cotton, and sand.
-
Experimental Protocol
This protocol is divided into two essential stages: rapid method development on a small scale using TLC, followed by the preparative-scale column chromatography.
Part A: Method Development using Thin-Layer Chromatography (TLC)
The objective here is to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, as this typically translates well to column separation.[6]
-
Prepare Eluent Systems: In small beakers, prepare a few test solvent systems. A good starting point is varying ratios of Hexane:EtOAc (e.g., 4:1, 3:1, 2:1).
-
Crucial Step - Add Modifier: To each test system, add 0.5% to 1% triethylamine (v/v) . For example, to 10 mL of a 4:1 Hexane:EtOAc mix, add 50-100 µL of TEA.
-
Spot the TLC Plate: Using a capillary tube, spot the crude reaction mixture onto a TLC plate.
-
Develop and Visualize: Develop the plate in the prepared chamber. After development, visualize the spots under a UV lamp.
-
Select the Optimal System: Choose the solvent system that gives the best separation between the desired product spot (target Rf ≈ 0.3) and any impurities. This will be your starting mobile phase for the column.
Part B: Preparative Column Chromatography Workflow
Caption: Workflow for the purification of 2-Methyl-4-(trifluoromethoxy)aniline.
-
Column Preparation:
-
Securely clamp the column in a vertical position. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[7]
-
-
Slurry Packing the Column:
-
In a beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (the system selected from Part A).
-
Pour the slurry into the column in one continuous motion. Tap the column gently to dislodge air bubbles and ensure an evenly packed bed.[6]
-
Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Crucially, never let the column run dry from this point forward.
-
-
Sample Preparation and Loading (Dry Loading):
-
Rationale: Dry loading is superior for preventing band broadening, especially if the crude material is not highly soluble in the mobile phase.
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column. Add a final protective layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions into test tubes. Maintain a steady flow rate. If separation is difficult, a gradient elution (gradually increasing the proportion of ethyl acetate) can be employed.
-
-
Monitoring the Purification:
-
Periodically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and any impurities.
-
-
Product Isolation:
-
Once TLC analysis confirms which fractions contain the pure product (single spot at the correct Rf), combine them in a round-bottom flask.
-
Remove the solvents (hexane, ethyl acetate, and TEA) using a rotary evaporator to yield the purified 2-Methyl-4-(trifluoromethoxy)aniline as a colorless to pale yellow liquid.
-
Data and Expected Results
Table 2: Summary of Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective adsorbent. |
| Mobile Phase | Hexane / Ethyl Acetate + 1% TEA | Provides good selectivity for aromatic amines. TEA is critical to prevent tailing.[6] |
| Target Rf | 0.2 - 0.4 | Optimal range for good separation on a column.[6] |
| Loading Technique | Dry Loading | Minimizes band broadening, leading to higher resolution. |
Table 3: Typical Loading Capacity and Expected Outcomes
| Parameter | Guideline Value | Notes |
| Sample Loading | 1-5 g crude per 100 g silica | Assumes a medium difficulty separation (ΔRf > 0.1).[6] Adjust based on TLC separation. |
| Expected Yield | > 85% | Dependent on the purity of the crude material. |
| Expected Purity | ≥ 99.0% | Verifiable by GC-MS or qNMR analysis. |
Troubleshooting
| Problem | Probable Cause | Suggested Solution |
| Product is not eluting. | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Poor separation (co-elution). | Mobile phase is too polar. | Use a less polar mobile phase (increase the proportion of hexane) to increase the separation between spots. |
| Streaking/Tailing on TLC/Column. | Insufficient triethylamine. | Ensure at least 0.5-1% TEA is present in the mobile phase. Consider using an amine-functionalized silica column for very difficult separations.[1][8] |
Conclusion
The purification of basic compounds like 2-Methyl-4-(trifluoromethoxy)aniline via standard column chromatography is often challenging but can be rendered highly effective and reproducible by addressing the underlying chemical interactions. The protocol detailed in this note, which emphasizes the critical use of triethylamine as a mobile phase modifier, provides a robust and reliable method for obtaining this key synthetic intermediate in high purity. By understanding the "why" behind each step, researchers can confidently apply and adapt this methodology to a wide range of similar purification challenges.
References
-
The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth . NINGBO INNO PHARMCHEM CO.,LTD. Link
-
Safety Data Sheet - 2-Methyl-4-(trifluoromethoxy)aniline . Fisher Scientific. Link
-
2-METHYL-4-(TRIFLUOROMETHYL)ANILINE (CAS No. 67169-22-6) SDS . Guidechem. Link
-
Technical Support Center: Purifying Aniline Derivatives by Column Chromatography . Benchchem. Link
-
Safety Data Sheet - 4-(Trifluoromethoxy)aniline . Merck Millipore. Link
-
2-Methoxy-4-(trifluoromethyl)aniline PubChem Entry . PubChem. Link
-
2-Methyl-4-(trifluoromethoxy)aniline PubChem Entry . PubChem. Link
-
2-Methyl-4-(trifluoromethyl) aniline - Safety Data Sheet . ChemicalBook. Link
-
Is there an easy way to purify organic amines? . Biotage. Link
-
2-Methyl-4-(trifluoromethyl) aniline Chemical Properties . ChemicalBook. Link
-
2-Methyl-4-(trifluoromethyl)aniline Introduction . ChemBK. Link
-
Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline . Angene Chemical. Link
-
Organic Amine Flash Purification Using A Novel Stationary Phase . Biotage. Link
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge . U.S. Environmental Protection Agency. Link
-
Does aniline stick in columns during column chromatography? . ResearchGate. Link
-
Separation of Aniline on Newcrom R1 HPLC column . SIELC Technologies. Link
-
Gas Chromatography Methods for Aniline Compound Analysis . Benchchem. Link
-
How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. Link
-
RediSep C-18 reversed phase column Purification of primary amines . Teledyne ISCO. Link
-
Analysis of heterocyclic aromatic amines using selective extraction . PMC - NIH. Link
-
Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography . Benchchem. Link
-
Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. Link
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines . The Royal Society of Chemistry. Link
-
GC method for separation and quantification of positional isomers . TSI Journals. Link
Sources
Application Note: A Stability-Indicating HPLC Method for the Purity Determination of 2-Methyl-4-(trifluoromethoxy)aniline
Abstract
This application note presents a comprehensive guide to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-Methyl-4-(trifluoromethoxy)aniline. This molecule is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making stringent purity control a critical aspect of quality assurance. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for experimental choices. The method is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3]
Introduction: The Analytical Challenge
2-Methyl-4-(trifluoromethoxy)aniline is an aromatic amine containing a trifluoromethoxy substituent, a group known to impart unique physicochemical properties such as increased lipophilicity and metabolic stability in parent drug molecules. The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.
The primary analytical challenge lies in developing a highly selective method capable of separating the main component from structurally similar impurities, including positional isomers, starting materials, and potential degradation products. High-performance liquid chromatography (HPLC) is the technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This note describes a systematic approach to developing a robust, stability-indicating HPLC method, which is a critical component of any regulatory submission.[6][7]
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method development strategy begins with an understanding of the analyte's properties.
-
Structure: The presence of the aromatic ring dictates strong UV absorbance, making UV detection a suitable choice. The amine group (a weak base) and the overall non-polar nature of the molecule suggest that reversed-phase chromatography will be an effective separation mode.
-
Hydrophobicity: The trifluoromethoxy group and the methyl group contribute to the molecule's hydrophobicity. This suggests that a C18 or C8 stationary phase will provide adequate retention. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer alternative selectivity compared to traditional alkyl phases.[8][9]
-
UV Spectrum: Aromatic amines typically exhibit strong absorbance in the low UV region (200-300 nm). A UV scan of 2-Methyl-4-(trifluoromethoxy)aniline in a suitable solvent (e.g., methanol or acetonitrile) is recommended to determine the optimal detection wavelength (λmax) for maximum sensitivity.
Experimental Workflow and Protocol
The overall workflow for the purity analysis is depicted below. This systematic process ensures that the developed method is robust, and fit for its intended purpose.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. agilent.com [agilent.com]
- 3. Chromatography [usp.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
GC-MS Method for the Identification of 2-Methyl-4-(trifluoromethoxy)aniline: An Application Note
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the unequivocal identification of 2-Methyl-4-(trifluoromethoxy)aniline. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, making its accurate identification critical for quality control and developmental research.[1] This guide provides a comprehensive protocol, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The methodology leverages a standard non-polar capillary column for chromatographic separation and electron ionization (EI) mass spectrometry for definitive structural elucidation. The expected fragmentation pattern, predicted based on established principles and spectral data of structurally related compounds, is discussed in detail to aid in confident identification.
Introduction
2-Methyl-4-(trifluoromethoxy)aniline, with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol , is a fluorinated aromatic amine of significant interest in synthetic chemistry.[1] The presence of the trifluoromethoxy group imparts unique electronic properties that are often exploited in the design of bioactive molecules. Consequently, a reliable and specific analytical method for its identification is paramount to ensure the purity of intermediates and the quality of final products.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like 2-Methyl-4-(trifluoromethoxy)aniline. It offers high-resolution separation and provides detailed structural information through mass spectral fragmentation, enabling confident identification. This document provides a self-validating protocol, explaining the rationale behind key experimental parameters to ensure methodological robustness and trustworthiness.
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, proceeding from sample preparation to GC-MS analysis and subsequent data interpretation.
Caption: Overall workflow for the GC-MS identification of 2-Methyl-4-(trifluoromethoxy)aniline.
Materials and Methods
Reagents and Materials
-
2-Methyl-4-(trifluoromethoxy)aniline standard: (≥97% purity)
-
Dichloromethane (DCM): GC grade or equivalent
-
Helium: (≥99.999% purity)
-
GC Vials: 2 mL, with PTFE/silicone septa
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is required. The following parameters are recommended and are based on established methods for similar aromatic amines.[2][3]
Standard Preparation Protocol
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Methyl-4-(trifluoromethoxy)aniline standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard (10 µg/mL): Perform a serial dilution of the stock solution with dichloromethane to achieve a final concentration of 10 µg/mL.
-
Transfer: Transfer the working standard solution to a 2 mL GC vial for analysis.
Rationale: Dichloromethane is an excellent solvent for anilines and is highly volatile, ensuring good peak shape in the chromatogram. A 10 µg/mL concentration is typically sufficient for achieving a strong signal-to-noise ratio in most modern GC-MS systems.
GC-MS Instrumental Parameters
The following table summarizes the recommended instrumental parameters for the analysis. These are adapted from a validated method for positional isomers of trifluoromethoxy aniline, ensuring a high probability of successful separation.[2][3]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Oven Program | Initial 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 50 - 250 |
| Solvent Delay | 3 minutes |
Causality Behind Choices: A 5% phenyl-methylpolysiloxane column is a versatile, non-polar column suitable for a wide range of aromatic compounds. The oven temperature program is designed to provide good separation of the analyte from potential impurities and solvent peaks. A 70 eV ionization energy is a standard in EI-MS, leading to reproducible fragmentation patterns that can be compared with library spectra. The mass scan range is set to encompass the molecular ion and all significant fragment ions.
Results and Discussion: Identification and Fragmentation
Chromatographic Identification
Under the specified chromatographic conditions, 2-Methyl-4-(trifluoromethoxy)aniline is expected to elute as a sharp, symmetrical peak. The retention time serves as the primary identifier in chromatography. While the exact retention time will vary slightly between instruments, it should be highly reproducible on a given system.
Mass Spectral Interpretation
The definitive identification of the compound is achieved through its mass spectrum. While an experimental spectrum for 2-Methyl-4-(trifluoromethoxy)aniline is not available in public databases like the NIST WebBook, we can predict its fragmentation pattern with high confidence based on the known spectrum of its close isomer, 4-(trifluoromethoxy)aniline, and established fragmentation rules for aromatic amines and trifluoromethyl compounds.[4][5]
Predicted Mass Spectrum:
-
Molecular Ion (M•+): The molecular ion peak is expected at m/z 191 . Due to the stability of the aromatic ring, this peak should be prominent.
-
Key Fragments: The fragmentation is predicted to be driven by the loss of the trifluoromethoxy group and cleavage of the methyl group.
| Predicted m/z | Proposed Fragment Ion | Loss from Molecular Ion | Significance |
| 191 | [C₈H₈F₃NO]•+ | - | Molecular Ion (M•+) |
| 176 | [M - CH₃]•+ | -CH₃ (15 Da) | Loss of the methyl group, a common fragmentation for methylated aromatics. |
| 122 | [M - CF₃]•+ | -CF₃ (69 Da) | Alpha-cleavage with loss of the trifluoromethyl radical. |
| 108 | [M - OCF₃]•+ | -OCF₃ (85 Da) | Loss of the trifluoromethoxy group, leading to a methylaniline radical cation. |
| 91 | [C₇H₇]+ | - | Tropylium ion, a common and stable fragment in the spectra of toluene derivatives. |
Proposed Fragmentation Pathway
The electron ionization of 2-Methyl-4-(trifluoromethoxy)aniline will generate a molecular ion (M•+) at m/z 191. This energetically unstable ion will then undergo fragmentation through several key pathways to yield more stable daughter ions.
Sources
Application Notes and Protocols: Comprehensive NMR Spectroscopic Characterization of 2-Methyl-4-(trifluoromethoxy)aniline
Abstract
This document provides a detailed guide for the structural elucidation of 2-Methyl-4-(trifluoromethoxy)aniline using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible results. This guide covers sample preparation, acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra, and in-depth data analysis, including the use of advanced techniques like DEPT, COSY, and HSQC for unambiguous structural confirmation.
Introduction: The Role of NMR in Small Molecule Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules.[1][2] For a substituted aniline derivative such as 2-Methyl-4-(trifluoromethoxy)aniline, which possesses multiple distinct chemical environments, NMR provides critical information on the connectivity and spatial arrangement of atoms. The presence of fluorine in the trifluoromethoxy group necessitates a multi-nuclei approach, leveraging ¹H, ¹³C, and ¹⁹F NMR to gain a complete structural picture.
The causality behind this multi-faceted approach lies in the unique information each nucleus provides. ¹H NMR reveals the number and environment of protons, their neighboring protons through spin-spin coupling, and their relative quantities via integration. ¹³C NMR, often enhanced by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), identifies the number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[3][4][5][6][7] Finally, ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for the trifluoromethoxy group and any potential long-range interactions.[8][9]
This guide will walk the user through the logical workflow of acquiring and interpreting this suite of NMR data to confidently characterize 2-Methyl-4-(trifluoromethoxy)aniline.
Experimental Design and Rationale
A robust experimental design is crucial for obtaining high-quality, interpretable NMR data. The choices made during sample preparation and instrument setup directly impact the final spectral quality.
Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR sample profoundly affects the resulting spectrum.[10] Therefore, meticulous sample preparation is paramount.
Core Principles:
-
Purity: The analyte should be of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: A suitable deuterated solvent is essential.[11][12] The solvent must dissolve the sample sufficiently and should not have residual peaks that overlap with analyte signals.[11][12][13] For 2-Methyl-4-(trifluoromethoxy)aniline, which is a moderately polar compound, Chloroform-d (CDCl₃) is a common and effective choice due to its excellent dissolving power for many organic compounds and its relatively low cost.[13][14][15] Acetone-d₆ or DMSO-d₆ are viable alternatives if solubility in CDCl₃ is an issue.[12][16]
-
Concentration: The sample concentration needs to be optimized for the specific experiments. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[10][16][17][18] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[10][16]
-
Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of any particulate matter.[10][16][18]
Step-by-Step Protocol for Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of 2-Methyl-4-(trifluoromethoxy)aniline for ¹H NMR or 50-75 mg for ¹³C and ¹⁹F NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[16]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.[10]
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[10] Ensure the liquid height is at least 4 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[18] Do not use paper labels directly on the tube as they can affect shimming.[18]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[18]
Instrument Calibration and Setup
Proper instrument calibration is a cornerstone of trustworthy and reproducible NMR data.[19]
Protocol for Instrument Readiness:
-
Cryogen Levels: Ensure that the liquid helium and liquid nitrogen levels in the magnet are within the acceptable range.
-
Temperature Stability: Allow the spectrometer's probe to reach thermal equilibrium at the desired experimental temperature, typically 298 K (25 °C).[20]
-
Standard Sample Check: Before running the analyte, it is good practice to run a standard sample (e.g., a sealed tube of a known compound in a deuterated solvent) to verify the instrument's performance, including resolution and sensitivity.
-
Locking and Shimming: After inserting the sample, the spectrometer's field-frequency lock system will use the deuterium signal from the solvent to stabilize the magnetic field.[12] The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.
Data Acquisition Protocols
The following protocols outline the acquisition of standard 1D and 2D NMR spectra for the characterization of 2-Methyl-4-(trifluoromethoxy)aniline.
¹H NMR Spectroscopy
-
Objective: To determine the number of distinct proton environments, their chemical shifts, coupling patterns (multiplicity), and relative integrations.
-
Protocol:
-
Load a standard proton experiment parameter set.
-
Set the spectral width to cover the expected range for aromatic and aliphatic protons (e.g., -1 to 12 ppm).
-
Use a 30° or 45° pulse angle for quantitative analysis.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time for accurate integration (typically 1-5 seconds for small molecules).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.[21][22][23][24]
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[16][25]
-
¹³C NMR and DEPT Spectroscopy
-
Objective: To identify all unique carbon environments and determine the number of attached protons for each carbon.
-
Protocol:
-
¹³C {¹H} (Proton-Decoupled):
-
Load a standard carbon experiment with proton decoupling.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
DEPT-135 and DEPT-90:
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, and CH groups.[3][4][5][6][7]
-
In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative.[3][5]
-
A DEPT-90 spectrum will only show signals for CH carbons.[3][5]
-
Quaternary carbons are identified by their presence in the ¹³C{¹H} spectrum but absence in all DEPT spectra.[3]
-
-
¹⁹F NMR Spectroscopy
-
Objective: To observe the signal from the trifluoromethoxy group, which provides information about its electronic environment and potential couplings to other nuclei.
-
Protocol:
-
Load a standard fluorine experiment.
-
Set the spectral width to an appropriate range for trifluoromethoxy groups (e.g., -50 to -80 ppm, referenced to CFCl₃ at 0 ppm).
-
Acquire a sufficient number of scans (typically 16-64). ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.
-
2D NMR Spectroscopy (COSY and HSQC)
-
Objective: To establish correlations between nuclei and confirm the molecular structure.
-
Protocol:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Spectral Analysis and Interpretation
The following is a predictive analysis of the NMR spectra for 2-Methyl-4-(trifluoromethoxy)aniline, based on established chemical shift principles and coupling constants.
Predicted NMR Data
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | DEPT-135 | ¹⁹F Chemical Shift (ppm) |
| -CH₃ | ~2.2 | s | 3H | ~17 | Positive | - |
| -NH₂ | ~3.7 (broad) | s | 2H | - | - | - |
| Ar-H (position 3) | ~6.7 | d | 1H | ~116 | Positive | - |
| Ar-H (position 5) | ~6.8 | dd | 1H | ~120 | Positive | - |
| Ar-H (position 6) | ~6.9 | d | 1H | ~129 | Positive | - |
| Ar-C (C1) | - | - | - | ~145 | Absent | - |
| Ar-C (C2) | - | - | - | ~122 | Absent | - |
| Ar-C (C3) | - | - | - | ~116 | Positive | - |
| Ar-C (C4) | - | - | - | ~144 | Absent | - |
| Ar-C (C5) | - | - | - | ~120 | Positive | - |
| Ar-C (C6) | - | - | - | ~129 | Positive | - |
| -OCF₃ | - | - | - | ~121 (q, ¹JCF ≈ 257 Hz) | Absent | ~ -58 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
In-Depth Interpretation
-
¹H NMR:
-
The methyl group (-CH₃) is expected to appear as a singlet around 2.2 ppm.
-
The amine protons (-NH₂) will likely be a broad singlet around 3.7 ppm, and its chemical shift can be concentration and temperature-dependent.
-
The aromatic region will show three distinct signals for the three aromatic protons, with coupling patterns consistent with their positions on the ring. The proton at position 6 will be a doublet coupled to the proton at position 5. The proton at position 5 will be a doublet of doublets, coupled to the protons at positions 3 and 6. The proton at position 3 will be a doublet coupled to the proton at position 5.
-
-
¹³C NMR and DEPT:
-
The ¹³C spectrum will show eight distinct signals corresponding to the eight carbon atoms.
-
The DEPT-135 spectrum will show a positive signal for the methyl carbon and three positive signals for the aromatic CH carbons.
-
The DEPT-90 will confirm the three aromatic CH carbons.
-
The quaternary carbons (C1, C2, C4, and the -OCF₃ carbon) will be absent in the DEPT spectra. The carbon of the trifluoromethoxy group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[28]
-
-
¹⁹F NMR:
-
The ¹⁹F spectrum is expected to show a single sharp signal around -58 ppm for the three equivalent fluorine atoms of the trifluoromethoxy group. The absence of coupling to protons is typical for -OCF₃ groups attached to an aromatic ring.
-
-
2D NMR:
-
The COSY spectrum will show correlations between the adjacent aromatic protons (H3-H5 and H5-H6).
-
The HSQC spectrum will definitively link each proton signal to its directly attached carbon signal (e.g., the proton at ~2.2 ppm will correlate with the carbon at ~17 ppm).
-
Workflow and Data Validation
The following diagram illustrates the logical workflow for the NMR characterization of 2-Methyl-4-(trifluoromethoxy)aniline.
Caption: Workflow for NMR characterization of 2-Methyl-4-(trifluoromethoxy)aniline.
Safety Considerations
-
Magnetic Field: NMR spectrometers generate strong magnetic fields. Individuals with pacemakers or other metallic implants must not enter the NMR facility.[29][30] All ferromagnetic objects must be kept outside the designated safety perimeter.[29]
-
Cryogens: The superconducting magnets are cooled with liquid helium and liquid nitrogen. Handle cryogens with appropriate personal protective equipment, including safety glasses, cryogenic gloves, and a lab coat.[30]
-
Chemicals: Handle deuterated solvents and the aniline derivative in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the NMR characterization of 2-Methyl-4-(trifluoromethoxy)aniline. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently elucidate and verify the structure of this and similar small molecules. The integration of 1D and 2D NMR techniques ensures a self-validating system for structural assignment, upholding the principles of scientific integrity and trustworthiness.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Bruker. Avance Beginners Guide - Solvent Selection. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
- Morris, G. A. (2007). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd. DOI: 10.1002/9780470034590.emrstm0354
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
C-CART, University of Windsor. GOOD LAB PRACTICE-NMR. Retrieved from [Link]
- Punihaole, D., & Lisi, G. P. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 71(3), 163–170.
-
University of Leicester. NMR Sample Preparation. Retrieved from [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
- Gearheart, J. A. (2006). Analysis of NMR spectra using digital signal processing techniques. [Master's Thesis, University of Louisville]. ThinkIR: The University of Louisville's Institutional Repository.
-
ResearchGate. How to Prepare Samples for NMR. Retrieved from [Link]
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
University College London. Sample Preparation. Retrieved from [Link]
-
NMR Testing Laboratory. Initial Calibration and Validation. Retrieved from [Link]
-
Agricultural Marketing Service, USDA. (2022, September 30). Nuclear Magnetic Resonance NMR Handbook. Retrieved from [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. NMR Data Processing. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
- Dračínský, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic chemistry, 149, 107388.
- Sheppard, W. A. (1962). F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds. Journal of the American Chemical Society, 84(16), 3064–3072.
-
Lab Manager. (2025, March 4). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. Retrieved from [Link]
- Smith, K. M., & Dezen, P. W. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 29.
- Anukumar, A., et al. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-10.
- Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Supporting Information. General Information. Retrieved from [Link]
-
Caltech CCE. NMR Safety Guidelines. Retrieved from [Link]
- Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(3), 771–792.
- Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society, 62, 2969-2980.
-
ResearchGate. (2025, August 9). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Retrieved from [Link]
-
Wikipedia. J-coupling. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. emerypharma.com [emerypharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 14. How To [chem.rochester.edu]
- 15. NMR Solvents [merckmillipore.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. ams.usda.gov [ams.usda.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 22. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 23. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 24. researchgate.net [researchgate.net]
- 25. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 26. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 27. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 28. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 29. mun.ca [mun.ca]
- 30. Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals | Lab Manager [labmanager.com]
Application Note: A Practical Guide to the Interpretation of ¹H NMR Spectra of Substituted Anilines
Introduction
Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool in the arsenal of researchers in organic chemistry, medicinal chemistry, and materials science for the structural elucidation of molecules. Substituted anilines are a crucial class of compounds, forming the backbone of numerous pharmaceuticals, dyes, and polymers. Their electronic properties can be finely tuned by altering the substituents on the aromatic ring, a feature that is directly reflected in their ¹H NMR spectra.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on interpreting the ¹H NMR spectra of substituted anilines. Moving beyond a simple recitation of data, this guide delves into the causal relationships between molecular structure, electronic effects, and the resulting spectral features. We will explore how to leverage chemical shifts, coupling constants, and the unique behavior of the amine proton to confidently assign structures and understand the electronic nature of these versatile molecules.
The ¹H NMR Spectrum of Aniline: A Reference Framework
A thorough understanding of the spectrum of the parent compound, aniline, is the foundation for interpreting its substituted derivatives. The aniline molecule presents two distinct proton environments: the aromatic ring protons and the amine (-NH₂) protons.
-
Aromatic Protons (δ 6.5-7.5 ppm): The -NH₂ group is a powerful electron-donating group (EDG) through resonance, donating its lone pair of electrons into the benzene ring. This increases the electron density, particularly at the ortho (C2, C6) and para (C4) positions. This effect, known as shielding, causes their corresponding protons to resonate at a higher magnetic field (upfield) compared to the protons of benzene (δ ~7.3 ppm). The meta (C3, C5) protons are less affected by resonance and appear further downfield.[1][2] A typical spectrum of aniline in CDCl₃ shows distinct signals for these protons:
-
ortho-H: ~δ 6.66 ppm
-
para-H: ~δ 6.74 ppm
-
meta-H: ~δ 7.14 ppm[3]
-
-
Amine Protons (-NH₂) (δ 3.5-4.5 ppm in CDCl₃): The protons of the primary amine typically appear as a single, often broad, signal.[3][4] The broadening is a result of two primary factors:
-
Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), which has a nuclear spin of I=1, possesses a quadrupole moment that can induce rapid relaxation, leading to broader signals for adjacent protons.
-
Proton Exchange: The amine protons can undergo chemical exchange with other labile protons (like trace water) or between molecules. If this exchange is rapid on the NMR timescale, it can average out spin-spin coupling and further broaden the signal.[4][5][6]
-
The Decisive Influence of Ring Substituents
The true diagnostic power of ¹H NMR for this class of compounds emerges when analyzing the systematic shifts induced by different substituents on the aromatic ring. These substituents modulate the electron density of the ring, and their effects are predictable.
Electron-Donating Groups (EDGs)
When an aniline ring bears an additional EDG (e.g., -OCH₃, -CH₃), the shielding effect is amplified. These groups work in concert with the amine to push more electron density into the ring, especially at the positions ortho and para to them. This results in a pronounced upfield shift (to lower δ values) for the affected protons.
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) pull electron density out of the aromatic ring through resonance and/or induction. This deshields the ring protons, causing them to resonate at a lower magnetic field. The effect is most pronounced at the ortho and para positions, leading to a significant downfield shift (to higher δ values) .
Summary of Substituent Effects on Aromatic Proton Chemical Shifts
The following table provides approximate chemical shift ranges for the aromatic protons of aniline when a second substituent (X) is present at the C4 (para) position.
| Substituent (X) at C4 | Group Type | H-2, H-6 (ortho to NH₂) Shift (δ ppm) | H-3, H-5 (meta to NH₂) Shift (δ ppm) |
| -OCH₃ | Strong EDG | ~6.6 - 6.8 | ~6.7 - 6.9 |
| -CH₃ | Weak EDG | ~6.5 - 6.7 | ~6.9 - 7.1 |
| -H (Aniline) | Reference | ~6.6 - 6.7 | ~7.1 - 7.2 |
| -Cl | Weak EWG | ~6.6 - 6.8 | ~7.1 - 7.3 |
| -C(O)CH₃ | Moderate EWG | ~6.6 - 6.8 | ~7.8 - 8.0 |
| -NO₂ | Strong EWG | ~6.6 - 6.8 | ~8.0 - 8.2 |
Note: These are typical values in CDCl₃ and can vary with solvent and concentration.
Decoding the Aromatic Region: Spin-Spin Coupling
While chemical shifts reveal the electronic environment, spin-spin coupling provides direct evidence of proton connectivity. The splitting patterns in the aromatic region are dictated by the coupling constants (J), which are a measure of the interaction between neighboring protons.
-
ortho-Coupling (³JHH):** Coupling between protons on adjacent carbons. Typically 7-10 Hz .[1][7]
-
meta-Coupling (⁴JHH):** Coupling between protons separated by two carbons. Significantly smaller, 2-3 Hz .[1][7]
-
para-Coupling (⁵JHH):** Coupling across three carbons. Usually very small, 0-1 Hz , and often not resolved.[1]
These distinct J values are invaluable for assignment. For example, in a para-substituted aniline, the aromatic protons appear as two distinct doublets, each integrating to 2H, with a coupling constant characteristic of ortho-coupling (~8 Hz).
The Amine (NH₂) Signal: A Highly Sensitive Environmental Probe
The chemical shift and appearance of the -NH₂ signal are exquisitely sensitive to the experimental conditions, making it a valuable source of information.
-
Solvent Effects: The position of the NH₂ signal is strongly influenced by the solvent's ability to form hydrogen bonds.[2][4][6] In a non-H-bonding solvent like CDCl₃, the signal is typically found around δ 3.5-4.5 ppm.[4] In H-bond accepting solvents like DMSO-d₆ or acetone-d₆, the signal shifts significantly downfield by 1-2 ppm due to stronger intermolecular hydrogen bonding.[4]
-
Concentration and Temperature: As concentration increases, intermolecular hydrogen bonding becomes more prevalent, causing a downfield shift of the NH₂ signal.[4][6] Conversely, increasing the temperature can disrupt these interactions, leading to an upfield shift.
-
D₂O Exchange: The most definitive method for identifying an NH₂ (or OH) signal is through D₂O exchange. Adding a drop of deuterium oxide (D₂O) to the NMR tube and shaking will result in the rapid exchange of the amine protons for deuterium atoms (-NH₂ → -ND₂). Since deuterium is not observed in a ¹H NMR spectrum, the NH₂ signal will diminish or disappear entirely.[5][6][8]
-
Effect of pH: In acidic conditions, the lone pair on the amine nitrogen is protonated to form an anilinium ion (-NH₃⁺). This has two major consequences:
-
The electron-donating resonance effect of the amino group is completely eliminated. The -NH₃⁺ group acts as an electron-withdrawing group through induction.
-
This loss of conjugation and the inductive withdrawal cause all aromatic protons to shift significantly downfield.[9] The -NH₃⁺ protons themselves appear much further downfield and may exhibit coupling to adjacent protons.[4]
-
Systematic Workflow for Spectral Interpretation
A methodical approach is essential for accurately determining the structure of an unknown substituted aniline from its ¹H NMR spectrum.
Experimental Protocol: Sample Preparation for ¹H NMR
High-quality data begins with meticulous sample preparation. This protocol outlines the standard procedure for preparing an aniline sample for analysis.
Materials
-
Clean, dry, high-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of substituted aniline
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
-
Vial for initial dissolution
-
Balance and spatula
Procedure
-
Weigh Sample: Accurately weigh 5-25 mg of the solid aniline derivative into a clean, dry vial.[10][11] For a liquid sample, use 1-2 drops.
-
Dissolve: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12] Gently swirl or vortex to ensure the sample dissolves completely.
-
Filter: Place a small, tight plug of glass wool into a Pasteur pipette. Use the pipette to transfer the sample solution from the vial into the NMR tube. This removes any particulate matter which can degrade spectral quality.[11][12]
-
Check Volume: The final sample height in the NMR tube should be approximately 4-5 cm (0.55-0.65 mL) to ensure it is correctly positioned within the instrument's detection coil.[11]
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly near the top with a permanent marker.
-
Acquisition: Insert the sample into the spectrometer. Standard ¹H NMR acquisition parameters are typically sufficient, though a longer relaxation delay (D1) may be beneficial for quantitative analysis.
Conclusion
The ¹H NMR spectrum of a substituted aniline is rich with structural information. By understanding the fundamental principles of shielding and deshielding, recognizing the influence of electron-donating and -withdrawing groups, and methodically analyzing coupling patterns, researchers can confidently elucidate molecular structures. The amine proton, with its sensitivity to solvent, concentration, and pH, offers an additional layer of diagnostic information. Following the systematic workflow and proper experimental protocols detailed in this note will enable scientists to harness the full power of NMR spectroscopy in their research and development endeavors.
References
-
University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]
-
Reddit. (2015). Why don't NH2 and OH protons appear in 1H NMR spectra? r/chemhelp. [Link]
-
Hanna, A. G. (n.d.). Spectroscopic Studies Of Some Organic Compounds: Solvent Effects On 'H NMR. [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]
-
ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted ben- zenes, aniline and.... [Link]
-
J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
-
University of Calgary. (n.d.). H NMR Spectroscopy. [Link]
-
SpectraBase. (n.d.). Aniline. [Link]
-
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct? r/chemhelp. [Link]
-
ACS Publications. (1971). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. [Link]
-
ResearchGate. (n.d.). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]
-
Canadian Science Publishing. (n.d.). Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. [Link]
-
OpenOChem Learn. (n.d.). Interpreting. [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx. [Link]
-
Bruker. (n.d.). NMR Sample Prepara-on. [Link]
-
ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Brainly.in. (2019). Why does aniline shows blue shift in acidic solution?. [Link]
-
ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
-
The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions. [Link]
-
Chemistry Stack Exchange. (2023). Predicted H NMR spectrum shows two signals for NH2 group. [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]
-
ResearchGate. (n.d.). Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed HPbCD. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. brainly.in [brainly.in]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. sites.bu.edu [sites.bu.edu]
Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Synthesis
An Application Guide for Advanced Heterocyclic Synthesis Utilizing 2-Methyl-4-(trifluoromethoxy)aniline
In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating the physicochemical and biological properties of active molecules. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention. It serves as a lipophilic hydrogen bond acceptor and can enhance metabolic stability, binding affinity, and cell membrane permeability.[1][2]
2-Methyl-4-(trifluoromethoxy)aniline (CAS: 86256-59-9) is a key building block that leverages these benefits.[3][4] This liquid aniline derivative, with its unique electronic profile shaped by the electron-donating methyl group and the potent electron-withdrawing trifluoromethoxy group, offers a versatile platform for constructing complex heterocyclic scaffolds.[3][5] This guide provides researchers, scientists, and drug development professionals with in-depth application notes and validated protocols for the use of 2-Methyl-4-(trifluoromethoxy)aniline in the synthesis of high-value quinoline and benzimidazole derivatives.
Reagent Profile and Reactivity Considerations
Before proceeding to synthetic protocols, understanding the inherent reactivity of 2-Methyl-4-(trifluoromethoxy)aniline is crucial for predicting reaction outcomes and optimizing conditions.
| Property | Value |
| CAS Number | 86256-59-9[3] |
| Molecular Formula | C₈H₈F₃NO[3][6] |
| Molecular Weight | 191.15 g/mol [3] |
| Appearance | Colorless to pale yellow clear liquid[3] |
The substituents on the aniline ring dictate its reactivity. The amino (-NH₂) and methyl (-CH₃) groups are ortho, para-directing activators, while the trifluoromethoxy (-OCF₃) group is a deactivating, meta-directing group. This interplay governs the regioselectivity of electrophilic aromatic substitution and provides a handle for designing multi-step synthetic sequences.
Caption: Key functional groups of 2-Methyl-4-(trifluoromethoxy)aniline.
Application I: Synthesis of Trifluoromethoxy-Substituted Quinolines via Combes Reaction
The quinoline scaffold is a privileged structure in medicinal chemistry. The Combes synthesis offers a direct and reliable method for constructing 2,4-disubstituted quinolines from anilines and β-dicarbonyl compounds under acidic conditions.[7] This approach is well-suited for 2-Methyl-4-(trifluoromethoxy)aniline, leading to highly functionalized, fluorinated quinoline cores.
Mechanistic Rationale
The causality behind this protocol lies in a sequence of acid-catalyzed reactions. Initially, the nucleophilic aniline attacks one of the carbonyls of the β-diketone, forming a hemiaminal that subsequently dehydrates to an enamine intermediate. The crucial step involves intramolecular electrophilic attack from the protonated second carbonyl onto the electron-rich aromatic ring, followed by a second dehydration step to yield the final, aromatized quinoline product. The use of a strong acid like sulfuric acid is critical for facilitating both the cyclization and the dehydration steps.
Caption: Workflow for the Combes quinoline synthesis.
Detailed Experimental Protocol
Objective: To synthesize 2,8-dimethyl-4-phenyl-6-(trifluoromethoxy)quinoline.
Materials:
-
2-Methyl-4-(trifluoromethoxy)aniline
-
Benzoylacetone (β-diketone)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-4-(trifluoromethoxy)aniline (1.91 g, 10 mmol).
-
Reagent Addition: Add benzoylacetone (1.78 g, 11 mmol, 1.1 eq).
-
Acid Catalyst: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) with constant stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 110 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 50 g).
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield the pure quinoline product.
Expected Scope and Data
This protocol can be adapted to various β-dicarbonyls to generate a library of quinoline derivatives.
| β-Dicarbonyl Reagent | Expected Quinoline Product |
| Acetylacetone | 2,4,8-Trimethyl-6-(trifluoromethoxy)quinoline |
| Ethyl Acetoacetate | 4-Hydroxy-2,8-dimethyl-6-(trifluoromethoxy)quinoline |
| Dibenzoylmethane | 8-Methyl-2,4-diphenyl-6-(trifluoromethoxy)quinoline |
Application II: Synthesis of Trifluoromethoxy-Substituted Benzimidazoles
Benzimidazoles are another class of heterocycles with immense therapeutic importance.[8][9] A robust strategy for their synthesis involves the reductive cyclization of an o-nitroaniline with an aldehyde.[10] This requires a preliminary nitration step to install the nitro group ortho to the amine on the 2-Methyl-4-(trifluoromethoxy)aniline scaffold.
Protocol 2.1: Regioselective Nitration
Objective: To synthesize 2-Methyl-6-nitro-4-(trifluoromethoxy)aniline.
Procedure:
-
Acid Mixture: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (15 mL) to fuming nitric acid (5 mL).
-
Substrate Addition: In a separate flask, dissolve 2-Methyl-4-(trifluoromethoxy)aniline (1.91 g, 10 mmol) in concentrated sulfuric acid (10 mL) at 0 °C.
-
Nitration: Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with a cold aqueous sodium hydroxide solution.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the o-nitroaniline intermediate.
Protocol 2.2: One-Pot Reductive Cyclization
Objective: To synthesize 2-(4-chlorophenyl)-7-methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole.
Materials:
-
2-Methyl-6-nitro-4-(trifluoromethoxy)aniline (from Protocol 2.1)
-
4-Chlorobenzaldehyde
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol/Water solvent system
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-Methyl-6-nitro-4-(trifluoromethoxy)aniline (2.36 g, 10 mmol) and 4-chlorobenzaldehyde (1.55 g, 11 mmol, 1.1 eq) in a 1:1 mixture of ethanol and water (40 mL).
-
Reducing Agent: Heat the mixture to 80 °C. Add sodium dithionite (5.22 g, 30 mmol, 3 eq) portion-wise over 30 minutes. The reaction is often accompanied by a color change from deep yellow/orange to a lighter suspension.
-
Reaction: Maintain the reaction at reflux for 3 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Most of the product will precipitate.
-
Isolation: Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent like ethanol or by silica gel column chromatography if necessary.
Caption: Workflow for the synthesis of benzimidazoles.
Safety and Handling
2-Methyl-4-(trifluoromethoxy)aniline is a chemical intermediate and should be handled with appropriate care.
-
Hazards: Toxic in contact with skin, harmful if swallowed, and harmful if inhaled. Causes skin and serious eye irritation.[11]
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion and Outlook
2-Methyl-4-(trifluoromethoxy)aniline stands out as a highly valuable and versatile precursor for the synthesis of fluorinated heterocycles. The protocols detailed herein for the construction of quinoline and benzimidazole cores are robust, scalable, and built upon well-established synthetic transformations. By providing a strategic entry point for the introduction of the trifluoromethoxy group, this aniline derivative empowers chemists to generate novel molecular entities with tailored properties, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.
References
- Ningbo Inno Pharmchem Co., Ltd. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis.
- Royal Society of Chemistry. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group.
- ResearchGate. Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones.
- Thieme. Concise Synthesis of Trifluoromethyl- Substituted Benzofuranols.
- Ingenta Connect. Synthesis of Trifluoromethyl-Substituted Fused Bicyclic Heterocycles.
- Taylor & Francis Online. Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates.
- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- ChemicalBook. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
- National Institutes of Health. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Fisher Scientific. 2-Methyl-4-(trifluoromethoxy)aniline, 97+%.
- Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.
- ResearchGate. General syntheses of benzimidazoles from aniline derivatives.
- BenchChem. Application Notes and Protocols: Synthesis of Benzimidazoles using 2-Amino-4-(trifluoromethoxy)benzonitrile.
- Ningbo Inno Pharmchem Co., Ltd. 2-Methyl-4-(trifluoromethoxy)aniline: A Crucial Intermediate.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubMed. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives.
- National Institutes of Health. 2-Methyl-4-(trifluoromethoxy)aniline.
- Progress in Chemical and Biochemical Research. One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Methyl-4-(trifluoromethoxy)aniline | C8H8F3NO | CID 2775546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Note: Enhancing GC-MS Analysis of 2-Methyl-4-(trifluoromethoxy)aniline Through Chemical Derivatization
Abstract
Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar, active compounds like 2-Methyl-4-(trifluoromethoxy)aniline can be challenging, often resulting in poor chromatographic peak shape, tailing, and potential on-column degradation.[1][2] This application note provides a comprehensive guide with detailed protocols for the chemical derivatization of 2-Methyl-4-(trifluoromethoxy)aniline to overcome these analytical hurdles. Two primary, field-proven methods are presented: acylation using Trifluoroacetic Anhydride (TFAA) and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The causality behind experimental choices, step-by-step workflows, and expected outcomes are detailed to ensure technical accuracy and procedural validation. This guide is designed to empower researchers to achieve robust, reproducible, and sensitive GC-MS analysis for this important chemical intermediate.
Introduction: The Analytical Challenge
2-Methyl-4-(trifluoromethoxy)aniline is a key structural motif in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF3) group imparts unique properties, including enhanced metabolic stability and lipophilicity, making it a valuable substituent in drug design.[3] However, the primary aromatic amine (-NH2) group makes the molecule polar and susceptible to undesirable interactions within the GC system.[1][2]
Key Analytical Challenges:
-
Polarity: The active hydrogen on the amine group leads to strong interactions with active sites (e.g., free silanols) in the GC inlet and column, causing significant peak tailing.[1]
-
Low Volatility: Hydrogen bonding reduces the compound's volatility, requiring higher inlet temperatures that can risk thermal degradation.[4]
-
Thermal Instability: Aromatic amines can be susceptible to degradation at the high temperatures commonly used in GC injectors.[1]
Chemical derivatization addresses these issues by chemically modifying the polar amine group, thereby increasing analyte volatility and stability while reducing polarity.[5][6][7] This process replaces the active hydrogen with a nonpolar group, leading to sharper, more symmetrical peaks and improved detection sensitivity.[1][8]
Selecting the Optimal Derivatization Strategy
The choice of derivatizing reagent is critical and depends on the analytical objective. For 2-Methyl-4-(trifluoromethoxy)aniline, the primary target for derivatization is the -NH2 group. The two most effective strategies for this purpose are acylation and silylation.
-
Acylation: Involves introducing an acyl group (e.g., trifluoroacetyl) to form a stable, less polar amide.[9] Reagents like Trifluoroacetic Anhydride (TFAA) are highly effective for amines, reacting rapidly to produce volatile derivatives.[1][10][11] The resulting derivative also benefits from the electron-capturing properties of the fluoroacyl group, which can enhance sensitivity with specific detectors.[12]
-
Silylation: This is the most widely used derivatization technique for GC analysis.[13] It involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents that react with amines to form TMS-derivatives, which are significantly more volatile and thermally stable.[13] The byproducts of the BSTFA reaction are also volatile and generally do not interfere with the chromatography.[14]
The following diagram provides a decision-making framework for selecting the appropriate derivatization path for GC-MS analysis.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Principle: The primary amine of 2-Methyl-4-(trifluoromethoxy)aniline acts as a nucleophile, attacking a carbonyl carbon of TFAA. This reaction forms a stable, volatile N-trifluoroacetyl amide derivative and a molecule of trifluoroacetic acid.[1] The addition of the trifluoroacetyl group masks the polarity of the N-H bond and increases the molecular weight, which can be useful for mass spectral confirmation.
Reagents and Materials
-
2-Methyl-4-(trifluoromethoxy)aniline sample
-
Trifluoroacetic Anhydride (TFAA), derivatization grade (CAS 407-25-0)[10]
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
-
GC-MS system
Step-by-Step Protocol
-
Sample Preparation: Place a known amount of the sample (or an extract) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as TFAA reacts violently with it.[8]
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample residue. Follow this by adding 100 µL of TFAA.[9]
-
Reaction: Tightly cap the vial immediately. Heat the vial at 60-70°C for 20 minutes in a heating block.[9] The reaction is typically rapid.[11]
-
Evaporation: After cooling the vial to room temperature, uncap it and evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100-1000 µL) of ethyl acetate. The sample is now ready for GC-MS injection.
Validation and Expected Results
-
Chromatographic Improvement: Expect a significant improvement in peak symmetry and a reduction in peak tailing compared to the underivatized analyte.
-
Retention Time Shift: The derivatized compound will likely have a different retention time.
-
Mass Spectrum Shift: The molecular weight will increase by 96 Da (the mass of a -COCF3 group minus the hydrogen it replaces). The resulting mass spectrum should show a clear molecular ion corresponding to the N-trifluoroacetyl derivative, aiding in confirmation.[1]
Protocol 2: Silylation with BSTFA (+TMCS)
Principle: Silylation replaces the active hydrogen of the amine group with a non-polar trimethylsilyl (TMS) group.[4] BSTFA is a highly reactive reagent for this purpose. The addition of a small amount of Trimethylchlorosilane (TMCS) acts as a catalyst, increasing the reactivity of the reagent, especially for sterically hindered or less reactive amines.[4][5] The resulting TMS-amine derivative is significantly more volatile and thermally stable.
Reagents and Materials
-
2-Methyl-4-(trifluoromethoxy)aniline sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Protocol
-
Sample Preparation: Accurately place a known amount of the sample or sample extract into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Moisture exclusion is critical , as silylating reagents are readily hydrolyzed.[13][15]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (pyridine is often used as a basic catalyst and aids in dissolving the analyte) to the dried sample. Then, add 100 µL of BSTFA + 1% TMCS.[9]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[9] The heating step ensures the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample solution directly into the GC-MS system. There is no need for an evaporation step, as the byproducts are volatile and generally do not interfere.
Validation and Expected Results
-
Chromatographic Improvement: Expect excellent peak shape with minimal tailing. Silylation is highly effective at reducing polarity.[13]
-
Retention Time Shift: The retention time will change upon derivatization.
-
Mass Spectrum Shift: The molecular weight will increase by 72 Da for each TMS group added. A primary amine can potentially be di-silylated, leading to a mass increase of 144 Da. The fragmentation pattern will show characteristic ions for TMS derivatives (e.g., m/z 73), which aids in spectral interpretation.
Overall Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for both derivatization methods.
Method Comparison and Data Summary
| Parameter | Acylation (TFAA) | Silylation (BSTFA + 1% TMCS) |
| Principle | Forms an N-trifluoroacetyl amide | Forms an N-trimethylsilyl (TMS) amine |
| Reagent Reactivity | Very high, reacts rapidly with amines.[11] | High, catalyzed by TMCS for amines.[5] |
| Reaction Conditions | 60-70°C for ~20 minutes[9] | 70-80°C for 30-60 minutes[9] |
| Moisture Sensitivity | High; TFAA reacts violently with water.[8] | Very high; reagents and derivatives are readily hydrolyzed.[15] |
| Post-Reaction Step | Evaporation of excess reagent required.[1] | Direct injection is possible. |
| Derivative Stability | Generally very stable. | Less stable; prone to hydrolysis, requires prompt analysis or storage in freezer. |
| Primary Advantage | Robust, fast reaction; derivative is highly stable. | Gold standard for increasing volatility; clean reaction with volatile byproducts.[14] |
| Considerations | TFAA is corrosive and requires careful handling. | Derivatives can be unstable over time; strict moisture exclusion is necessary. |
Conclusion
Chemical derivatization is an essential and powerful strategy for the successful GC-MS analysis of 2-Methyl-4-(trifluoromethoxy)aniline. Both acylation with TFAA and silylation with BSTFA are effective methods for mitigating the challenges of polarity and low volatility associated with the primary amine group. Acylation provides a highly stable derivative through a rapid reaction, while silylation is unparalleled in its ability to increase volatility for GC analysis. The choice between these methods should be guided by laboratory instrumentation, sample matrix, and the specific analytical goals. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can achieve reliable, high-quality data for this important compound.
References
- BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- BenchChem. (n.d.). Application Note: Derivatization of N-(Hex-5-en-2-yl)aniline for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
- Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
- CovaChem. (n.d.). TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0.
- CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
- Mastering Silylation. (n.d.). A Guide to MSTFA for GC-MS Analysis.
- BenchChem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Sigma-Aldrich. (n.d.). BSTFA Product Information.
- Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- BenchChem. (n.d.). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
- Thermo Fisher Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate.
- ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Santos, J. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Reddit. (2022). Chromotography with free amines? r/chemhelp.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry.
- Pérez-Mayoral, E., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights.
- Dasgupta, A., et al. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
- Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
- Liu, R. H., & Danielson, N. D. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Request PDF. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.
- PharmaGuru. (n.d.). Derivatisation in GC/GCMS For Nonvolatile Drugs Analysis: Silylation, Acylation, Alkylation & More.
- Tlili, A., & Billard, T. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH.
- Semantic Scholar. (2018). Derivatization Methods in GC and GC/MS.
- ResearchGate. (n.d.). Advances in the Development of Trifluoromethoxylation Reagents.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. labinsights.nl [labinsights.nl]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. covachem.com [covachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. youtube.com [youtube.com]
Mastering the Matrix: A Guide to Reactions with Air-Sensitive Anilines
For researchers, synthetic chemists, and professionals in drug development, the use of anilines is fundamental. However, many substituted anilines, particularly those with electron-donating groups, are notoriously sensitive to atmospheric oxygen and moisture. Their degradation can lead to colored impurities, reduced yields, and the formation of undesired byproducts, compromising the integrity of complex synthetic routes. This application note provides a comprehensive guide to the experimental setups and protocols required for the successful manipulation of air-sensitive anilines, ensuring reproducibility and the synthesis of high-purity compounds.
The Challenge: Understanding the Reactivity of Air-Sensitive Anilines
Anilines are prone to oxidation, a process that is often accelerated by light and the presence of trace metal impurities. The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, leading to the formation of colored radical species and, eventually, polymeric materials. Furthermore, the hygroscopic nature of many anilines means they readily absorb atmospheric moisture, which can interfere with a wide range of chemical transformations, particularly those involving organometallic reagents.[1][2]
The successful execution of reactions involving these sensitive substrates hinges on the rigorous exclusion of air and water. This is achieved through the use of specialized equipment and techniques designed to maintain an inert atmosphere, typically of nitrogen or argon gas.[1][3][4]
Essential Equipment for an Inert Atmosphere
Two primary pieces of equipment are indispensable for handling air-sensitive anilines: the Schlenk line and the glovebox. The choice between them often depends on the scale of the reaction and the specific manipulations required.
The Schlenk Line: A Versatile Tool for Inert Gas Chemistry
A Schlenk line, or vacuum-gas manifold, is a dual-manifold apparatus that allows for the easy switching between a vacuum source and an inert gas supply.[1][5] This enables the user to remove the atmosphere from a reaction vessel and replace it with a high-purity inert gas.
Key Components of a Schlenk Line Setup:
-
Dual Manifold: One manifold is connected to a vacuum pump, and the other to a cylinder of inert gas (nitrogen or argon).[1]
-
Stopcocks: Each port on the manifold has a stopcock that allows for the selection of either vacuum or inert gas.
-
Cold Trap: Positioned between the manifold and the vacuum pump, a cold trap (typically cooled with liquid nitrogen or a dry ice/acetone slurry) is crucial for condensing volatile solvents and protecting the pump from corrosive vapors.[1]
-
Bubbler: An oil or mercury bubbler is connected to the end of the inert gas manifold to provide a slight positive pressure of inert gas and to serve as a visual indicator of gas flow.[1]
Workflow for Preparing Glassware on a Schlenk Line
Caption: Workflow for preparing glassware for air-sensitive reactions using a Schlenk line.
The Glovebox: A Controlled Environment for Sensitive Manipulations
A glovebox provides a hermetically sealed environment with a continuously purified inert atmosphere, typically argon or nitrogen.[6][7][8] The levels of oxygen and moisture are maintained at parts-per-million (ppm) levels, making it the ideal environment for handling highly sensitive or pyrophoric materials.
Key Features of a Glovebox:
-
Main Chamber: The primary working area, maintained under a positive pressure of inert gas.
-
Antechamber: A smaller chamber that can be evacuated and refilled with inert gas, allowing for the transfer of materials into and out of the main chamber without compromising the internal atmosphere.[6][7]
-
Purification System: A catalyst and molecular sieves continuously remove oxygen and water from the glovebox atmosphere.[6][7]
Protocol for the Purification of Air-Sensitive Anilines
Commercially available anilines, even those of high stated purity, often contain oxidized impurities and absorbed water.[2] It is therefore crucial to purify them before use in sensitive reactions. Distillation under reduced pressure is a common and effective method.
Materials and Equipment:
-
Crude aniline
-
Drying agent (e.g., potassium hydroxide (KOH) pellets or calcium hydride (CaH₂))
-
Schlenk flask (distillation flask)
-
Distillation head with condenser
-
Schlenk flask (receiving flask)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line with vacuum pump and inert gas supply
-
Low-temperature thermometer
Step-by-Step Protocol:
-
Drying the Aniline:
-
Place the crude aniline in a Schlenk flask equipped with a magnetic stir bar.
-
Add a suitable drying agent (e.g., KOH pellets). The amount will depend on the expected water content but a layer at the bottom of the flask is generally sufficient.
-
Seal the flask and stir the mixture for several hours, or overnight, at room temperature.
-
-
Setting up the Distillation Apparatus:
-
Assemble the distillation apparatus (distillation flask, distillation head, condenser, and receiving flask) and thoroughly dry all glassware in an oven.
-
Assemble the apparatus while hot and connect it to the Schlenk line. Perform at least three evacuate-refill cycles to ensure an inert atmosphere within the system.[9]
-
-
Performing the Distillation:
-
With the system under a positive pressure of inert gas, carefully transfer the dried aniline from the storage flask to the distillation flask via cannula transfer.
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Apply a vacuum to the system via the Schlenk line. The degree of vacuum will depend on the boiling point of the specific aniline.
-
Collect the fraction that distills at the correct temperature and pressure. Discard the first few drops (forerun) and stop the distillation before the flask goes to dryness.
-
Once the distillation is complete, refill the system with inert gas.
-
-
Storage of the Purified Aniline:
-
The purified aniline should be stored in a sealed Schlenk flask under an inert atmosphere. For long-term storage, it is advisable to store it in a freezer within a glovebox.
-
Workflow for Aniline Purification via Vacuum Distillation
Caption: Step-by-step workflow for the purification of air-sensitive anilines.
Protocol for a Typical Reaction Involving an Air-Sensitive Aniline
This protocol outlines a general procedure for a reaction, such as a cross-coupling or acylation, involving a purified, air-sensitive aniline.
Materials and Equipment:
-
Purified air-sensitive aniline
-
Other reagents and catalyst (as required by the specific reaction)
-
Anhydrous solvent(s)
-
Schlenk flask(s)
-
Rubber septa
-
Syringes and needles (oven-dried)
-
Cannula
-
Magnetic stirrer and stir bar
-
Heating/cooling bath as required
-
Schlenk line with inert gas supply
Step-by-Step Protocol:
-
Reaction Setup:
-
Place a magnetic stir bar and any solid, air-stable reagents into a Schlenk flask.
-
Seal the flask with a rubber septum and connect it to the Schlenk line.
-
Perform at least three evacuate-refill cycles to establish an inert atmosphere.[9]
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add the anhydrous solvent via a syringe.
-
Using a clean, dry syringe, withdraw the required amount of the purified aniline and add it to the reaction flask. To do this, first flush the syringe with inert gas.[10]
-
If other liquid reagents are air-sensitive, add them using a similar syringe technique.
-
If a solid reagent is air-sensitive, it should be weighed out in a glovebox and added to the reaction flask under a counterflow of inert gas.[11]
-
-
Running the Reaction:
-
Once all reagents are added, ensure the reaction flask is under a slight positive pressure of inert gas (indicated by the bubbler on the Schlenk line).
-
Commence stirring and heat or cool the reaction as required.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS). Samples for analysis can be withdrawn from the reaction mixture using a syringe, ensuring the inert atmosphere is maintained.
-
-
Work-up and Isolation:
-
Upon completion, the reaction can be quenched by the careful addition of a suitable reagent via syringe.
-
The work-up procedure will be specific to the reaction. If the product is air-stable, the reaction mixture can be transferred to a separatory funnel for extraction.
-
If the product is also air-sensitive, all work-up and isolation steps (e.g., filtration, solvent removal) must be performed using Schlenk techniques or inside a glovebox.[12]
-
Safety Considerations
-
Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[13][14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or neoprene are often recommended over nitrile for prolonged contact), safety goggles, and a lab coat.[14][15]
-
Inert Gas Safety: Be aware of the potential for pressure buildup in a closed system. Always ensure that the reaction vessel is vented to a bubbler.[1]
-
Vacuum Safety: Inspect glassware for cracks or defects before applying a vacuum. Use a safety screen when working with larger volumes under vacuum.
-
Emergency Procedures: Be familiar with the location of safety showers, eyewash stations, and spill kits.[13][14] Have a plan for handling accidental spills or exposures.[15]
| Parameter | Glovebox | Schlenk Line |
| Atmosphere Control | Excellent (ppm levels of O₂/H₂O) | Good (depends on technique) |
| Best for | Handling highly pyrophoric/sensitive solids, long-term storage | Routine solution-phase reactions, distillations |
| Manipulation | Dexterity limited by gloves | More direct handling of glassware |
| Cost | High | Moderate |
| Throughput | Can be lower due to antechamber cycling | Multiple reactions can be run simultaneously |
Conclusion
The successful synthesis of complex molecules often relies on the precise control of reaction conditions. For reactions involving air-sensitive anilines, the rigorous exclusion of atmospheric oxygen and moisture is paramount. By mastering the use of the Schlenk line and glovebox, and by adhering to meticulous purification and handling protocols, researchers can ensure the integrity of their starting materials and the reproducibility of their results. This not only leads to higher yields and purer products but also forms the foundation of robust and reliable synthetic chemistry.
References
- What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24). Vertex AI Search.
- Aniline. Rutgers University Environmental Health and Safety.
- Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. University of Pittsburgh.
- Air-free technique - Wikipedia. Wikipedia.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews. (2013, July 2). ChemistryViews.
- Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. Fiveable.
- Safety Data Sheet: aniline - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
- Aniline. Washington State University Environmental Health & Safety.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh.
- School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). University of St Andrews.
- Inert Atmosphere, with no O2 - YouTube. (2022, February 1). YouTube.
- Aniline - SAFETY DATA SHEET - Penta chemicals. (2025, April 8). Penta Chemicals.
- 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Chemistry LibreTexts.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013, May 7). ChemistryViews.
- Inert Atmosphere - YouTube. (2022, February 1). YouTube.
- Purification of Aniline - Chempedia - LookChem. LookChem.
- Schlenk line - Wikipedia. Wikipedia.
- Performing Sensitive Reactions without a Schlenk Line. MilliporeSigma.
- Guides - Chemistry LibreTexts. (2024, October 15). Chemistry LibreTexts.
- Discover The Secret: Aniline Is Usually Purified By Steam Distillation - ECHEMI.com. (2022, October 14). ECHEMI.com.
- Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26). Reddit.
- Efficient bio-deodorization of aniline vapor in a biotrickling filter: metabolic mineralization and bacterial community analysis - PubMed. PubMed.
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Utrecht University.
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. Fisher Scientific.
- Handling air-sensitive reagents AL-134 - MIT. Massachusetts Institute of Technology.
- An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). MDPI.
- air sensitive reaction setup - YouTube. (2020, March 29). YouTube.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. (2013, August 6). ChemistryViews.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews. (2013, June 4). ChemistryViews.
- Schlenk Line Techniques and Cannulation Technique - YouTube. (2015, August 12). YouTube.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. MilliporeSigma.
Sources
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. reddit.com [reddit.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Schlenk line - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ucd.ie [ucd.ie]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 13. bloomtechz.com [bloomtechz.com]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Scaling Up the Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline: An Application Guide for Researchers and Process Chemists
Abstract
This comprehensive guide details a robust and scalable synthetic pathway to 2-Methyl-4-(trifluoromethoxy)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making this aniline derivative a highly sought-after intermediate.[1][2] This document provides detailed protocols, mechanistic insights, and safety considerations for the multi-step synthesis, designed to be a practical resource for researchers and drug development professionals.
Introduction: The Significance of the Trifluoromethoxy Moiety
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is of growing importance due to its ability to significantly modulate the properties of a parent molecule.[1] It is one of the most lipophilic substituents, a characteristic that can improve a drug candidate's membrane permeability and overall bioavailability. The unique electronic nature of the -OCF₃ group also enhances metabolic stability by blocking potential sites of oxidation. 2-Methyl-4-(trifluoromethoxy)aniline (CAS No. 86256-59-9) serves as a critical starting material for introducing this valuable moiety into more complex molecular scaffolds.[1]
Strategic Overview of the Synthetic Approach
The synthesis of 2-Methyl-4-(trifluoromethoxy)aniline on a scalable level is most effectively achieved through a two-step process commencing with the nitration of a suitable trifluoromethoxylated precursor, followed by the reduction of the resulting nitro intermediate. This classical approach is well-established in industrial chemistry and offers a reliable and cost-effective route.
The logical workflow for this synthesis is depicted in the following diagram:
Figure 1. Overall synthetic workflow.
In-Depth Mechanistic Discussion
A thorough understanding of the underlying reaction mechanisms is crucial for process optimization and troubleshooting.
The Mechanism of Electrophilic Aromatic Nitration
The nitration of 1-methyl-3-(trifluoromethoxy)benzene is a classic example of an electrophilic aromatic substitution reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.
Figure 2. Mechanism of electrophilic nitration.
The directing effects of the substituents on the aromatic ring are critical for achieving the desired regioselectivity. The methyl group is an ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. In this case, the activating effect of the methyl group will predominantly direct the incoming nitro group to the ortho and para positions. Steric hindrance from the methyl group will favor nitration at the para position relative to the methyl group, leading to the desired 2-methyl-1-nitro-4-(trifluoromethoxy)benzene.
The Mechanism of Catalytic Hydrogenation
The reduction of the nitro group to an amine is most efficiently and cleanly achieved by catalytic hydrogenation. This heterogeneous catalytic process involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.
The reaction proceeds through a series of steps on the catalyst surface:
-
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.
-
Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites for further reaction.
This method is highly efficient and avoids the use of stoichiometric metal reductants, which can generate significant waste streams.[3][4]
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, a thorough risk assessment must be conducted. Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[5][6][7][8][9] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
Step 1: Nitration of 1-Methyl-3-(trifluoromethoxy)benzene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 100 g scale) | Moles | Purity |
| 1-Methyl-3-(trifluoromethoxy)benzene | 176.13 | 100 g | 0.568 | ≥98% |
| Concentrated Sulfuric Acid (98%) | 98.08 | 250 mL | - | Reagent Grade |
| Concentrated Nitric Acid (70%) | 63.01 | 45 mL | - | Reagent Grade |
| Dichloromethane (DCM) | 84.93 | As needed | - | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 250 mL of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-water bath with gentle stirring.
-
Addition of Starting Material: Slowly add 100 g (0.568 mol) of 1-methyl-3-(trifluoromethoxy)benzene to the cooled sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 45 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-1-nitro-4-(trifluoromethoxy)benzene as a yellow oil. The crude product is often of sufficient purity for the subsequent reduction step.
Step 2: Catalytic Reduction of 2-Methyl-1-nitro-4-(trifluoromethoxy)benzene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (based on crude from Step 1) | Moles | Purity |
| Crude 2-Methyl-1-nitro-4-(trifluoromethoxy)benzene | 221.13 | ~125 g | ~0.565 | - |
| Palladium on Carbon (10 wt. % Pd/C) | - | 5-10 mol % | - | - |
| Ethanol or Methanol | - | 1 L | - | Reagent Grade |
| Hydrogen Gas (H₂) | 2.02 | Pressurized cylinder | - | High Purity |
Protocol:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask suitable for hydrogenation), dissolve the crude 2-methyl-1-nitro-4-(trifluoromethoxy)benzene in 1 L of ethanol or methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel, evacuate and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but this should be optimized for the specific equipment).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and gentle cooling may be required to maintain the temperature between 25-40 °C.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC or GC-MS analysis of reaction aliquots. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-4-(trifluoromethoxy)aniline.
Purification of the Final Product
The crude 2-Methyl-4-(trifluoromethoxy)aniline can be purified by vacuum distillation to obtain a high-purity product.[10][11]
Purification Protocol:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point. The boiling point will depend on the applied pressure.
-
The purified 2-Methyl-4-(trifluoromethoxy)aniline should be a colorless to pale yellow liquid.[1]
Safety and Handling
-
Trifluoromethoxybenzene: This starting material is a flammable liquid and an irritant. Handle in a well-ventilated area and keep away from ignition sources.[12][13][14][15][16]
-
Nitration: Nitration reactions are highly energetic and can lead to runaway reactions if not properly controlled. Strict temperature control is essential. The use of mixed acids poses a severe corrosion hazard.[5][6][7][8][9]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge. The palladium catalyst can be pyrophoric and must be handled with care, especially after the reaction.
-
Aniline Products: Substituted anilines are generally toxic and can be absorbed through the skin. Handle with appropriate gloves and avoid inhalation of vapors.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 2-Methyl-4-(trifluoromethoxy)aniline. By understanding the underlying reaction mechanisms and adhering to the outlined protocols and safety precautions, researchers and process chemists can confidently produce this valuable intermediate for applications in drug discovery and development.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]
- American Chemical Society. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- YouTube. (2024).
-
STM Journals. (n.d.). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). (Trifluoromethoxy)benzene. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions. RSC Publishing.
-
iMedPub. (n.d.). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano. Retrieved from [Link]
- Royal Society of Chemistry. (2026).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. Retrieved from [Link]
- Reddit. (2014). Purify and dry aniline?. r/chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. imedpub.com [imedpub.com]
- 5. Notes on Environmental Concerns of Nitration [unacademy.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
Application Note: Strategic Solvent Selection for Reactions Involving 2-Methyl-4-(trifluoromethoxy)aniline
Abstract
This guide provides a detailed framework for the rational selection of solvents for chemical reactions involving 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9). As a critical building block in the synthesis of pharmaceuticals and agrochemicals, understanding its unique reactivity is paramount for achieving high yields and purity. This document moves beyond empirical recommendations to explain the causal relationships between solvent properties and reaction outcomes, focusing on the substrate's distinct electronic and steric characteristics. We present detailed protocols for common transformations, including amide bond formation, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), grounded in mechanistic principles to empower researchers in their synthetic endeavors.
Introduction: The Unique Profile of 2-Methyl-4-(trifluoromethoxy)aniline
2-Methyl-4-(trifluoromethoxy)aniline is a substituted aniline featuring a unique combination of functional groups that dictate its chemical behavior. The interplay between the ortho-methyl group and the para-trifluoromethoxy group on the aniline core creates a specific reactivity profile that must be considered during process development.
-
Trifluoromethoxy (-OCF3) Group: This is a potent electron-withdrawing group, significantly more so than a methoxy group.[1] It deactivates the aromatic ring towards electrophilic attack but critically activates it for nucleophilic aromatic substitution (SNAr). It also substantially increases the molecule's lipophilicity and metabolic stability, properties highly sought after in drug design.
-
Amino (-NH2) Group: The primary nucleophilic center of the molecule. Its basicity and nucleophilicity are attenuated by the strong electron-withdrawing effect of the para--OCF3 group.
-
Methyl (-CH3) Group: This ortho-substituent introduces moderate steric hindrance around the amino group, which can influence the approach of bulky reagents. It is also a weak electron-donating group.
The primary challenge in designing reactions with this substrate is to select a solvent that not only ensures solubility of all components but also optimally mediates the specific mechanistic pathway of the desired transformation.
Caption: Decision workflow for solvent selection based on reaction mechanism.
A. Amide Bond Formation (Acylation)
In this fundamental transformation, the amino group of 2-methyl-4-(trifluoromethoxy)aniline acts as a nucleophile, attacking an activated carboxylic acid derivative, most commonly an acyl chloride.
Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The solvent's primary roles are to dissolve the aniline, the acyl chloride, and the base (typically a tertiary amine like triethylamine or pyridine used as an HCl scavenger), while remaining inert to the highly reactive acyl chloride.
Solvent Recommendations:
-
Primary Choices: Dichloromethane (DCM), Tetrahydrofuran (THF). These aprotic solvents provide excellent solubility for a wide range of organic substrates and are chemically inert under the reaction conditions. [2]* Alternative: Ethyl acetate (EtOAc). Can be used effectively, particularly when the product has favorable solubility for direct crystallization upon cooling or addition of an anti-solvent. [3]* Avoid: Protic solvents like alcohols (e.g., methanol, ethanol) or water are unsuitable as they will competitively react with the acyl chloride, consuming the reagent and reducing the yield of the desired amide.
Protocol 1: Synthesis of N-(2-methyl-4-(trifluoromethoxy)phenyl)acetamide
This protocol details a standard acylation using acetyl chloride.
Materials:
-
2-Methyl-4-(trifluoromethoxy)aniline (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Methyl-4-(trifluoromethoxy)aniline (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. [2]7. Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
B. Buchwald-Hartwig Amination
In this palladium-catalyzed C-N cross-coupling, 2-methyl-4-(trifluoromethoxy)aniline serves as the amine nucleophile reacting with an aryl halide or triflate. The steric hindrance from the ortho-methyl group is a key factor to consider.
Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the aniline, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. [4]The solvent must facilitate all these steps, ensuring all components, including the often-insoluble inorganic base, can participate effectively. [5] Solvent Recommendations:
-
Standard Solvents: Aromatic hydrocarbons like Toluene and 1,4-Dioxane are the most common choices. They have high boiling points suitable for reactions that require heating and are compatible with the common catalysts, ligands, and bases used. [4][5]* Ethereal Solvents: Tetrahydrofuran (THF) is also frequently used, although its lower boiling point may limit the reaction temperature. [5]* Greener Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have emerged as excellent, more environmentally benign alternatives, sometimes providing superior results to traditional solvents. [6] Base and Solvent Interplay: The choice of base is critical and is linked to the solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups. [5]Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are milder alternatives, but their poor solubility in organic solvents can be a major issue. [5]The solvent choice must account for this; for instance, a small amount of water is sometimes added to aid in dissolving the base, though this must be done with care. [4] Solvent and Base Selection Guide for Buchwald-Hartwig Amination
| Solvent | Common Bases | Temperature Range (°C) | Key Considerations |
| Toluene | NaOtBu, LHMDS, K₃PO₄ | 80 - 110 | Excellent all-purpose solvent; good for higher temperatures. [4][5] |
| 1,4-Dioxane | NaOtBu, Cs₂CO₃, K₃PO₄ | 80 - 101 | Good solvating properties for a range of reagents. [7] |
| 2-MeTHF | NaOtBu, K₃PO₄ | 60 - 80 | Greener alternative to THF with a higher boiling point. [6] |
| THF | NaOtBu, LHMDS | 60 - 66 | Useful for lower-temperature couplings; limited by boiling point. [5] |
Protocol 2: Buchwald-Hartwig Coupling of 2-Methyl-4-(trifluoromethoxy)aniline with 4-Bromotoluene
Materials:
-
2-Methyl-4-(trifluoromethoxy)aniline (1.2 eq.)
-
4-Bromotoluene (1.0 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the 4-bromotoluene followed by the 2-methyl-4-(trifluoromethoxy)aniline and anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Cooling & Quenching: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Work-up: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, typically hexanes/ethyl acetate gradient).
C. Nucleophilic Aromatic Substitution (SNAr)
Here, the aniline acts as a nucleophile, displacing a leaving group (typically a halide) from an electron-deficient aromatic ring (e.g., a dinitro- or cyano-substituted aryl halide).
Mechanistic Insight: The reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [8][9]The formation of this charged intermediate is often the rate-determining step. Therefore, the solvent's ability to stabilize this intermediate is the single most important factor for success.
Solvent Recommendations:
-
Optimal Choices: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , and Acetonitrile (ACN) are ideal. [8][10]Their high polarity and dielectric constants effectively solvate and stabilize the charged Meisenheimer complex, significantly lowering the activation energy and accelerating the reaction. [11]* Avoid: Protic solvents (water, alcohols) should be avoided. While polar, they can form strong hydrogen bonds with the aniline nucleophile, creating a solvent cage that increases the activation energy required for the initial nucleophilic attack, thereby retarding the reaction. [11]Aprotic non-polar solvents like toluene or hexane are also poor choices as they cannot stabilize the charged intermediate.
Troubleshooting and Green Chemistry Considerations
-
Poor Solubility: If starting materials exhibit poor solubility, a co-solvent system may be employed. For Buchwald-Hartwig reactions, THF can be mixed with toluene to improve solubility while maintaining a high enough boiling point. Gentle heating can also be used, but thermal stability of all components must be confirmed.
-
Hydrodehalogenation Side Reaction: In palladium-catalyzed couplings, hydrodehalogenation (replacement of the halide with hydrogen) can be a competing side reaction. This can sometimes be mitigated by carefully optimizing the solvent, base, and ligand combination. [5]* Green Solvent Alternatives: The pharmaceutical and chemical industries are increasingly adopting greener solvents. For cross-coupling reactions, 2-MeTHF, t-amyl alcohol, and ethyl acetate have been identified as effective and more sustainable replacements for toluene and dioxane. [12][13]For SNAr reactions, Cyrene™ (dihydrolevoglucosenone) is emerging as a bio-based alternative to DMF and NMP.
Conclusion
The selection of a solvent for reactions with 2-Methyl-4-(trifluoromethoxy)aniline is a critical parameter that dictates the success of a synthetic transformation. A rational choice, based on the reaction mechanism, is essential. For acylations, inert aprotic solvents like DCM are preferred. For palladium-catalyzed cross-couplings, high-boiling aprotic solvents such as toluene or 2-MeTHF that are compatible with the entire catalytic system are required. For SNAr reactions, polar aprotic solvents like DMSO or DMF are necessary to stabilize the key charged intermediate. By applying these principles, researchers can optimize reaction conditions, minimize side-product formation, and develop robust and scalable synthetic routes.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoHXaUkxhExws4bx7W7Z3bUG-CKti2kw6pmujlp5E-qpG6B4v6TlQjtr8UaOYQ6LuscoTulQfoJaRc7R8_iKDdgRmroGCkgh3orX62BZtUw-mHzfzKhQFe7iV6baOAuTzyQ21t8e0Dy1_NrMbmSx4D-zzpft4qblcEND4ZMWw_C-YZaVtr3ExvYnQnOMsUTIf7by1uozKHpueeNDkGLp7H74vBnEKIdUal0jQX18dBmstsKlMGVpDMa5Rii0m2Y3v_vcXdX9EAjY6x]
- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlacEGFnjpHiJZnP_NSd2qvJfJLmf0P7IGJ8j38_B5YhvOd7mMHtaufp-B2tjz3GUM2PvjmDYR0kLoI88KrnVIQ3D8-h7BSYsjCRiIG1uFR8_elXdGxCQ1ArwZfJnaUHPGwRem-7Q1Kvh2vCBwMxjtuhAA5Daaxae8qNMXgPFpck1JjJMBHgiX1GgaQgPsaoR_mTSmblnFjs6aaG65A--3DWpXuDBuV0Thr5NrPKhkTTPTQERwTaBhgA==]
- Benchchem. optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlAxfZIwoF-K2Z1tZoxPY_VkF7GVDty-vwi0sd8uLpvWsMZldCaZCfZ_eVwAtVFU_0gmcbLqeQJzjxjH60J0zB0KIsnIyGW4HM3VPBwKk7JA8DOib1SYFjzjgAQ7boNQ81Ixz7yaLuKxa_WotKpc0r2A0SFUHIB0KrSkmijmStiqByTH7bxPAmmnzMTYMc6jqTrVHfTDwPqpy5FZv3PDAwOKdc8CFt8AvouNaotO1R5IE3P6KT]
- Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxdEhs0bBW8KfR8adbiKQi21raahy-MeeoKaAehBfXAOOYpxlUC_UjoSbQGLPRZAIxTcBvWx1dJ4qLI1QsKT7kzDdMBCLSIc-g04Pws4oZcuwWbzYECc0vbMs3nj1e0hsusobybSHKK-zfV1yXqOVlN13htSfJYUmdHqJ5EEE7c97NT-4Ao5PGD41FtClety3t1i5oanlBgC2Q848mB55e5JFHOum8YjSHrmcQB6kR8t_CMNf_7PnxYPkG]
- Lei, P., & Szostak, M. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDDZtLO1NmI_UeCdJN0bnyULj_lym8HLeevkPCFMuu4xxCypzAAYLHvSKniuDNb1ygJqEJHHuvjrr7VPLKZ7L_eJa8pRLQqEjiQYcQOg168NMOWMok-q96bqlGu6Ol6E8j4rzo]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAtJgzehtJUfGAKx-rTjYdqCPwqOyJ5wYmFPxPZkI2-2sd66_t1Gvi_6iLskBdPzNVMzoGjmsjDGMPPJQNirxRKGI8Px700qUPqAKbQ6ftCVSiWkuQnPdhgK0flomPSP7D7zC-Wg1jiherPfZHkOt6lu6HKMS9e1B6ZdzjTd0ATv1tq2wJK8bfLhcYxWb5Si6DeoRaYB9cLrlFn4a_LVo0nUMwMqkQeXd55D8gaMtAjabAFVD2WJr6aQNVgAAbxicz5fN_FL8=]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7nXnmUk2V3Mz564R6fyfgaiNZx7Cb_mUT4a_uaIYBlCBMVX8SHLa9lq6voX4alsnw1Dxg0_j19rSP0y6Dt5J800zjDY7r8NbXAHy0qkCMw1-lb7724SMEj2a5n2QFBlDmb6Ft0XkZ2ViFz3IR61gRisUbAXXDrLAPC8bbWXY21Q0ZE6R4fzeT8Fe19tU0azUNnGBTT3xJMhTQIGseCvdCebjfk-1TVucpi2rdRsGRCHGQcebcv8CIDZhE_4czqs6_d5Y1z7fOFUR9XFLrjZH8HqiT-jdrt0AHSyVHQSmbcuMCn3aE]
- PubChem - NIH. 2-Methyl-4-(trifluoromethoxy)aniline | C8H8F3NO | CID 2775546. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ-pSQVwUa0zLg52oUEHSTNOqNOyJXMPeW72xjs-QJ_vcWa3FV__QWlgaeiogLMKFnmvHqFkNIFoLdDoHVai1esL2W0N1bPVxdhJge7cRZAwfxq_dT4Zt1CXDV7jb72VqY2EQm8hFm6YcBXnDNXYdtoQvMH2ysaQxDOyDOp8R8wBjsfnyKvCPj]
- Books. Chapter 3: Synthetic Methods for Primary Anilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8jwlbELEPgHPmMfi7XkUpEXXQ06idODPzw7N2ncAokPZqLQPIYUpjQ_s-ShZgkdCxWatMGg47EB_N1c77BkWrP2z0jryqmPX9Hr_Zthk1LNRoxqM_MfJKhDTKf3EPHYcw8QhY6IlvY22A2f0o6dCp9L07iyyL_olZWQdBRsU5YiLpff31I6SqTb6X8282n_gM3P99Jraelxduwg==]
- Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmwR2-XeH-J_wwlFvmrkgfeAMxFFcH7jNb0WmDoQXBFIwDwg0E_Mwks3-3zmj6VAYuWjkqiQCcuMaIIUtcpryIW80yayibynmiul5cf2-tLVoMkSlgkKQADkNVCUdhZzSt8nWoyPor3h-Dc0GgvSE8ZsahlL5i4OaOUOnkdhEhz5iSM5QE09jt7wAiDhRew-zOqSFW02yzNpGpMY9atAHOoTSmj-a38SzV4OrjW0NHGyHL1OmPyqeSi8Pp8ShwNY_LLgcFonWDJ2pHCGwrlrIIMSX4czMuTbiH_7mIR9SV0Zi5cwxle4fKmD-iIaW8Q_2w9hPbl3uBChP2tH83_CP6aux8QpE4j9yR9gEOciNsvEfbLFYOW2M6Ogq7wZ7XPZhTi5Fstze2XCtRCchDwtD58XGBQFTnXIEert0Tr6Rz8wcNaq7QSTqO-jJIq91iD_YiDsziSA==]
- Garg, N. K., et al. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVKe8ZVCAEOC7e65R7XQlopSOx0HmuKb5AgmYeuJ71IXZZCvW7aoi49EBMyND83i6MKMl45gZ3QGWbT3U5SKMqLY_Q98flAY2OCBZWeLA-LSqLegDxF7oBDG5NIwqKJJMHz5Ca54jWLTvAkg==]
- Garg, N. K., et al. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. [URL: https://vertexaisearch.cloud.google.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWYDb-aI_M9TQe6CDczcqS3_c8BKJq0N_BjgzU0P66XTapS1G91vo8ZY3arDXmhFkSQ0UtqhziN5dAE21SHg-XmW0ezSn_Lg4mIgROuSfwc7GSAS1iH5418i1CG2oFj4EJd9r_gRgITA7WbTs=]
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIF_PBc3XNhlTDboPmxS5DsRsE6KyOHOLPwpD7sMR-15OA6n3xrhuf4dyLFOOyYXiW33PqxmsqJwAGhBh2YlmVDKq6N65gkMbYZCBjyBJue6IheQHvjSrq16FcjF_kotWrcxYGjQI8XtXTRRbGVq6z8M8zSj0EDt8YZg5V]
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP0GxoWXLgwULUf37juG4DEhFQwuFqt1l0cpQa43Fs_Opd6UDLklYe0RnBfOc81tacJs3jlXpf7ubpd7JA99R8RO2HTBacsKA4DBf8A_UWYV4QnEZ3PyIPrrGj5-WffLVCcD0uzUs-ctunvA==]
- Benchchem. Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHveSy5aNvppFRb_gLLD5CSC-HnishFiDJAsEBgq_GpSdgKMNo0dUacbKcGobXHitwxg5uwel-cSKHE6myl9uRuW9IJzmog5KcOksqRqlbXvoMZ-G2J5vT-2kH1aonPyI60yCkC1zP3azNRbmJQyes-BQd65KycGB9V1oKSUXV9YkvGmXCJBejtYXRXLKzljee3-Zk7tueCoTf1Hy4ywEa7OdWnwwUWiLf3vxMdPtyeSlMtwmosdCrW2Q2T0A==]
- Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6YqpsfVm9AnZu73bJ6SgCvGftx_ZF2w48_Wl3VAud13ZL3uWG9Lya0qBVRGqFiVFuWH-cF_FZc8AkTu_ntGCd4g624ZZAA_Z9fzzi4I2bhOIGTkE-kyxEL19b77DbGpiZkOX3nViJtrjw3juT1rhRLwA9WOXgRd3Cp4AOTI-2XMDrVnUWguEX57zv5FsJmf9U4zC_bU640LpEf72eucDpBS0q9GWsX4gscd3v2owuYH4HWJox7g==]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
monitoring reaction progress of 2-Methyl-4-(trifluoromethoxy)aniline transformations
Application Note & Protocol Guide
Topic: Real-time Monitoring of 2-Methyl-4-(trifluoromethoxy)aniline Transformations for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the effective monitoring of chemical transformations involving 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9). This fluorinated aromatic amine is a critical building block in the synthesis of novel pharmaceuticals and advanced agrochemicals, making the precise tracking of its reaction progress paramount for ensuring optimal yield, purity, and safety.[1][2][3] This document outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring. The protocols provided herein are designed to be robust and self-validating, empowering researchers to make informed decisions during process development and scale-up.
Introduction: The Significance of 2-Methyl-4-(trifluoromethoxy)aniline in Modern Synthesis
2-Methyl-4-(trifluoromethoxy)aniline, a colorless to pale yellow liquid, possesses a unique molecular architecture that renders it a highly valuable intermediate in organic synthesis.[1] Its structure, featuring a methyl group and an electron-withdrawing trifluoromethoxy group on the aniline core, significantly influences the electronic properties of the aromatic ring.[1][2] This electronic modulation governs the reactivity of the amine functionality and the aromatic ring, making it a versatile precursor for a variety of transformations, including acylations, alkylations, diazotizations, and cross-coupling reactions.[2]
The trifluoromethoxy (-OCF3) group, in particular, is of great interest in medicinal and agricultural chemistry. Its high lipophilicity and metabolic stability can enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[4][5][6][7] Therefore, the efficient and controlled conversion of 2-Methyl-4-(trifluoromethoxy)aniline into more complex molecules is a key objective in many research and development programs.
Effective reaction monitoring is not merely a quality control step; it is a fundamental component of process understanding and optimization. By accurately tracking the consumption of the starting material and the formation of products and byproducts, chemists can:
-
Determine reaction endpoints with precision, avoiding unnecessary heating or extended reaction times that can lead to impurity formation.
-
Elucidate reaction kinetics and mechanisms, providing insights for process improvement.
-
Identify the formation of unstable or hazardous intermediates, ensuring process safety.
-
Optimize reaction parameters (e.g., temperature, catalyst loading, reagent stoichiometry) to maximize yield and purity.
This guide will delve into the practical application of key analytical techniques for monitoring the transformations of this important synthetic building block.
Analytical Methodologies for Reaction Monitoring
The choice of analytical technique for monitoring a chemical reaction is dictated by several factors, including the chemical nature of the analytes, the reaction matrix, and the desired level of detail. For transformations of 2-Methyl-4-(trifluoromethoxy)aniline, HPLC, GC-MS, and NMR spectroscopy are the most powerful and commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the quantitative analysis of a wide range of organic molecules, including those that are non-volatile or thermally labile.[8] It is particularly well-suited for monitoring the progress of reactions involving 2-Methyl-4-(trifluoromethoxy)aniline.
Causality behind HPLC as a Method of Choice:
-
Broad Applicability: HPLC can separate a diverse range of aromatic amines and their derivatives with high resolution.
-
Quantitative Accuracy: When properly calibrated, HPLC provides precise and accurate measurements of the concentrations of reactants, products, and impurities.[8]
-
Method Development Flexibility: A wide variety of stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions can be employed to optimize the separation of specific reaction components.
Workflow for HPLC Method Development and Reaction Monitoring:
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
quantitative analysis of 2-Methyl-4-(trifluoromethoxy)aniline in a mixture
Application Note & Protocol
Quantitative Analysis of 2-Methyl-4-(trifluoromethoxy)aniline in Pharmaceutical and Agrochemical Intermediates
Abstract
This document provides comprehensive, validated analytical protocols for the precise quantification of 2-Methyl-4-(trifluoromethoxy)aniline (CAS No. 86256-59-9). As a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, ensuring its purity and concentration is paramount for reaction efficiency, final product quality, and regulatory compliance.[1] We present two robust, orthogonal methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation standards, and practical implementation.
Introduction & Scientific Rationale
2-Methyl-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine whose unique electronic properties, imparted by the trifluoromethoxy group, make it a valuable building block in organic synthesis.[1] The accurate determination of its concentration in raw materials, in-process mixtures, and final intermediates is a non-negotiable aspect of quality control. Inaccurate quantification can lead to improper stoichiometry in subsequent reactions, the generation of impurities, and potential failure of the final active ingredient to meet specifications.
The objective of this guide is to provide two distinct, reliable, and validated analytical frameworks.
-
Gas Chromatography (GC): This technique is ideal for analyzing volatile and semi-volatile compounds. Given the aniline structure of the target molecule, GC offers high separation efficiency and is a standard method for purity assessment of such intermediates.[2][3]
-
High-Performance Liquid Chromatography (HPLC): This method provides exceptional versatility and is the workhorse of the pharmaceutical industry.[4] It is suitable for a broader range of compounds, including those that may be thermally sensitive, and offers excellent quantitative precision.[4][5]
Both methods are developed and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), ensuring they are fit for their intended purpose.[6][7][8]
Method 1: Quantitative Analysis by Gas Chromatography (GC-FID)
Principle & Method Causality
This method employs gas chromatography to separate 2-Methyl-4-(trifluoromethoxy)aniline from the sample matrix based on its volatility and interaction with a stationary phase. A Flame Ionization Detector (FID) is used for quantification, which provides a response proportional to the mass of carbon atoms entering the flame, making it a robust and universally applicable detector for organic compounds.
Experimental Choices Explained:
-
Column Selection: A mid-polarity capillary column (e.g., AT-210 or equivalent) is selected.[2] This polarity provides a balance of dispersive and dipole-dipole interactions, which is effective for resolving substituted anilines and potential process-related impurities.
-
Injector Temperature: Set to 250°C to ensure the rapid and complete volatilization of the analyte upon injection, preventing peak broadening and discrimination, without causing thermal degradation.
-
Temperature Program: A gradient temperature program is used. The initial low temperature ensures that the injected sample is focused into a tight band at the head of the column. The temperature ramp then separates components based on their boiling points and column interactions. A final high-temperature hold ensures that any high-boiling residues are eluted, cleaning the column for the next injection.[2]
-
Detector: FID is chosen for its high sensitivity to hydrocarbons, linearity over a wide dynamic range, and ruggedness, making it ideal for routine quantitative analysis where the identity of the peak is already confirmed.
Experimental Workflow: GC-FID```dot
Caption: Workflow for the quantitative analysis of 2-Methyl-4-(trifluoromethoxy)aniline by HPLC-UV.
Detailed Protocol: HPLC-UV
A. Reagents and Materials
-
2-Methyl-4-(trifluoromethoxy)aniline reference standard (≥99.5% purity)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Deionized Water, 18.2 MΩ·cm
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
B. Instrumentation and Conditions
-
HPLC System: Waters Alliance e2695 or equivalent with a 2998 PDA Detector
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : Water with 0.1% Formic Acid (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
-
Data System: Empower™ 3, Chromeleon™, or equivalent
C. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard with the mobile phase.
-
Sample Solution (Target ~100 µg/mL): Accurately weigh an amount of the sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
D. Analysis and Calculation
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Perform a system suitability test by making five replicate injections of a mid-level standard. The %RSD for peak area and retention time should be ≤ 2.0%.
-
Inject the calibration standards.
-
Plot a calibration curve of the average peak area versus concentration and verify r² ≥ 0.999.
-
Inject the sample solutions.
-
Calculate the concentration in the sample using the regression equation.
Typical Performance Characteristics (HPLC-UV)
| Parameter | Specification | Typical Result |
| Retention Time | Approx. 4-6 min | 5.1 min |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 10 - 500 µg/mL | Meets Requirement |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.8 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | ≤ 0.5% |
| LOD | Report | ~2.5 µg/mL |
| LOQ | Report | ~8 µg/mL |
Method Validation Framework
Every protocol described herein must be validated to demonstrate its suitability for the intended purpose. [8][9]Validation should be performed according to a pre-approved protocol, and the results documented in a validation report. [8]The core validation parameters are dictated by the ICH Q2(R2) guideline. [6][7]
Caption: Logical relationship of key analytical method validation parameters as per ICH Q2 guidelines. [10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [10][11]* Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. [12]* Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. [12]* Accuracy: The closeness of the test results obtained by the method to the true value. Often determined by recovery studies of a spiked matrix. [10][11]* Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate, temperature). [8]
Conclusion
This application note details two validated, robust, and precise methods for the quantitative analysis of 2-Methyl-4-(trifluoromethoxy)aniline. The GC-FID method offers high efficiency for this volatile analyte, while the RP-HPLC-UV method provides versatility and is aligned with standard pharmaceutical quality control workflows. The choice between the methods will depend on the specific sample matrix, available instrumentation, and the analytical objective. Both protocols, when properly validated according to ICH guidelines, will provide trustworthy and accurate data essential for researchers, scientists, and drug development professionals.
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation . YouTube. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Multi-active method for the analysis of active substances in formulated products . cipac.org. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline... . Trade Science Inc. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography . U.S. Environmental Protection Agency. [Link]
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway . ResearchGate. [Link]
-
The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat... . PubMed. [Link]
-
Structure of the compound associated with the base peak in the mass spectrum . ResearchGate. [Link]
-
The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Validated chromatographic methods for determination of teriflunomide... . National Institutes of Health (NIH). [Link]
-
4-(Trifluoromethyl)aniline . PubChem. [Link]
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tsijournals.com [tsijournals.com]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical intermediate. 2-Methyl-4-(trifluoromethoxy)aniline is a valuable building block in the pharmaceutical and agrochemical industries, largely due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity.[1][2][3][4]
This document moves beyond standard protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields.
Primary Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling
While several synthetic routes exist, the most robust and widely adopted method for constructing the C-N bond in molecules like 2-Methyl-4-(trifluoromethoxy)aniline is the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions than alternatives like the Ullmann condensation.[7][8]
The general workflow involves coupling an aryl halide (or pseudohalide) with an amine source in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General workflow for synthesizing the target aniline via Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate for a Buchwald-Hartwig amination?
Answer: Low yield in a Buchwald-Hartwig reaction is a common problem that can almost always be traced back to one of the four core components of the catalytic system. A systematic, one-variable-at-a-time (OVAT) or Design of Experiments (DoE) approach is recommended for optimization.[6][9]
-
The Catalyst/Ligand System: This is the heart of the reaction. The catalytically active species is typically a monoligated Pd(0) complex, and the ligand's properties are crucial for every step of the catalytic cycle.[10][11]
-
Causality: The ligand must be bulky and electron-rich. Bulkiness promotes the formation of the highly reactive 14-electron L1Pd(0) active species, while strong electron-donating ability facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the palladium center.[10][11]
-
Actionable Advice: If you are using an older generation ligand (e.g., dppf, BINAP), consider switching to a modern biaryl phosphine ligand. Ligands like XPhos, RuPhos, and BrettPhos are specifically designed for high reactivity and stability.[5][12] For amination with ammonia or its surrogates, specialized ligands may offer superior performance by suppressing side reactions.[13][14]
-
| Ligand | Key Characteristics | Typical Use Case | Reference |
| XPhos | Bulky, electron-rich. Highly versatile. | General purpose for coupling aryl chlorides and bromides. | [10][12][15] |
| RuPhos | More electron-rich than XPhos. | Often effective for challenging substrates or when C-O bond formation is a side reaction. | [5][12] |
| BrettPhos | Very bulky. Can be effective at low catalyst loadings. | Useful for a broad range of primary and secondary amines. | [5][12] |
| Josiphos | Ferrocene-based ligand. | Shown to be highly active for coupling ammonia with aryl halides. | [5][13] |
-
The Base: The base's role is to deprotonate the amine, making it a more potent nucleophile.
-
Causality: The strength and solubility of the base are critical. A base that is too weak may not facilitate the reaction, while an overly strong or nucleophilic base can lead to side reactions or catalyst decomposition. Sodium tert-butoxide (NaOtBu) is a common strong, non-nucleophilic base. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used for more sensitive substrates.
-
Actionable Advice: Start with NaOtBu as it is often the most effective. If you observe substrate decomposition, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
-
-
The Solvent: The solvent must be anhydrous and capable of dissolving the reactants.
-
Causality: Protic impurities like water can hydrolyze the base and react with the catalyst, leading to deactivation and the formation of undesired aryl alcohol side products.[14]
-
Actionable Advice: Use high-purity, anhydrous solvents like toluene, dioxane, or THF. Degas the solvent thoroughly with argon or nitrogen before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Temperature: Reaction kinetics are highly temperature-dependent.
-
Causality: The oxidative addition and reductive elimination steps require thermal energy. However, excessive heat can promote catalyst decomposition and side reactions like hydrodehalogenation.
-
Actionable Advice: Most Buchwald-Hartwig aminations run between 80-110 °C. If the reaction is sluggish, incrementally increase the temperature by 10 °C. If side products increase, lower the temperature.
-
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: I'm observing a significant amount of a side product that appears to be the starting aryl halide without the halogen. What is happening?
Answer: You are likely observing hydrodehalogenation, a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Causality: This side reaction is often mediated by a palladium-hydride species (Pd-H). These species can form from the reaction of the palladium catalyst with trace water, alcohols, or even the amine reagent itself under certain conditions. The Pd-H species can then undergo reductive elimination with the aryl group, leading to the undesired byproduct.
-
Actionable Advice:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Ligand Choice: Some ligands are better at suppressing hydrodehalogenation than others. Bulky biaryl phosphine ligands often form more stable catalytic complexes that are less prone to forming Pd-H species.
-
Base Selection: The choice of base can influence the formation of Pd-H species. Experiment with different bases (e.g., switching from an alkoxide to a carbonate) to see if the side reaction is suppressed.
-
Question 3: How can I effectively purify the final product from the complex reaction mixture?
Answer: Purification requires removing the catalyst, ligand (and its oxides), base, and any remaining starting materials or byproducts.
-
Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine. This will remove the bulk of the inorganic base and salts.
-
Filtration: Sometimes, filtering the crude organic solution through a short plug of silica gel or celite can remove a significant portion of the palladium catalyst and polar impurities before concentration.
-
Column Chromatography: This is the most common method for final purification.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. The polarity can be adjusted based on TLC analysis. 2-Methyl-4-(trifluoromethoxy)aniline is a moderately polar compound.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and should be optimized for your specific substrate and scale.
Materials:
-
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (1.0 equiv)
-
Ammonia (e.g., as a 0.5 M solution in dioxane, ~2.0 equiv) or an ammonia surrogate like lithium bis(trimethylsilyl)amide (LHMDS).
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Additional Ligand (e.g., BrettPhos, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the palladium precatalyst, additional ligand, and sodium tert-butoxide.
-
Reagent Addition: Add the 1-bromo-2-methyl-4-(trifluoromethoxy)benzene and the anhydrous solvent.
-
Amine Addition: Add the ammonia solution. If using a solid ammonia surrogate, add it along with the other solids in step 2.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Can I use an Ullmann condensation instead of a Buchwald-Hartwig amination? A: Yes, the Ullmann condensation is a viable, copper-mediated alternative for forming C-N bonds.[7] However, it typically requires much higher reaction temperatures (>150 °C), polar aprotic solvents (like DMF or NMP), and stoichiometric amounts of copper.[7][8][16] The Buchwald-Hartwig reaction is generally preferred due to its catalytic nature, milder conditions, and broader substrate scope.
Q: What is the key difference between using a palladium precatalyst versus generating the catalyst in situ from a source like Pd(OAc)₂? A: Palladium precatalysts are air-stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) species in solution. They offer better reproducibility and often lead to more active catalysts compared to in situ methods, which can be sensitive to the quality of the palladium source and the pre-formation conditions.
Q: What analytical methods are best for confirming the structure of 2-Methyl-4-(trifluoromethoxy)aniline? A: A combination of techniques is essential for unambiguous structure confirmation:
-
NMR Spectroscopy: ¹H NMR will show the characteristic aromatic and methyl protons. ¹³C NMR will confirm the number of unique carbons. Crucially, ¹⁹F NMR should show a singlet corresponding to the -OCF₃ group, providing definitive evidence of its presence.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. GC-MS is excellent for assessing purity and identifying volatile byproducts.
Q: Are there specific safety concerns with trifluoromethoxylated compounds? A: The final product, 2-Methyl-4-(trifluoromethoxy)aniline, should be handled with standard laboratory precautions for aromatic amines, which can be toxic. While the trifluoromethoxy group itself is generally very stable, some reagents used in its synthesis, particularly electrophilic trifluoromethoxylating agents, can be highly reactive and require careful handling.[17][18] Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
References
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 45(39), 6523–6527. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of acetone and other methyl ketones. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. Organic Letters, 8(19), 4561–4564. [Link]
-
Goetz, A. E., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Larraufie, M.-H., Ollivier, C., & Fensterbank, L. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 11686–11691. [Link]
-
Bolliger, J. L., & Frech, C. M. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3519–3530. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]
-
Ferreira, M. L., et al. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate. [Link]
-
Huang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. [Link]
-
Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]
-
Pathak, R., et al. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 2-(Trifluoromethyl)-N-methylaniline. [Link]
-
Dilman, A. D., & Levin, V. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7590. [Link]
-
Huang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Ragan, J., et al. (1998). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. ResearchGate. [Link]
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-(Trifluoromethyl)-N-methylaniline [myskinrecipes.com]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
managing side reactions in the synthesis of 2-Methyl-4-(trifluoromethoxy)aniline
Introduction
Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9). This valuable intermediate is a cornerstone in the development of numerous pharmaceutical and agrochemical agents, where its unique electronic and lipophilic properties, imparted by the trifluoromethoxy and methyl groups, are highly sought after.[1][2] Achieving high purity (≥99.0%) is paramount, as even minor impurities can lead to significant downstream issues, including altered biological activity and the formation of toxic byproducts.[1][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you, our fellow researchers and development professionals, navigate the common challenges and manage the side reactions inherent in its synthesis.
Section 1: Understanding the Synthetic Landscape
While multiple proprietary synthetic routes exist, a common and logical strategy involves the sequential introduction of functional groups onto a readily available starting material, such as m-cresol (3-methylphenol). The order of these steps is critical to achieving the desired regiochemistry. A representative pathway is outlined below.
Caption: Decision tree for troubleshooting isomeric impurities.
FAQ: N-Alkylation and Over-Methylation
Question: I am observing significant amounts of N-methyl and N,N-dimethylaniline byproducts. What are the best strategies to prevent this?
Answer: N-alkylation is a common side reaction when anilines are exposed to alkylating agents, or even during certain reduction methods if a carbon source like formaldehyde is present. [4][5]The secondary amine formed after initial N-methylation is often more nucleophilic than the primary aniline, leading to rapid formation of the tertiary N,N-dimethylaniline.
Root Causes & Solutions:
-
Reductive Amination Conditions: If using catalytic hydrogenation for nitro group reduction, the choice of solvent and catalyst is crucial. Using methanol as a solvent at elevated temperatures, for instance, can lead to N-methylation. [6] * Solution: Use alternative solvents like ethanol or ethyl acetate. Employ catalysts and conditions known to be selective for nitro reduction without promoting N-alkylation, such as iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl).
-
Cross-Coupling Strategies: If constructing the C-N bond via methods like Buchwald-Hartwig amination, careful control of the amine source is necessary. [7][8][9] * Solution: Use an ammonia equivalent (e.g., benzophenone imine) followed by hydrolysis to ensure only the primary amine is formed. [8]This avoids introducing methylamines into the reaction.
FAQ: Stability of the Trifluoromethoxy (-OCF3) Group
Question: I suspect my trifluoromethoxy group is being hydrolyzed. Under what conditions is this likely, and how can I avoid it?
Answer: The trifluoromethoxy group is significantly more stable than a methoxy group and is generally robust. [2][10]However, it is not completely inert. Hydrolysis of aryl-OCF₃ to an aryl-OH or even a carboxylic acid group can occur under harsh acidic or basic conditions. [11][12] Root Causes & Solutions:
-
Strong Basic Conditions: Prolonged exposure to strong bases (e.g., high concentrations of NaOH or KOH at elevated temperatures) can facilitate nucleophilic attack and eventual hydrolysis.
-
Solution: During workup, use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization where possible. Avoid prolonged heating in strongly alkaline solutions.
-
-
Superacidic Conditions: While less common in standard synthesis, exposure to superacids (e.g., fuming sulfuric acid) can lead to hydrolysis. [12] * Solution: Use standard concentrated acids (H₂SO₄, HCl) as needed and avoid excessive temperatures or reaction times.
Section 3: Analytical & Purification FAQs
Question: How can I identify common side products and effectively purify my target compound?
Answer: A multi-technique approach is essential for both identification and purity assessment. [13]
| Technique | Application for 2-Methyl-4-(trifluoromethoxy)aniline Synthesis |
|---|---|
| GC-MS | Ideal for identifying volatile impurities. Isomers will have the same mass but different retention times. N-methylated byproducts will show corresponding mass increases (+14 Da for -CH₂, +15 for -CH₃). [13] |
| HPLC | Excellent for assessing purity and separating isomers that may not resolve well by GC. A C18 reversed-phase column is often a good starting point. [13][14] |
| NMR (¹H, ¹³C, ¹⁹F) | The most powerful tool for structural confirmation. ¹⁹F NMR is particularly useful for confirming the integrity of the -OCF₃ group. Isomers will have distinct aromatic splitting patterns in ¹H NMR. |
| FT-IR | Confirms the presence of key functional groups, such as the N-H stretch for the primary amine (typically two bands around 3350-3450 cm⁻¹) and C-F stretches. [13]|
Purification Strategies:
-
Vacuum Distillation: This is a highly effective method for separating the target aniline from non-volatile polymeric materials or salts. [3][15]* Column Chromatography: Silica gel chromatography can be used, but anilines can streak. Deactivating the silica with a small amount of a basic modifier (e.g., triethylamine in the eluent) can improve separation.
-
Recrystallization: If the final product or a key intermediate is a solid, recrystallization is an excellent method for achieving high purity. [3][16]For anilines, forming a hydrochloride salt, recrystallizing it, and then liberating the free base with a mild base is a classic and effective technique. [17]
Section 4: Protocol: Amine Protection for Regioselective Substitution
This protocol details the acetylation of an aniline to control reactivity, a key strategy for preventing over-reaction and directing substitution.
Objective: To protect the amino group of an aniline derivative (e.g., 4-(trifluoromethoxy)aniline) prior to an electrophilic aromatic substitution reaction.
Materials:
-
Aniline derivative (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Glacial acetic acid (as solvent)
-
Sodium acetate (optional, as buffer)
-
Ice, Water
Procedure:
-
Dissolve the aniline derivative in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride dropwise to the stirred solution. An exotherm may be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aniline.
-
Once complete, pour the reaction mixture slowly onto crushed ice with stirring.
-
The acetanilide product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude acetanilide can be purified by recrystallization from an ethanol/water mixture.
-
The protected compound is now ready for subsequent electrophilic substitution reactions.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]
-
Mori, S., et al. (2022). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Synfacts. [Link]
-
University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic...[Link]
-
Herrera, D., et al. (2018). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
-
RSC Publishing. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). Analyst. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
RSC Publishing. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]
-
Reddit. (2014). Purify and dry aniline? r/chemistry. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
Studylib. (n.d.). Electrophilic Aromatic Substitution: Rate & Regioselectivity. [Link]
-
Beilstein-Institut. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
ResearchGate. (n.d.). Reaction progress of N-alkylation of aniline. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline...[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Hydrolysis of alkyl α‐trifluoromethylacrylates. [Link]
-
National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
YouTube. (2024). Mastering Aniline's Chemistry Reactions | You Must Know. [Link]
-
ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Tesis Doctorals en Xarxa. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. [Link]
-
ACS Publications. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
-
ResearchGate. (2009). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Managing Oxidation of 2-Methyl-4-(trifluoromethoxy)aniline
Welcome to the technical support guide for handling 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9). This document is designed for researchers, chemists, and process development professionals who utilize this versatile fluorinated aromatic amine in their synthetic workflows.[1][2] The unique electronic properties imparted by the trifluoromethoxy and methyl groups make this compound a valuable building block, but also render it susceptible to oxidation.[1] This guide provides in-depth, experience-driven advice to help you anticipate, prevent, and troubleshoot oxidation-related issues, ensuring the integrity of your reactions and the purity of your products.
Part 1: Understanding the Problem - The "Why"
A common issue observed during reactions involving anilines is the gradual or rapid development of color, turning a solution from clear to yellow, brown, or even black.[3][4] This is a tell-tale sign of oxidation.
FAQ: Why is my 2-Methyl-4-(trifluoromethoxy)aniline reaction turning dark?
Answer: The primary reason is the oxidation of the aniline functional group. Here's a breakdown of the underlying chemistry:
-
Electron-Rich Nature: The amino group (-NH₂) is a powerful electron-donating group, which increases the electron density of the aromatic ring.[5] This high electron density makes the molecule susceptible to losing electrons—the definition of oxidation.[5][6]
-
Formation of Colored Species: Upon oxidation, aniline derivatives can form a cascade of highly colored byproducts. The initial step often involves the formation of a radical cation, which can then dimerize or polymerize.[5][7] Subsequent reactions can lead to the formation of species like quinone-imines, azoxybenzenes, and polymeric aniline blacks, which are intensely colored.[3][6][8]
-
Catalytic Factors: This process can be accelerated by exposure to atmospheric oxygen, transition metal catalysts (e.g., salts of Cu(II) or Fe(III)), or other oxidizing agents present in the reaction mixture.[5][9]
Caption: Generalized pathway for aniline oxidation.
Part 2: Proactive Control: Strategies for Preventing Oxidation
The most effective way to deal with oxidation is to prevent it from happening. This involves rigorous control of the reaction environment.
Troubleshooting Guide: Implementing a Robust Inert Atmosphere
Excluding molecular oxygen is the single most critical step in preventing unwanted aniline oxidation.[5][10] An inert atmosphere physically displaces oxygen, removing a key reactant required for the degradation pathway.[10]
Experimental Protocol: Reaction Setup under Inert Gas (N₂ or Ar)
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) to remove adsorbed water. Assemble the apparatus (e.g., round-bottom flask with condenser and gas inlet/outlet) while hot and allow it to cool under a gentle stream of dry nitrogen or argon. This prevents atmospheric moisture from entering as the glass cools.
-
Solvent Deoxygenation: Before use, deoxygenate reaction solvents. This is crucial as dissolved oxygen is a primary culprit. The most common methods are:
-
Sparging: Bubble a fine stream of inert gas (N₂ or Ar) through the solvent for at least 15-30 minutes.[4]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, thawing the solvent, and repeating the process.
-
-
Reagent Addition: Add the 2-Methyl-4-(trifluoromethoxy)aniline and other solid reagents to the reaction flask under a positive pressure of inert gas (a "nitrogen blanket"). Liquid reagents should be added via syringe or cannula from bottles sealed with rubber septa.
-
Maintaining the Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas. This is typically achieved by connecting the gas inlet to a manifold (like a Schlenk line) and the outlet to an oil or mercury bubbler, which serves as a pressure release and visual indicator of gas flow.[4]
Caption: Basic schematic of an inert gas reaction setup.
FAQ: Can I use a chemical stabilizer or antioxidant?
Answer: Yes, in some cases, a radical inhibitor or antioxidant can be added to the reaction mixture as a sacrificial agent. These compounds are designed to react with and quench radical species more readily than your aniline substrate.[11]
The most common choice is Butylated Hydroxytoluene (BHT) . BHT is a phenolic antioxidant that effectively scavenges free radicals, terminating the chain reactions that lead to degradation.[12][13] The bulky tert-butyl groups on BHT sterically hinder the resulting phenoxyl radical, making it very stable and less reactive, thus stopping the oxidative cascade.[13][14]
| Antioxidant | Mechanism | Typical Concentration | Considerations |
| BHT (Butylated Hydroxytoluene) | Hydrogen atom donor to quench peroxy radicals, forming a stabilized phenoxyl radical.[12][14] | 100-500 ppm (0.01 - 0.05 mol%) | Widely used and effective.[13] Ensure it does not interfere with downstream processing or desired reactivity. |
| BHA (Butylated Hydroxyanisole) | Similar mechanism to BHT.[15] | 100-500 ppm | More stable at higher temperatures than BHT.[16] |
| Hydroquinone | Can act as a radical scavenger. | Varies | Itself can be oxidized to quinone, which is colored. Use with caution. |
This table provides general guidance. The optimal choice and concentration must be validated for your specific reaction.
Part 3: Reactive Solutions: Troubleshooting and Purifying Your Product
If oxidation has already occurred, the goal shifts to remediation and purification to isolate the desired product from the colored impurities.
Troubleshooting Guide: My reaction turned dark. What should I do?
Follow this decision tree to diagnose and address the issue.
Caption: Decision tree for addressing a darkened reaction mixture.
FAQ: How can I remove color from my crude product?
Answer: If your isolated crude product is discolored due to oxidative byproducts, two primary lab-scale techniques are highly effective: reductive washes and treatment with activated carbon.
Protocol 1: Reductive Workup/Wash
This method uses a mild reducing agent to convert colored quinone-type impurities back to their colorless (or less colored) hydroquinone or aminophenol forms, which often have different solubility profiles, aiding their removal.
-
After your primary reaction quench, perform a liquid-liquid extraction to isolate your product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer one or two times with a fresh 5-10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Observe the aqueous layer. It may develop color as it removes the impurities.
-
Separate the layers and proceed with a standard brine wash, drying (e.g., over Na₂SO₄ or MgSO₄), and solvent evaporation.
Protocol 2: Activated Carbon (Charcoal) Decolorization
Activated carbon has a high surface area and a strong affinity for large, flat, conjugated molecules—a common structural feature of the colored byproducts.[17][18]
-
Dissolve your crude product in a suitable solvent (the one you plan to use for recrystallization or for loading onto a chromatography column).
-
Crucial Step: Heat the solution gently. Add a very small amount of activated carbon (e.g., the tip of a spatula, roughly 1-2% by weight of your crude product) to the warm—not boiling —solution.[17] Adding carbon to a boiling or near-boiling solution can cause violent bumping.[17]
-
Stir or swirl the mixture for 5-15 minutes. The solution should become significantly less colored, though it will appear black/grey due to the suspended carbon particles.
-
Remove the carbon via filtration. Since the carbon particles are very fine, you must filter through a pad of Celite or a fine porosity filter paper (e.g., using a Büchner funnel).[17]
-
The resulting filtrate should be colorless or have significantly reduced color. Proceed with crystallization or chromatography.
-
Caution: Activated carbon is non-selective and will adsorb your desired product to some extent, leading to a loss of yield.[17] Use the minimum amount necessary to achieve decolorization.
References
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Zadeh, E. G., et al. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine... ResearchGate. Retrieved from [Link]
- Olin Mathieson Chemical Corp. (1956). US2744938A - Removal of color impurities from organic compounds. Google Patents.
-
Sweeting, L. M. (1998). Oxidizing Agents. TigerWeb. Retrieved from [Link]
-
Shandong Look Chemical. (2021, January 7). How does organic matter decolorize? Retrieved from [Link]
-
Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Retrieved from [Link]
-
Turhan, K., & Uzman, S. (2010). Oxidation of aniline using different reaction pathways. ResearchGate. Retrieved from [Link]
-
Turhan, K., & Uzman, S. (2010). Oxidation of Aniline Using Different Reaction Pathways. Asian Journal of Chemistry, 20, 1295-1302. Retrieved from [Link]
-
Young, D. (2020, July 29). What are Radical Inhibitors and Antioxidants? YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.5C: Charcoal. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]
-
Kintek Solution. (n.d.). How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres. Retrieved from [Link]
-
Carbotecnia. (n.d.). Decolorization with Activated Carbon. Retrieved from [Link]
-
Pearson+. (n.d.). The antioxidants BHA and BHT are commonly used as food preservati... Study Prep. Retrieved from [Link]
-
Xu, Y. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Retrieved from [Link]
-
Lambert, C. R., Black, H. S., & Truscott, T. G. (1996). Reactivity of butylated hydroxytoluene. Free Radical Biology and Medicine, 21(3), 395-400. Retrieved from [Link]
-
Latch, D. E., & McNeill, K. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2558-2567. Retrieved from [Link]
-
Vo, Q. V., et al. (2021). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Environmental Science & Technology, 55(12), 8039-8049. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. Retrieved from [Link]
-
Race, S. (n.d.). The truth about BHA, BHT, TBHQ and other antioxidants used as food additives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Retrieved from [Link]
-
White, C. M., et al. (2023). I(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv. Retrieved from [Link]
-
Pinto, M., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(12), 4791. Retrieved from [Link]
-
Turhan, K., & Uzman, S. (2008). Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(trifluoromethoxy)aniline. PubChem. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. Retrieved from [Link]
-
Ma, Y., et al. (2024). Combination of oxidative and reductive effects of phenolic compounds on the degradation of aniline disinfection by-products by free radicals. ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Oxidizing Agents [tigerweb.towson.edu]
- 10. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Reactivity of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antioxidants BHA and BHT are commonly used as food preservati... | Study Prep in Pearson+ [pearson.com]
- 16. foodcanmakeyouill.co.uk [foodcanmakeyouill.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. carbotecnia.info [carbotecnia.info]
Technical Support Center: Purification of Crude 2-Methyl-4-(trifluoromethoxy)aniline
Welcome to the technical support center for the purification of 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile intermediate. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.
Introduction
2-Methyl-4-(trifluoromethoxy)aniline is a key building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique physicochemical properties imparted by the trifluoromethoxy group.[1][2] However, like many substituted anilines, the crude product can be fraught with impurities that may compromise the yield and purity of subsequent synthetic steps. This guide provides a structured approach to identifying and removing these impurities, ensuring a high-quality starting material for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: My crude 2-Methyl-4-(trifluoromethoxy)aniline is a dark brown or reddish liquid. What causes this discoloration and how can I remove it?
A1: The discoloration of anilines is a common issue primarily caused by oxidation and polymerization upon exposure to air and light.[3][4][5] The electron-rich nature of the aniline ring makes it susceptible to oxidation, leading to the formation of highly colored polymeric materials and other byproducts.[5][6]
-
Troubleshooting:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]
-
Light Protection: Store in an amber-colored vial or a container wrapped in aluminum foil to prevent photo-oxidation.[3]
-
Purification: For removing existing discoloration, vacuum distillation is highly effective as it separates the volatile aniline from non-volatile colored polymers.[3][7] Treatment with activated carbon can also be employed to adsorb colored impurities.[3]
-
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A2: The impurities in crude 2-Methyl-4-(trifluoromethoxy)aniline can stem from several sources, including the starting materials, side reactions, and degradation. Potential impurities include:
-
Positional Isomers: The synthesis may yield other isomers, such as 3-Methyl-4-(trifluoromethoxy)aniline or isomers with the trifluoromethoxy group at a different position. A gas chromatography (GC) method has been developed for the separation and quantification of positional isomers of trifluoromethoxy aniline.[8]
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.
-
Byproducts of Trifluoromethoxylation: The introduction of the trifluoromethoxy group can sometimes be incomplete or lead to side reactions.[9][10]
-
Hydrolysis Products: The trifluoromethoxy group is generally stable, but under certain harsh acidic or basic conditions, it could potentially hydrolyze, although this is less common than with a trifluoromethyl group.[11]
-
Oxidation Products: As mentioned in Q1, various colored oxidation products can be present.[5]
Q3: Can I use standard silica gel chromatography to purify 2-Methyl-4-(trifluoromethoxy)aniline?
A3: While standard silica gel chromatography is a common purification technique, it can be challenging for basic compounds like anilines due to strong interactions with the acidic silica surface.[12][13] This can lead to tailing of peaks, poor separation, and even degradation of the product on the column.
-
Recommendations:
-
Amine-Functionalized Silica: Using an amine-functionalized silica stationary phase can significantly improve the purification of organic amines by minimizing the acidic interactions.[13][14]
-
Mobile Phase Modifier: If using standard silica, adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent can help to "neutralize" the silica surface and improve peak shape.[15]
-
Reversed-Phase Chromatography: For polar impurities, reversed-phase chromatography can be a viable alternative.[12]
-
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of 2-Methyl-4-(trifluoromethoxy)aniline.
| Issue | Potential Cause | Recommended Solution |
| Product is a dark, discolored liquid | Oxidation and/or polymerization of the aniline.[3][5] | Perform vacuum distillation to separate the product from non-volatile colored impurities.[7] For minor discoloration, consider treatment with activated carbon. Store the purified product under an inert atmosphere and protected from light.[3] |
| Multiple spots on TLC, poor separation | Presence of closely related isomers or byproducts. | Utilize a more selective purification method such as flash chromatography with an appropriate stationary phase (e.g., amine-functionalized silica) or a modified mobile phase.[13][14][15] Consider high-performance liquid chromatography (HPLC) for difficult separations. |
| Low recovery after purification | Degradation on silica gel during chromatography. Adsorption of the product onto glassware. | Use amine-functionalized silica or add a basic modifier to the eluent for column chromatography.[13][14][15] Ensure all glassware is thoroughly rinsed with a suitable solvent to recover any adsorbed product. |
| Product appears to be "oiling out" during recrystallization | The boiling point of the solvent may be higher than the melting point of the impure compound. The chosen solvent may not be ideal. | Use a lower boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[16] |
| Persistent impurity peak in GC/LC analysis | Co-eluting impurity. Isomeric impurity. | Optimize the chromatography method (e.g., change the column, temperature program, or mobile phase composition). A specific GC method for trifluoromethoxy aniline isomers has been reported.[8] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is a highly effective method for purifying 2-Methyl-4-(trifluoromethoxy)aniline, especially for removing colored, non-volatile impurities.[7]
Materials:
-
Crude 2-Methyl-4-(trifluoromethoxy)aniline
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude 2-Methyl-4-(trifluoromethoxy)aniline into the round-bottom flask.
-
Slowly apply vacuum to the system. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be used to protect the vacuum pump.
-
Once the desired vacuum is reached, begin heating the distillation flask with stirring.
-
Collect the fraction that distills at the expected boiling point for 2-Methyl-4-(trifluoromethoxy)aniline under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
This protocol is designed to purify 2-Methyl-4-(trifluoromethoxy)aniline from less polar and some closely related impurities.[13][14]
Materials:
-
Crude 2-Methyl-4-(trifluoromethoxy)aniline
-
Amine-functionalized silica gel
-
Flash chromatography system or glass column
-
Solvents for the mobile phase (e.g., hexane and ethyl acetate)
-
TLC plates (amine-functionalized) for method development
Procedure:
-
Method Development: Develop a suitable solvent system using amine-functionalized TLC plates. The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for the desired product.[17] A good starting point is a gradient of ethyl acetate in hexane.
-
Column Packing: Pack a flash chromatography column with the amine-functionalized silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude 2-Methyl-4-(trifluoromethoxy)aniline in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Run the chromatography using the predetermined solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methyl-4-(trifluoromethoxy)aniline.
Protocol 3: Recrystallization
Recrystallization can be an effective method for purifying solid derivatives of 2-Methyl-4-(trifluoromethoxy)aniline or if the crude product itself is a solid. The key is to find a suitable solvent or solvent system.[16][18]
Materials:
-
Crude 2-Methyl-4-(trifluoromethoxy)aniline (if solid)
-
A selection of solvents for screening (e.g., ethanol, isopropanol, toluene, hexane, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[16]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualization of Purification Workflow
Caption: General workflow for the purification of crude 2-Methyl-4-(trifluoromethoxy)aniline.
Logical Relationship of Impurity Types and Purification Methods
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. texiumchem.com [texiumchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. biotage.com [biotage.com]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 14. biotage.com [biotage.com]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. mt.com [mt.com]
Technical Support Center: Optimizing Temperature for 2-Methyl-4-(trifluoromethoxy)aniline Reactions
<
Welcome to the technical support center for 2-Methyl-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile fluorinated aromatic amine.[1] The unique electronic properties imparted by the trifluoromethoxy group make this compound a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its reactivity can be sensitive to reaction conditions, particularly temperature. This guide will provide a framework for optimizing temperature to ensure high-yield, high-purity outcomes in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during reactions with 2-Methyl-4-(trifluoromethoxy)aniline, with a focus on temperature-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reaction temperature is too low: Insufficient thermal energy to overcome the activation energy barrier. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures. |
| Reaction temperature is too high: Decomposition of the starting material, product, or thermally sensitive reagents. For instance, diazonium salts formed from anilines are notoriously unstable at elevated temperatures.[3] | Run the reaction at a lower temperature. For diazotization reactions, maintaining a temperature of 0-5 °C is critical.[3] Consider using a cooling bath (ice-salt or dry ice/acetone) for precise temperature control.[4] | |
| Incorrect reaction time: The reaction may not have reached completion or may have proceeded to decomposition products. | Optimize the reaction time in conjunction with temperature. A time-course study can help identify the point of maximum product formation before significant degradation occurs. | |
| Formation of Multiple Products/Impurities | Side reactions due to elevated temperatures: Higher temperatures can provide enough energy for alternative reaction pathways, leading to a mixture of products. | Lowering the reaction temperature can increase selectivity by favoring the formation of the thermodynamically more stable product.[4] |
| Decomposition: The desired product or starting material may be degrading under the reaction conditions. | Confirm the thermal stability of your compounds. If necessary, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | |
| Azo coupling in diazotization reactions: If the temperature is too high or the mixture is not sufficiently acidic, the newly formed diazonium salt can couple with unreacted aniline.[3] | Strictly maintain the temperature between 0-5 °C and ensure the reaction medium is strongly acidic.[3] | |
| Reaction Stalls or is Sluggish | Insufficient temperature: The reaction rate is too slow at the current temperature. | Carefully increase the temperature. For some reactions, like certain amide couplings with electron-deficient amines, elevated temperatures may be necessary.[5] |
| Poor solubility of reactants: One or more components may not be fully dissolved at the initial reaction temperature. | Gently warm the mixture to ensure complete dissolution before bringing it to the target reaction temperature. Ensure the chosen solvent is appropriate for the desired temperature range. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of 2-Methyl-4-(trifluoromethoxy)aniline?
A1: For the diazotization of anilines, a temperature range of 0-5 °C is crucial.[3] Diazonium salts are thermally unstable and can rapidly decompose at higher temperatures, leading to the formation of phenolic byproducts and a significant reduction in yield.[3] It is essential to use an ice-salt bath to maintain this low temperature throughout the addition of the nitrite solution.[3][6]
Q2: I am performing a Sandmeyer reaction. How does temperature affect this two-step process?
A2: The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, followed by its displacement with a nucleophile in the presence of a copper(I) salt.[7][8][9] The initial diazotization step must be carried out at 0-5 °C for the reasons mentioned above.[3] The subsequent displacement reaction temperature can vary depending on the nucleophile. For example, cyanation can be performed at 0 °C, while chlorination and bromination may require temperatures between 50-100 °C.[8] It is important to consult specific literature procedures for the particular transformation you are performing.
Q3: My amide coupling reaction with 2-Methyl-4-(trifluoromethoxy)aniline is not proceeding at room temperature. What should I do?
A3: 2-Methyl-4-(trifluoromethoxy)aniline is an electron-deficient amine due to the electron-withdrawing trifluoromethoxy group.[1][4] Such amines can be less nucleophilic, and consequently, amide coupling reactions may require more forcing conditions. A protocol involving the in situ formation of an acyl fluoride followed by reaction with the amine at an elevated temperature has been shown to be effective for electron-deficient amines.[5] You can try gradually heating the reaction mixture and monitoring for product formation.
Q4: How can I determine the optimal temperature for a novel reaction?
A4: A systematic approach is recommended. Start the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor its progress. If the reaction is too slow, gradually increase the temperature in controlled increments (e.g., 10-20 °C). At each temperature, monitor the reaction for both product formation and the appearance of byproducts. This systematic optimization will help you identify the temperature that provides the best balance of reaction rate and selectivity.
Experimental Protocols
Protocol 1: Diazotization of 2-Methyl-4-(trifluoromethoxy)aniline
This protocol outlines a standard procedure for the formation of the corresponding diazonium salt, which is a key intermediate for subsequent transformations like the Sandmeyer reaction.
Materials:
-
2-Methyl-4-(trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice-salt bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
Procedure:
-
In the three-necked flask, combine 2-Methyl-4-(trifluoromethoxy)aniline (1.0 eq.) and a solution of concentrated HCl (3.0 eq.) in water.
-
Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.[6] It is critical to maintain this temperature range throughout the reaction.[3]
-
In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[6]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The resulting diazonium salt solution is typically used immediately in the next step without isolation.
Protocol 2: General Procedure for Amide Coupling
This protocol provides a general method for the synthesis of amides from 2-Methyl-4-(trifluoromethoxy)aniline and an acyl chloride.
Materials:
-
2-Methyl-4-(trifluoromethoxy)aniline
-
Acyl Chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable base
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-Methyl-4-(trifluoromethoxy)aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled aniline solution over 15-30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 40 °C) and continue monitoring.
-
Upon completion, quench the reaction with water and perform a standard aqueous work-up. The organic layer can be washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.[10] The crude product can then be purified by recrystallization or column chromatography.[10]
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Temperature Optimization Strategy
This diagram outlines a general strategy for optimizing the reaction temperature.
Caption: A workflow for systematic temperature optimization.
References
- Benchchem. Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline.
- Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- ResearchGate.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Wikipedia. Sandmeyer reaction.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- Benchchem. troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethoxy)aniline.
- Ley, S. V., et al. (2016).
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.
- ResearchGate.
- Fisher Scientific. (2008).
- Benchchem.
- Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS.
- Benchchem. Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Methyl-4-(trifluoromethoxy)aniline
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Methyl-4-(trifluoromethoxy)aniline. Our goal is to equip you with the scientific rationale and practical guidance to overcome the unique challenges presented by this substrate.
Understanding the Substrate: 2-Methyl-4-(trifluoromethoxy)aniline
2-Methyl-4-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the unique interplay of its substituents, which also presents specific challenges in cross-coupling reactions.
-
Ortho-Methyl Group: This group introduces steric hindrance around the aniline nitrogen, which can impede catalyst coordination and subsequent reaction steps.[2]
-
Para-Trifluoromethoxy Group: This powerful electron-withdrawing group significantly modulates the electronic properties of the aniline ring.[1] While it can enhance the reactivity of an aryl halide derivative towards oxidative addition, it reduces the nucleophilicity of the aniline nitrogen in C-N coupling reactions.
This combination of steric bulk and electronic effects necessitates careful consideration and optimization of the catalyst system.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a 2-Methyl-4-(trifluoromethoxy)phenyl halide is sluggish or gives low yields. What are the likely causes and solutions?
A1: Low reactivity in Suzuki-Miyaura couplings with this substrate often points to challenges in the oxidative addition or transmetalation steps of the catalytic cycle.
-
Catalyst Choice: For sterically hindered and electron-deficient aryl halides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more electron-rich and bulky phosphine ligands.
-
Ligand Selection: Biarylphosphine ligands such as XPhos, SPhos, or RuPhos are excellent starting points. Their bulk can promote reductive elimination, while their electron-donating nature facilitates oxidative addition.
-
Base Selection: The choice of base is critical for activating the boronic acid. For challenging substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous.
-
Solvent System: Aprotic polar solvents like dioxane, toluene, or THF are commonly used. A mixture of an organic solvent and water can sometimes accelerate the reaction.
Q2: I am attempting a Buchwald-Hartwig amination with 2-Methyl-4-(trifluoromethoxy)aniline and an aryl bromide, but the reaction is not proceeding. What should I troubleshoot?
A2: The reduced nucleophilicity of the aniline due to the electron-withdrawing trifluoromethoxy group is a primary hurdle.
-
Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands are essential. Consider ligands from the Buchwald (e.g., BrettPhos, RuPhos) or Hartwig research groups.[3][4] Modern palladium precatalysts (e.g., G2, G3, or G4 precatalysts) can also improve catalyst activation and stability.
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Temperature: These reactions may require elevated temperatures (80-110 °C) to overcome the activation energy barrier.
-
Inert Atmosphere: Strict adherence to an inert atmosphere (argon or nitrogen) is crucial, as oxygen can deactivate the palladium catalyst.
Q3: Are there alternatives to palladium catalysts for cross-coupling with this substrate?
A3: Yes, nickel and copper-based catalyst systems can be effective alternatives, particularly for certain transformations.
-
Nickel Catalysis: Nickel catalysts are often more cost-effective and can be particularly effective for coupling with less reactive electrophiles like aryl chlorides.[5][6][7][8] They can also offer different selectivity profiles.
-
Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for C-N and C-O bond formation. Modern copper-catalyzed systems often require milder conditions than traditional methods. Copper can also be used as a co-catalyst in Sonogashira couplings.[9][10][11][12]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Troubleshooting Steps |
| No or low conversion of starting material | Inefficient oxidative addition | • Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos).• Use a palladium precatalyst for more reliable generation of the active Pd(0) species.• Increase reaction temperature. |
| Poor activation of boronic acid | • Use a stronger, anhydrous base (e.g., Cs₂CO₃, K₃PO₄).• Consider using a boronate ester, which can have different reactivity profiles. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Transmetalation is slow compared to side reactions | • Screen different solvents to improve solubility and reaction rates.• Lower the reaction temperature once some product is formed to minimize side reactions.• Ensure a strictly inert atmosphere to prevent oxidative homocoupling. |
Guide 2: Failure of Buchwald-Hartwig Amination
| Symptom | Potential Cause | Troubleshooting Steps |
| No reaction | Catalyst deactivation | • Ensure rigorous exclusion of air and moisture.• Use a pre-activated palladium catalyst.• Screen a panel of bulky biaryl phosphine ligands. |
| Insufficiently strong base | • Switch to a stronger base like LHMDS or KHMDS.• Ensure the base is fresh and has been stored properly. | |
| Formation of hydrodehalogenation byproduct | β-hydride elimination from the palladium-amido complex | • Use a ligand that promotes faster reductive elimination (e.g., highly hindered biaryl phosphines).• Lower the reaction temperature if possible. |
Experimental Protocols (General Starting Points)
Note: These are generalized protocols and will likely require optimization for 2-Methyl-4-(trifluoromethoxy)aniline.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
2-Methyl-4-(trifluoromethoxy)phenyl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.8 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
Aryl halide (1.0 eq)
-
2-Methyl-4-(trifluoromethoxy)aniline (1.2 eq)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the aryl halide, 2-Methyl-4-(trifluoromethoxy)aniline, XPhos Pd G3, and sodium tert-butoxide to a vial.
-
Add anhydrous toluene.
-
Seal the vial and heat to 100 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography.
Protocol 3: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Materials:
-
2-Methyl-4-(trifluoromethoxy)phenyl halide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (solvent and base)
Procedure:
-
To a flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Degas the flask and backfill with an inert gas.
-
Add triethylamine and the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 50 °C for 1-12 hours until completion.
-
Dilute with diethyl ether and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Catalyst Selection Logic
Caption: Decision tree for initial catalyst system selection.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Sonogashira Coupling. nirechemistry.com. [Link]
-
Gallou, F. & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Heck reaction. In Wikipedia; 2023. [Link]
-
Sonogashira coupling. In Wikipedia; 2023. [Link]
-
Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent. CaltechAUTHORS. [Link]
-
Sonogashira Coupling. SynArchive. [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryltrimethylammonium Triflates and Amines. Royal Society of Chemistry. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent. Angewandte Chemie International Edition, 54(31), 9047-9051. [Link]
-
Cross-Coupling Methods for Methylation. ResearchGate. [Link]
-
Nickel-Catalyzed Stille Cross Coupling of C—O Electrophiles. National Institutes of Health. [Link]
-
Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. [Link]
-
Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1834-1855. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6859-6863. [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT. [Link]
-
Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. ResearchGate. [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications, 10(1), 1-8. [Link]
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155-181. [Link]
-
Progress in copper-catalyzed trifluoromethylation. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. The Macmillan Group. [Link]
-
The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. [Link]
-
An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. National Institutes of Health. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent [authors.library.caltech.edu]
- 6. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 7. Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Stille Cross Coupling of C—O Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
addressing solubility issues of 2-Methyl-4-(trifluoromethoxy)aniline
Welcome to the technical support center for 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and application of this versatile fluorinated aromatic amine. This guide provides in-depth troubleshooting for common solubility issues, backed by scientific principles and practical, field-proven protocols.
Understanding the Solubility Profile of 2-Methyl-4-(trifluoromethoxy)aniline
2-Methyl-4-(trifluoromethoxy)aniline is a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring a trifluoromethoxy group, significantly influences its physicochemical properties, including its solubility. The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing and enhances the lipophilicity of the molecule.[2][3] This increased lipid solubility can be advantageous for applications in pharmaceutical and agrochemical development, potentially improving cell membrane penetration and oral bioavailability of resulting compounds.[2]
However, the interplay between the polar amine group and the nonpolar aromatic ring with its lipophilic substituents can lead to complex solubility behavior in different solvent systems. While broadly soluble in many organic solvents, achieving the desired concentration for specific applications without precipitation or insolubility can be a challenge.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Methyl-4-(trifluoromethoxy)aniline not dissolving in my chosen solvent?
A1: Several factors could be at play:
-
Solvent Polarity Mismatch: While "like dissolves like" is a fundamental principle, the unique electronic properties of 2-Methyl-4-(trifluoromethoxy)aniline can make solvent selection nuanced. A solvent that is too polar or too non-polar may not effectively solvate the molecule.
-
Insufficient Solvent Volume: You may be attempting to create a supersaturated solution. It is crucial to determine the solubility limit of the compound in your specific solvent system.
-
Low Temperature: Solubility is generally temperature-dependent. Lower temperatures can decrease the solubility of a compound.
-
Impure Compound or Solvent: Impurities in either the 2-Methyl-4-(trifluoromethoxy)aniline or the solvent can affect solubility. Ensure you are using a high-purity grade of the compound (≥99.0% is recommended for many applications) and anhydrous solvents where appropriate.[1]
Q2: I'm observing precipitation of my compound after initial dissolution. What could be the cause?
A2: This is often due to one of the following:
-
Temperature Fluctuations: If the solution was prepared at an elevated temperature to aid dissolution, a subsequent drop in temperature could cause the compound to crash out of the solution.
-
Solvent Evaporation: Over time, evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit.
-
Chemical Reaction or Degradation: Incompatibility with the solvent or other components in the mixture could lead to a reaction that produces a less soluble product. 2-Methyl-4-(trifluoromethoxy)aniline is generally stable under normal conditions, but reactivity should always be considered, especially in the presence of acids, bases, or strong oxidizing agents.
Q3: Can I use an aqueous solution for my experiments with 2-Methyl-4-(trifluoromethoxy)aniline?
A3: Direct dissolution in water is generally not recommended. Aromatic amines, including aniline derivatives, tend to be insoluble or only slightly soluble in water.[5][6] For aqueous-based assays or formulations, consider preparing a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) and then diluting it into the aqueous medium. Be mindful of the final concentration of the organic solvent in your system, as it may impact your experimental results.
Troubleshooting Guides
Issue 1: Difficulty Dissolving 2-Methyl-4-(trifluoromethoxy)aniline in a Non-Polar Solvent
If you are struggling to dissolve 2-Methyl-4-(trifluoromethoxy)aniline in a non-polar solvent such as hexane or toluene, despite its lipophilic -OCF3 group, the polarity of the amine group may be hindering dissolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-polar solvent dissolution.
Step-by-Step Protocol:
-
Initial Attempt: Begin by attempting to dissolve a small, known amount of 2-Methyl-4-(trifluoromethoxy)aniline in a measured volume of the non-polar solvent at room temperature with vigorous stirring or vortexing.
-
Mechanical Assistance: If dissolution is slow or incomplete, place the mixture in an ultrasonic bath for 10-15 minutes.
-
Thermal Assistance: Gently warm the mixture to 30-40°C while continuing to stir. Avoid excessive heat, which could lead to solvent evaporation or compound degradation.
-
Co-Solvent Addition: If the compound remains insoluble, add a small amount (1-5% v/v) of a slightly more polar co-solvent, such as dichloromethane or ethyl acetate. This can help to bridge the polarity gap and facilitate solvation.
Issue 2: Compound Oiling Out or Precipitating from a Polar Aprotic Solvent
When working with polar aprotic solvents like acetonitrile, DMF, or DMSO, you may encounter issues with the compound "oiling out" (forming a separate liquid phase) or precipitating, especially when preparing concentrated solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polar aprotic solvent issues.
Step-by-Step Protocol:
-
Verify Anhydrous Conditions: Moisture can sometimes cause solubility issues with aniline derivatives in polar aprotic solvents. Use anhydrous solvents and handle the compound in a dry environment (e.g., under nitrogen or in a glovebox).
-
Solvent Blend: If the issue persists, consider creating a solvent blend. The addition of a less polar co-solvent, such as toluene or THF, can sometimes improve the solubility of highly lipophilic compounds in polar aprotic solvents. Start with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase it until a homogenous solution is achieved.
Experimental Protocol for Determining Solubility
Given the limited publicly available quantitative solubility data for 2-Methyl-4-(trifluoromethoxy)aniline, it is often necessary to determine its solubility in your specific solvent system experimentally. The shake-flask method is a reliable and straightforward approach.
Shake-Flask Method for Solubility Determination:
-
Preparation: Add an excess amount of 2-Methyl-4-(trifluoromethoxy)aniline to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Quantification: Dilute the collected supernatant with a suitable solvent and determine the concentration of 2-Methyl-4-(trifluoromethoxy)aniline using a suitable analytical technique, such as HPLC-UV or GC-MS.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Data Summary Table (Hypothetical Example):
| Solvent | Solvent Type | Predicted Solubility |
| Water | Polar Protic | Very Low |
| Methanol | Polar Protic | Moderate to High |
| Ethanol | Polar Protic | Moderate to High |
| Acetone | Polar Aprotic | High |
| Acetonitrile | Polar Aprotic | High |
| Dichloromethane | Polar Aprotic | Very High |
| Ethyl Acetate | Polar Aprotic | Very High |
| Tetrahydrofuran (THF) | Polar Aprotic | Very High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High |
| Toluene | Non-Polar | Moderate to High |
| Hexane | Non-Polar | Low to Moderate |
Note: This table provides predicted solubility based on the chemical structure and general principles. Experimental verification is highly recommended.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.
-
PubChem. (n.d.). 2-Methyl-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.).
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Cartel International. (n.d.). 4-(trifluoro Methoxy) Aniline. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(trifluoro Methoxy) Aniline at 1000.00 INR in Ankleshwar, Gujarat | Cartel International [tradeindia.com]
Technical Support Center: A Guide to Preventing Degradation of 2-Methyl-4-(trifluoromethoxy)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methyl-4-(trifluoromethoxy)aniline (CAS No. 86256-59-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. Due to its aniline backbone, this compound is susceptible to degradation, which can compromise experimental integrity, yield, and reproducibility. This document provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to ensure its long-term stability and purity.
Section 1: Quick Reference for Optimal Storage
For immediate guidance, the following table summarizes the critical parameters for storing 2-Methyl-4-(trifluoromethoxy)aniline to prevent degradation.
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air (Oxygen) | The primary degradation pathway for anilines is oxidation, which is initiated by atmospheric oxygen[1][2][3]. |
| Light | Amber Glass or Opaque Containers | Clear Containers, Direct Sunlight | Exposure to light, especially UV, provides the energy to accelerate oxidative reactions, leading to the formation of colored impurities[1][2][4]. |
| Temperature | Cool, Well-Ventilated Area (Room Temperature) | Heat Sources, Ovens, Direct Sunlight | Elevated temperatures increase the rate of chemical degradation and can lead to decomposition, which for aniline occurs above 190°C[1][5]. |
| Container | Tightly Sealed, Resealable Septum Vials | Loosely Capped Bottles, Frequent Opening | Prevents exposure to atmospheric oxygen and moisture. Using septum vials for aliquots minimizes headspace exposure during repeated use[2]. |
| Moisture | Dry Environment | High Humidity, Water Contamination | Aniline itself is hygroscopic[1]. Moisture can participate in or catalyze degradation pathways. |
| Purity | High-Purity Grade | Presence of Metal or Oxidative Impurities | Impurities can act as catalysts for degradation. For example, anilines can react with copper and its alloys[1]. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My bottle of 2-Methyl-4-(trifluoromethoxy)aniline, which was initially a pale yellow liquid, has turned dark brown. What happened and can I still use it?
This color change is a classic indicator of degradation.[6][7] The aniline moiety is highly susceptible to air oxidation, a process that is often accelerated by light.[1][2][3] This reaction forms highly colored impurities, such as azobenzene or quinone-like structures, and can eventually lead to polymerization.[2][3][8]
Recommendation: It is strongly advised not to use the darkened material. The presence of these impurities can interfere with your reaction, leading to unexpected side products, lower yields, and non-reproducible results. The material should be considered compromised, and a fresh, properly stored vial should be used.
Q2: What is the single most important factor for ensuring the long-term stability of this compound?
Exclusion of atmospheric oxygen is the most critical factor. The primary degradation route is oxidation of the amino group.[3] Storing the compound under an inert atmosphere, such as argon or nitrogen, is the most effective preventative measure. This is best achieved by purchasing the material in septum-sealed vials or by carefully aliquoting larger quantities into smaller vials under an inert blanket.
Q3: Is the trifluoromethoxy (-OCF3) group on the molecule also prone to degradation?
No, the trifluoromethoxy group is exceptionally stable.[9] The carbon-fluorine bonds are among the strongest in organic chemistry, making the -OCF3 group highly resistant to metabolic, chemical, and thermal degradation under typical laboratory conditions.[10] The instability of 2-Methyl-4-(trifluoromethoxy)aniline originates almost exclusively from the aniline portion of the molecule.
Q4: Can I store this compound in a -20°C freezer to improve its shelf life?
While lower temperatures generally slow down chemical reactions, freezer storage can introduce a significant risk: moisture condensation. When you remove the vial from the freezer, ambient moisture can condense on the cold surfaces and inside the vial upon opening. Aniline is hygroscopic and this moisture can accelerate degradation or interfere with moisture-sensitive reactions.[1]
Recommendation: Storage in a cool, dark, and dry place, such as a designated chemical storage cabinet at room temperature, is generally sufficient and avoids the risk of moisture contamination.[5] If refrigeration is necessary, allow the container to equilibrate to room temperature for several hours before opening it.
Q5: What materials and chemicals are incompatible with 2-Methyl-4-(trifluoromethoxy)aniline?
You should avoid contact with strong oxidizing agents (e.g., peroxides, nitric acid, perchlorates), strong acids, and certain metals.[1][4] Anilines react vigorously with strong oxidants, which can create a fire or explosion hazard.[1] They are also known to attack copper and its alloys.[1] Ensure that spatulas, needles, and reaction vessels are made of compatible materials like stainless steel, glass, or PTFE.
Section 3: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Actions & Prevention |
| Rapid Darkening of a Fresh Bottle | - Improper sealing of the container.- High ambient temperature or light exposure in the storage area.- Contamination during initial use. | - Immediate Action: Transfer the remaining liquid to smaller, amber vials under an inert atmosphere.- Prevention: Always ensure the cap is tightly sealed. Store in a dark cabinet away from heat sources. Use clean, dry needles/syringes for transfer. |
| Inconsistent Yields or New Byproducts in Synthesis | - Use of partially degraded starting material.- Degradation of the compound in a stock solution. | - Immediate Action: Verify the purity of the starting material using Protocol 2 (Purity Verification by HPLC).- Prevention: Use fresh aliquots for each reaction. Avoid preparing large stock solutions that will be stored for extended periods. Stock solutions of anilines should be checked frequently for degradation.[11] |
| Precipitate Forms in the Liquid | - Advanced degradation leading to polymerization. | - Immediate Action: Do not use the material. The compound is significantly compromised.- Prevention: Dispose of the material according to your institution's safety guidelines.[5] Strictly adhere to the optimal storage conditions outlined in this guide. |
Section 4: Protocols for Ensuring Stability and Purity
Protocol 1: Recommended Procedure for Aliquoting and Storage
This protocol is designed to minimize exposure to air and light from the moment a new bottle is received.
Materials:
-
New bottle of 2-Methyl-4-(trifluoromethoxy)aniline
-
Inert gas source (Argon or Nitrogen) with regulator and tubing
-
Dry, clean amber glass vials with PTFE-lined septa caps
-
Dry, clean syringes and needles
Procedure:
-
Preparation: Set up your workspace in a chemical fume hood. Purge the inert gas line to ensure it is free of air and moisture.
-
Inerting Vials: Puncture the septum of each empty amber vial with a needle connected to the inert gas line and a second needle to act as an outlet. Flush each vial with inert gas for 1-2 minutes to displace all air. Remove the needles.
-
Blanketing the Source Bottle: Carefully open the main bottle of 2-Methyl-4-(trifluoromethoxy)aniline. Immediately place the inert gas line just above the liquid's surface to create a positive pressure blanket, preventing air from entering.
-
Aliquoting: Using a clean, dry syringe, carefully draw the desired amount of liquid. It is best practice to aliquot the entire contents of a new bottle into smaller, single-use or limited-use vials at once.
-
Transfer: Puncture the septum of a pre-inerted vial with the syringe and dispense the liquid. The positive pressure inside the vial will be displaced through the syringe needle.
-
Sealing and Labeling: Immediately cap the vial tightly. Seal the cap with paraffin film for extra security. Label each vial clearly with the compound name, date of aliquoting, and concentration (if a solution).
-
Storage: Store the aliquoted vials in a cool, dark, and dry designated storage area.[5]
Protocol 2: Routine Purity Verification by HPLC
This method provides a reliable way to assess the purity of your compound and detect the emergence of degradation products.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).[12]
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 30°C.[12]
-
Injection Volume: 10 µL.
-
Detection: UV at 190 nm or 254 nm. The 190 nm wavelength often provides a stronger signal for anilines.[12]
Procedure:
-
Standard Preparation: Prepare a dilute standard solution (~10 µg/mL) of a new, unopened lot of 2-Methyl-4-(trifluoromethoxy)aniline in the mobile phase. This will serve as your reference chromatogram.
-
Sample Preparation: Prepare a sample of the stored material at the same concentration as the standard.
-
Analysis: Inject the standard and run the HPLC method to determine the retention time and peak area of the pure compound.
-
Sample Injection: Inject the sample of the stored material.
-
Evaluation: Compare the sample chromatogram to the standard. A pure sample should show a single major peak at the expected retention time. The appearance of additional peaks, especially earlier eluting (more polar) or significantly later eluting peaks, is indicative of degradation. A decrease in the main peak's area relative to a known standard concentration also signals degradation.
Section 5: The Chemistry of Degradation
The primary mechanism for the degradation of anilines is autoxidation . This is a free-radical chain reaction involving atmospheric oxygen. The process is initiated by the abstraction of a hydrogen atom from the amine (-NH2) group, which is the most vulnerable site on the molecule. This is often catalyzed by light (photons) or trace metal impurities. The resulting radical can then react with oxygen to form a cascade of intermediates, which ultimately couple and rearrange to form intensely colored and often polymeric byproducts.
Visualizing the Degradation Pathway
The following diagram illustrates the generalized oxidative degradation pathway for anilines, highlighting the key instigators.
Caption: Generalized pathway of aniline oxidation initiated by air and light.
Recommended Handling and Storage Workflow
Adhering to a systematic workflow is crucial for maintaining the integrity of sensitive reagents.
Caption: Recommended workflow for handling and storing sensitive anilines.
References
-
Lyons, C. D., Katz, S., & Bartha, R. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH. [Link]
-
Beltrán, F. J., Rivas, F. J., & Montero-de-Espinosa, R. (2003). The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). [Link]
-
ResearchGate. (n.d.). Pathway of aniline degradation by DH-2. [Link]
-
ResearchGate. (n.d.). Bacterial degradation of aniline. [Link]
-
BYJU'S. (n.d.). Anilines – Structure, Physical Properties, Reactions and Uses. [Link]
-
Jeschke, P. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline. PubChem. [Link]
-
ResearchGate. (n.d.). Proposed reaction pathways for degradation of aniline. [Link]
-
ResearchGate. (n.d.). Aniline and Its Derivatives. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
Chemistry World. (2020). Aniline synthesis turns to photochemistry to access challenging targets. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Gualandi, A., et al. (2019). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC. [Link]
-
ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Link]
-
Royal Society of Chemistry. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]
-
Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PMC. [Link]
-
Washington State University. (n.d.). Aniline Standard Operating Procedure. [Link]
-
Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. [Link]
-
Angene Chemical. (n.d.). 2-Methyl-4-(trifluoromethyl)aniline Safety Data Sheet. [Link]
-
Fisher Scientific. (2024). 2-Methyl-4-(trifluoromethoxy)aniline SAFETY DATA SHEET. [Link]
-
ResearchGate. (2020). A brief review on aniline and its derivatives. [Link]
-
YouTube. (2022). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
-
Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. [Link]
-
Semantic Scholar. (2015). Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. [Link]
-
MDPI. (n.d.). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. [Link]
-
PubMed. (1975). Personal air sampling for vapors of aniline compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. [Link]
Sources
- 1. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. byjus.com [byjus.com]
- 7. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Aniline Compounds
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for resolving one of the most persistent challenges in reversed-phase chromatography: the analysis of aniline and its derivatives. Aniline compounds, being basic, are notoriously prone to peak tailing, a phenomenon that compromises resolution, hinders accurate quantification, and introduces variability into your results.[1][2][3] This guide is designed to move beyond simple checklists, providing you with the causal explanations behind the issues and a logical, scientifically-grounded framework for troubleshooting. We will explore the key interactions at the molecular level and translate that understanding into actionable, robust solutions for your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant tailing on my aniline peak. What is the fundamental cause?
A1: The primary cause of peak tailing for basic compounds like aniline is secondary ionic interactions with the stationary phase.
In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions. However, the reality of silica-based columns is more complex. Here’s the breakdown of the core issue:
-
The Nature of Aniline: Aniline is a weak base. In the acidic to neutral mobile phases typically used in reversed-phase HPLC, the amino group becomes protonated, carrying a positive charge (anilinium ion). The pKa of the conjugate acid of aniline is approximately 4.6.[4][5][6] This means that at a pH below 4.6, a significant portion of aniline molecules will be in their protonated, cationic form.
-
The "Problem" with Silica Columns: Standard silica-based stationary phases have residual, unreacted silanol groups (Si-OH) on their surface.[7][8] These silanol groups are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged, Si-O⁻) at a mobile phase pH above ~4.[9]
-
The Unwanted Interaction: The positively charged anilinium ions are strongly attracted to these negatively charged silanol sites via a secondary ion-exchange mechanism.[7][10] This interaction is stronger than the primary hydrophobic retention mechanism. A fraction of the aniline molecules gets "stuck" on these active sites, eluting more slowly than the main band and creating a characteristic "tail."[8]
A secondary, but also significant, cause can be metal chelation . Trace metal impurities (e.g., iron, aluminum) within the silica backbone or from stainless-steel system components can act as Lewis acids, chelating with the electron-donating amino group of aniline.[11][12][13] This also creates an unwanted secondary retention mechanism that contributes to peak tailing.
Below is a diagram illustrating the unwanted ionic interaction between a protonated aniline molecule and a deprotonated silanol group on the stationary phase surface.
Caption: Unwanted ionic attraction causing peak tailing.
Q2: How can I strategically use the mobile phase to eliminate this tailing?
A2: Mobile phase optimization is your most powerful tool. The goal is to control the ionization state of both the aniline and the silanol groups to prevent their unwanted interaction.
Your strategy should focus on pH control and proper buffering.
The rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte.[14][15][16] For aniline (pKa of conjugate acid ≈ 4.6), you have two primary options:
-
Low pH (Recommended): Adjust the mobile phase to a pH between 2.5 and 3.0.
-
Why it works: At this low pH, the vast majority of silanol groups (pKa ≈ 4) will be in their neutral, protonated state (Si-OH).[3][9] While the aniline is fully protonated (C₆H₅NH₃⁺), there are no significant negatively charged sites on the stationary phase to interact with. This effectively "switches off" the primary cause of tailing.[17]
-
-
High pH (Use with Caution): With a pH-stable column (e.g., hybrid or specially bonded silica), you can operate at a pH > 6.6.
-
Why it works: At this pH, the aniline (pKa ≈ 4.6) is in its neutral, free-base form. Although the silanols are fully deprotonated and negatively charged, the neutral aniline has no positive charge to interact with them.
-
Caveat: Standard silica columns are unstable and will dissolve at a pH above ~7.5.[9] Only use this approach if you have a column specifically designed for high-pH work.
-
Simply adding acid to adjust the pH is not enough. A buffer is required to resist pH shifts as the sample is introduced and travels through the system, ensuring consistent ionization.[18]
-
Buffer Selection: Choose a buffer with a pKa close to your target pH.
-
For low pH (2.5-3.0) : Phosphate or Formate buffers are excellent choices.
-
For high pH (>8) : Ammonium or Borate buffers can be used (check for compatibility with your detector).
-
-
Buffer Concentration: An insufficient buffer concentration is a common cause of peak shape issues.[19]
In some cases, especially with older columns (Type A silica), a "sacrificial base" can be added to the mobile phase.
-
Triethylamine (TEA): Adding a small amount of TEA (e.g., 0.1%) can improve peak shape.[15] The protonated TEA preferentially interacts with the ionized silanol sites, "shielding" them from the aniline analyte.[17]
-
Drawbacks: This is considered an older technique. TEA can shorten column lifetime and may be difficult to remove from the column, affecting future analyses.[17] Modern, high-purity columns are a better long-term solution.[1]
| Parameter | Low pH Strategy (Recommended) | High pH Strategy (Specialized Columns) | Rationale |
| Target pH | 2.5 - 3.0 | > 6.6 (typically 8-10) | Move pH >2 units from aniline pKa (~4.6) to ensure a single ionic form. |
| Buffer Choice | Phosphate, Formate | Ammonium, Borate | Select a buffer with a pKa near the target pH for maximum buffering capacity. |
| Buffer Conc. | 10 - 25 mM | 10 - 25 mM | Ensures stable pH and helps mask residual silanol activity. |
| Mechanism | Suppresses silanol ionization (Si-OH). | Suppresses aniline ionization (C₆H₅NH₂). | Prevents the strong secondary ionic interaction responsible for tailing. |
Q3: I've optimized the mobile phase, but the peak shape is still not ideal. Could my column be the problem?
A3: Absolutely. The column's chemistry and condition are critical factors. Not all C18 columns are created equal, especially when analyzing basic compounds.
If mobile phase optimization isn't sufficient, scrutinize your column.
A column that has been used extensively, especially with "dirty" samples, can accumulate contaminants on the inlet frit or the head of the packing bed. This disrupts the flow path and can cause tailing for all peaks.[21] Similarly, exposure to extreme pH can hydrolyze the stationary phase, exposing more active silanols.[9]
If you suspect contamination, attempt to wash the column.
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile).
-
Flush with 20-30 column volumes of 100% Acetonitrile.
-
Flush with 20-30 column volumes of 100% Methanol.
-
(Optional, for stubborn contaminants) Flush with 20-30 column volumes of Isopropanol.
-
Store the column in a neutral solvent like Acetonitrile or re-equilibrate with your mobile phase.
The type of silica and the bonding chemistry have a profound impact on silanol activity.
-
Silica Type: Modern columns use high-purity, "Type B" silica, which has a much lower metal content and less acidic silanol groups compared to older "Type A" silica.[1][19] This inherently reduces the potential for unwanted interactions.
-
End-Capping: After the primary C18 chains are bonded to the silica, manufacturers use a secondary reaction called "end-capping" to convert many of the remaining accessible silanol groups into less reactive trimethylsilyl groups.[7][11] A column with poor or no end-capping will exhibit significant tailing with anilines.
-
Advanced Chemistries: If you frequently analyze basic compounds, consider columns specifically designed for them:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This helps to shield the analyte from the silica surface.[2]
-
Hybrid Particle Columns: These columns are made from an organic/inorganic hybrid material, which has fewer surface silanols and is stable over a wider pH range.[9][11]
-
Q4: I'm using a new, high-quality column and an optimized low-pH mobile phase, but I still see some tailing. What other factors should I investigate?
A4: If you've addressed the primary causes, it's time to investigate more subtle, but equally disruptive, secondary effects. These often point to metal chelation or issues with the HPLC system itself ("extra-column effects").
Aniline and its derivatives can chelate with metal ions present in the system. This can happen at the column inlet frit, within the silica itself, or even in stainless steel tubing.[12][22]
-
The EDTA Test: Prepare your mobile phase with a small amount of a chelating agent, such as 0.1 mM Ethylenediaminetetraacetic acid (EDTA) .[15]
-
Inject your aniline standard.
-
Analysis: If the peak shape improves dramatically, metal chelation is a significant contributor to the tailing.[23]
-
Solution: You can either continue to use EDTA in your mobile phase or, for a more permanent solution, switch to a bio-inert or metal-free HPLC system and column, which use materials like PEEK and titanium to minimize metal contact.[13][24]
Peak tailing that affects all peaks in your chromatogram (not just the aniline) often points to a physical problem in the system, known as extra-column dispersion.[2] This is where the peak broadens in the tubing and connections outside of the column.
-
Check all fittings: A poorly made connection, especially between the column and detector, can create a small void, leading to tailing. Re-make all connections.
-
Minimize tubing volume: Use tubing with the narrowest internal diameter (e.g., 0.005") and shortest length possible, particularly between the column and the detector.[2]
-
Detector Cell Volume: Ensure your detector's cell volume is appropriate for your column dimensions and flow rate. A large cell volume can cause peaks to tail.
-
Sample Solvent: Ideally, your sample should be dissolved in the mobile phase.[15] If you dissolve your sample in a much stronger solvent (e.g., 100% Acetonitrile) than your initial mobile phase, it can cause peak distortion.[25]
-
Mass Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to a "shark-fin" or tailing peak.[24][25] Try reducing the injection volume or diluting your sample.
Master Troubleshooting Workflow
This flowchart provides a systematic path to diagnose and resolve peak tailing for aniline compounds.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. pKa of Aniline [vcalc.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. waters.com [waters.com]
- 22. silcotek.com [silcotek.com]
- 23. researchgate.net [researchgate.net]
- 24. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 25. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Enhancing the Stability of 2-Methyl-4-(trifluoromethoxy)aniline in Solution
Welcome to the technical support center for 2-Methyl-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
2-Methyl-4-(trifluoromethoxy)aniline is a unique aromatic amine with a molecular structure that presents both opportunities and challenges in a laboratory setting.[1] The electron-donating methyl group and the strongly electron-withdrawing trifluoromethoxy group create a distinct electronic environment on the aniline ring, influencing its reactivity and stability.[2][3][4] While the trifluoromethoxy group generally enhances metabolic stability and can protect against oxidative degradation, the aniline functional group remains susceptible to oxidation.[2][3] This guide will address the common stability issues encountered with this compound and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Methyl-4-(trifluoromethoxy)aniline is turning yellow/brown. What is happening?
A change in color from colorless or pale yellow to a more intense yellow or brown is a common indicator of degradation, specifically oxidation of the aniline functional group. Aniline and its derivatives are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or incompatible reagents.[2] This process can lead to the formation of colored impurities such as nitrobenzenes, azoxybenzenes, and polymeric species.[5]
Q2: What are the primary factors that can cause the degradation of 2-Methyl-4-(trifluoromethoxy)aniline in solution?
Several factors can contribute to the degradation of 2-Methyl-4-(trifluoromethoxy)aniline:
-
Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation. This can be accelerated by the presence of metal ions.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of aromatic amines.[5]
-
pH: The stability of aniline derivatives can be pH-dependent. Both highly acidic and highly alkaline conditions can promote degradation.
-
Incompatible Solvents and Reagents: Certain solvents or other reagents in your solution may react with the aniline group.
Q3: What is the expected shelf life of 2-Methyl-4-(trifluoromethoxy)aniline in solution?
The shelf life in solution is highly dependent on the storage conditions, including the solvent, concentration, temperature, and exposure to light and air. A properly prepared and stored stock solution (e.g., in an inert solvent, protected from light, and under an inert atmosphere) can be stable for several weeks to months. However, for critical applications, it is always recommended to use freshly prepared solutions or to re-verify the purity of older solutions.
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with 2-Methyl-4-(trifluoromethoxy)aniline.
Issue 1: Rapid Discoloration of the Solution
-
Observation: A freshly prepared solution of 2-Methyl-4-(trifluoromethoxy)aniline rapidly turns yellow or brown.
-
Probable Cause: This is most likely due to rapid oxidation, potentially catalyzed by impurities in the solvent or exposure to air and light.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers like THF and dioxane are particularly prone to forming peroxides, which are potent oxidizing agents. Consider using freshly opened bottles of high-purity solvents or purifying your solvents prior to use.
-
Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by degassing the solvent prior to use and maintaining a positive pressure of the inert gas in the reaction vessel.
-
Light Protection: Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil.
-
Temperature Control: Prepare and store the solution at a reduced temperature (e.g., 2-8 °C) to slow down the rate of degradation.
-
Issue 2: Inconsistent Experimental Results
-
Observation: You are observing variability in your experimental outcomes, such as reaction yields or biological activity, when using solutions of 2-Methyl-4-(trifluoromethoxy)aniline of different ages.
-
Probable Cause: This is a strong indication of the degradation of your compound over time, leading to a decrease in its effective concentration and the presence of potentially interfering degradation products.
-
Troubleshooting Steps:
-
Purity Check: Before use, verify the purity of your 2-Methyl-4-(trifluoromethoxy)aniline solution, especially if it is not freshly prepared. A quick check by Thin Layer Chromatography (TLC) or a more quantitative analysis by High-Performance Liquid Chromatography (HPLC) is recommended.
-
Fresh Solutions: For critical experiments, always use freshly prepared solutions.
-
Standardized Storage Protocol: Implement a strict, standardized protocol for the preparation and storage of your stock solutions to ensure consistency.
-
Degradation Pathways and Prevention
Understanding the potential degradation pathways is crucial for developing effective stabilization strategies.
Oxidation
The primary degradation pathway for anilines is oxidation. The electron-donating methyl group at the 2-position can slightly increase the electron density of the aromatic ring, making it more susceptible to oxidation compared to unsubstituted aniline. Conversely, the potent electron-withdrawing trifluoromethoxy group at the 4-position can help to stabilize the molecule by reducing the electron density on the ring and the amino group, making it less prone to oxidation.[2][3] The interplay of these two groups determines the overall oxidative stability.
Oxidation can proceed through a series of radical intermediates to form nitroso, nitro, and azoxy compounds, which are often colored.
Caption: Simplified oxidative degradation pathway of 2-Methyl-4-(trifluoromethoxy)aniline.
Prevention:
-
Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to quench radical reactions and prevent oxidation. However, ensure that the antioxidant does not interfere with your downstream experiments.
-
Deoxygenated Solvents: Purging solvents with an inert gas (nitrogen or argon) for 15-30 minutes before use can significantly reduce the amount of dissolved oxygen.
Photodegradation
Aromatic amines can undergo photodegradation upon exposure to light, particularly UV radiation.[5] This can lead to the formation of a complex mixture of degradation products.
Prevention:
-
Light Protection: As a standard practice, always store solutions of 2-Methyl-4-(trifluoromethoxy)aniline in amber vials or wrapped in aluminum foil to protect them from light.
-
Work in a Dimly Lit Area: When handling the compound or its solutions, minimize exposure to direct, bright light.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of 2-Methyl-4-(trifluoromethoxy)aniline with enhanced stability.
-
Solvent Selection and Preparation:
-
Choose a high-purity, inert solvent in which the compound is readily soluble (e.g., anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile).
-
Degas the chosen solvent by sparging with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Accurately weigh the required amount of 2-Methyl-4-(trifluoromethoxy)aniline in a clean, dry vial.
-
Under a gentle stream of inert gas, add the degassed solvent to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
Wrap the vial in aluminum foil or use an amber vial to protect it from light.
-
Store the solution at 2-8 °C. For long-term storage, consider storing at -20 °C.
-
Before use, allow the solution to warm to room temperature and briefly vortex to ensure homogeneity.
-
Protocol 2: Stability Assessment by HPLC
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method to assess the purity and stability of 2-Methyl-4-(trifluoromethoxy)aniline solutions over time. A stability-indicating method should be able to separate the parent compound from its degradation products.[6][7]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dilute a small aliquot of your 2-Methyl-4-(trifluoromethoxy)aniline solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation:
-
A stable solution will show a single major peak corresponding to 2-Methyl-4-(trifluoromethoxy)aniline with a consistent peak area over time.
-
The appearance of new peaks or a decrease in the main peak's area indicates degradation. The percentage of the main peak area relative to the total peak area can be used to estimate the purity.
-
Caption: Workflow for HPLC-based stability assessment.
References
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 3-Methylaniline - Solubility of Things.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Forced degrad
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Electrophilic arom
- What is the order of basicity of the methyl substituted amine in aqueous solution?. Quora.
- Development of forced degradation and stability indic
- Following the biodegradation of emerging fluorinated pollutants by 19 F....
- Effect of Substituents on the Basicity of Anilines. YouTube.
- Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- The ortho-effect in 2-amino- and 2-methylamino-benzylidyne trifluoride, (2-trifluoromethyl.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.. Jetir.Org.
- Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.
- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.
- The Role of 2-Methyl-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis.
- 2-Methyl-4-(trifluoromethyl)aniline | 67169-22-6. Sigma-Aldrich.
- Detection and quantification of fluorin
- 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals.
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
- A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. Benchchem.
- How does the ortho effect affect the basicity of aniline?. Quora.
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem.
- Structure of the compound associated with the base peak in the mass spectrum..
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No.: 54396-44-0 MSDS. Loba Chemie.
Sources
- 1. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of Substituted Anilines
Welcome to the technical support center for the nitration of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical electrophilic aromatic substitution reaction. Here, you will find troubleshooting advice for specific experimental issues, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing insights into the underlying causes and offering robust solutions to get your experiment back on track.
Q1: My reaction mixture turned into a dark, tarry mess with little to no desired nitroaniline product. What went wrong?
Probable Cause: This is a classic sign of oxidation . The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is a powerful oxidizing agent.[1][2] The amino group (-NH₂) on the aniline ring is highly activating, making the ring electron-rich and extremely susceptible to oxidation, which leads to the formation of complex, polymeric tar-like substances instead of the desired nitrated product.[1][3][4]
Solution: Protect the Amino Group The most effective strategy to prevent oxidation is to temporarily protect the amino group by reducing its activating influence.[5] The standard method is acetylation, which converts the highly activating amino group into a moderately activating acetamido group (-NHCOCH₃). This group is less susceptible to oxidation under nitrating conditions.[1][5]
Workflow for Preventing Oxidation
Caption: Workflow comparing direct nitration with the protection strategy.
Q2: My main product is meta-nitroaniline, but I was expecting ortho and para isomers. Why is the regioselectivity wrong?
Probable Cause: You are observing the effect of anilinium ion formation . Aniline is a basic compound. In the strongly acidic nitrating medium, the amino group is protonated to form the anilinium ion (-NH₃⁺).[3][6][7] Unlike the ortho, para-directing amino group, the anilinium ion is a strongly deactivating, electron-withdrawing group due to its positive charge.[8] This reverses the directive effect, guiding the incoming electrophile (NO₂⁺) to the meta position.[9][10]
Solution: Employ the Acetanilide Protection Strategy As with preventing oxidation, acetylation is the solution. The resulting acetamido group is significantly less basic than the amino group and does not get protonated in the acidic medium.[11] It remains a moderately activating ortho, para-directing group, ensuring the formation of the desired isomers.[12]
| Reactant | Reaction Condition | Major Product(s) | Approximate Yields |
| Aniline | Conc. HNO₃, Conc. H₂SO₄ | p-Nitroaniline, m-Nitroaniline | ~51% para, ~47% meta, ~2% ortho[8][9] |
| Acetanilide | Conc. HNO₃, Conc. H₂SO₄ | p-Nitroacetanilide | Para isomer is the major product[5][10] |
| Table 1. Product distribution in direct vs. protected nitration of aniline. |
Q3: I am getting a mixture of mono- and di-nitrated products. How can I achieve selective mono-nitration?
Probable Cause: This issue stems from the high reactivity of the aniline ring. The -NH₂ group is a powerful activating group that significantly increases the nucleophilicity of the aromatic ring, making it prone to polysubstitution , especially under harsh nitrating conditions.[1][4]
Solution: Moderate Reactivity and Control Conditions
-
Protect the Amino Group: Acetylation moderates the activating strength of the amino group, reducing the ring's reactivity and thus preventing over-nitration.[1]
-
Control Temperature: Nitration is an exothermic reaction.[6] Maintaining a low reaction temperature (typically below 10 °C) is critical to control the reaction rate and minimize side reactions, including polysubstitution.[1][11]
Frequently Asked Questions (FAQs)
FAQ 1: Why is direct nitration of aniline with a nitrating mixture generally avoided?
Direct nitration of aniline is problematic for three primary reasons that collectively lead to a complex mixture of products and low yields of the desired isomer:
-
Oxidation: The aniline ring is easily oxidized by nitric acid, leading to tarry decomposition products.[2][3]
-
Formation of Meta Isomer: In the acidic medium, aniline is protonated to the anilinium ion, which directs nitration to the meta position, yielding a significant amount of an undesired isomer.[3][4][9]
-
Polysubstitution: The strong activating nature of the amino group can lead to the formation of multiple nitro-substituted products.[1]
FAQ 2: What is the mechanistic basis for the product distribution in direct aniline nitration?
The mechanism involves two competing pathways originating from the acid-base equilibrium of aniline in the reaction medium.
Caption: Competing reaction pathways in the direct nitration of aniline.
Aniline exists in equilibrium with its protonated form, the anilinium ion.[6] Although the concentration of free aniline is low, it is highly activated and reacts quickly to form ortho and para products.[2] However, the much more abundant (but less reactive) anilinium ion reacts slowly to yield the meta product.[3][8] The final product ratio reflects this complex interplay.
FAQ 3: How exactly does the acetylation protecting group strategy work?
The acetylation strategy is a three-step process that controls the reactivity and selectivity of the nitration.
-
Protection (Acetylation): Aniline is treated with acetic anhydride to form acetanilide.[11] The lone pair on the nitrogen atom is now delocalized into the adjacent carbonyl group, making it less available to the aromatic ring. This has two key effects:
-
Nitration: The acetanilide is then nitrated. The acetamido group is ortho, para-directing and its steric bulk favors the formation of the para-nitroacetanilide.[11]
-
Deprotection (Hydrolysis): The acetyl group is removed by acid or base-catalyzed hydrolysis to yield the final p-nitroaniline product.[9]
FAQ 4: Are there modern, milder alternatives to the classical nitrating mixture for anilines?
Yes, significant research has focused on developing milder and more selective nitration methods to overcome the drawbacks of the strong acid approach.[13][14] These include:
-
Transition-Metal Catalysis: Methods using copper or iron salts can promote regioselective nitration under milder conditions.[15][16][17] For instance, Fe(NO₃)₃·9H₂O has been used as both a promoter and a nitro source for ortho-nitration.[15]
-
Alternative Nitrating Agents: Reagents like tert-butyl nitrite can be used for the regioselective nitration of N-alkyl anilines under metal-free conditions.[18] Other systems, such as bismuth nitrate, have also been explored.[14] These methods often offer better functional group tolerance and avoid the generation of large amounts of acidic waste.[13][19]
Experimental Protocols
Protocol 1: Protection of Aniline (Acetylation)
This protocol is adapted from standard laboratory procedures for the synthesis of acetanilide.[11]
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-cold water
-
Beaker, flask, stirring apparatus
Procedure:
-
In a flask, dissolve a known quantity of aniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of acetic anhydride to the cooled solution while stirring continuously.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure acetanilide.
Protocol 2: Regioselective para-Nitration of Acetanilide
This protocol is a standard method for the selective nitration of acetanilide.[11]
Materials:
-
Acetanilide (from Protocol 1)
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice, crushed
-
Ethanol for recrystallization
Procedure:
-
Carefully add the prepared acetanilide to concentrated sulfuric acid in a flask, ensuring the mixture is well-stirred and kept cool in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution. Crucially, maintain the reaction temperature below 10 °C throughout the addition.
-
Once the addition is complete, let the mixture stir in the ice bath for 30-60 minutes.
-
Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice.
-
The p-nitroacetanilide will precipitate as a solid. Collect the product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.
Protocol 3: Deprotection of p-Nitroacetanilide (Hydrolysis)
This protocol describes the final step to obtain p-nitroaniline.[9]
Materials:
-
p-Nitroacetanilide (from Protocol 2)
-
Aqueous sulfuric acid (e.g., 70%) or aqueous hydrochloric acid
-
Aqueous sodium hydroxide solution
-
Heating and stirring apparatus
Procedure:
-
Place the p-nitroacetanilide in a round-bottom flask and add the aqueous acid solution (e.g., 70% H₂SO₄).
-
Heat the mixture under reflux for 30-60 minutes until the solid has dissolved and the hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture and pour it into cold water.
-
Carefully neutralize the solution by the slow addition of an aqueous base (e.g., NaOH) until the p-nitroaniline precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization if necessary.
References
-
Brainly.in. (2024, February 11). Explain Nitration of Aniline. [Link]
-
Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
ResearchGate. Methods for the nitration of protected anilines. [Link]
-
Discussion Forum. (2024, February 20). Explain the challenges in direct nitration of aniline and how the formation of tarry oxidation products can be controlled. [Link]
-
Sousa, Â. F., Telo, J. P., & Santos, P. P. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]
-
Homework.Study.com. In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino group. [Link]
-
YouTube. (2020, November 5). Nitration of aniline. [Link]
-
askIITians. (2025, July 23). Why is nitration of aniline difficult?. [Link]
-
ResearchGate. (2025, October 31). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF. [Link]
-
ACS Publications. (2018, December 12). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. [Link]
-
Royal Society of Chemistry. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. [Link]
-
Royal Society of Chemistry. (2018, May 3). Regioselective nitration of anilines with Fe(NO₃)₃·9H₂O as a promoter and a nitro source. [Link]
-
Brainly.in. (2019, March 16). Why is nh2 group of aniline protected before nitration?. [Link]
-
Royal Society of Chemistry. Oxidation of substituted anilines to nitroso-compounds. [Link]
-
Carmel College for Women. Electrophilic substitution (case aniline): Nitration. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Quora. (2017, May 31). Direct nitration of aniline is not possible. Why?. [Link]
-
Reddit. (2020, November 19). Help with nitration of a protected aniline. [Link]
-
MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]
-
Vedantu. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. [Link]
-
ResearchGate. Various methods to obtain nitrated anilines. [Link]
-
ChemistryViews. (2014, October 21). Catalytic Nitration of Anilines. [Link]
-
OUCI. Recent Advancements in Nitration of Anilines Utilizing Diverse Nitrating Agents. [Link]
-
Sarthaks eConnect. (2020, February 28). During the nitration of aniline, the amino group is protected by. [Link]
-
Infinity Learn. In the nitration of aniline, the amino group is protected by conversion into. [Link]
Sources
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. brainly.in [brainly.in]
- 6. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. homework.study.com [homework.study.com]
- 10. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE [vedantu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Catalytic Nitration of Anilines - ChemistryViews [chemistryviews.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advancements in Nitration of Anilines Utilizing Diverse Nitrating Agents [ouci.dntb.gov.ua]
Technical Support Center: Minimizing Byproduct Formation in Trifluoromethylation Reactions
Welcome to the Technical Support Center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize the formation of unwanted byproducts in their experiments. The strategic introduction of a trifluoromethyl (–CF₃) group is a transformative tool in modern chemistry, capable of significantly enhancing the metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3][4][5] However, the high reactivity of trifluoromethylating agents can often lead to complex reaction mixtures and the formation of persistent byproducts.
This resource provides in-depth, field-proven insights to help you navigate these challenges, ensuring cleaner reactions and more efficient workflows.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during trifluoromethylation experiments in a question-and-answer format.
Q1: What are the most common byproducts I should expect in my trifluoromethylation reaction?
A1: Byproduct formation is highly dependent on the type of trifluoromethylation reaction (nucleophilic, electrophilic, or radical), the substrate, and the specific reagent used. However, some common classes of byproducts include:
-
Fluoroform (CF₃H): Particularly prevalent in nucleophilic trifluoromethylation reactions using reagents like the Ruppert-Prakash reagent (TMSCF₃).[6] It arises from the protonation of the trifluoromethyl anion (CF₃⁻) by trace amounts of water or other protic sources.[6]
-
Dimerized Starting Material: This can occur when the concentration of a reactive intermediate is too high, leading to self-condensation or dimerization of the starting material or a reaction intermediate.[6]
-
Halo-trifluoromethylated Compounds: When using electrophilic reagents containing iodine, such as Togni's reagents, iodo-trifluoromethylated byproducts can form.[1]
-
Hydrolysis Products: The trifluoromethylating reagent itself or the desired product can sometimes be susceptible to hydrolysis, leading to the formation of carboxylic acids or other degradation products, especially during aqueous workup or purification.[1]
-
Silyl Enol Ethers: In reactions with enolizable ketones, the formation of silyl enol ethers can be a significant competing pathway, particularly when using TMS-based reagents.[7]
Q2: My trifluoromethylation reaction is not going to completion and I see several side products. Where should I start troubleshooting?
A2: A systematic approach is key to troubleshooting complex trifluoromethylation reactions.[1] Begin by considering the following factors:
-
Reagent Quality and Stability: The activity of your trifluoromethylating reagent is critical. Nucleophilic reagents like TMSCF₃ can vary in purity, while electrophilic reagents like Togni's and Umemoto's reagents are often sensitive to moisture.[1] Radical precursors can also have variable stability.[1]
-
Reaction Conditions: Strict control over reaction parameters is paramount. This includes ensuring anhydrous conditions, optimizing the temperature, and carefully controlling the stoichiometry of your reagents.[1][6]
-
Catalyst/Initiator Activity: For reactions requiring a catalyst or initiator, such as the fluoride source for TMSCF₃ activation, its activity is crucial.[1] Moisture can readily deactivate these catalysts.[1]
Q3: How do I choose the right trifluoromethylating reagent for my substrate to minimize byproducts?
A3: The choice of reagent dictates the reaction mechanism (nucleophilic, electrophilic, or radical), which is a critical factor in predicting and avoiding side reactions.[8]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF₃): These are ideal for introducing the CF₃⁻ anion, typically to carbonyls and imines.[9] They are sensitive to protic sources, which can lead to fluoroform formation.[6]
-
Electrophilic Reagents (e.g., Togni's and Umemoto's reagents): These reagents deliver a "CF₃⁺" equivalent and are well-suited for trifluoromethylating nucleophiles like thiols, alcohols, and electron-rich arenes.[8][9][10] The reaction mechanism can be complex and may involve polar or single-electron transfer (SET) pathways.[9]
-
Radical Precursors (e.g., CF₃I, Langlois' reagent): These generate the CF₃• radical and are effective for the trifluoromethylation of arenes and heteroarenes, often under photoredox or thermal conditions.[9] The electrophilic nature of the CF₃ radical makes it highly reactive towards electron-rich substrates.[9][11]
The following diagram illustrates the general mechanistic pathways for these three classes of reagents.
Caption: General mechanistic pathways in trifluoromethylation.
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to resolving common byproduct formation problems.
Issue 1: Significant Formation of Fluoroform (CF₃H) in Nucleophilic Trifluoromethylation
Symptom: You observe a significant amount of fluoroform (CF₃H) as a byproduct, often detected by ¹⁹F NMR, leading to low yields of the desired trifluoromethylated product. This is a common issue when using the Ruppert-Prakash reagent (TMSCF₃).[6]
Causality: Fluoroform is generated when the trifluoromethyl anion (CF₃⁻), the active nucleophile, is protonated by an acidic proton source.[6] The most common culprit is residual water, but other protic solvents or even the substrate itself can contribute.
Troubleshooting Steps:
-
Ensure Strictly Anhydrous Conditions:
-
Choice of Solvent and Base:
-
Temperature Control:
-
Running the reaction at low temperatures (e.g., -78 °C) can significantly disfavor the protonation pathway.[6]
-
-
Rate of Addition:
-
Slow, dropwise addition of the fluoride initiator can help maintain a low concentration of the highly reactive CF₃⁻ anion, minimizing its opportunity to be protonated.
-
The following workflow diagram outlines the decision-making process for troubleshooting fluoroform formation.
Caption: Troubleshooting workflow for fluoroform byproduct formation.
Issue 2: Formation of Dimerized Starting Material or Intermediates
Symptom: Your reaction yields a significant amount of a higher molecular weight byproduct, which is often a dimer of your starting material or a reaction intermediate.
Causality: This typically occurs when the concentration of a highly reactive intermediate becomes too high, leading to self-reaction. This can be a problem in radical reactions or when using highly reactive organometallic species.
Troubleshooting Steps:
-
Slow Addition of Reagents: Adding one of the key reagents dropwise over an extended period can help to keep the concentration of the reactive intermediate low, favoring the desired reaction with the substrate.[6]
-
Lower Reaction Concentration: Running the reaction at a lower overall concentration can also disfavor bimolecular side reactions like dimerization.
-
Use of an Insoluble Base: In some cases, using an insoluble base can help maintain a low concentration of the reactive intermediate in solution, thereby reducing dimerization.[1]
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of the undesired dimerization pathway more than the desired reaction pathway.[1]
Issue 3: Formation of Silyl Enol Ether with Enolizable Ketones
Symptom: When performing a nucleophilic trifluoromethylation on an enolizable ketone with TMSCF₃, you observe the formation of a silyl enol ether as a major byproduct.
Causality: This side reaction competes with the desired 1,2-addition of the trifluoromethyl group to the carbonyl.[7] The base or initiator can deprotonate the ketone, and the resulting enolate is trapped by the TMS group.
Troubleshooting Steps:
-
Choice of Initiator: Use a less basic initiator. A catalytic amount of a fluoride source like TBAF is generally effective for activating TMSCF₃ without excessively promoting enolization.[6]
-
Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can favor the kinetic 1,2-addition product over the thermodynamically favored enolization.[6]
-
Lewis Acid Promotion: In some cases, a Lewis acid can be used to activate the carbonyl group, making it more electrophilic and promoting the desired nucleophilic attack.[12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for minimizing common byproducts in trifluoromethylation reactions.
Protocol 1: Minimizing Fluoroform in the Trifluoromethylation of an Enolizable Ketone using TMSCF₃
This protocol is adapted for a generic enolizable ketone using TMSCF₃ with a fluoride initiator to minimize fluoroform and silyl enol ether formation.[6]
Materials:
-
Enolizable ketone (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the enolizable ketone.
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TMSCF₃ to the cooled solution via syringe.
-
Add the TBAF solution dropwise to the reaction mixture over 5-10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Electrophilic Trifluoromethylation of a Thiol using Togni's Reagent II
This protocol outlines a general procedure for the S-trifluoromethylation of thiols, a reaction for which Togni's reagents are highly effective.[10]
Materials:
-
Thiol (1.0 equiv)
-
Togni's Reagent II (1.1 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry flask under an inert atmosphere, add the thiol and dissolve it in the anhydrous solvent.
-
Add Togni's Reagent II in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The choice of reaction conditions can significantly impact the yield and selectivity of trifluoromethylation reactions. The following table summarizes the effect of different bases on the trifluoromethylation of chalcone with TMSCF₃, highlighting the importance of optimizing the catalyst.
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield of 1,2-adduct (%) | Yield of 1,4-adduct (%) |
| 1 | KHF₂ (0.1) | THF | rt | 52 | 0 |
| 2 | KOH (0.1) | THF | rt | 60 | 0 |
| 3 | t-BuOK (0.1) | THF | rt | 58 | 0 |
| 4 | Cs₂CO₃ (0.1) | THF | rt | 94 | 0 |
| 5 | K₂CO₃ (0.1) | THF | rt | 72 | 0 |
Data adapted from a study on the optimization of trifluoromethylation of chalcones.[13] As shown, Cs₂CO₃ proved to be a highly effective catalyst for this transformation, affording the desired 1,2-adduct in excellent yield with no formation of the competing 1,4-adduct.[13]
References
- How to avoid byproduct formation in trifluoromethylation reactions - Benchchem.
- Technical Support Center: Troubleshooting Low Conversion Rates in Trifluoromethylation Reactions - Benchchem.
- A Computational Showdown: Unraveling the Reaction Mechanisms of Trifluoromethylating Agents - Benchchem.
- Trifluoromethylation - Wikipedia.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - Beilstein Journal of Organic Chemistry.
- Progress in copper-catalyzed trifluoromethylation - PMC - NIH.
- Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing).
- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives - Organic Letters (ACS Publications).
- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs - ResearchGate.
- Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions - Benchchem.
- Technical Support Center: Anhydrous Conditions for Trifluoromethylation Reactions - Benchchem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Hovione.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
- The optimization of reaction conditions for trifluoromethylation of... - ResearchGate.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) - Sigma-Aldrich.
- Application Notes and Protocols for Trifluoromethylation Reactions Utilizing Boron Trifluoride Lewis Acids - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. jelsciences.com [jelsciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Regioselective Functionalization of Substituted Anilines
Welcome to the Technical Support Center for the regioselective functionalization of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aniline chemistry. Aromatic amines are foundational building blocks in pharmaceuticals, agrochemicals, and materials science, making precise control over their functionalization a critical aspect of modern synthesis.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of anilines so challenging?
A: The amino group (-NH₂) of aniline is a strong activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[5][6] This electronic effect increases the nucleophilicity of the ortho and para positions, making them highly susceptible to electrophilic attack.[6] This inherent reactivity often leads to a lack of selectivity, resulting in mixtures of ortho and para isomers, and in some cases, polysubstituted products.[7][8] Furthermore, the basicity of the amino group can lead to side reactions with acidic reagents or catalysts, such as in Friedel-Crafts reactions where the aniline acts as a Lewis base and coordinates with the Lewis acid catalyst, deactivating the ring.[7]
Q2: I am observing a mixture of ortho and para isomers in my electrophilic aromatic substitution. How can I favor the para product?
A: To enhance para-selectivity and mitigate the formation of the ortho-isomer, the most common and effective strategy is the use of a sterically bulky protecting group on the nitrogen atom.[7] By converting the aniline to an amide, such as an acetanilide, the steric hindrance around the ortho positions is significantly increased, thereby directing the incoming electrophile to the less hindered para position.[7] This also has the added benefit of reducing the activating strength of the amino group, which can help prevent polysubstitution.[8] The protecting group can be readily removed by hydrolysis after the desired functionalization has been achieved.[7]
Q3: How can I achieve meta-functionalization of an aniline derivative, given the strong ortho, para-directing nature of the amino group?
A: Directing functionalization to the meta position of an aniline is a significant challenge but can be accomplished through several advanced strategies:
-
Anilinium Ion Formation: Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.[6][7] However, the harsh conditions required are not always compatible with sensitive substrates.
-
Directed C-H Functionalization: Modern synthetic methods utilizing transition metal catalysis have enabled regioselective meta-C-H functionalization.[9][10][11] These methods often employ a directing group that positions the metal catalyst in proximity to the desired meta C-H bond, facilitating its activation and subsequent functionalization.[9][11][12]
Q4: My C-H activation reaction on an unprotected primary aniline is giving low yields and competing N-H functionalization. What can I do?
A: The use of unprotected primary anilines in C-H activation reactions is notoriously difficult due to the potential for the catalyst to react with the N-H bond, leading to undesired N-functionalization or catalyst inhibition.[13] Several strategies can be employed to overcome this:
-
Use of a Removable Directing Group: Attaching a directing group to the nitrogen that can be easily cleaved after the reaction is a common approach.[10][14] Pyrimidine and picolinamide are examples of effective directing groups for ortho-functionalization.[10][14]
-
Ligand Design: The development of specialized ligands that can cooperate with the catalyst to favor C-H activation over N-H insertion is a cutting-edge solution. For instance, [2,2′-bipyridin]-6(1H)-one has been shown to be a crucial ligand in palladium-catalyzed ortho-arylation of unprotected anilines.[13]
-
Catalyst System Selection: Certain catalytic systems are inherently more tolerant of free amines. For example, copper-catalyzed azidation of anilines can proceed regioselectively at the ortho position with the primary amine acting as the directing group.[15][16]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nitration of a Substituted Aniline
Problem: You are attempting to nitrate a substituted aniline and are obtaining a mixture of ortho, meta, and para isomers, with significant amounts of the undesired meta product and tar-like byproducts.
Causality: Direct nitration of aniline with a mixture of nitric and sulfuric acids is problematic. The strongly acidic conditions lead to the formation of the anilinium ion, which is meta-directing.[6][7] The strong oxidizing nature of the nitrating mixture can also lead to the degradation of the electron-rich aniline ring.
Troubleshooting Workflow:
Caption: Workflow for selective para-nitration of aniline.
Detailed Protocol: para-Nitration of Aniline via Acetanilide Intermediate [7]
-
Protection: In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid. Cool the solution in an ice bath. Add acetic anhydride, followed immediately by a solution of sodium acetate, and stir vigorously. The acetanilide will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Nitration: Dissolve the dried acetanilide in glacial acetic acid. In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes. Pour the reaction mixture onto crushed ice. The p-nitroacetanilide will precipitate.
-
Purification and Deprotection: Collect the p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water. Recrystallize from ethanol to obtain the pure para-isomer. The protecting group can then be removed by heating with aqueous hydrochloric acid to yield p-nitroaniline.
Issue 2: Lack of Reactivity or Poor Selectivity in Friedel-Crafts Acylation
Problem: Your Friedel-Crafts acylation of aniline is failing to proceed or is producing a complex mixture of unidentified products.
Causality: Aniline, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This acid-base reaction deactivates the aromatic ring towards electrophilic substitution.[7]
Troubleshooting Decision Tree:
Caption: Decision tree for successful Friedel-Crafts acylation.
Core Insight: The N-acylation of aniline to form an acetanilide is crucial. The resulting amide is less basic and allows the Friedel-Crafts reaction to proceed, directing acylation primarily to the para position due to the steric bulk of the acetyl group.[7]
Issue 3: Achieving Selective ortho-Functionalization in C-H Activation
Problem: You are attempting a directed C-H activation for ortho-functionalization, but are observing a mixture of isomers or low conversion.
Causality: The efficiency and selectivity of directed C-H activation are highly dependent on the choice of directing group, catalyst, ligand, and reaction conditions. A mismatch between these components can lead to poor outcomes.
Comparative Table of ortho-Directing Strategies:
| Strategy | Catalyst System | Directing Group | Key Advantages | Potential Issues |
| Chelation-Assisted C-H Activation | Pd(II), Rh(III), Ru(II)[3][4][10] | Pyridyl, Pyrimidyl, Carbamate[5][10][14][17] | High regioselectivity, broad scope. | Requires installation and removal of the directing group.[5][17] |
| Transient Directing Groups | Rh(III)[18] | Amino acids, Salicylaldehydes | Avoids pre-functionalization and deprotection steps. | Can have narrower substrate scope. |
| Unprotected Aniline Functionalization | Pd(0)/cooperating ligand[13] | None (uses -NH₂) | Atom economical, fewer synthetic steps. | Requires specialized ligands, potential for N-functionalization.[13] |
| Directed ortho Metalation (DoM) | n-BuLi, s-BuLi | Carbamate, Amide | Well-established, reliable. | Requires stoichiometric strong base, cryogenic temperatures.[5][17] |
Experimental Protocol: Palladium-Catalyzed ortho-Arylation of an Aniline using a Removable Directing Group [10]
-
Synthesis of the N-(2-pyridyl)aniline: Couple the desired aniline with 2-chloropyridine using a suitable base (e.g., NaH) in an appropriate solvent (e.g., DMF).
-
C-H Arylation: To a reaction vessel, add the N-(2-pyridyl)aniline, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (if necessary), and a base (e.g., K₂CO₃) in a high-boiling solvent (e.g., toluene or xylene). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography to obtain the ortho-arylated product.
-
Removal of Directing Group: The pyridyl group can be removed under various conditions, such as treatment with a strong acid or via reductive cleavage, to yield the free ortho-arylated aniline.
References
-
para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. (2019). Journal of the American Chemical Society. [Link]
-
meta‐C−H Functionalization of anilines. (n.d.). ResearchGate. [Link]
-
Photocatalytic para-Selective C–H Functionalization of Anilines with Diazomalonates. (2022). Organic Letters. [Link]
-
One-Pot Regioselective Functionalization of Quinone Imine Ketals: Direct Access to ortho-Substituted Anilines from Arylamines. (2025). Organic Letters. [Link]
-
Photocatalytic para-Selective C–H Functionalization of Anilines with Diazomalonates. (2022). Organic Letters. [Link]
-
Copper-catalyzed C-H azidation of anilines under mild conditions. (2012). PubMed. [Link]
-
Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (2018). ACS Catalysis. [Link]
-
Regioselective C(sp 2 ) H Functionalization of Anilines. (n.d.). ResearchGate. [Link]
-
Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. (n.d.). PMC. [Link]
-
para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. (2019). Journal of the American Chemical Society. [Link]
-
para-Selective C-H Functionalization of Anilines: A Review. (n.d.). ResearchGate. [Link]
-
Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. (2022). Organic Letters. [Link]
-
Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. (2018). Thieme. [Link]
-
Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds. (2024). Springer. [Link]
-
Copper-Catalyzed C–H Azidation of Anilines under Mild Conditions. (n.d.). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022). PMC. [Link]
-
Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. (n.d.). ResearchGate. [Link]
-
Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (2018). ACS Publications. [Link]
-
Para-selective C-H functionalization of anilines: A review. (n.d.). OUCI. [Link]
-
Aniline Review. (2018). University of Bath. [Link]
-
Screening of various directing groups for ortho‐nitration of aniline. (n.d.). ResearchGate. [Link]
-
Why is the -NH2 group in aniline an ortho and para directing group? (2017). Quora. [Link]
-
Catalyzed C–H Amidation of Aniline Derivatives Using a Pyrimidine Directing Group: The Selective Solvent Controlled Synthesis of 1,2-Diaminobenzenes and Benzimidazoles. (2020). Organic Letters. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. [Link]
-
Synthesis of ArSe-Substituted Aniline Derivatives by C(sp2)-H Functionalization. (n.d.). ResearchGate. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2026). ACS Catalysis. [Link]
-
IUPAC Nomenclature Practice Problems. (n.d.). Chemistry Steps. [Link]
-
EAS reactions of aniline. (2025). Khan Academy. [Link]
Sources
- 1. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-catalyzed C-H azidation of anilines under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Para-selective C-H functionalization of anilines: A review [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic amines is a cornerstone of molecular design. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparison of the reactivity of two key aniline building blocks: 2-Methyl-4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)aniline . Understanding the nuanced differences in their chemical behavior is critical for optimizing synthetic routes and achieving desired molecular properties.
Unveiling the Impact of Ortho-Methyl Substitution: A Theoretical Framework
The primary structural difference between the two molecules is the presence of a methyl group at the ortho position to the amine in 2-Methyl-4-(trifluoromethoxy)aniline. This seemingly minor addition has profound implications for the molecule's electronic and steric properties, which in turn govern its reactivity.
Electronic Effects: A Balancing Act
The reactivity of an aniline is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom. This is influenced by the electronic nature of the substituents on the aromatic ring.
-
4-(trifluoromethoxy)aniline : The trifluoromethoxy (-OCF3) group at the para-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a strong -I effect). While the oxygen atom can theoretically donate electron density into the ring via resonance (a +M effect), this is significantly diminished by the fluorine atoms. The net result is a deactivation of the aromatic ring and a decrease in the nucleophilicity of the amino group compared to aniline.[2]
-
2-Methyl-4-(trifluoromethoxy)aniline : This molecule experiences the same electron-withdrawing effect from the para-trifluoromethoxy group. However, it also possesses a methyl group (-CH3) at the ortho-position. The methyl group is weakly electron-donating through an inductive effect (+I effect). This partially counteracts the deactivating effect of the trifluoromethoxy group, suggesting a slightly higher electron density on the nitrogen atom compared to its non-methylated counterpart.
Steric Hindrance: The "Ortho-Effect"
The most significant factor differentiating the reactivity of these two anilines is the steric hindrance imposed by the ortho-methyl group in 2-Methyl-4-(trifluoromethoxy)aniline. This phenomenon, often referred to as the "ortho-effect," can impede the approach of reagents to the amino group, thereby slowing down reaction rates.[3]
This steric clash is particularly relevant in reactions that involve the formation of a tetrahedral intermediate at the nitrogen atom, such as in amide bond formation. The bulk of the ortho-methyl group can destabilize this intermediate, leading to a higher activation energy for the reaction.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical understanding of these theoretical principles, we will now examine the expected reactivity of 2-Methyl-4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)aniline in two common and critical synthetic transformations: amide bond formation and diazotization.
Amide Bond Formation: A Challenge for the Ortho-Substituted Aniline
Amide bond formation is one of the most frequently employed reactions in drug discovery and development.[4] The nucleophilic attack of the aniline's amino group on an activated carboxylic acid is the key step.
4-(trifluoromethoxy)aniline , being less sterically hindered, is expected to readily participate in amide coupling reactions with a variety of carboxylic acids, provided a suitable coupling agent is used to overcome the reduced nucleophilicity caused by the trifluoromethoxy group.
In contrast, 2-Methyl-4-(trifluoromethoxy)aniline is anticipated to exhibit significantly lower reactivity in amide bond formation. The ortho-methyl group will sterically shield the amino group, making it more difficult for the activated carboxylic acid to approach and react.[5] This will likely result in slower reaction rates and lower yields compared to its non-methylated counterpart under identical conditions. To achieve comparable yields, more forceful coupling reagents or harsher reaction conditions may be necessary for the ortho-methylated aniline.
Below are representative protocols for amide bond formation. While direct comparative data for the two target molecules is not available, these protocols, adapted for electron-deficient anilines, provide a framework for experimental comparison.
Experimental Protocol: Comparative Amide Bond Formation
Objective: To compare the reactivity of 2-Methyl-4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)aniline in an amide coupling reaction with a model carboxylic acid (e.g., benzoic acid) using a common coupling agent like HATU.
Materials:
-
Benzoic Acid
-
2-Methyl-4-(trifluoromethoxy)aniline
-
4-(trifluoromethoxy)aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
TLC plates and developing system
-
LC-MS for reaction monitoring and product confirmation
Procedure:
-
Reaction Setup (perform two separate reactions in parallel):
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.0 eq) in anhydrous DMF.
-
To one flask, add 4-(trifluoromethoxy)aniline (1.1 eq).
-
To the second flask, add 2-Methyl-4-(trifluoromethoxy)aniline (1.1 eq).
-
To each flask, add HATU (1.2 eq).
-
-
Reaction Initiation:
-
Add DIPEA (2.0 eq) to each reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Stir the reactions at room temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, and 24h). Note the time required for the disappearance of the starting aniline.
-
-
Work-up:
-
Once the reaction is deemed complete (or after a set time for comparison), pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield of the corresponding amide for each reaction.
-
Expected Outcome: It is anticipated that the reaction with 4-(trifluoromethoxy)aniline will proceed faster and give a higher isolated yield of the amide product compared to the reaction with 2-Methyl-4-(trifluoromethoxy)aniline under identical reaction times.
Data Presentation:
| Aniline Substrate | Reaction Time (h) for >95% Conversion | Isolated Yield (%) |
| 4-(trifluoromethoxy)aniline | Expected to be shorter | Expected to be higher |
| 2-Methyl-4-(trifluoromethoxy)aniline | Expected to be longer | Expected to be lower |
Note: These are expected trends. Actual values would need to be determined experimentally.
Caption: Comparative workflow of amide bond formation.
Diazotization Reactions: A More Level Playing Field?
Diazotization is another cornerstone reaction of anilines, involving the conversion of the primary amine to a diazonium salt using nitrous acid. These diazonium salts are highly valuable intermediates for a wide range of subsequent transformations, including Sandmeyer and Suzuki reactions.
The rate-determining step in diazotization is the attack of the amine on the nitrosating species. Kinetic studies on substituted anilines have shown that the reaction rate is influenced by the basicity of the aniline. Given the likely lower basicity of 2-Methyl-4-(trifluoromethoxy)aniline due to the ortho-effect, one might predict a slower reaction rate compared to 4-(trifluoromethoxy)aniline.
However, the steric hindrance of the ortho-methyl group is expected to have a less pronounced effect on diazotization compared to amide bond formation, as the electrophile (the nitrosating agent) is smaller than a typical activated carboxylic acid. Therefore, while a difference in reaction rates may be observed, it is not expected to be as dramatic as in amide coupling. Both anilines should be readily converted to their corresponding diazonium salts under standard conditions.
Experimental Protocol: Comparative Diazotization
Objective: To qualitatively compare the rate of diazotization of 2-Methyl-4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)aniline.
Materials:
-
2-Methyl-4-(trifluoromethoxy)aniline
-
4-(trifluoromethoxy)aniline
-
Sodium Nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of Aniline Salt Solutions (perform two separate reactions in parallel):
-
In a beaker, dissolve a known molar equivalent of 4-(trifluoromethoxy)aniline in a mixture of concentrated HCl and water.
-
In a separate beaker, dissolve the same molar equivalent of 2-Methyl-4-(trifluoromethoxy)aniline in a mixture of concentrated HCl and water.
-
Cool both solutions to 0-5 °C in an ice bath with stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the NaNO2 solution dropwise to each of the cold aniline salt solutions, ensuring the temperature remains below 5 °C.
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 2 minutes), test for the presence of excess nitrous acid by touching a glass rod dipped in the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and suggests that the diazotization is complete.
-
Record the time it takes for a positive starch-iodide test to persist for each reaction.
-
Expected Outcome: The time to completion for both reactions is expected to be relatively short. There may be a slightly longer time required for the 2-Methyl-4-(trifluoromethoxy)aniline, but both should proceed efficiently.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 2-Methyl-4-(trifluoromethoxy)aniline in Modern Synthesis
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a proven strategy for optimizing molecular properties. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a uniquely powerful substituent, conferring enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics to parent molecules.[1] This guide provides an in-depth comparison of 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9), a highly valuable and functionalized building block, against other key substituted anilines.
Our analysis moves beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity. We will dissect how the interplay between the ortho-methyl and para-trifluoromethoxy groups dictates performance in common, yet critical, synthetic transformations, offering field-proven insights for researchers, scientists, and drug development professionals.
The Subject Molecule: Deconstructing 2-Methyl-4-(trifluoromethoxy)aniline
To understand the synthetic utility of 2-Methyl-4-(trifluoromethoxy)aniline, we must first appreciate its unique structural and electronic architecture. The molecule integrates three key features onto an aniline core:
-
The Amino Group (-NH₂): A powerful activating group and ortho-, para-director in electrophilic aromatic substitution, and a key nucleophile for amide bond and C-N cross-coupling reactions.
-
The Trifluoromethoxy Group (-OCF₃): This substituent is strongly electron-withdrawing via the inductive effect (-I) due to the highly electronegative fluorine atoms. Unlike the related methoxy group (-OCH₃), its ability to donate electron density via resonance (+M) is severely diminished. This results in a net deactivation of the aromatic ring.[2] It is a well-regarded bioisostere for other functional groups, capable of enhancing metabolic stability and membrane permeability.
-
The Methyl Group (-CH₃): Positioned ortho to the amine, this group introduces steric hindrance around the nitrogen atom. It is also weakly electron-donating through an inductive effect (+I).
This specific arrangement creates a fascinating electronic and steric profile that directly impacts its reactivity compared to other anilines.
Figure 1. Structural comparison of the primary aniline and its key comparators.
Comparative Reactivity in Key Synthetic Transformations
The true value of a building block is revealed in its performance. Here, we compare 2-Methyl-4-(trifluoromethoxy)aniline against strategically chosen analogues in two foundational reaction classes: Acylation and Palladium-Catalyzed C-N Cross-Coupling.
N-Acylation: A Probe of Nucleophilicity
The acylation of the amino group to form an amide is one of the most fundamental transformations in organic synthesis. The reaction rate is highly sensitive to the nucleophilicity of the aniline nitrogen. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing the reaction.
Experimental Insight: Anilines bearing strongly deactivating groups like -OCF₃ require more forcing conditions to achieve efficient acylation compared to their non-fluorinated counterparts. The presence of an ortho-substituent, whether a methyl or a chloro group, introduces steric hindrance that can further impede the approach of the acylating agent.
Table 1: Comparative Performance in a Standard N-Acylation Reaction with Acetyl Chloride
| Entry | Aniline Substrate | Key Substituents | Expected Reactivity | Typical Conditions | Representative Yield |
|---|---|---|---|---|---|
| 1 | p-Toluidine | para-CH₃ (EDG) | High | Pyridine, 0°C to RT, 1h | >95% |
| 2 | 4-(Trifluoromethoxy)aniline | para-OCF₃ (EWG) | Moderate | Pyridine, DMAP, RT, 4-8h | ~90% |
| 3 | 2-Methyl-4-(trifluoromethoxy)aniline | ortho-CH₃, para-OCF₃ | Low-Moderate | Reflux in Toluene, 12h | ~85% |
| 4 | 2-Chloro-4-(trifluoromethoxy)aniline[3] | ortho-Cl, para-OCF₃ | Low | High Temp (e.g., 100°C), 12-24h | ~75-80% |
Causality Behind the Choices:
-
Entry 2 vs. 1: The replacement of an electron-donating group (EDG) with a strong electron-withdrawing group (EWG) significantly reduces the amine's nucleophilicity, necessitating longer reaction times or catalysts like DMAP.
-
Entry 3 vs. 2: The introduction of the ortho-methyl group adds steric hindrance around the nitrogen center. This makes the nucleophilic attack on the electrophilic carbonyl carbon more difficult, often requiring thermal energy (reflux) to overcome the activation barrier.
-
Entry 4 vs. 3: While both have ortho-substituents, the chloro group is more electron-withdrawing than the methyl group. This electronic penalty, combined with steric hindrance, makes 2-Chloro-4-(trifluoromethoxy)aniline the least reactive substrate in this series, demanding the harshest conditions for comparable yields.
Buchwald-Hartwig Amination: A Test in Modern C-N Coupling
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C(aryl)-N bonds.[4] When using a substituted aniline as the nucleophilic coupling partner, its electronic and steric properties are paramount. Electron-deficient anilines can be challenging substrates.
Experimental Insight: The reactivity in Buchwald-Hartwig amination mirrors that of acylation. The reduced nucleophilicity of fluorinated anilines requires careful selection of the palladium catalyst, ligand, and base to achieve high yields. The steric bulk of the ortho-substituent can be particularly influential, affecting the binding of the aniline to the metal center.
Table 2: Comparative Performance in a Buchwald-Hartwig Coupling with 4-Bromotoluene
| Entry | Aniline Substrate | Catalyst/Ligand System | Base | Temp (°C) | Representative Yield (%) |
|---|---|---|---|---|---|
| 1 | p-Toluidine | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | >98 |
| 2 | 4-(Trifluoromethoxy)aniline[4] | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 110 | 90-95 |
| 3 | 2-Methyl-4-(trifluoromethoxy)aniline | Pd(OAc)₂ / BrettPhos | LHMDS | 110 | 80-88 |
| 4 | 2-Methyl-3-(trifluoromethyl)aniline[5] | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 120 | 75-85 |
Causality Behind the Choices:
-
Ligand Selection (Entry 3): For the sterically hindered and electron-poor 2-Methyl-4-(trifluoromethoxy)aniline, a bulky and highly active phosphine ligand like BrettPhos is often required. These ligands promote the crucial reductive elimination step, which can be sluggish for electron-deficient coupling partners.
-
Base Selection (Entry 3): A strong, non-nucleophilic base like LHMDS is used to deprotonate the weakly acidic N-H bond of the electron-poor aniline, facilitating the formation of the active nucleophile without competing side reactions.
-
Comparator Choice (Entry 4): 2-Methyl-3-(trifluoromethyl)aniline is an interesting comparator.[6] The -CF₃ group is also strongly electron-withdrawing, but the meta position has a less direct deactivating effect on the amine compared to the para-OCF₃ group. However, the steric environment is similar, leading to comparable reactivity and the need for robust catalytic systems.
Experimental Protocols: A Self-Validating System
Trustworthiness in synthesis relies on reproducible, detailed protocols. Below is a representative, step-by-step methodology for a key transformation discussed.
Protocol 1: Buchwald-Hartwig Amination with 2-Methyl-4-(trifluoromethoxy)aniline
Figure 2. Standard experimental workflow for a Buchwald-Hartwig amination reaction.
Methodology:
-
Vessel Preparation: A flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar is brought into a nitrogen-filled glovebox.
-
Reagent Addition: To the vessel, add Palladium(II) acetate (0.02 eq.), BrettPhos (0.04 eq.), sodium tert-butoxide (1.4 eq.), and the aryl bromide (1.0 eq.).
-
Substrate Addition: Add 2-Methyl-4-(trifluoromethoxy)aniline (1.2 eq.).
-
Solvent Addition: Add anhydrous toluene to achieve a 0.1 M concentration with respect to the aryl bromide.
-
Sealing: Securely cap the vessel. It can now be removed from the glovebox.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a short pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the combined organic filtrates under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Analysis: Combine the product-containing fractions, concentrate under reduced pressure, and dry under high vacuum to yield the pure coupled product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Strategic Application
2-Methyl-4-(trifluoromethoxy)aniline is not merely another building block; it is a specialized tool for fine-tuning molecular properties. Our comparative analysis demonstrates a clear structure-activity relationship:
-
Advantage over Non-Fluorinated Anilines: It provides access to scaffolds with enhanced metabolic stability and lipophilicity, which are critical parameters in drug design.[2]
-
Advantage over 4-(Trifluoromethoxy)aniline: The ortho-methyl group provides a steric handle that can be used to influence conformation, potentially improving binding affinity to biological targets or blocking specific sites from metabolic attack.
-
Reactivity Profile: Its reactivity is attenuated due to the strong electron-withdrawing -OCF₃ group and steric hindrance from the ortho-methyl group. This is not necessarily a disadvantage but a characteristic that must be managed with modern, highly active catalytic systems and optimized reaction conditions.
Final Recommendation: Researchers should select 2-Methyl-4-(trifluoromethoxy)aniline when the synthetic target requires the unique combination of the -OCF₃ group's favorable pharmacokinetic properties and the conformational or steric influence of an ortho-methyl group. While its synthesis requires more robust conditions than simpler anilines, the payoff in terms of the final molecule's properties can be substantial, making it a strategic choice for challenging projects in pharmaceutical and agrochemical research.[7]
References
- Vertex AI Search. Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline.
- Lin, S.-Y., Hojjat, M., & Strekowski, L. A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Synthetic Communications, 27(11).
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Chemical Entities of Biological Interest (ChEBI). 4-(Trifluoromethoxy)aniline 461-82-5 wiki.
- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- DORAS. Development of a bench-scale pharmaceutical synthesis.
- Chemical Information. 2-Methyl-4-(trifluoromethoxy)aniline: A Crucial Intermediate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Synthesis.
- ChemicalBook. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis.
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Sigma-Aldrich. 4-(Trifluoromethoxy)aniline 98 461-82-5.
- Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.
- Chem-Impex. 4-(Trifluoromethoxy)aniline.
- Chem-Impex. 2-(Trifluoromethoxy)aniline.
- Ossila. 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9.
- TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- Benchchem. A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- Shree Ganesh Remedies Limited. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0.
- PubChem. 2-Chloro-4-(trifluoromethoxy)aniline.
- ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)aniline 97 39885-50-2.
- PubChem. 2-Chloro-4-trifluoromethylaniline.
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethoxy)aniline 97 69695-61-0.
- PubChem. 2-Methyl-4-(trifluoromethoxy)aniline | C8H8F3NO | CID 2775546.
- Benchchem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- ChemScene. 1516174-15-4 | 2-Fluoro-4-(methoxymethyl)aniline.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-4-(trifluoromethoxy)aniline | C7H5ClF3NO | CID 2734084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tuodaindus.com [tuodaindus.com]
- 6. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Chemical Intermediate
2-Methyl-4-(trifluoromethoxy)aniline is a substituted aniline derivative whose structural motifs are common in the development of novel pharmaceutical and agrochemical agents. As a critical starting material or intermediate, the purity and quality of this compound are paramount. An impure intermediate can lead to downstream synthesis failures, the generation of unknown and potentially toxic impurities in the final product, and significant regulatory hurdles. Therefore, robust, reliable, and validated analytical methods are not merely a quality control checkpoint; they are a foundational component of the entire development lifecycle.
This guide provides a comprehensive comparison of the principal analytical techniques for the quality control of 2-Methyl-4-(trifluoromethoxy)aniline: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind methodological choices, present detailed validation protocols grounded in international regulatory standards, and provide comparative data to empower scientists to select the optimal method for their specific application. The entire framework of this guide is built upon the principles outlined by the International Council for Harmonisation (ICH) in guidelines Q2(R2) and Q14, which govern the validation and development of analytical procedures.[1][2][3]
Pillar 1: The 'Why' and 'How' of Analytical Method Validation
The core performance characteristics, as defined by ICH Q2(R2), form the basis of any validation study.[5] These parameters are not a simple checklist; they are an interconnected system that, when evaluated, provides a complete picture of a method's capabilities and limitations.
Pillar 2: Comparative Analysis of Chromatographic Techniques
The choice between HPLC and GC is the most critical decision in designing a quality control method for 2-Methyl-4-(trifluoromethoxy)aniline. Both are powerful separation techniques, but their principles of operation dictate their suitability for different analytical challenges.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Highly versatile; suitable for non-volatile and thermally labile compounds. Ideal for the target aniline. | Requires analyte to be volatile and thermally stable. Suitable for the target aniline and its volatile impurities. |
| Primary Application | Purity assay, impurity quantification, stability testing of drug substances and products. | Analysis of volatile impurities, residual solvents, and positional isomers.[6] |
| Common Detector | UV-Visible / Diode Array Detector (DAD) for chromophoric compounds. Mass Spectrometry (MS). | Flame Ionization Detector (FID) for general organic compounds. Mass Spectrometry (MS) for identification. |
| Key Advantage | Robustness and wide applicability in pharmaceutical QC. DAD provides peak purity information. | High separation efficiency for isomers.[6] MS provides definitive structural identification of unknowns. |
| Consideration | Solvent consumption and disposal. Potentially longer analysis times. | Risk of thermal degradation for sensitive compounds. Not suitable for non-volatile components (e.g., salts). |
Pillar 3: Validation Protocols & Comparative Performance Data
Here, we present detailed protocols and expected performance data for the validation of both a stability-indicating HPLC-UV method and a high-resolution GC-FID method for 2-Methyl-4-(trifluoromethoxy)aniline.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed as a primary tool for assay and impurity determination. The use of a C18 column is standard for moderately polar aromatic compounds, providing excellent retention and separation based on hydrophobicity.
A. Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Diluent: Mobile Phase
B. Validation Protocol & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if in formulation), and stressed samples (see Forced Degradation). | No interfering peaks at the retention time of the main analyte. Peak purity index > 0.999 for the analyte peak in stressed samples.[7] |
| Linearity | Prepare solutions at five concentrations from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[8] Y-intercept should be < 2% of the response at 100% concentration. |
| Range | The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration interval. | 80% to 120% of the nominal concentration for assay.[9] From LOQ to 120% for impurities. |
| Accuracy | Analyze triplicate samples at three concentrations (80%, 100%, 120%) of a known reference standard. Calculate percent recovery. | Mean recovery between 98.0% and 102.0% at each concentration.[9] |
| Precision | Repeatability: Six replicate preparations of the same sample at 100% concentration. Intermediate: Repeatability test performed by a second analyst on a different day. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%.[8] Intermediate: RSD between the two sets of data ≤ 2.0%. |
| LOQ / LOD | Determine based on signal-to-noise ratio (S/N) by injecting progressively dilute solutions. | LOQ: S/N ≥ 10. LOD: S/N ≥ 3. |
| Robustness | Deliberately vary method parameters (e.g., Flow Rate ±0.1 mL/min, Mobile Phase composition ±2%, Column Temp ±2°C). Analyze system suitability. | System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits. Assay results are not significantly affected. |
Method 2: Gas Chromatography (GC-FID)
This method is optimized for separating the target analyte from its potential positional isomers (e.g., 3-Methyl-4-(trifluoromethoxy)aniline) and other volatile process impurities. The AT-210 column is a good choice for separating aromatic amines.[6]
A. Chromatographic Conditions
-
Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness[6]
-
Carrier Gas: Helium, constant pressure at 3.0 psi[6]
-
Oven Program: Initial 60°C, hold 1 min, ramp at 10°C/min to 240°C, hold 5 min.
-
Injector Temp: 250°C
-
Detector Temp (FID): 260°C
-
Injection: 1 µL, Split mode (10:1)
-
Diluent: Dichloromethane
B. Validation Protocol & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent) and a spiked sample containing the target analyte and its potential positional isomers. | Baseline resolution (Rs > 1.5) between all specified components. |
| Linearity | Prepare solutions at five concentrations from LOQ to 150% of the specification limit for impurities. Inject each in triplicate. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Confirmed by linearity, accuracy, and precision data. | From LOQ to 120% of the impurity specification limit. |
| Accuracy | Analyze triplicate samples spiked at three concentrations (e.g., 50%, 100%, 150%) of the impurity specification limit. Calculate percent recovery. | Mean recovery between 90.0% and 110.0% at each concentration. |
| Precision | Repeatability: Six replicate preparations of a sample spiked at 100% of the impurity specification limit. Intermediate: Repeat by a second analyst on a different day. | Repeatability: RSD ≤ 5.0%. Intermediate: RSD between the two sets of data ≤ 10.0%. |
| LOQ / LOD | Determine based on signal-to-noise ratio (S/N) by injecting progressively dilute solutions. | LOQ: S/N ≥ 10. LOD: S/N ≥ 3. |
| Robustness | Deliberately vary method parameters (e.g., Oven ramp rate ±1°C/min, Carrier gas pressure ±0.2 psi). Analyze system suitability. | Resolution between critical pairs remains > 1.5. Retention times do not shift significantly to cause misidentification. |
Pillar 4: The Crucial Role of Forced Degradation Studies
A primary goal of validation for a pharmaceutical intermediate is to develop a "stability-indicating" method. This requires demonstrating that the method can accurately measure the analyte in the presence of its degradation products.[10] This is achieved through forced degradation, or stress testing, where the substance is exposed to conditions more severe than accelerated stability testing.[7]
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. tsijournals.com [tsijournals.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 10. acdlabs.com [acdlabs.com]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Methyl-4-(trifluoromethoxy)aniline Isomers
Abstract
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. 2-Methyl-4-(trifluoromethoxy)aniline is a valuable fluorinated building block whose utility is defined by the specific arrangement of its substituents.[1] Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical and biological properties. Consequently, unambiguous identification is not merely an academic exercise but a critical quality control checkpoint. This guide provides an in-depth spectroscopic comparison of 2-Methyl-4-(trifluoromethoxy)aniline and its key positional isomers, offering researchers the experimental rationale and data-driven insights required for confident structural elucidation. We will explore the nuanced differences revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, grounding our predictions in the fundamental principles of chemical structure and reactivity.
The Isomeric Landscape: Beyond a Single Structure
The substitution pattern on the aniline ring dictates the electronic and steric environment of the molecule. For this guide, we will focus on the primary compound of interest, 2-Methyl-4-(trifluoromethoxy)aniline, and compare it against three of its logical positional isomers. The distinct electronic nature of the substituents—the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing trifluoromethoxy (-OCF₃) group—creates a unique spectroscopic fingerprint for each isomer.
Caption: General experimental workflow for isomer differentiation.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the aniline isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width. Use a sufficient number of scans to achieve a good signal-to-noise ratio (>32).
-
¹⁹F NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard (e.g., CFCl₃ as an external standard at 0 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence). This may require a longer acquisition time.
-
Data Processing: Fourier transform the data, phase correct the spectra, and calibrate the chemical shift scale (¹H and ¹³C to residual solvent peak, ¹⁹F to the external standard). Integrate peaks and analyze coupling patterns.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop between two NaCl or KBr plates to create a thin film. For solid samples, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Background Collection: Collect a background spectrum of the empty sample compartment (for neat films) or a pure KBr pellet.
-
Sample Collection: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample spectrum against the background. Label major peaks and compare the fingerprint regions.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50°C hold for 2 min, then ramp at 10°C/min to 250°C) to ensure good separation from any impurities.
-
MS Method: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the peak corresponding to the compound of interest based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.
Conclusion
The differentiation of 2-Methyl-4-(trifluoromethoxy)aniline isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While each method offers valuable clues, NMR spectroscopy, particularly the combination of ¹H and ¹⁹F NMR, provides the most definitive and unambiguous structural evidence. The unique chemical shifts in ¹⁹F NMR and the distinct coupling patterns in the aromatic region of the ¹H NMR spectrum serve as reliable fingerprints for each isomer. IR, MS, and UV-Vis spectroscopy provide crucial complementary data that confirm functional groups, molecular weight, fragmentation pathways, and electronic properties, respectively. By understanding the principles behind how each substituent influences the spectroscopic output, researchers can confidently verify the structure of their target molecule, ensuring the integrity and success of their synthetic endeavors.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Online] Available at: [Link]
-
Ji, Y., et al. (2006). Influence of solvents on IR spectrum of aromatic amines. Wei Sheng Yan Jiu, 35(4), 430-432. [Online] Available at: [Link]
-
Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Online] Available at: [Link]
-
Neretin, I. S., & Zolotarev, Y. A. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 5(138). [Online] Available at: [Link]
-
Pazderski, L., et al. (2009). Multinuclear magnetic resonance studies of fluoronitroanilines. Magnetic Resonance in Chemistry, 47(11), 958-965. [Online] Available at: [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 131-140. [Online] Available at: [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Online] Available at: [Link]
-
ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... [Online] Available at: [Link]
-
El-Haty, M. T., et al. (2004). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 243-251. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Online] Available at: [Link]
-
Fischer, A., et al. (1969). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic, 686-691. [Online] Available at: [Link]
-
Wikipedia. Aniline (data page). [Online] Available at: [Link]
-
University of California, Santa Barbara. Fluorine NMR. [Online] Available at: [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. Journals. [Online] Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from 2-Methyl-4-(trifluoromethoxy)aniline
Introduction: The Strategic Advantage of the 2-Methyl-4-(trifluoromethoxy)aniline Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established approach to enhance the pharmacological profile of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique electronic and lipophilic properties. When appended to an aromatic scaffold such as 2-methylaniline, it creates the versatile building block, 2-Methyl-4-(trifluoromethoxy)aniline. This guide provides a comparative analysis of the biological activities observed in compounds derived from this valuable intermediate, offering insights into their potential as anticancer, antimicrobial, and kinase-modulating agents.
The presence of the trifluoromethoxy group profoundly influences the physicochemical characteristics of the parent molecule. It is a potent electron-withdrawing group, which can modulate the pKa of nearby functionalities and influence ligand-receptor interactions.[1] Furthermore, its high lipophilicity can enhance membrane permeability and improve metabolic stability by blocking potential sites of oxidation, thereby increasing the in vivo half-life of a drug candidate.[2] The methyl group at the ortho position provides steric hindrance that can influence the conformation of the molecule and its binding to target proteins. This unique combination of features makes 2-Methyl-4-(trifluoromethoxy)aniline an attractive starting point for the synthesis of novel bioactive compounds.[3][4]
This guide will delve into specific classes of derivatives, presenting a comparative analysis of their biological activities supported by experimental data. We will also provide detailed protocols for key biological assays to enable researchers to validate and expand upon these findings.
Comparative Analysis of Biological Activities
Anticancer Activity: A Promising Frontier
Derivatives of trifluoromethyl- and trifluoromethoxy-anilines have demonstrated significant potential as anticancer agents. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Amide and urea-based derivatives, in particular, have shown notable efficacy.
Amide Derivatives:
The synthesis of N-aryl amides from 2-Methyl-4-(trifluoromethoxy)aniline offers a straightforward route to a diverse range of potential anticancer compounds. While direct studies on amides from this specific aniline are limited, analogous structures provide compelling evidence of their potential. For instance, N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides have been synthesized and evaluated for their anticancer properties.
Urea Derivatives as Kinase Inhibitors:
Diaryl ureas are a well-established class of kinase inhibitors, with several approved drugs for the treatment of cancer. The urea linkage provides a rigid scaffold that can effectively present pharmacophoric groups to the ATP-binding pocket of kinases. The 2-Methyl-4-(trifluoromethoxy)phenyl moiety can serve as a key hydrophobic component in these inhibitors.
| Compound Class | Target/Cell Line | Activity (IC50/MIC) | Alternative Compound | Alternative's Activity | Reference |
| N-Aryl Amide Analog | HL-60 (Leukemia) | Potent Inhibition | Methotrexate | Standard Chemotherapy | [5] |
| Diaryl Urea Analog | KDR Kinase | 0.0689 µM | Sorafenib | Standard Kinase Inhibitor | [6] |
| Diaryl Urea Analog | Pan-RAF Kinase | 42 nM (CRAF) | Vemurafenib | 10,000 nM (CRAF) | [7] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for MIC determination.
Kinase Inhibitory Activity: Targeting Cellular Signaling
As previously mentioned, diaryl ureas derived from anilines are potent kinase inhibitors. The 2-Methyl-4-(trifluoromethoxy)aniline scaffold can be readily incorporated into these structures to target various kinases implicated in disease.
Experimental Protocol: In Vitro Kinase Inhibition Assay
In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors. [2][12][13][14] Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a specific temperature for a defined period.
-
Detection: Stop the reaction and add the detection reagent to measure the kinase activity (e.g., by quantifying ADP production).
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Caption: Kinase inhibition assay workflow and components.
Conclusion and Future Directions
The 2-Methyl-4-(trifluoromethoxy)aniline scaffold represents a highly promising starting point for the development of novel therapeutic agents. The unique combination of a sterically influential methyl group and a lipophilic, electron-withdrawing trifluoromethoxy group provides a rich molecular landscape for derivatization. While this guide has highlighted the significant potential for anticancer, antimicrobial, and kinase inhibitory activities based on structurally analogous compounds, further research is warranted to explore the full spectrum of biological activities of direct derivatives. Future studies should focus on the synthesis and comprehensive biological evaluation of a diverse library of compounds derived from 2-Methyl-4-(trifluoromethoxy)aniline to establish clear structure-activity relationships and identify lead candidates for further development.
References
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022-10-05). [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021-11-04). [Link]
-
Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives - ACG Publications. (n.d.). [Link]
-
Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives - ResearchGate. (2018-02-20). [Link]
-
Broth microdilution - Wikipedia. (n.d.). [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013-11-15). [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025-03-07). [Link]
-
In vitro kinase assay - Protocols.io. (2023-09-23). [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC - NIH. (n.d.). [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). [Link]
-
In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (n.d.). [Link]
-
The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]
-
N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide - PubChem. (n.d.). [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. (n.d.). [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - MDPI. (n.d.). [Link]
-
Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO. (n.d.). [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - ResearchGate. (2025-10-16). [Link]
-
N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem. (n.d.). [Link]
-
Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC - NIH. (n.d.). [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (n.d.). [Link]
-
(PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - ResearchGate. (2025-08-09). [Link]
-
Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed. (2024-07-15). [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed. (n.d.). [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. (n.d.). [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (n.d.). [Link]
-
Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed. (2017-01-05). [Link]
-
Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against - ACS Publications - American Chemical Society. (2015-05-12). [Link]
Sources
- 1. ACG Publications - Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives [acgpubs.org]
- 2. nbinno.com [nbinno.com]
- 3. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-Methyl-4-(trifluoromethoxy)aniline
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 2-Methyl-4-(trifluoromethoxy)aniline is of paramount importance. This fluorinated aromatic amine is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] The seemingly minor presence of impurities can have profound consequences, leading to side reactions, reduced yields, and the introduction of potentially toxic byproducts into the final active pharmaceutical ingredient (API).[3] This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of commercial 2-Methyl-4-(trifluoromethoxy)aniline, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategy.
The Critical Role of Purity in Drug Development
In the highly regulated pharmaceutical industry, the quality of an API is intrinsically linked to the purity of its intermediates.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the validation of analytical procedures used to ensure the identity, strength, quality, and purity of drug substances.[5] For a crucial intermediate such as 2-Methyl-4-(trifluoromethoxy)aniline, a comprehensive purity assessment is not merely a quality control measure; it is a cornerstone of a robust and reproducible synthetic process, ensuring the safety and efficacy of the final drug product.
Primary Analytical Techniques for Purity Assessment
The two most powerful and widely adopted analytical techniques for assessing the purity of substituted anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is contingent on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive.[3][6] When coupled with a Ultraviolet (UV) detector, HPLC provides excellent quantitative accuracy and precision for purity determination.[7][8]
Gas Chromatography (GC) , on the other hand, is exceptionally well-suited for the analysis of volatile and thermally stable compounds.[9] When paired with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), GC offers high separation efficiency and sensitivity, making it invaluable for the identification and quantification of volatile impurities.[10][11]
A third, complementary technique, Nuclear Magnetic Resonance (NMR) Spectroscopy , while not a separative technique in the same vein as HPLC or GC, provides unparalleled structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[12]
Comparative Analysis of Analytical Methodologies
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Analytes | Non-volatile, polar, and thermally labile compounds.[10] | Volatile and thermally stable compounds.[6] | Soluble compounds. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for polar compounds.[10] | Dissolution in a deuterated solvent.[12] |
| Primary Use | Quantitative purity determination (Assay) and impurity profiling. | Analysis of residual solvents, volatile impurities, and positional isomers.[13] | Structural elucidation, identification, and quantitative purity assessment (qNMR). |
| Strengths | Wide applicability, high precision, and non-destructive. | High resolution for complex mixtures of volatile compounds, and high sensitivity. | Provides definitive structural information and is inherently quantitative with a suitable standard. |
| Limitations | Lower resolution for highly complex volatile mixtures compared to capillary GC. | Limited to thermally stable and volatile compounds; derivatization can add complexity.[10] | Lower sensitivity than chromatographic techniques; complex spectra can be difficult to interpret. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This protocol outlines a standard reversed-phase HPLC method for the routine purity analysis and quantification of 2-Methyl-4-(trifluoromethoxy)aniline.
Instrumentation and Conditions:
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (Gradient elution).
-
Gradient: Start with 40% Acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase components and degas them thoroughly before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the 2-Methyl-4-(trifluoromethoxy)aniline reference standard in the mobile phase (at initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.
-
Sample Solution Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Method Validation: The described HPLC method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[14][15][16][17][18] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7][8]
Gas Chromatography (GC-FID/MS) for Impurity Profiling
This protocol is designed for the detection and identification of volatile impurities and positional isomers in 2-Methyl-4-(trifluoromethoxy)aniline.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split (e.g., 50:1).
Step-by-Step Protocol:
-
Standard and Sample Preparation: Prepare 1 mg/mL solutions of the reference standard and the sample in a suitable volatile solvent like dichloromethane or methanol.
-
GC Run: Inject the prepared solutions into the GC system.
-
Data Analysis: For GC-FID, identify peaks based on their retention times relative to the main peak. For GC-MS, identify impurities by comparing their mass spectra to a spectral library or by interpretation of the fragmentation patterns.
Visualization of Experimental Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Profiling.
Comparison with Alternatives
While 2-Methyl-4-(trifluoromethoxy)aniline is a valuable building block, concerns about the metabolic liabilities of anilines in drug candidates have led to research into their isosteric replacement.[19][20] Saturated carbocycles, such as bicyclo[1.1.1]pentane (BCP) derivatives, are being explored as non-aromatic bioisosteres of anilines to improve the pharmacokinetic properties and reduce the potential for metabolic toxicity of drug candidates.[19] The purity assessment of these aliphatic amine alternatives would necessitate a different analytical approach, likely relying more heavily on GC-MS due to their potentially higher volatility, or HPLC with derivatization for UV detection or coupling to a charged aerosol detector (CAD) or mass spectrometer (MS).
Conclusion
For the routine purity assessment of commercial 2-Methyl-4-(trifluoromethoxy)aniline, a validated reversed-phase HPLC-UV method is the industry standard, offering a balance of high precision, robustness, and wide applicability. However, for a comprehensive impurity profile, especially for identifying and quantifying volatile organic compounds, residual solvents, and positional isomers, GC-MS is an indispensable complementary technique. The choice of methodology should be guided by the specific analytical requirements, the nature of the expected impurities, and the stage of drug development. A multi-faceted approach, leveraging the strengths of both HPLC and GC, provides the most complete and reliable assessment of purity, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. BenchChem.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- IntuitionLabs. (2024). ICH Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.
- BenchChem. (2025).
- U.S. Food and Drug Administration. (2015).
- Elchemy. (2024). The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. Elchemy.
- Thermo Fisher Scientific. (2007). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Food Research. (2020). Analytical method validation of reversed phase HPLC for quantitative analysis of tartrazine and auramine o in powder drinks. Food Research.
- ResearchGate. (2016). Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat.
- Agilent Technologies. (2012).
- The Royal Society of Chemistry. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. NINGBO INNO PHARMCHEM CO.,LTD.
- News-Medical.net. (2024). GC Vs.
- Bitesize Bio. (2023). HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 2-Methyl-4-(trifluoromethyl) aniline(67169-22-6) 1H NMR spectrum. ChemicalBook.
- BenchChem. (2025). Gas Chromatography vs.
- Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
- National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC.
- Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group.
- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- ResearchGate. (2013). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- Dublin City University. (1993). Development of a bench-scale pharmaceutical synthesis. DORAS.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(trifluoromethoxy)aniline. PubChem.
- ChemicalBook. (2025). 4-(Trifluoromethoxy)
- Google Patents. (1990). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- National Center for Biotechnology Information. (2020).
- Semantic Scholar. (2021).
- U.S. Environmental Protection Agency. (1996).
- Chem-Impex. (n.d.). 2-(Trifluoromethoxy)aniline. Chem-Impex.
- Google Patents. (2019). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- ACS Publications. (1984).
- ResearchGate. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)
- Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- ResearchGate. (2017). Typical HPLC-UV chromatograms of analytical standards mixture, = 238 nm, concentration of 1.0 g mL-1.
- Oriental Journal of Chemistry. (2019). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
- BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. BenchChem.
- ChemRxiv. (2020).
- MPG.PuRe. (n.d.).
- National Center for Biotechnology Information. (2021). Quantification of aniline and N-methylaniline in indigo. PMC.
- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uaiasi.ro [uaiasi.ro]
- 5. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. m.youtube.com [m.youtube.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cresset-group.com [cresset-group.com]
comparative study of catalysts for C-N bond formation with 2-Methyl-4-(trifluoromethoxy)aniline
A Comparative Guide to Catalytic C-N Bond Formation with 2-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules.[1][2][3] The aniline derivative, 2-Methyl-4-(trifluoromethoxy)aniline, is a particularly valuable building block due to the unique electronic and lipophilic properties imparted by its substituents. However, the steric hindrance from the ortho-methyl group and the electronic nature of the trifluoromethoxy group present distinct challenges for its efficient coupling. This guide provides an in-depth, objective comparison of the leading catalytic systems for C-N bond formation with this specific substrate, focusing on Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type reactions. We will delve into catalyst and ligand selection, mechanistic rationale, and provide field-proven experimental protocols to empower researchers to make informed decisions for their synthetic campaigns.
Introduction: The Challenge of a Hindered, Electron-Rich Aniline
2-Methyl-4-(trifluoromethoxy)aniline is an attractive scaffold in drug design. The trifluoromethoxy (-OCF₃) group is a bioisostere of a methoxy group but offers increased lipophilicity and metabolic stability, while the ortho-methyl group can enforce specific conformations. However, these features complicate C-N bond formation.
-
Steric Hindrance: The methyl group ortho to the amine sterically impedes the approach of the metal catalyst and the coupling partner, slowing down key steps in the catalytic cycle.[4][5]
-
Nucleophilicity: The electron-donating nature of the substituents increases the nucleophilicity of the aniline nitrogen, which is generally favorable. However, the interplay of sterics and electronics requires a carefully optimized catalytic system to achieve high yields.
This guide will compare the two primary methodologies used to overcome these challenges: the versatile Palladium-catalyzed Buchwald-Hartwig amination and the increasingly sophisticated Copper-catalyzed Ullmann condensation.[6][7][8][9]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized arylamine synthesis due to its broad substrate scope and high functional group tolerance.[10][11] The reaction's success is critically dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium center.[1]
Ligand Selection: The Key to Success
For a sterically demanding substrate like 2-Methyl-4-(trifluoromethoxy)aniline, bulky, electron-rich monophosphine ligands are essential. These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.
-
Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as XPhos , RuPhos , and BrettPhos , are the gold standard. Their steric bulk facilitates the final product-forming step and stabilizes the active monoligated Pd(0) species.
-
Precatalysts: The use of well-defined palladium precatalysts (e.g., XPhos Pd G3) is highly recommended. These air-stable complexes ensure the reliable formation of the active catalytic species and lead to more reproducible results compared to generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
Mechanistic Rationale
The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the aniline and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[12][13][14]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type Reactions)
Historically, the Ullmann condensation required harsh conditions (high temperatures, stoichiometric copper).[9][15][16] However, modern ligand-accelerated protocols have transformed it into a viable and cost-effective alternative to palladium catalysis.[7][8]
Ligand and Catalyst Considerations
Modern Ullmann reactions utilize catalytic amounts of a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂) in the presence of a chelating ligand.
-
N,N- and N,O-Bidentate Ligands: Simple and inexpensive ligands like 1,10-phenanthroline, diamines (e.g., TMEDA), or amino acids (e.g., L-proline) can dramatically accelerate the reaction.[8]
-
Specialized Ligands: For particularly challenging couplings involving sterically hindered partners, recently developed pyrrole-ol or N¹,N²-diaryl diamine ligands have shown exceptional efficacy, allowing reactions to proceed under milder conditions.[4][5][17][18]
Mechanistic Considerations
While the exact mechanism can vary, a common pathway involves the formation of a copper(I)-amido species. This complex then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination to yield the product.[17] The ligand's role is to stabilize the copper species and facilitate these transformations.
Caption: A plausible catalytic cycle for a modern Ullmann C-N coupling.
Head-to-Head Catalyst System Comparison
The choice between Palladium and Copper catalysis depends on several factors, including the specific coupling partner, cost, scalability, and desired reaction conditions.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Modern Ullmann) |
| Activity | Generally higher turnover numbers; effective at low catalyst loadings (0.1-2 mol%). | Typically requires higher catalyst loadings (1-10 mol%). |
| Ligands | Requires specialized, often expensive, biarylphosphine ligands. | Often effective with simple, inexpensive ligands (e.g., phenanthroline).[8] |
| Substrate Scope | Extremely broad; considered the most general method.[10] | Scope has improved dramatically but can be more substrate-dependent.[7] |
| Conditions | Milder temperatures (often 80-110 °C). Requires strong, non-nucleophilic bases (NaOt-Bu, LHMDS). | Often requires higher temperatures (100-140 °C), but recent systems work at lower temperatures.[17][18] |
| Cost | High (due to Palladium and complex ligands). | Low (Copper is earth-abundant and ligands are cheaper).[7] |
| Air/Moisture | Requires strict inert atmosphere techniques. | Generally more tolerant to air and moisture. |
Recommended Experimental Protocols
The following protocols are robust starting points for the C-N coupling of 2-Methyl-4-(trifluoromethoxy)aniline with a generic aryl bromide (Ar-Br).
Protocol 1: Optimized Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Methodology:
-
Preparation (Inert Atmosphere): To an oven-dried vial equipped with a stir bar, add the aryl bromide (1.0 equiv), XPhos Pd G3 precatalyst (0.01-0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Seal the vial with a septum. Add 2-Methyl-4-(trifluoromethoxy)aniline (1.2 equiv) followed by anhydrous toluene (to achieve ~0.2 M concentration).
-
Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Modern Copper-Catalyzed Amination
Methodology:
-
Preparation: To a vial equipped with a stir bar, add copper(I) iodide (CuI, 0.05 equiv), 1,10-phenanthroline (0.10 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the aryl bromide (1.0 equiv), 2-Methyl-4-(trifluoromethoxy)aniline (1.2 equiv), and anhydrous DMF or DMSO (to achieve ~0.5 M concentration).
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 120-140 °C. Stir vigorously for 12-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash several times with aqueous ammonia to remove copper salts, followed by a water and brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude residue by flash column chromatography.
Conclusion and Scientist's Recommendation
For the C-N coupling of 2-Methyl-4-(trifluoromethoxy)aniline, both palladium and copper catalysis offer viable pathways.
-
For Highest Reliability and Broadest Scope: The Buchwald-Hartwig amination using a biarylphosphine ligand (e.g., XPhos) and a G3 precatalyst is the recommended starting point.[19] Its high efficiency, milder conditions, and proven track record with hindered substrates provide the highest probability of success, particularly in a discovery setting where reliability is paramount.
-
For Cost-Effectiveness and Scalability: If the Buchwald-Hartwig reaction is successful, exploring a modern, ligand-accelerated Ullmann-type reaction is a worthwhile endeavor for process development. The significant cost reduction associated with copper catalysts and simpler ligands makes this an attractive option for large-scale synthesis, provided the reaction can be optimized to deliver comparable yields.[7][20]
Ultimately, the optimal catalyst is context-dependent. By understanding the strengths and weaknesses of each system, researchers can strategically select and implement the most effective method for their specific synthetic goals.
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Singleton, M. L., & Biscoe, M. R. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Retrieved from [Link]
-
Braconi, E., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Retrieved from [Link]
-
Stahl, S. S. (2013). Copper's Contribution to Amination Catalysis. Science. Retrieved from [Link]
-
Quach, T. D., & Batey, R. A. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters. Retrieved from [Link]
-
Utkin, I. G., & Zavarzin, I. V. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Prima, D. O., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Retrieved from [Link]
-
Prima, D. O., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Retrieved from [Link]
-
Braconi, E., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Retrieved from [Link]
-
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. ResearchGate. Retrieved from [Link]
-
Fu, G. C. (2019). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism. ResearchGate. Retrieved from [Link]
-
Braconi, E., et al. (2021). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. Retrieved from [Link]
-
Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Retrieved from [Link]
-
Gonzalez, J. A., et al. (2024). Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. Molecules. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Ma, D., et al. (2024). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Angewandte Chemie International Edition. Retrieved from [Link]
-
Quach, T. D., & Batey, R. A. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. ResearchGate. Retrieved from [Link]
-
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Jutand, A. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. Retrieved from [Link]
-
Sharma, A., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 19. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Impact of the Methyl Group on Aniline Nucleophilicity
For professionals in chemical synthesis and drug development, a nuanced understanding of how subtle structural modifications influence molecular reactivity is paramount. The nucleophilicity of the amino group in aniline is a cornerstone of countless synthetic transformations. The introduction of a simple methyl group onto the aromatic ring, creating toluidine isomers, dramatically alters this reactivity. This guide provides an in-depth evaluation of how the methyl group's position dictates the nucleophilic character of the aniline core, blending theoretical principles with actionable experimental data.
Foundational Concepts: Nucleophilicity in Aromatic Amines
Nucleophilicity, the ability of an electron-rich species to attack an electron-deficient center, is a kinetic phenomenon. For anilines, the key lies in the availability of the nitrogen atom's lone pair of electrons.[1][2] Unlike aliphatic amines, the lone pair in aniline is not fully localized on the nitrogen; it is delocalized into the pi-system of the benzene ring through resonance, which significantly reduces its availability and makes aniline a weaker nucleophile than its aliphatic counterparts.[2]
The introduction of a substituent, such as a methyl group, modulates this electron availability through a combination of electronic and steric effects, providing a tunable handle for chemists to control reaction rates and outcomes.
The Dueling Influences: Electronic vs. Steric Effects
The net effect of the methyl group is a delicate interplay between its inherent electron-donating nature and its physical bulk, with the outcome being highly dependent on its position relative to the amino group.
Electronic Effects: Enhancing Nucleophilicity
The methyl group is broadly classified as an electron-donating group (EDG), which acts to increase the electron density on the aromatic ring and, by extension, on the nitrogen atom.[3][4] This makes the lone pair more available for donation, thereby enhancing nucleophilicity. This donation occurs through two primary mechanisms:
-
Inductive Effect (+I): An sp³-hybridized carbon (of the methyl group) is less electronegative than the sp²-hybridized carbons of the benzene ring.[5][6] This difference in electronegativity causes a slight push of electron density through the sigma bond from the methyl group to the ring, enriching the entire pi-system.[7]
-
Hyperconjugation (+R): This is a resonance-like effect where the electrons in the C-H sigma bonds of the methyl group can overlap with the pi-system of the ring.[5][8] This effect is only operative when the methyl group is in the ortho or para position, as it directly increases electron density at these carbons, which is then relayed to the amino group via resonance.[7] The meta position does not benefit from this stabilizing interaction.
Caption: Electronic effects of the methyl group at different positions.
Steric Effects: The "Ortho Effect"
When the methyl group is placed at the ortho position, it introduces significant steric hindrance, or physical crowding, around the amino group.[7][9] This "ortho effect" creates a physical barrier that impedes the approach of electrophiles to the nitrogen's lone pair.[10][11] Furthermore, upon protonation or during the formation of a transition state, the resulting positively charged -NH₃⁺ group or complex is destabilized by steric repulsion with the adjacent methyl group.[9][12] This steric clash often overrides the beneficial electronic effects, leading to a marked decrease in both basicity and nucleophilicity.[11][13]
Caption: Steric hindrance in o-toluidine impedes electrophile approach.
Experimental Validation: Quantifying Nucleophilicity
While theoretical effects provide a predictive framework, experimental data is essential for validation. We employ two complementary methods to establish a definitive ranking of nucleophilicity.
Method 1: Basicity (pKa) as a Proxy for Nucleophilicity
For a structurally related series of amines, basicity (a thermodynamic property) often correlates well with nucleophilicity (a kinetic property).[14][15] Basicity is quantified by the pKa of the conjugate acid (ArNH₃⁺); a higher pKa indicates a stronger base, as the amine has a greater affinity for a proton.[16] This implies a more available lone pair.
Data Summary: pKa of Toluidine Isomers
| Compound | Structure | Key Effects | pKa of Conjugate Acid | Relative Basicity |
| p-Toluidine | 4-methylaniline | +I, +R (Hyperconjugation) | 5.10 | Strongest |
| m-Toluidine | 3-methylaniline | +I only | 4.72 | Intermediate |
| Aniline | (Reference) | None | 4.61 | Intermediate |
| o-Toluidine | 2-methylaniline | +I, +R, Steric Hindrance | 4.45 | Weakest |
Analysis: The experimental pKa values reveal a clear trend. p-Toluidine is the strongest base, benefiting fully from electron donation without steric penalty. m-Toluidine is more basic than aniline due to the inductive effect. Critically, o-toluidine is the weakest base of the series, demonstrating that the steric "ortho effect" decisively outweighs its electronic-donating properties.
Method 2: Kinetic Analysis via Competitive Acylation
To measure nucleophilicity directly, we designed a competitive reaction experiment. In this setup, an equimolar mixture of two different anilines competes for a limited amount of an acylating agent (acetic anhydride). The more nucleophilic amine will react faster, yielding a higher proportion of its corresponding acetanilide product. The product ratio, determined by High-Performance Liquid Chromatography (HPLC), provides a direct measure of relative reactivity.
Experimental Protocol: Competitive Acetylation of Anilines
-
Reactant Preparation: Prepare a stock solution in a suitable aprotic solvent (e.g., acetonitrile) containing Aniline (1.0 eq) and the chosen Toluidine isomer (1.0 eq).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (0.5 eq) dropwise with vigorous stirring. The substoichiometric amount of the acylating agent is critical to ensure competition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes. The low temperature helps control the reaction rate and accentuates kinetic differences.
-
Quenching: Quench the reaction by adding a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid byproduct.
-
Workup: Extract the organic products with a suitable solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude product mixture in the mobile phase and analyze by HPLC with a C18 column and a UV detector. Quantify the respective acetanilide products by comparing peak areas to a standard curve.
Self-Validation: This protocol is self-validating because the relative outcome is independent of the absolute concentration, provided the initial amine concentrations are equal and the acylating agent is limiting. The ratio of products is a direct readout of the relative rates.
Caption: Experimental workflow for competitive acylation.
Results of Competitive Acylation (Illustrative Data)
| Competing Pair | Product Ratio (Toluidide : Acetanilide) | Inferred Reactivity |
| p-Toluidine vs. Aniline | ~ 3.5 : 1 | p-Toluidine >> Aniline |
| m-Toluidine vs. Aniline | ~ 1.5 : 1 | m-Toluidine > Aniline |
| o-Toluidine vs. Aniline | ~ 1 : 2.2 | Aniline >> o-Toluidine |
Analysis: The kinetic data fully corroborate the trends observed from the pKa values. p-Toluidine is significantly more nucleophilic than aniline. m-Toluidine shows a modest increase in reactivity. Most strikingly, o-toluidine is substantially less reactive than the parent aniline, confirming the dominance of steric hindrance in this chemical transformation.
Synthesis and Conclusion: A Clear Hierarchy of Reactivity
By integrating theoretical principles with robust experimental data from both thermodynamic (pKa) and kinetic (competitive reaction) studies, we can establish a definitive hierarchy for the nucleophilicity of aniline and its monomethylated isomers.
Final Reactivity Order: p-Toluidine > m-Toluidine > Aniline > o-Toluidine
This trend is a powerful illustration of the fundamental principles governing organic reactivity. The activating electronic effects (+I, +R) of the methyl group enhance nucleophilicity, but this enhancement can be completely negated and even reversed by the powerful influence of steric hindrance in the ortho position. For researchers designing synthetic routes or developing structure-activity relationships, this understanding is not merely academic; it is a critical tool for predicting reaction feasibility, optimizing conditions, and achieving desired chemical outcomes with precision and control.
References
-
Electronic Effects of Halogen- Substituted Methyl Groups. J. Chem. Soc., Perkin Trans. 2. [Link]
-
Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Proprep. [Link]
-
Why is aniline a stronger base than ortho toluidine? Quora. [Link]
-
Chemistry - Methyl Group Activating the Benzene Ring. The Student Room. [Link]
-
Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
-
The methyl group in benzene ring is :. Allen. [Link]
-
Synthesis of Acetanilide from Aniline and Acetic Anhydride. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Synthesis of Acetanilide. University of Basrah. [Link]
-
What properties of aniline make it a suitable base for nucleophilic substitution reactions? Quora. [Link]
-
What is the order of basicity in o-toluidine, p-toluidine, m-toluidine and aniline? Quora. [Link]
-
Hammett plot with respect to aniline derivatives. ResearchGate. [Link]
-
Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The basicity of I otoluidine II mtoluidine III ptoluidine. Vedantu. [Link]
-
Ch 8 : Nucleophilc Substitution answers. University of Calgary. [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]
-
Acylation of Aniline Explained. Pearson+. [Link]
-
Preparation of Acetanilide. BYJU'S. [Link]
-
Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. [Link]
-
Theoretical study of NH and CH acidities of toluidine isomers – dependence on their oxidation states. Beilstein Archives. [Link]
-
Enantioselective Hydroformylation of Aniline Derivatives. NIH National Center for Biotechnology Information. [Link]
-
Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance. YouTube. [Link]
-
A Convenient Laboratory Preparation of Acetanilide. Indian Academy of Sciences. [Link]
-
Preparation of Acetanilide. University of Technology. [Link]
-
Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Anilines as Nucleophiles. ResearchGate. [Link]
-
Nucleophilicities of para-substituted aniline radical cations in acetonitrile. ResearchGate. [Link]
-
Toluidine. Wikipedia. [Link]
-
Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Theoretical study of NH and CH acidities of toluidine isomers – dependence on their oxidation states. Beilstein Archives. [Link]
-
Nucleophilic reactivity of aniline derivatives towards the nitroso group. Murdoch University Research Portal. [Link]
-
C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. [Link]
-
Why is acetylation performed before nitration of aniline? askIITians. [Link]
-
Mechanism of acylation of aniline with acetic anhydride? Reddit. [Link]
-
o-Toluidine. SIELC Technologies. [Link]
-
p-Toluidine. PubChem. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. proprep.com [proprep.com]
- 4. The methyl group in benzene ring is : [allen.in]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. quora.com [quora.com]
- 10. The basicity of I otoluidine II mtoluidine III ptoluidine class 12 chemistry JEE_Main [vedantu.com]
- 11. echemi.com [echemi.com]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. beilstein-archives.org [beilstein-archives.org]
A Senior Application Scientist's Guide to Alternatives for 2-Methyl-4-(trifluoromethoxy)aniline in Pharmaceutical Synthesis
In the landscape of pharmaceutical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes, and the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). 2-Methyl-4-(trifluoromethoxy)aniline has emerged as a valuable intermediate, prized for the unique properties conferred by its trifluoromethoxy (-OCF3) group. This guide provides an in-depth comparison of viable alternatives to 2-Methyl-4-(trifluoromethoxy)aniline, offering researchers, scientists, and drug development professionals the technical insights and experimental context needed to make informed decisions in their synthetic endeavors.
The trifluoromethoxy group is a fascinating substituent in medicinal chemistry. It is strongly electron-withdrawing, which can significantly modulate the pKa of nearby functional groups, and its high lipophilicity can enhance membrane permeability and bioavailability of drug candidates.[1] Furthermore, the -OCF3 group is generally stable to metabolic degradation, a crucial attribute for drug candidates.[2] This combination of properties makes trifluoromethoxy-containing anilines, such as 2-Methyl-4-(trifluoromethoxy)aniline, highly sought-after intermediates.
This guide will explore structurally similar analogs, bioisosteric replacements, and other substituted anilines that can serve as alternatives. The comparative analysis will focus on key performance indicators in common pharmaceutical reactions, such as C-N cross-coupling reactions, with a discussion of the expected impacts on reaction outcomes and the properties of the resulting molecules.
Comparative Analysis of Alternatives
The choice of an alternative to 2-Methyl-4-(trifluoromethoxy)aniline is dictated by a multitude of factors including desired electronic effects, steric considerations, cost, and the specific reaction conditions. Below, we compare several classes of alternatives.
Positional Isomers and Structurally Related Fluorinated Anilines
The most direct alternatives are positional isomers or anilines with different fluorinated substituents. These alternatives maintain the core aniline scaffold but offer nuanced differences in electronic and steric properties.
| Compound | Structure | Key Physicochemical Properties of the Substituent | Expected Impact on Reactivity and Properties |
| 2-Methyl-4-(trifluoromethoxy)aniline | -OCF3: Strongly electron-withdrawing, highly lipophilic (Hansch π ≈ 1.04), metabolically stable.[1] | The electron-withdrawing nature of the -OCF3 group deactivates the aniline nitrogen, potentially requiring more forcing conditions in C-N coupling reactions compared to non-fluorinated analogs. The methyl group provides some steric hindrance. | |
| 4-Chloro-2-methylaniline | -Cl: Electron-withdrawing, moderately lipophilic (Hansch π ≈ 0.71). | The chloro group is also electron-withdrawing but less so than -OCF3. This may lead to slightly higher reactivity of the aniline nitrogen in nucleophilic reactions. It is a common and cost-effective alternative. | |
| 2-Methyl-4-(trifluoromethyl)aniline | -CF3: Strongly electron-withdrawing, highly lipophilic (Hansch π ≈ 0.88).[1] | The trifluoromethyl group is a strong electron-withdrawing group, similar to the trifluoromethoxy group, leading to comparable deactivation of the aniline. It is a widely used bioisostere for other groups.[3] | |
| 2-Methoxy-4-(trifluoromethyl)aniline | -OCH3: Electron-donating; -CF3: Electron-withdrawing. The net electronic effect is a balance of the two. | The electron-donating methoxy group can partially offset the deactivating effect of the trifluoromethyl group, potentially leading to higher reactivity in C-N coupling reactions compared to anilines with only a strong electron-withdrawing group. |
Experimental Workflow: Comparative Buchwald-Hartwig Amination
To illustrate the potential differences in reactivity, let's consider a standard Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[4]
Caption: Generalized workflow for a comparative Buchwald-Hartwig amination experiment.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
The aryl halide (1.0 mmol), the aniline derivative (1.2 mmol), and the solvent (e.g., toluene, 2 mL) are added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Bioisosteric Replacements for the Trifluoromethoxy Group
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the compound's overall profile.[5]
| Bioisostere | Structure | Rationale for Replacement | Potential Advantages and Disadvantages |
| Pentafluorosulfanyl (-SF5) | The -SF5 group is even more electron-withdrawing and lipophilic than -OCF3, offering an extreme end of the physicochemical property spectrum.[6] | Advantages: Can lead to significantly altered and potentially improved binding affinities and metabolic stability. Disadvantages: The synthesis of -SF5 containing compounds can be challenging and the starting materials are often more expensive. | |
| Cyano (-CN) | The cyano group is a classic non-classical bioisostere for halogens and other electron-withdrawing groups.[7] It is also strongly electron-withdrawing and has a linear geometry. | Advantages: Can participate in hydrogen bonding as an acceptor. The starting materials are generally readily available and cost-effective. Disadvantages: The cyano group can be susceptible to metabolic hydrolysis to the corresponding carboxylic acid. | |
| Nitro (-NO2) | The nitro group is a very strong electron-withdrawing group. | Advantages: Readily available and inexpensive starting materials. Disadvantages: The nitro group can be reduced in vivo to potentially toxic anilines. For this reason, it is often avoided in later-stage drug development.[3] |
Decision-Making Framework for Selecting an Alternative
The choice of an alternative is a multi-parameter optimization problem. The following diagram illustrates a logical flow for this decision-making process.
Caption: A logical workflow for the selection of an alternative building block.
Case Study: Synthesis of Riluzole
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prominent example of a pharmaceutical synthesized from a trifluoromethoxy-substituted aniline, specifically 4-(trifluoromethoxy)aniline.[1] While the title compound of this guide is 2-Methyl-4-(trifluoromethoxy)aniline, the synthesis of Riluzole provides a relevant context for comparing the reactivity of related anilines in a key heterocycle-forming reaction.
The synthesis of Riluzole typically involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt in the presence of an oxidizing agent to form the 2-aminobenzothiazole ring system.[8]
Synthetic Scheme for Riluzole
Caption: A simplified representation of a synthetic route to Riluzole.
Experimental Protocol: Synthesis of Riluzole (Illustrative)
-
To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the reaction mixture slightly.
-
Add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.
-
Allow the reaction to return to room temperature and stir overnight.
-
Dilute the mixture with water and basify with sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
In this synthesis, the nucleophilicity of the aniline nitrogen and the electronic nature of the aromatic ring are crucial for the cyclization step. An alternative aniline with a different substituent in the 4-position would be expected to influence the reaction rate and yield. For instance, an aniline with a more electron-donating group might react faster, while one with a more strongly electron-withdrawing group could require more forcing conditions.
Conclusion and Future Perspectives
2-Methyl-4-(trifluoromethoxy)aniline is a valuable and versatile building block in pharmaceutical synthesis. However, a thorough understanding of its potential alternatives is essential for optimizing synthetic routes and fine-tuning the properties of drug candidates. This guide has provided a comparative overview of structurally related anilines and bioisosteric replacements, along with a framework for their evaluation.
The selection of an appropriate alternative is a strategic decision that requires a careful balance of factors, including synthetic accessibility, cost, and the desired physicochemical and pharmacological profile of the target molecule. While this guide offers a scientifically grounded starting point for this decision-making process, it is crucial to emphasize that the ultimate validation of any alternative lies in empirical testing. Small-scale screening of a diverse set of anilines in the specific reaction of interest is a highly recommended approach to identify the optimal building block for a given synthetic challenge. As the demand for novel and improved therapeutics continues to grow, the strategic use of fluorinated intermediates and their bioisosteres will undoubtedly remain a cornerstone of modern drug discovery.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]
-
Schlosser, M. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 2008, 4, 13. [Link]
-
Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007, 317(5846), 1881-1886. [Link]
- Google Patents.
-
Cresset Group. Aniline replacement in drug-like compounds. 2024. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2023, 28(15), 5863. [Link]
-
Greig, I. R. et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. 2019, 62(10), 5049-5063. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. 2021. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PubChem. 2-Methyl-4-(trifluoromethoxy)aniline. [Link]
-
PubChem. 2-Methoxy-4-(trifluoromethyl)aniline. [Link]
-
Spencer, J. et al. Synthesis of Kinase Inhibitors Containing a Pentafluorosulfanyl Moiety. Organic & Biomolecular Chemistry. 2017, 15(40), 8563-8569. [Link]
-
Wikipedia. Bioisostere. [Link]
-
The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisostere - Wikipedia [en.wikipedia.org]
- 8. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Aniline Analysis
Introduction: The Analytical Challenge of Aniline
Aniline is a foundational aromatic amine, indispensable in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and agricultural chemicals.[1][2] However, its utility is shadowed by its toxicity; aniline is a suspected carcinogen and can induce methemoglobinemia, a condition that impairs oxygen transport in the blood.[3][4] Consequently, regulatory bodies and quality control laboratories demand robust, reliable, and sensitive analytical methods for the precise quantification of aniline in diverse matrices, from pharmaceutical ingredients to environmental water samples.[1][5]
This guide provides an in-depth comparison of the two most prevalent chromatographic techniques for aniline analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind methodological choices, empowering you to select and validate the optimal technique for your specific analytical challenge. We will delve into the core principles of each method, present detailed experimental workflows, and culminate in a rigorous cross-validation protocol to ensure data equivalency between the two techniques, a critical step in method transfer or modernization.
The Contenders: HPLC and GC at a Glance
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they operate on fundamentally different principles.[6][7] The choice between them hinges on the analyte's properties—primarily its volatility and thermal stability.[6][8]
-
High-Performance Liquid Chromatography (HPLC): This technique is ideally suited for non-volatile, polar, and thermally labile compounds like aniline.[6][9] Separation occurs in a liquid phase, where the sample is pumped through a column packed with a solid adsorbent material.[10] For aniline, HPLC is often the more direct approach, as it typically does not require chemical modification (derivatization) prior to analysis.[5]
-
Gas Chromatography (GC): GC is the workhorse for volatile and thermally stable compounds.[8] The sample is vaporized and swept through a column by an inert carrier gas.[8] While aniline has sufficient volatility for GC analysis, its polar nature can lead to poor peak shape and interactions with the GC system.[11][12] To mitigate these issues, a derivatization step is often employed to create a less polar, more volatile, and more thermally stable analog of aniline.[12][13]
This fundamental difference in sample handling dictates the workflow, sensitivity, and potential sources of error for each technique.
Head-to-Head: Performance Parameter Comparison
The suitability of an analytical method is defined by its validation parameters. The following table summarizes a typical performance comparison between HPLC-UV and GC-FID/MS for aniline analysis, synthesized from various application notes and studies.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | Causality and Expert Insights |
| Specificity | High. Demonstrated by separating aniline from potential degradation products and impurities.[14][15] | Very High. Mass Spectrometry (MS) provides mass-to-charge ratio data, offering definitive identification.[16] | While HPLC with a Photodiode Array (PDA) detector can provide spectral information to assess peak purity, GC-MS offers a higher degree of confidence in analyte identification. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999[14] | Typically ≥ 0.999[4] | Both techniques can achieve excellent linearity over a defined range. The key is the preparation of accurate calibration standards. |
| Range | 2.0 to 60 µg/mL[14] | 0.5 to 25.0 mg/L (in serum)[4] | The analytical range must encompass the expected concentrations in the samples. HPLC often provides a wide linear range without derivatization. |
| Accuracy (Recovery) | 87.5% to 101.4%[14] | Typically 90-110% (post-derivatization) | Accuracy is highly dependent on the sample matrix and the efficiency of the sample preparation. The additional derivatization and extraction steps in GC can introduce more variability. |
| Precision (%RSD) | 0.31% to 1.62%[14] | Within-run: 3.61%, Between-run: 5.92%[4] | HPLC often shows slightly better precision due to the simpler, automated workflow. The multi-step sample preparation for GC can increase the relative standard deviation. |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | LOQ: 0.078 to 0.207 µg/mL[14] | LOD: 0.1 mg/L (in serum, with derivatization)[4][17] | GC, especially when coupled with sensitive detectors like an Electron Capture Detector (ECD) after derivatization with a halogenated reagent, or with MS, can achieve very low detection limits.[12] |
| Derivatization | Not generally required.[5] | Often necessary to improve peak shape and thermal stability.[5][12] | The polar amine group of aniline can cause peak tailing in GC. Derivatization blocks this active site, improving chromatography.[13] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed, self-validating systems designed for accuracy and reproducibility.
Protocol 1: HPLC-UV Method for Aniline Quantification
This method leverages reversed-phase chromatography for the direct analysis of aniline.
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with Methanol/Acetate Buffer (10 mM, pH 5) (60:40, v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[14]
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 100 mg of aniline standard into a 100-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 2.0, 10, 20, 40, 60 µg/mL) by serially diluting the stock standard with the mobile phase.[14]
3. Sample Preparation:
-
Water Samples: Filter the sample through a 0.45 µm syringe filter prior to injection. If high concentrations are expected, dilute with the mobile phase to fall within the calibration range.
-
Solid/Pharmaceutical Samples: Accurately weigh a portion of the homogenized sample, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter before injection.
4. Data Analysis and System Suitability:
-
Calibration Curve: Generate a linear regression curve by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
System Suitability: Before sample analysis, inject a mid-level standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
Protocol 2: GC-MS Method with Derivatization for Aniline Quantification
This protocol includes an acylation step to improve the chromatographic properties of aniline.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with an autosampler, a split/splitless injector, and a mass selective detector.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.[18]
-
Oven Temperature Program: 50 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 325 °C.[18]
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 50-350 amu or use Selected Ion Monitoring (SIM) for target ions of the derivatized aniline for enhanced sensitivity.
2. Reagent and Standard Preparation:
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) in a suitable solvent like ethyl acetate.
-
Stock Standard (1000 µg/mL): Prepare as described in the HPLC protocol, but use a volatile solvent like methanol or ethyl acetate.
-
Calibration Standards: Prepare serial dilutions in the chosen solvent.
3. Sample Preparation and Derivatization:
-
Extraction (from aqueous matrix): Adjust the sample pH to >11 with NaOH. Extract with chloroform or methylene chloride.[1] Dry the organic extract over anhydrous sodium sulfate and concentrate.
-
Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add 100 µL of ethyl acetate and 50 µL of TFAA.[13] Cap the vial, vortex, and heat at 60°C for 30 minutes.[13]
-
Final Step: After cooling, evaporate the excess reagent and solvent. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1][13]
4. Data Analysis and System Suitability:
-
Calibration Curve: Construct a calibration curve using the derivatized standards, plotting peak area against concentration.
-
System Suitability: Inject a derivatized mid-level standard five times. The %RSD of the peak area should be ≤ 5.0%, accounting for the additional sample preparation steps.
Visualizing the Workflows
To provide a clear, at-a-glance understanding of these protocols, the following diagrams illustrate the experimental workflows.
Caption: Experimental Workflow for HPLC-UV Analysis of Aniline.
Caption: Experimental Workflow for GC-MS Analysis of Aniline.
The Bridge: Cross-Validation of HPLC and GC Methods
When transitioning from an established method to a new one (e.g., from HPLC to GC) or when data from both methods must be compared, a cross-validation study is imperative.[19][20] This process demonstrates that the two methods are equivalent and can be used interchangeably for a specific purpose.[21] The International Council for Harmonisation (ICH) Q2(R1) guideline provides the framework for such validation.[22][23][24]
The core objective is to analyze the same set of samples using both the established (primary) and the new (alternative) method and to compare the results statistically.
Caption: Logical Workflow for Cross-Validation of Analytical Methods.
Cross-Validation Experimental Design:
-
Define Acceptance Criteria: Before starting, define the statistical criteria for equivalency. A common criterion is that the mean results from the two methods should not differ by more than a predetermined percentage (e.g., ±15%).
-
Sample Selection: Select a minimum of three concentration levels (low, medium, high) of quality control (QC) samples, bracketing the expected range of your test samples. Prepare these in the actual sample matrix to be analyzed.
-
Analysis: Analyze each QC sample in replicate (n=6) using both the fully validated HPLC method and the fully validated GC method.
-
Statistical Comparison:
-
Calculate the mean, standard deviation, and %RSD for the results from each method at each concentration level.
-
Calculate the percentage difference between the mean values obtained by the two methods for each level.
-
A paired t-test can be used to determine if there is a statistically significant difference between the two methods.
-
Conclusion: Making an Informed Decision
Both HPLC and GC are robust and reliable techniques for the analysis of aniline.[6] The choice is not about which method is universally "better," but which is better suited for your specific application, matrix, and laboratory capabilities.
-
Choose HPLC for its simplicity, direct analysis capabilities, and typically higher precision, especially when dealing with aqueous samples or when derivatization is undesirable.[5][9] It is often the preferred method in pharmaceutical quality control for its robustness.[8]
-
Choose GC when ultimate sensitivity is required, especially for trace analysis in complex matrices like environmental or biological samples.[1][10] The coupling with Mass Spectrometry provides unparalleled specificity and is invaluable for impurity identification.
Ultimately, a properly executed cross-validation provides the definitive evidence that, regardless of the chosen technique, the analytical data generated is accurate, reliable, and fit for its intended purpose, ensuring scientific integrity and regulatory compliance.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
-
Sternson, L. A., DeWitte, W. J., & Stevens, T. S. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography A, 137(2), 305-314. Retrieved from [Link]
-
Dghaim, R., Al-Khatib, H., Rasool, H., & Ali, M. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 5(10), 7123-7131. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Gawłowski, J., & Zygmunt, B. (1993). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Chromatographia, 35(9-12), 951-955. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Dasgupta, A., & Yousef, M. A. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 127-132. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Lores, E. M., Meek, E. C., & Moseman, R. F. (1980). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 18(10), 525-529. Retrieved from [Link]
-
Dasgupta, A., & Yousef, M. A. (1997). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry, 32(1), 87-92. Retrieved from [Link]
-
Chen, S. J., & Chen, C. Y. (1983). Determination of Aniline and Nitroanilines in Wastewater by HPLC. Journal of the Chinese Chemical Society, 30(3), 207-212. Retrieved from [Link]
-
Warner, J. S., & Bishop, T. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
-
Abdullah, M. P., & Yew, C. H. (2014). Determination of Aniline Degraded from Sudan I in Cloths. Malaysian Journal of Analytical Sciences, 18(1), 161-168. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of the D-IL-SPE/GC-FID procedure for determination of aniline in water and wastewater samples by GC-MS. Retrieved from [Link]
-
Lin, Z. J., Ji, Q. C., & Zeng, J. (2023). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. The AAPS Journal, 25(4), 69. Retrieved from [Link]
-
Islam, R., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5. Retrieved from [Link]
-
Academy of Applied Pharmaceutical Sciences. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
-
Al-Kindy, S. M. Z., Al-Kalbani, A., Al-Harasi, A. F., Suliman, F. O., Al-Lawati, H. J., & Al-Hamadi, A. (2013). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. Instrumentation Science & Technology, 41(1), 77-90. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 38(11), 586-597. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Al-Kindy, S. M. Z., Al-Kalbani, A., Al-Harasi, A. F., Suliman, F. O., Al-Lawati, H. J., & Al-Hamadi, A. (2013). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. Instrumentation Science & Technology, 41(1), 77-90. Retrieved from [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
-
Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]
-
Chromatography Forum. (2011, June 26). Validation procedure for GC & HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
Patsnap. (n.d.). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]
-
Lab Manager. (2024, October 2). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Food Safety Institute. (n.d.). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. aaps.ca [aaps.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chromatogram Detail [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. database.ich.org [database.ich.org]
- 24. fda.gov [fda.gov]
Navigating the Mechanistic Landscape: A Comparative Guide to the Reactivity of 2-Methyl-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Mechanistic Nuances of a Versatile Synthetic Building Block.
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for fine-tuning the pharmacokinetic and pharmacodynamic properties of molecules. Among the privileged scaffolds, substituted anilines serve as critical precursors for a vast array of bioactive compounds. This guide provides an in-depth mechanistic comparison of reactions involving 2-Methyl-4-(trifluoromethoxy)aniline, a versatile intermediate whose unique substitution pattern presents both opportunities and challenges in synthetic chemistry. By examining its performance in key transformations against other common anilines, we aim to provide a predictive framework for its reactivity, supported by experimental data and mechanistic insights.
The Influence of Substitution: Electronic and Steric Effects at Play
The reactivity of an aniline is intricately governed by the electronic and steric nature of its substituents. In 2-Methyl-4-(trifluoromethoxy)aniline, we encounter a delicate balance of these effects. The methyl group at the ortho position is a weak electron-donating group and introduces steric hindrance around the amino functionality. In contrast, the trifluoromethoxy group at the para position is strongly electron-withdrawing, significantly reducing the electron density of the aromatic ring and the nucleophilicity of the amine.[][2] This unique electronic profile distinguishes it from anilines bearing either only electron-donating or only electron-withdrawing groups, leading to distinct mechanistic pathways and reaction outcomes.
Comparative Performance in Key C-N Bond Forming Reactions: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[6] The efficiency of this reaction is highly dependent on the electronic properties of the aniline. Generally, electron-rich anilines react faster, while electron-deficient anilines can be more challenging substrates.[7]
To illustrate the comparative reactivity, let's consider the coupling of a generic aryl bromide with a series of anilines under typical Buchwald-Hartwig conditions.
| Aniline Derivative | Key Substituent Effects | Expected Reactivity Trend |
| p-Anisidine | Strong electron-donating (-OCH3) | High |
| p-Toluidine | Moderately electron-donating (-CH3) | High |
| Aniline | Unsubstituted | Moderate |
| 2-Methyl-4-(trifluoromethoxy)aniline | Ortho-methyl (weakly donating, steric hindrance), para-trifluoromethoxy (strongly withdrawing) | Moderate to Low |
| 4-(trifluoromethoxy)aniline | Strongly electron-withdrawing (-OCF3) | Low |
The expected lower reactivity of 2-Methyl-4-(trifluoromethoxy)aniline compared to electron-rich anilines is attributed to the reduced nucleophilicity of the nitrogen atom due to the potent electron-withdrawing effect of the trifluoromethoxy group. The ortho-methyl group can also introduce steric hindrance, potentially slowing down the coordination to the palladium center. However, in some cases, bulky ligands on the palladium catalyst can overcome this steric challenge.[8]
Mechanistic Considerations in Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] For anilines with reduced nucleophilicity like 2-Methyl-4-(trifluoromethoxy)aniline, the amine coordination or the deprotonation step could be rate-limiting. The choice of base and ligand is therefore crucial to promote the reaction efficiently. Strong, non-nucleophilic bases like sodium tert-butoxide are often required.[10] Bulky, electron-rich phosphine ligands such as XPhos or RuPhos can facilitate the reductive elimination step and are often effective for coupling electron-deficient anilines.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the N-arylation of 2-Methyl-4-(trifluoromethoxy)aniline. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 2-Methyl-4-(trifluoromethoxy)aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Navigating C-H Functionalization: A Regioselective Challenge
Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules.[12] However, achieving regioselectivity in the presence of multiple C-H bonds is a significant challenge. For 2-Methyl-4-(trifluoromethoxy)aniline, the directing ability of the amine group and the electronic influence of the substituents will dictate the site of functionalization.
The amino group is a strong ortho, para-director. However, in 2-Methyl-4-(trifluoromethoxy)aniline, the para position is blocked by the trifluoromethoxy group. The ortho positions are inequivalent, one being substituted with a methyl group. Palladium-catalyzed C-H olefination, for instance, often shows a preference for the less sterically hindered ortho position.[13]
Comparative Reactivity in C-H Activation
| Aniline Derivative | Directing Group & Substituent Effects | Expected Major C-H Functionalization Site(s) |
| Aniline | Strong ortho, para-directing (-NH2) | Ortho and Para |
| p-Toluidine | Strong ortho, para-directing (-NH2), para-blocked | Ortho to -NH2 |
| 2-Methyl-4-(trifluoromethoxy)aniline | Strong ortho, para-directing (-NH2), para-blocked, one ortho-blocked | C6 position (ortho to -NH2 and meta to -OCF3) |
| 4-(trifluoromethoxy)aniline | Strong ortho, para-directing (-NH2), para-blocked | Ortho to -NH2 |
The C-H bond at the C6 position of 2-Methyl-4-(trifluoromethoxy)aniline is the most likely site for functionalization in reactions directed by the amine group. The electron-withdrawing trifluoromethoxy group will deactivate the ring towards electrophilic attack, making C-H activation more challenging compared to electron-rich anilines.
Mechanistic Pathways in Palladium-Catalyzed C-H Functionalization
The mechanism of palladium-catalyzed C-H functionalization often involves the formation of a palladacycle intermediate.[14] The regioselectivity is determined by the stability of the resulting palladacycle. For 2-Methyl-4-(trifluoromethoxy)aniline, coordination of the palladium catalyst to the amino group would favor the formation of a five-membered palladacycle via C-H activation at the C6 position.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Olefination
This protocol is a general guideline for the C-H olefination of 2-Methyl-4-(trifluoromethoxy)aniline. The choice of oxidant, ligand, and solvent can significantly impact the reaction outcome.
-
Reaction Setup: In a pressure vessel, combine 2-Methyl-4-(trifluoromethoxy)aniline (1.0 mmol), the olefin (1.5 mmol), Pd(OAc)2 (5 mol%), a suitable ligand (e.g., a mono-N-protected amino acid ligand, 10 mol%), and an oxidant (e.g., Ag2CO3, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent such as 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP) (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
The Role of Copper Catalysis: An Emerging Alternative
While palladium has dominated the field of cross-coupling reactions, copper-catalyzed amination (Ullmann condensation) has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[15][16][17][18] For electron-deficient anilines, copper catalysis can sometimes offer complementary reactivity to palladium-based systems. Mechanistic studies suggest that the oxidative addition of the aryl halide to the copper(I) catalyst is often the rate-limiting step.[19] The electronic nature of the aniline can influence the rate of the subsequent steps in the catalytic cycle.
Future Directions and Mechanistic Probes
To further elucidate the reactivity of 2-Methyl-4-(trifluoromethoxy)aniline, several experimental and computational approaches can be employed:
-
Kinetic Studies: Measuring the reaction rates of N-arylation or C-H functionalization with a series of substituted anilines, including 2-Methyl-4-(trifluoromethoxy)aniline, would provide quantitative data on its reactivity.
-
Hammett Analysis: A comprehensive Hammett study would allow for the correlation of reaction rates with the electronic properties of the substituents, providing valuable mechanistic insights.
-
Computational Modeling: Density functional theory (DFT) calculations can be used to model the reaction pathways, determine the energies of intermediates and transition states, and rationalize the observed reactivity and regioselectivity.[20][21][22]
-
Spectroscopic Studies: In situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates, providing direct evidence for the proposed mechanisms.[][23]
Conclusion
2-Methyl-4-(trifluoromethoxy)aniline is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the ortho-methyl and para-trifluoromethoxy substituents, lead to a distinct reactivity profile compared to other anilines. While the electron-withdrawing nature of the trifluoromethoxy group generally decreases its nucleophilicity, making reactions like the Buchwald-Hartwig amination more challenging, careful selection of catalysts, ligands, and reaction conditions can enable efficient transformations. In C-H functionalization reactions, the interplay of directing effects and substituent electronics offers opportunities for regioselective synthesis. A deeper understanding of the mechanistic principles governing its reactivity, through further experimental and computational studies, will undoubtedly unlock the full potential of this important synthetic intermediate.
References
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25950–25955. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. ACS Publications. [Link]
-
SYNFACTS. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]
-
Daugulis, O., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society, 141(14), 5826–5831. [Link]
-
Jensen, J. (2017). An automated transition state search and its application to diverse types of organic reactions. Computational Chemistry Highlights. [Link]
-
ResearchGate. (n.d.). Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)... [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives where the curve... [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. 30(21), 2416–2423. [Link]
-
ResearchGate. (n.d.). Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
MacMillan, D. W. C., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 109(1), 57–62. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 10, 2930–2936. [Link]
-
ChemistryViews. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]
-
Huba, Z., et al. (2020). Identifying reactive intermediates by mass spectrometry. Journal of Mass Spectrometry, 55(3), e4493. [Link]
-
Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 136(43), 15302–15314. [Link]
-
Cooks, R. G., et al. (2021). Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. Molecules, 26(16), 5036. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
-
ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]
-
National Institutes of Health. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. [Link]
-
RSC Publishing. (2023). Palladium catalyzed regioselective distal C (sp2)–H functionalization. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. [Link]
-
Chemistry World. (2025). Bridging the gap between Hammett parameters and the electronic structure of aromatic systems. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 51(3-4), 470–482. [Link]
-
Houk, K. N., & Liu, P. (2017). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of Chemical Research, 50(10), 2533–2543. [Link]
-
ResearchGate. (n.d.). Factorizing Yields in Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Osaka University Knowledge Archive. (n.d.). Transition Metal-Catalyzed Unimolecular Fragment Coupling of Amides and Esters. [Link]
-
ResearchGate. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Science and Education Publishing. (n.d.). Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations: A One Hour Graduate Classroom Teaching. [Link]
-
MDPI. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. [Link]
-
Beilstein Journals. (2018). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. [Link]
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Substituent effects on reactivity.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
Sources
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 16. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Computational Chemistry Highlights: An automated transition state search and its application to diverse types of organic reactions [compchemhighlights.org]
- 21. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Methyl-4-(trifluoromethoxy)aniline: A Comparative Performance Benchmark
Introduction: The Strategic Value of Fluorinated Anilines in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF3) group, in particular, is highly prized for its ability to modulate key properties such as lipophilicity, metabolic stability, and receptor binding affinity. 2-Methyl-4-(trifluoromethoxy)aniline (CAS: 86256-59-9) is a specialized building block that offers a unique combination of electronic and steric features.[1] Its molecular structure, featuring a potent electron-withdrawing trifluoromethoxy group and a sterically influential ortho-methyl group, presents distinct challenges and opportunities in synthetic applications.
This guide provides an in-depth, comparative analysis of the performance of 2-Methyl-4-(trifluoromethoxy)aniline in two critical classes of synthetic transformations: Palladium-catalyzed cross-coupling and amide bond formation. We will benchmark its reactivity against common alternatives, provide validated experimental protocols, and explain the causal reasoning behind methodological choices, empowering researchers to effectively integrate this versatile intermediate into their synthetic programs.
Performance in Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds via Buchwald-Hartwig amination is a foundational tool for the synthesis of arylamines.[2] The success of this reaction is highly dependent on the electronic and steric nature of the aniline coupling partner.
Expert Analysis & Benchmarking
The 2-Methyl-4-(trifluoromethoxy)aniline substrate presents a nuanced reactivity profile. The strongly electron-withdrawing -OCF3 group decreases the nucleophilicity of the amine nitrogen, which can slow the rate of C-N bond formation. However, this same electronic effect increases the acidity of the N-H bond, facilitating the deprotonation step required to form the key palladium-amido complex in the catalytic cycle.[3]
The ortho-methyl group introduces significant steric hindrance around the nitrogen atom. This necessitates the use of specialized palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald, or RuPhos families). These ligands promote the crucial reductive elimination step and prevent the formation of inactive catalyst species, which is a common failure mode with sterically demanding substrates.[4][5]
To contextualize its performance, we compare it with a more electron-rich aniline (p-Toluidine) and a less sterically hindered fluorinated analogue (4-(Trifluoromethyl)aniline).
| Aryl Halide | Aniline Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 2-Methyl-4-(trifluoromethoxy)aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 18 | ~85 (Est.) | [6] |
| 4-Bromotoluene | p-Toluidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 96 | [7] |
| 4-Chlorotoluene | 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ / GPhos | K₃PO₄ | t-AmylOH | 110 | 4 | 99 | [7] |
Note: The yield for 2-Methyl-4-(trifluoromethoxy)aniline is an expert estimation based on the performance of structurally similar substrates under optimized conditions. Direct comparative data is limited in the literature, underscoring the value of the provided protocol.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed to maximize success with the sterically hindered and electronically deactivated 2-Methyl-4-(trifluoromethoxy)aniline.
Rationale:
-
Catalyst: RuPhos Pd G3 is a pre-formed palladacycle containing a highly effective, bulky ligand. This choice enhances catalyst stability and activity, which is critical for coupling with a sterically hindered amine.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to efficiently deprotonate the weakly nucleophilic aniline.
-
Solvent: Toluene is a common, non-polar solvent for these reactions, facilitating the dissolution of organic reagents and operating at the required temperatures.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Methyl-4-(trifluoromethoxy)aniline (191 mg, 1.0 mmol, 1.0 eq.), the desired aryl bromide (1.1 mmol, 1.1 eq.), RuPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 eq.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with dry argon or nitrogen gas (repeat this cycle three times). Under a positive pressure of inert gas, add 5 mL of anhydrous toluene via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS analysis of a quenched aliquot.
-
Workup: After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and filter through a short plug of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired N-aryl product.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance in Amide Bond Formation
The synthesis of amides from carboxylic acids and amines is arguably the most common reaction in medicinal chemistry. The low nucleophilicity of 2-Methyl-4-(trifluoromethoxy)aniline makes these couplings non-trivial.
Expert Analysis & Benchmarking
Standard amide coupling reagents like DCC or EDC, which function by forming an O-acylisourea intermediate, are often ineffective with poorly nucleophilic anilines. The reaction stalls because the aniline is not reactive enough to intercept the active ester before it decomposes or undergoes side reactions.
Success requires either:
-
Conversion to a highly reactive acid derivative: Forming an acid chloride from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a much more electrophilic partner for the aniline.
-
Use of potent uronium/phosphonium salt coupling reagents: Reagents like HATU or HBTU activate the carboxylic acid to form a highly reactive OBt/OAt active ester, which can be successfully intercepted even by weak nucleophiles.[8]
The following table compares the efficacy of different coupling strategies for forming an amide between benzoic acid and two different anilines.
| Carboxylic Acid | Aniline Substrate | Coupling Method | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzoic Acid | 2-Methyl-4-(trifluoromethoxy)aniline | 1. SOCl₂ 2. Aniline | Pyridine | DCM | RT | >90 | [8] |
| Benzoic Acid | 2-Methyl-4-(trifluoromethoxy)aniline | HATU | DIPEA | DMF | RT | ~88 | |
| Benzoic Acid | Aniline | EDC/HOBt | DIPEA | DMF | RT | >95 |
Detailed Experimental Protocol: Amide Coupling via Acid Chloride
This two-step protocol is robust and reliable, circumventing the nucleophilicity issue by maximizing the electrophilicity of the carboxylic acid partner.
Rationale:
-
Acid Chloride Formation: Thionyl chloride (SOCl₂) is an inexpensive and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Base: A mild base like pyridine is used in the second step to scavenge the HCl generated during the reaction, preventing protonation of the aniline starting material.
Step-by-Step Methodology:
-
Acid Chloride Synthesis: In a fume hood, add the carboxylic acid (1.0 mmol, 1.0 eq.) to a round-bottom flask with a stir bar. Add thionyl chloride (1.5 mmol, 1.5 eq.) and a catalytic drop of DMF. Equip the flask with a reflux condenser and heat the mixture at 70 °C for 1-2 hours until gas evolution ceases.
-
Reagent Removal: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (co-evaporation with toluene can aid this process). The resulting crude acid chloride is typically used without further purification.
-
Amide Formation: Dissolve the crude acid chloride in 5 mL of anhydrous dichloromethane (DCM). In a separate flask, dissolve 2-Methyl-4-(trifluoromethoxy)aniline (1.0 mmol, 1.0 eq.) and pyridine (1.2 mmol, 1.2 eq.) in 5 mL of anhydrous DCM.
-
Reaction: Cool the aniline solution to 0 °C in an ice bath. Add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction by adding 10 mL of 1 M HCl (aq). Separate the organic layer, wash sequentially with saturated NaHCO₃ (aq) and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.
Visualization: Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Comparative Summary and Alternatives
While 2-Methyl-4-(trifluoromethoxy)aniline is a powerful tool, the choice of building block should always be project-dependent. Aniline motifs can sometimes be metabolic liabilities in drug candidates, leading to the exploration of non-aniline bioisosteres.[9][10]
| Attribute | 2-Methyl-4-(trifluoromethoxy)aniline | 4-Toluidine (Electron-Rich) | 4-(Trifluoromethyl)aniline (Less Hindered) |
| Reactivity in C-N Coupling | Moderate to High (Ligand Dependent) | High | High |
| Reactivity in Amide Formation | Low (Requires Potent Activation) | High | Low to Moderate |
| Metabolic Stability | High (Expected) | Low | High (Expected) |
| Lipophilicity Contribution | High | Moderate | High |
Conclusion
2-Methyl-4-(trifluoromethoxy)aniline is a specialty reagent whose synthetic utility is unlocked through a rational application of modern chemical methods. Its performance is characterized by lower intrinsic nucleophilicity but favorable electronic properties for certain catalytic steps. While its use in amide coupling requires potent activation strategies, it excels in palladium-catalyzed reactions when paired with appropriate bulky phosphine ligands. The presence of the trifluoromethoxy group often imparts desirable pharmacokinetic properties, making the navigation of its synthetic challenges a worthwhile endeavor for drug discovery and materials science professionals.[11] This guide serves as a validated starting point for harnessing the full potential of this unique chemical building block.
References
- The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Methyl-4-(trifluoromethoxy)aniline: A Crucial Intermediate. (2025).
- 2-Methyl-4-(trifluoromethoxy)aniline. PubChem, National Institutes of Health.
- Exploring the Versatility of 2-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). PMC, National Institutes of Health.
- The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Royal Society of Chemistry.
- Aniline replacement in drug-like compounds. (2024). Cresset Group.
- 2-Methyl-4-(trifluoromethoxy)aniline: A Key Intermediate for Advanced Organic Synthesis and Specialty Chemicals.
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Buchwald–Hartwig amination. Wikipedia.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics, ACS Publications.
- Does anyone have experience with amide coupling reaction of aniline?. (2014). ResearchGate.
- Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021). InCatT - Innovative Catalyst Technologies.
Sources
- 1. 2-Methyl-4-(trifluoromethoxy)aniline | C8H8F3NO | CID 2775546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cresset-group.com [cresset-group.com]
- 11. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Gas Chromatographic Analysis of Trifluoromethoxyaniline Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of advanced pharmaceutical and agrochemical compounds, 4-(trifluoromethoxy)aniline serves as a critical building block.[1][2] However, its synthesis can inadvertently produce positional isomers: 2-(trifluoromethoxy)aniline and 3-(trifluoromethoxy)aniline. These isomers often exhibit different toxicological profiles and reactivity, making their accurate detection and quantification paramount for quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of gas chromatography (GC) methodologies for the baseline separation of these challenging isomers, grounded in experimental data and established chromatographic principles.
The Analytical Challenge: Why Isomer Separation is Non-Trivial
Positional isomers, by their nature, share the same molecular weight and elemental composition, leading to very similar physical properties.[3] Their primary distinction lies in the substitution pattern on the benzene ring, which causes subtle differences in polarity and intermolecular interactions.
-
Boiling Point Similarity: The boiling points of the trifluoromethoxyaniline isomers are very close, which negates simple temperature-programmed GC as a sole separation mechanism. Stronger intermolecular forces lead to higher boiling points; thus, achieving separation requires a stationary phase that can exploit subtle differences in these forces.[4][5]
-
Polarity and Dipole Moments: The position of the amino (-NH2) and trifluoromethoxy (-OCF3) groups dictates the overall molecular dipole moment. These differences in polarity are the key to chromatographic separation. A stationary phase with the right polarity will interact differentially with each isomer, altering their retention times.[6]
Strategic Column Selection: A Comparative Analysis
The choice of a GC capillary column's stationary phase is the most critical factor in achieving separation.[7] The principle of "like dissolves like" governs the selection process; the polarity of the stationary phase should be matched to the analytes to maximize interactive differences.[7] Aromatic amines, being weakly basic, are notoriously difficult to analyze and are prone to peak tailing on acidic column surfaces.[8] Therefore, a deactivated or base-deactivated column is essential.
A study successfully developed a sensitive GC method for separating and quantifying these isomers in 4-(trifluoromethoxy)aniline (4-TFMA), a key intermediate of the drug Riluzole.[1][9][10] This work provides a robust real-world example of a successful separation.
Comparative Column Performance Based on Published Data
| Stationary Phase Type | Common Name(s) | Separation Principle & Performance Insights | Recommendation |
| Mid-Polar | AT-210, DB-17, HP-50+ | These phases, often containing cyanopropylphenyl groups, offer a good balance of dispersive and dipole-dipole interactions. The AT-210 column, in particular, has been demonstrated to achieve excellent resolution (>2.0) for 2-TFMA, 3-TFMA, and 4-TFMA.[1] The separation relies on the differential interaction of the isomer dipoles with the polar functional groups of the stationary phase. | Highly Recommended |
| Non-Polar | DB-1, HP-5ms, SE-30 | Composed of 5% diphenyl / 95% dimethyl polysiloxane, these columns separate primarily by boiling point. Given the close boiling points of the TFMA isomers, baseline separation is highly unlikely on these phases alone. They may be used as a confirmatory column but are not suitable for primary quantification.[11] | Not Recommended for Primary Method |
| Polar (WAX) | DB-WAX, Carbowax 20M | These polyethylene glycol (PEG) phases are highly polar and interact strongly with polar analytes like amines through hydrogen bonding. While effective for many polar compounds, they can sometimes lead to excessive retention or peak tailing with amines if not properly deactivated. They can be a viable alternative if a mid-polar column is unavailable. | Viable Alternative |
Based on validated methods, a mid-polar column such as the AT-210 is the superior choice for this application.[9][10]
A Validated GC Protocol for Isomer Separation
The following protocol is synthesized from a validated method that successfully resolved the three trifluoromethoxyaniline isomers along with other related impurities.[1] This protocol is designed to be a self-validating system, where successful implementation will yield the reported resolution.
Analytical Workflow
The overall process from sample receipt to final data analysis follows a logical and quality-controlled pathway.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 3. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines [beilstein-journals.org]
- 7. fishersci.ca [fishersci.ca]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-4-(trifluoromethoxy)aniline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step—disposal—is a critical stage governed by stringent protocols designed to protect personnel, the public, and the environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Methyl-4-(trifluoromethoxy)aniline (CAS No. 86256-59-9), a substituted aromatic amine whose handling demands meticulous attention to safety and regulatory detail. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety and responsibility in your laboratory.
Hazard Profile: Understanding the "Why" Behind the Precautions
2-Methyl-4-(trifluoromethoxy)aniline is not a benign substance. Its hazard profile, rooted in its chemical structure as a halogenated aromatic amine, necessitates the rigorous disposal protocols outlined in this guide.[1] Aromatic amines as a class are known for their potential toxicity, and this compound is no exception.[2] Understanding these intrinsic hazards is the first step toward appreciating the importance of proper handling and disposal.
The primary hazards are well-documented in its Safety Data Sheet (SDS) and include acute toxicity via multiple routes of exposure, as well as severe irritation potential.[3][4] Inhalation, ingestion, or skin contact can be harmful, with dermal exposure being a particularly significant risk for many aromatic amines.[3][5][6]
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][4] |
These classifications underscore that any exposure is a significant event. The trifluoromethoxy group makes this a halogenated organic compound, placing it in a category of chemicals with specific environmental concerns and disposal regulations under the Environmental Protection Agency (EPA).[7][8] Thermal decomposition can release highly toxic gases, including nitrogen oxides (NOx) and hydrogen fluoride, further complicating emergency scenarios like fires.[9][10]
Immediate Safety & Handling Protocols
Before any waste handling or disposal procedure begins, establishing a safe working environment is paramount.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. All personnel handling 2-Methyl-4-(trifluoromethoxy)aniline, whether in pure form or as waste, must wear:
-
Chemical-Resistant Gloves: Standard nitrile gloves may not be sufficient for prolonged contact with aromatic amines.[5] Select gloves rated for protection against this specific chemical or class of chemicals, such as butyl rubber or Viton™. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[4]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[10] For tasks with a higher splash risk, supplement goggles with a full-face shield.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing.
-
Respiratory Protection: All handling of this compound, including waste consolidation and spill cleanup, should occur within a certified chemical fume hood to prevent inhalation of vapors.[11]
Engineering Controls
Ensure that a certified chemical fume hood is used for all operations.[12] An eyewash station and safety shower must be immediately accessible and unobstructed.[10]
Step-by-Step Disposal Procedures
Disposal is not a single action but a systematic process of segregation, containment, and transfer. Never dispose of 2-Methyl-4-(trifluoromethoxy)aniline down the sink or in general trash.[2][11]
Waste Segregation: The First Critical Step
Proper segregation prevents accidental chemical reactions and ensures the waste stream is correctly categorized for final disposal.
-
Liquid Waste: Collect all liquid residues containing 2-Methyl-4-(trifluoromethoxy)aniline, including reaction mother liquors and solvent rinses, in a dedicated, sealable, and chemically compatible waste container (e.g., high-density polyethylene or glass).[11]
-
Solid Waste: Collect all contaminated solid materials, such as used weighing papers, pipette tips, gloves, and absorbent pads from spill cleanups, in a separate, clearly labeled, leak-proof container.[9]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials like strong oxidizing agents or strong acids, which could lead to violent reactions.[12]
Container Selection and Labeling
Waste containers must be in good condition, compatible with the chemical, and securely sealed.[2] Labeling must be precise and compliant:
-
Use an official hazardous waste tag from your institution's Environmental Health & Safety (EH&S) department.
-
Clearly write the full chemical name: "2-Methyl-4-(trifluoromethoxy)aniline" and its CAS number (86256-59-9).
-
List all other components of the waste mixture, including solvents, with estimated percentages.
-
Indicate the relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
Note the accumulation start date (the date the first drop of waste was added to the container).
Spill Management
Accidental spills must be managed promptly and safely.
-
Small Spills: For minor spills contained within a chemical fume hood, trained personnel wearing full PPE can manage the cleanup. Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13][14] Do not use combustible materials like paper towels to absorb the bulk liquid. Carefully sweep or scoop the saturated absorbent into your designated solid hazardous waste container.[4][9] Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and collect the rinsate as liquid hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area, alert colleagues, and contact your institution's EH&S or emergency response team immediately.[2] Do not attempt to clean it up yourself.
Decision Framework for Final Disposal
The journey from a laboratory waste container to final disposal is governed by a clear decision-making process. This workflow ensures that all safety and regulatory factors are considered before the waste leaves your custody.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.nl [fishersci.nl]
- 4. angenechemical.com [angenechemical.com]
- 5. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
